molecular formula C19H22O5 B12388937 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

カタログ番号: B12388937
分子量: 330.4 g/mol
InChIキー: UXPMGFOMOMHUTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a useful research compound. Its molecular formula is C19H22O5 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H22O5

分子量

330.4 g/mol

IUPAC名

2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene

InChI

InChI=1S/C19H22O5/c1-20-14-8-11-6-7-12-9-16(22-3)18(23-4)19(24-5)17(12)13(11)10-15(14)21-2/h8-10H,6-7H2,1-5H3

InChIキー

UXPMGFOMOMHUTK-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC)OC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: Natural Occurrence, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, a naturally occurring poly-methoxylated 9,10-dihydrophenanthrene. This document delves into its primary natural source, biosynthetic origins, and a composite protocol for its extraction and isolation. The structural elucidation and potential biological activities are also discussed in the context of related compounds, offering a valuable resource for natural product chemists, pharmacologists, and professionals in drug discovery and development.

Introduction

Phenanthrenes and their reduced derivatives, 9,10-dihydrophenanthrenes, represent a significant class of plant secondary metabolites.[1] These compounds exhibit a wide array of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects.[2] Their structural diversity, arising from varied hydroxylation and methoxylation patterns, makes them a fertile ground for the discovery of novel therapeutic agents.[3] this compound is one such compound, distinguished by its high degree of methoxylation. This guide aims to consolidate the current knowledge on this specific molecule, providing a scientific foundation for future research and development.

Natural Source and Distribution

The primary documented natural source of this compound is the orchid species Bulbophyllum vaginatum.[4][5] The Orchidaceae family is a well-known and abundant source of phenanthrenes and dihydrophenanthrenes.[3][6] Various species within the genus Bulbophyllum have been found to produce a rich diversity of these compounds, often with unique substitution patterns.[7][8][9] The occurrence of such specialized metabolites is often linked to the plant's defense mechanisms and ecological interactions. While Bulbophyllum vaginatum is the confirmed source, it is plausible that this compound or its close derivatives may be present in other related orchid species, warranting broader phytochemical screening of this genus.

Biosynthesis

The biosynthesis of phenanthrenes in plants, particularly in the Orchidaceae family, is understood to proceed through the stilbene pathway, which itself originates from the general phenylpropanoid pathway. The key steps involve the condensation of intermediates from the shikimate and acetate-malonate pathways.

While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated, a putative pathway can be proposed based on established biosynthetic principles for related compounds. The pathway likely begins with the formation of a stilbene backbone, which then undergoes oxidative cyclization to form the dihydrophenanthrene core. Subsequent hydroxylation and O-methylation steps, catalyzed by specific hydroxylases and O-methyltransferases, would then lead to the final pentamethoxy substitution pattern.

Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbene_synthase Stilbene Synthase Action cluster_modification Post-Stilbene Modifications Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Stilbene_Intermediate Stilbene Intermediate (e.g., Resveratrol) p-Coumaroyl-CoA->Stilbene_Intermediate Stilbene Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Stilbene_Intermediate Stilbene Synthase Dihydrophenanthrene_Core 9,10-Dihydrophenanthrene Core Structure Stilbene_Intermediate->Dihydrophenanthrene_Core Oxidative Cyclization Hydroxylation Sequential Hydroxylation (P450 monooxygenases) Dihydrophenanthrene_Core->Hydroxylation Methylation Sequential O-Methylation (O-methyltransferases) Hydroxylation->Methylation Final_Product 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene Methylation->Final_Product

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural source, Bulbophyllum vaginatum, involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of dihydrophenanthrenes from orchids.[10][11]

General Workflow

The overall process involves the extraction of the plant material with a suitable solvent, followed by partitioning to separate compounds based on polarity. The target fraction is then subjected to various chromatographic techniques to isolate the pure compound.

Extraction and Isolation Workflow Plant_Material Dried and Powdered Bulbophyllum vaginatum Extraction Solvent Extraction (e.g., Hexane, Methanol, or Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol-Water) Crude_Extract->Partitioning Fractions Polar and Non-polar Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Subfractions Sub-fractions Column_Chromatography->Subfractions Preparative_TLC Preparative TLC or Flash Chromatography Subfractions->Preparative_TLC Semi_Pure Semi-pure Compound Preparative_TLC->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound Pure 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene HPLC->Pure_Compound

Caption: General workflow for the extraction and isolation of the target compound.

Step-by-Step Methodology
  • Plant Material Preparation:

    • Collect fresh whole plants of Bulbophyllum vaginatum.

    • Air-dry the plant material in the shade to a constant weight.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a non-polar solvent such as hexane or a moderately polar solvent like methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation:

    • If a polar solvent was used for extraction, the crude extract can be subjected to liquid-liquid partitioning. For instance, a methanolic extract can be partitioned between n-hexane and 90% aqueous methanol to separate non-polar and polar constituents.

    • The fraction containing the dihydrophenanthrenes (typically the less polar fraction) is then selected for further purification.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Subject the active fraction to column chromatography on silica gel.

      • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Preparative TLC or Flash Chromatography:

      • Combine fractions containing the compound of interest (as indicated by TLC) and further purify using preparative TLC or flash chromatography with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC):

      • For final purification to obtain the compound in high purity, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).

  • Structural Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activities and Potential Applications

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of 9,10-dihydrophenanthrenes from orchids and other plants has demonstrated significant pharmacological potential.[2][6]

Biological Activity Observed in Related Dihydrophenanthrenes Potential Implication for Drug Development
Cytotoxicity Several dihydrophenanthrenes have shown cytotoxic activity against various human cancer cell lines.[8][10][12][13]Potential as lead compounds for the development of new anticancer agents.
Antimicrobial Activity Some dihydrophenanthrenes exhibit antimicrobial properties.[13]Could be explored for the development of new antibiotics or antifungal agents.
Anti-inflammatory Activity Phenanthrenes from various plant sources have demonstrated anti-inflammatory effects.[2]Potential for development into treatments for inflammatory conditions.
Antioxidant Activity Many phenolic compounds, including some dihydrophenanthrenes, possess antioxidant properties.Could be investigated for applications in conditions associated with oxidative stress.

Given its structure as a poly-methoxylated aromatic compound, this compound warrants investigation for its cytotoxic and other pharmacological activities. The methoxy groups can influence the lipophilicity and metabolic stability of the molecule, which are important parameters in drug design.

Conclusion

This compound is a fascinating natural product found in the orchid Bulbophyllum vaginatum. Its biosynthesis likely follows the stilbene pathway, with subsequent oxidative cyclization and extensive methoxylation. The isolation of this compound can be achieved through a combination of solvent extraction and chromatographic techniques. While its specific biological activities remain to be fully explored, the known pharmacological profile of related dihydrophenanthrenes suggests that it is a promising candidate for further investigation in the context of drug discovery, particularly in the area of oncology. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this and other related natural products.

References

  • Ma, C., et al. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology, 2021.
  • Wikipedia. Phenanthrene. [Link]
  • Wang, G., et al. Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes. Chinese Pharmaceutical Journal, 2007.
  • ACS Publications.
  • Kovács, A., et al. Natural phenanthrenes and their biological activity. Phytochemistry, 2008.
  • Xu, J., et al.
  • Cai, L., et al. Four new phenanthrene derivatives from Bulbophyllum retusiusculum. Fitoterapia, 2021.
  • Majumder, P. L., & Laha, S. Rigidanthrin, a New Dimeric Phenanthrene Derivative of the Orchid Bulbophyllum rigidum. ChemInform, 2010.
  • Sandjo, L. P., et al.
  • Vasas, A., & Hohmann, J. Phenanthrenes from Orchidaceae and Their Biological Activities. In: Orchids Phytochemistry, Biology and Horticulture, 2022.
  • Kovács, A., et al. Natural phenanthrenes and their biological activity. Phytochemistry, 2008.
  • Leong, Y.-W., et al. A Biphenanthrene and a Phenanthro[4,3-b]furan from the Orchid Bulbophyllum vaginatum.
  • Wu, B., et al. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis.
  • Leong, Y.-W., et al.
  • Yang, C.-R., et al. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells. Molecules, 2022.
  • CD BioSustainable. This compound. [Link]
  • Targu, M., et al. Biotechnological approaches for in vitro propagation, conservation and secondary metabolites production in Bulbophyllum, an endangered orchid genus: a review. Plant Cell, Tissue and Organ Culture, 2023.
  • Pansarin, E. R., et al. Floral structure, histochemistry, and volatile compounds in Bulbophyllum species of the 'Cirrhopetalum alliance' (Orchidaceae). Botanical Journal of the Linnean Society, 2024.
  • Miles, D. H., et al. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol.
  • ResearchGate.
  • Wang, L., et al. 9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis. Planta Medica, 2014.
  • Xu, J., et al.
  • Sasidharan, S., et al. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts.
  • Biego, G. H. M., et al. Bio-guided Isolation of Antioxidant Compounds from Chrysophyllum perpulchrum, a Plant Used in the Ivory Coast Pharmacopeia. Molecules, 2010.
  • Biego, G. H. M., et al. Bio-guided Isolation of Antioxidant Compounds from Chrysophyllum perpulchrum, a Plant Used in the Ivory Coast Pharmacopeia. Molecules, 2010.
  • Chen, J., et al. Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities. Molecules, 2021.

Sources

isolation of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isolation of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Authored by a Senior Application Scientist

This technical guide provides a comprehensive methodology for the isolation of this compound, a naturally occurring bioactive compound. Dihydrophenanthrenes, a class of stilbenoids, are widely recognized for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This document is intended for researchers, natural product chemists, and drug development professionals, offering a narrative built on established scientific principles and field-proven laboratory techniques. We will delve into the natural provenance of the target molecule, the rationale behind each step of the extraction and purification process, and the analytical methods required for structural validation. The protocols described herein are designed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

9,10-Dihydrophenanthrenes are a significant class of polycyclic aromatic compounds found predominantly in higher plants, particularly within the Orchidaceae and Juncaceae families.[1][3][4] Their biosynthesis is closely related to that of stilbenes, forming a structural backbone that lends itself to a wide array of substitutions and, consequently, a broad spectrum of biological activities.[1] These activities range from anti-cancer and anti-inflammatory effects to antimicrobial and antioxidant properties.[5][6][7][8][9][10]

This compound is a specific, highly methoxylated derivative within this class. The presence and position of methoxy groups can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making it a compound of interest for pharmacological investigation. This guide focuses on its isolation from natural sources, a critical first step in enabling such research.

Natural Provenance

The primary documented natural source for this compound is the orchid species Bulbophyllum vaginatum .[11] While this is the specific source, the methodologies outlined are broadly applicable to isolating other dihydrophenanthrenes from related plant genera known to be rich in these compounds, such as:

  • Bletilla: Specifically Bletilla striata, a well-known source of various phenanthrenes and dihydrophenanthrenes.[8][10][12][13][14][15]

  • Dendrobium: Numerous species in this genus are known to produce dihydrophenanthrene derivatives.[4][16][17]

  • Juncus: Species from this genus are also a recognized source of phenanthrenoid compounds.[3][5][6][18]

The isolation strategy, therefore, is based on a generalized workflow proven effective for this class of molecules across various plant matrices.

Core Isolation Workflow: A Multi-Stage Approach

The isolation of a target natural product is a process of systematic enrichment, moving from a complex crude extract to a highly purified compound. This is achieved by exploiting the physicochemical properties of the target molecule, primarily its polarity, size, and solubility.

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Chromatographic Purification Plant Plant Material (e.g., Bulbophyllum vaginatum) Extract Crude Ethanolic/Methanolic Extract Plant->Extract Maceration/ Soxhlet Partition Solvent-Solvent Partitioning Extract->Partition Liquid-Liquid Extraction Fractions Crude Fractions (e.g., Ethyl Acetate, n-Butanol) Partition->Fractions CC Column Chromatography (Silica Gel / Sephadex LH-20) Fractions->CC Initial Separation SemiPure Semi-Purified Fractions CC->SemiPure HPLC Preparative HPLC (C18 Column) SemiPure->HPLC Final Polishing PureCmpd Pure Compound: 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene HPLC->PureCmpd G EA_Fraction Ethyl Acetate Fraction Silica_Col Silica Gel Column (Hexane-EtOAc Gradient) EA_Fraction->Silica_Col Fractions_A Combined Fractions A1-A5 Silica_Col->Fractions_A TLC Analysis & Pooling Sephadex_Col Sephadex LH-20 Column (Methanol) Fractions_A->Sephadex_Col Fractions_B Sub-fractions B1-B3 Sephadex_Col->Fractions_B Fraction Collection Prep_HPLC Preparative C18 HPLC (MeOH-H2O Gradient) Fractions_B->Prep_HPLC Final Purification Target_Cmpd Pure Target Compound Prep_HPLC->Target_Cmpd

Sources

An In-Depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene, a naturally occurring polycyclic aromatic hydrocarbon. In the absence of complete, publicly available data for this specific molecule, this document leverages information on its core structure and closely related analogues to provide a robust framework for its study. We will delve into its structural elucidation, plausible synthetic strategies, and the broader biological significance of methoxy-substituted dihydrophenanthrenes, particularly those originating from the Orchidaceae family.

Introduction and Significance

This compound is a natural product that has been isolated from the orchid Bulbophyllum vaginatum. Its core structure is a 9,10-dihydrophenanthrene, a partially saturated derivative of the aromatic phenanthrene system. The presence of five methoxy groups on the aromatic rings significantly influences its electronic properties, solubility, and potential biological activity.

Phenanthrenes and their dihydro-derivatives isolated from orchids are known to possess a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] These properties make them an interesting class of compounds for drug discovery and development. This guide will serve as a foundational resource for researchers interested in the chemical and biological exploration of this specific pentamethoxy derivative and its relatives.

Chemical Structure and Elucidation

The chemical structure of this compound is defined by a tricyclic phenanthrene core with two of the rings being aromatic and the central ring being partially saturated at the 9 and 10 positions. Five methoxy groups are substituted at positions 2, 3, 4, 6, and 7.

Molecular Formula: C₁₉H₂₂O₅[3]

Molar Mass: 330.37 g/mol [3]

Spectroscopic Characterization (Illustrative)

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydro-core, and the protons of the five methoxy groups. The aromatic protons would appear as singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts influenced by the positions of the methoxy groups. The methylene protons at C9 and C10 would likely appear as a multiplet or a broad singlet around δ 2.5-3.0 ppm.[4] The five methoxy groups would each give rise to a singlet in the upfield region (typically δ 3.8-4.1 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 19 carbons. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm), with the oxygen-substituted carbons appearing at the lower end of this range. The methylene carbons (C9 and C10) would be found in the aliphatic region (δ 25-35 ppm). The carbons of the five methoxy groups would appear around δ 55-62 ppm.[5]

Table 1: Representative ¹H and ¹³C NMR Data for a Methoxy-Substituted 9,10-Dihydrophenanthrene Analogue

PositionδC (ppm) (Predicted/Analog)δH (ppm) (Predicted/Analog)Multiplicity
1~125~7.5d
2~150--
3~152--
4~148--
4a~128--
4b~135--
5~110~7.0s
6~155--
7~153--
8~105~6.8s
8a~130--
9~30~2.8m
10~30~2.8m
2-OCH₃~56~3.9s
3-OCH₃~56~3.9s
4-OCH₃~61~4.0s
6-OCH₃~56~3.9s
7-OCH₃~56~3.9s

Note: This data is illustrative and based on general chemical shift predictions and data from similar compounds. Actual values may vary.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and elemental composition. For this compound, the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact mass of C₁₉H₂₂O₅. Fragmentation patterns could provide further structural information, such as the loss of methyl or methoxy groups.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands confirming the presence of specific functional groups. Expected absorptions include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2950-2850 cm⁻¹[6]

  • C=C stretching (aromatic): ~1600 and 1500 cm⁻¹[7]

  • C-O stretching (aryl ethers): ~1250 and 1050 cm⁻¹[8]

Synthetic Strategies

While a specific synthesis for this compound has not been reported, a plausible retrosynthetic approach can be designed based on established methods for constructing the dihydrophenanthrene core. A common and effective strategy is the photochemical cyclization of a stilbene precursor.

Retrosynthesis target This compound stilbene Substituted Stilbene Precursor target->stilbene Photocyclization/Reduction benzaldehyde Substituted Benzaldehyde stilbene->benzaldehyde Wittig or Horner-Wadsworth-Emmons Reaction benzylphosphonate Substituted Benzylphosphonate stilbene->benzylphosphonate Wittig or Horner-Wadsworth-Emmons Reaction

Retrosynthetic analysis for the target molecule.
Proposed Synthetic Workflow

A potential synthetic route would involve the following key steps:

  • Synthesis of Stilbene Precursor: A Wittig or Horner-Wadsworth-Emmons reaction between a suitably substituted benzaldehyde and a benzylphosphonium salt or phosphonate ester would yield the required stilbene.[9] The starting materials would need to contain the appropriate methoxy substitution patterns to lead to the final product.

  • Photochemical Cyclization: The synthesized stilbene would then undergo a Mallory photocyclization reaction.[10] This involves irradiation with UV light to induce an intramolecular cyclization to form the dihydrophenanthrene intermediate.

  • Oxidation/Reduction: The intermediate from the photocyclization is often a tetrahydrophenanthrene, which can be oxidized to the phenanthrene or, in this case, would need to be selectively handled to yield the desired 9,10-dihydrophenanthrene. Alternatively, direct reduction of a phenanthrene precursor could be employed.

Synthetic_Workflow cluster_0 Stilbene Synthesis cluster_1 Cyclization and Final Product Formation benzaldehyde Substituted Benzaldehyde stilbene Stilbene Precursor benzaldehyde->stilbene Base phosphonate Substituted Benzylphosphonate phosphonate->stilbene dihydrophenanthrene This compound stilbene->dihydrophenanthrene Photocyclization uv_light UV Light

Proposed synthetic workflow.

Biological Activity and Therapeutic Potential

The biological activities of this compound have not been extensively studied. However, the broader class of phenanthrenes and dihydrophenanthrenes isolated from orchids, particularly from the genus Bulbophyllum, have demonstrated significant biological potential.[1]

Cytotoxic Activity

Many phenanthrene derivatives from Bulbophyllum species have shown cytotoxic activity against various cancer cell lines.[11][12] For example, compounds isolated from Bulbophyllum odoratissimum have displayed significant cytotoxicity against human leukemia, lung adenocarcinoma, hepatoma, and stomach cancer cell lines.[11] It is plausible that this compound may also possess cytotoxic properties, making it a candidate for further investigation in cancer research.

Antimicrobial Activity

Phenanthrenes from orchids are also known for their antimicrobial properties.[13] Extracts from various Bulbophyllum species have shown activity against a range of bacteria and fungi.[9] The specific antimicrobial spectrum of this compound remains to be determined, but its structural class suggests potential for development as an antimicrobial agent.

Biological_Activities parent This compound cytotoxicity Cytotoxicity parent->cytotoxicity Potential antimicrobial Antimicrobial Activity parent->antimicrobial Potential anti_inflammatory Anti-inflammatory Activity parent->anti_inflammatory Potential

Potential biological activities of the target molecule.

Conclusion and Future Directions

This compound represents an intriguing natural product with a chemical scaffold known to be associated with significant biological activities. While a complete dataset for this specific molecule is not yet available, this guide provides a comprehensive framework for its further investigation. Future research should focus on:

  • Re-isolation and Full Spectroscopic Characterization: The definitive characterization of this molecule is a critical first step.

  • Total Synthesis: Development of an efficient synthetic route will enable the production of sufficient quantities for thorough biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive screening of its cytotoxic, antimicrobial, anti-inflammatory, and other potential biological activities is warranted to uncover its therapeutic potential.

This in-depth guide serves as a catalyst for such future explorations, providing the necessary structural, synthetic, and biological context for researchers to build upon.

References

  • Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odor
  • Natural phenanthrenes and their biological activity. (URL: [Link])
  • Cytotoxic constituents from Bulbuphyllum inconsipicum. (URL: [Link])
  • Cytotoxic phenolics from Bulbophyllum odor
  • Phenanthrenes from Orchidaceae and Their Biological Activities. (URL: [Link])
  • Phenanthrenes from Orchidaceae and Their Biological Activities. (URL: [Link])
  • Antimicrobial Activity of Necklace Orchids is Phylogenetically Clustered and can be Predicted With a Biological Response Method. (URL: [Link])
  • Phenanthrenes from Orchidaceae and Their Biological Activities. (URL: [Link])
  • Cytotoxic phenolics from Bulbophyllum odor
  • Chemical Constituents from the Roots, Stems and Leaves of Diplomorpha sikokiana. (URL: [Link])
  • Fourier transform infrared spectroscopic analysis of the polymethoxylated flavone content of orange oil residues. (URL: [Link])
  • This compound. (URL: [Link])
  • Full article: Phenolic compounds with pancreatic lipase inhibitory activity from Korean yam (Dioscorea opposita). (URL: [Link])
  • In vitro antileishmanial and antitrypanosomal activity of compounds isolated from the roots of Zanthoxylum tingoassuiba. (URL: [Link])
  • Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators | Journal of Agricultural and Food Chemistry. (URL: [Link])
  • Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odor
  • Recent Research Progress on Natural Stilbenes in Dendrobium Species. (URL: [Link])
  • Fourier transform infrared spectroscopic analysis of the polymethoxylated flavone content of orange oil residues. (URL: [Link])
  • Unambiguous Characterization of Commercial Natural (Dihydro)
  • Dihydrophenanthrenes
  • Fourier Transform Infrared Spectroscopic Analysis of the Polymethoxylated Flavone Content of Orange Oil Residues. (URL: [Link])
  • Phenanthrene, 9,10-dihydro-. (URL: [Link])
  • Synthetic approaches toward stilbenes and their rel
  • Synthetic approaches toward stilbenes and their rel
  • Electronic Supplementary Inform
  • Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. (URL: [Link])
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
  • Dihydrophenanthrenes. (URL: [Link])
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (URL: [Link])
  • THE SYNTHESIS OF SOME NATURALLY OCCURRING PHENANTHRENES A THESIS SUBMITTED BY KUM—MOON WONG TO THE DEPARTMENT OF CHEMISTRY FOR. (URL: [Link])
  • 10 Typical IR Absorptions of Arom
  • A scheme of methoxy stilbenes (MS) synthesis and their structures. (URL: [Link])
  • 12.8: Infrared Spectra of Some Common Functional Groups. (URL: [Link])

Sources

An In-Depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: Physicochemical Properties and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes the available information and provides a robust scientific context based on the characteristics of the dihydrophenanthrene class of molecules.

Introduction and Molecular Identity

This compound is a naturally occurring polycyclic aromatic hydrocarbon. It belongs to the dihydrophenanthrene class, which are derivatives of phenanthrene characterized by the saturation of the C9-C10 double bond. This particular compound is distinguished by the presence of five methoxy functional groups attached to its aromatic rings.

The primary source of this compound is the orchid Bulbophyllum vaginatum.[1] Natural phenanthrenes and their derivatives are a subject of interest in medicinal chemistry due to their diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValue/DescriptionSource/Basis
Molecular Formula C₁₉H₂₂O₅[4]
Molecular Weight 330.37 g/mol [4]
Appearance Likely a colorless to slightly yellowish crystalline solid.General property of dihydrophenanthrenes.
Melting Point Not experimentally determined. Varies significantly based on substitution.
Boiling Point Not experimentally determined. Expected to be high due to molecular weight and polarity.Inference
Solubility Poorly soluble in water. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.General property of dihydrophenanthrenes.
Stability More reactive than the fully aromatic phenanthrene due to the partial loss of aromaticity.

Chemical Properties and Reactivity

The chemical reactivity of this compound is influenced by the dihydrophenanthrene core and the five methoxy substituents.

  • Dihydrophenanthrene Core: The saturated C9-C10 bond makes this part of the molecule susceptible to oxidation, which would lead to the corresponding phenanthrene. This reaction is a key aspect of the biosynthesis of many natural phenanthrenes.

  • Aromatic Rings: The benzene rings are electron-rich due to the presence of the five methoxy groups, which are activating and ortho-, para-directing. This suggests that the molecule could undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, at the unsubstituted positions.

  • Methoxy Groups: The methoxy groups can potentially be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding polyhydroxylated dihydrophenanthrene.

Spectroscopic Data (Predicted)

While the specific spectra for this compound are not available in detail, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methylene protons at C9 and C10, and the protons of the five methoxy groups. The aromatic protons would likely appear as singlets or doublets in the aromatic region (δ 6.5-8.0 ppm). The methylene protons at C9 and C10 would likely appear as a multiplet or a broad singlet around δ 2.5-3.0 ppm. The five methoxy groups would each give a singlet at around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the two aliphatic carbons at C9 and C10, and the five methoxy carbons. The aromatic carbons would appear in the range of δ 100-160 ppm, with the oxygen-substituted carbons appearing at the lower field end of this range. The C9 and C10 carbons would be expected in the aliphatic region, around δ 25-35 ppm. The methoxy carbons would appear around δ 55-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 330.37. Fragmentation patterns would likely involve the loss of methyl groups (CH₃) and methoxy groups (OCH₃) from the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.

Biological Activity and Potential Applications

The biological activities of this compound have not been specifically reported. However, the broader class of dihydrophenanthrenes isolated from various plants, particularly orchids, has demonstrated a range of interesting biological effects.[2][3]

  • Cytotoxicity: Many phenanthrenes and dihydrophenanthrenes exhibit cytotoxic activity against various cancer cell lines.[2]

  • Antimicrobial Activity: Some compounds in this class have shown activity against bacteria and fungi.[3]

  • Anti-inflammatory Effects: Anti-inflammatory properties have also been reported for some dihydrophenanthrenes.[3]

  • Antioxidant Activity: The phenolic and methoxylated aromatic structure suggests potential antioxidant properties.

Given these precedents, this compound is a molecule of interest for further investigation into its potential pharmacological applications.

Experimental Protocols

General Isolation Protocol for Dihydrophenanthrenes from Natural Sources

The following is a generalized workflow for the isolation of dihydrophenanthrenes from plant material, based on common phytochemical practices.

G plant_material Air-dried and powdered plant material (e.g., Bulbophyllum vaginatum) extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-solvent partitioning (e.g., with hexane, chloroform, ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (typically enriched with phenanthrenes) partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Fractions column_chromatography->fractions purification Further purification (e.g., preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: A general workflow for the isolation of dihydrophenanthrenes from plant material.

Step-by-Step Methodology:

  • Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Dihydrophenanthrenes are typically found in the moderately polar fractions like ethyl acetate.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Purification: Fractions containing the target compound are further purified using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

Conclusion

This compound is a natural product with a well-defined chemical structure. While specific experimental data on its physical and chemical properties are sparse in the current literature, a strong basis for its expected characteristics can be established from the known properties of the dihydrophenanthrene class of compounds. Its structural similarity to other biologically active phenanthrenes suggests that it is a promising candidate for further research in drug discovery and development. The protocols and contextual information provided in this guide are intended to facilitate such future investigations.

References

  • Dihydrophenanthrenes. (n.d.). In Wikipedia.
  • PubChem. (n.d.). 1,2-Dihydrophenanthrene. National Center for Biotechnology Information.
  • Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084–1110.
  • Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. PubMed.
  • PubChem. (n.d.). 9,10-Dihydrophenanthrene. National Center for Biotechnology Information.
  • Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators. (2024). Journal of Agricultural and Food Chemistry.
  • Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Semantic Scholar.
  • Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators. (2024). Request PDF.
  • This compound. (n.d.). ChemBK.
  • One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diaryl
  • PubChem. (n.d.). Phenanthrene. National Center for Biotechnology Information.
  • Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. (2022). PMC. PubMed Central.
  • Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. (2021). Engineered Science Publisher.
  • Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. (2021). Engineered Science Publisher.
  • (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (2021).
  • This compound. (n.d.). CD BioSustainable.
  • A biphenanthrene and a phenanthro[4,3-b]furan from the orchid Bulbophyllum vagin
  • Dimethylglycine as a Potent Modulator of Catalase Stability and Activity in Alzheimer's Disease. (2024). MDPI.
  • 2,7-Dihydroxy-3,4,6-trimethoxy-9,10-dihydro-phenanthrene. (n.d.). SpectraBase.
  • PubChem. (n.d.). 2,3,4,6,7-Pentamethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol. National Center for Biotechnology Information.
  • Showing NP-Card for 3,4-dimethoxy-9,10-dihydrophenanthrene-2,5-diol (NP0218947). (2022). FooDB.
  • Spectroscopic and Spectrometric Characterization of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: A Technical Guide. (n.d.). Benchchem.
  • Phenanthrenes/dihydrophenanthrenes: the selectivity controlled by different benzynes and allenes. (2021).
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
  • A Biphenanthrene and a Phenanthro[4,3- b ]furan from the Orchid Bulbophyllum v agin
  • 2,3,4,6,7-Pentamethoxy-N-methyl-1-phenanthreneethanamine. (n.d.). CAS Common Chemistry.
  • Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells. (2023). PubMed.
  • Phenanthrene, 9,10-dihydro-. (n.d.). NIST WebBook.
  • Phenanthrene, 9,10-dihydro. (n.d.). Organic Syntheses.
  • PubChem. (n.d.). 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-. National Center for Biotechnology Information.
  • Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells. (2023). PubMed Central.

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough biological activity screening of the natural compound 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. The methodologies outlined herein are designed to ensure scientific integrity through a logical, stepwise approach, beginning with broad-spectrum cytotoxicity assessments and progressing to more targeted investigations into its potential anti-inflammatory, antibacterial, and anti-neuroinflammatory properties.

Introduction: The Therapeutic Potential of Dihydrophenanthrenes

This compound is a phenanthrene derivative that has been isolated from sources such as Bulbophyllum vaginatum[1]. The broader class of phenanthrenes and 9,10-dihydrophenanthrenes, found in families like Orchidaceae and Juncaceae, is well-documented for a wide array of biological activities.[2][3][4]. These include potent cytotoxic effects against various cancer cell lines, significant anti-inflammatory properties, and antimicrobial activity against pathogenic bacteria.[2][3][5].

Given the established pharmacological profile of its chemical class, a systematic screening of this compound is warranted to elucidate its specific therapeutic potential. This guide offers a robust, multi-tiered screening cascade designed to comprehensively characterize its bioactivity.

Part 1: Foundational Cytotoxicity Assessment

A critical first step in evaluating any novel compound is to determine its cytotoxic profile. This foundational data informs the concentration ranges for subsequent, more specific assays and provides initial insights into potential anticancer applications.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Compound Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep Dissolve this compound in DMSO (10 mM stock solution) serial_dil Perform serial dilutions to obtain a range of working concentrations prep->serial_dil treatment Treat cells with varying concentrations of the compound for 24-72 hours serial_dil->treatment cell_seed Seed cancer cell lines (e.g., MCF-7, A549, PC-3) in 96-well plates cell_seed->treatment mt_add Add MTT reagent and incubate treatment->mt_add formazan Solubilize formazan crystals mt_add->formazan readout Measure absorbance at 570 nm formazan->readout ic50 Calculate IC50 values to determine the concentration for 50% inhibition of cell viability readout->ic50 G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB_I NF-κB/IκBα Complex IKK->NFkB_I NFkB NF-κB (p65/p50) NFkB_I->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation TNFa TNF-α Nucleus->TNFa Gene Transcription IL6 IL-6 Nucleus->IL6 Gene Transcription

Caption: Simplified NF-κB signaling pathway in macrophages stimulated by LPS.

Detailed Protocol: Measurement of Pro-Inflammatory Cytokines

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophage cells. The ability of the test compound to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6 is then quantified.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include negative (untreated), vehicle, and LPS-only controls.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Some phenanthrene compounds have been shown to inhibit the nuclear translocation of NF-κB and the phosphorylation of p38 MAPK, key pathways in the inflammatory response..[6]

Part 3: Assessment of Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenanthrenes have been identified as a class of phytochemicals with significant antibacterial properties, particularly against Gram-positive bacteria..[3][7]

Experimental Workflow: Antibacterial Screening

G cluster_prep Preparation cluster_mic Minimum Inhibitory Concentration (MIC) cluster_mbc Minimum Bactericidal Concentration (MBC) compound_prep Prepare stock solution of the compound in DMSO serial_dil Perform two-fold serial dilutions of the compound in a 96-well plate compound_prep->serial_dil bact_prep Culture bacterial strains (e.g., S. aureus, E. coli) to log phase bact_inoc Inoculate wells with bacterial suspension bact_prep->bact_inoc serial_dil->bact_inoc incubation Incubate at 37°C for 18-24 hours bact_inoc->incubation mic_det Determine MIC as the lowest concentration with no visible growth incubation->mic_det plating Plate aliquots from wells showing no growth onto agar plates mic_det->plating mbc_inc Incubate agar plates at 37°C for 24 hours plating->mbc_inc mbc_det Determine MBC as the lowest concentration that kills ≥99.9% of bacteria mbc_inc->mbc_det

Caption: Workflow for determining the MIC and MBC of the test compound.

Detailed Protocol: Broth Microdilution for MIC and MBC
  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • MIC Determination:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Take an aliquot (e.g., 10 µL) from the wells of the MIC assay that show no visible growth.

    • Spread the aliquot onto Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

The antibacterial mechanism of some phenanthrenes involves the disruption of the bacterial cell membrane integrity..[3][7]

Part 4: Exploring Anti-Neuroinflammatory Activity

Neuroinflammation, mediated by activated microglia, is implicated in neurodegenerative diseases..[6] Given the anti-inflammatory properties of related compounds, investigating the anti-neuroinflammatory effects of this compound is a promising avenue.

Detailed Protocol: Nitric Oxide (NO) Inhibition in Microglial Cells
  • Cell Culture: Culture BV2 murine microglial cells.

  • Compound Treatment and LPS Stimulation: Seed BV2 cells in a 96-well plate. Pre-treat with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

A reduction in NO production indicates a potential anti-neuroinflammatory effect..[8][6][9]

Data Summary and Interpretation

A systematic presentation of the quantitative data is crucial for clear interpretation and comparison.

Assay Cell/Bacterial Line Endpoint Result (e.g., IC50, MIC)
CytotoxicityMCF-7 (Breast Cancer)IC50 (µM)To be determined
A549 (Lung Cancer)IC50 (µM)To be determined
PC-3 (Prostate Cancer)IC50 (µM)To be determined
Anti-inflammatoryRAW 264.7TNF-α Inhibition (%)To be determined
RAW 264.7IL-6 Inhibition (%)To be determined
AntibacterialS. aureusMIC (µg/mL)To be determined
S. aureusMBC (µg/mL)To be determined
E. coliMIC (µg/mL)To be determined
E. coliMBC (µg/mL)To be determined
Anti-neuroinflammatoryBV2NO Inhibition (%)To be determined

Conclusion

This in-depth guide provides a structured and scientifically rigorous approach to the biological activity screening of this compound. By following this multi-tiered screening cascade, researchers can effectively elucidate the cytotoxic, anti-inflammatory, antibacterial, and anti-neuroinflammatory potential of this compound, paving the way for further preclinical development. The causality behind each experimental choice is grounded in the known activities of the broader dihydrophenanthrene class, ensuring a logical and efficient investigation.

References

  • Leong, Y. -W., et al. (1999). Phenanthrene and other aromatic constituents of Bulbophyllum vaginatum. Phytochemistry, 50(7), 1237-1241. [Link]
  • Gainche, M., et al. (2020).
  • Yang, L., et al. (2020). Phenanthrene Derivatives from Asarum heterotropoides Showed Excellent Antibacterial Activity against Phytopathogenic Bacteria. Journal of Agricultural and Food Chemistry, 68(5), 1309-1316. [Link]
  • Chen, S., et al. (2018). Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. Frontiers in Microbiology, 9, 1593. [Link]
  • Wang, G., et al. (2007). Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes. Chinese Pharmaceutical Journal, 42(3), 181-183. [Link]
  • Foroumadi, A., et al. (2012). Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones. Iranian Journal of Pharmaceutical Research, 11(3), 821-829. [Link]
  • Request PDF. (2025). Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities.
  • Request PDF. (n.d.). Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata.
  • Chen, S., et al. (2018). Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. PubMed, 30065747. [Link]
  • Kim, J. E., et al. (2022). Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells. Journal of Ethnopharmacology, 282, 114620. [Link]
  • Asad, M., et al. (2021). Phenanthrene: a versatile molecule; a review. SciSpace. [Link]
  • Wu, P. L., et al. (2005). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 68(8), 1258-1261. [Link]
  • Bisoli, E., et al. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 25(14), 3239. [Link]
  • Jadhav, S. D., et al. (2010). Cytotoxic activity of 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol from Eulophia nuda against human cancer cells. Journal of Ethnopharmacology, 128(1), 256-258. [Link]
  • Liu, X., et al. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology, 277, 114220. [Link]

Sources

An In-Depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene and the Broader Class of Bioactive Dihydrophenanthrenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Promising Natural Product Scaffold

Within the vast and diverse kingdom of natural products, the Orchidaceae family stands as a prolific source of unique and biologically active secondary metabolites. Among these, the 9,10-dihydrophenanthrene scaffold has emerged as a privileged structure, demonstrating a remarkable range of pharmacological activities. This guide focuses on the specific compound 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene (CAS No. 35323-53-6) , a natural product isolated from the orchid Bulbophyllum vaginatum[1]. While in-depth research on this particular molecule is still in its nascent stages, its structural class is the subject of growing interest in the fields of medicinal chemistry and drug discovery.

This document serves as a comprehensive technical resource for researchers and drug development professionals. It provides the available data on this compound and contextualizes it within the broader family of dihydrophenanthrene compounds. By synthesizing information on related analogues, this guide offers insights into potential biological activities, mechanisms of action, and robust experimental protocols to facilitate further investigation into this promising class of molecules. Phenanthrene derivatives, in general, have been explored for a wide array of therapeutic applications, including analgesic, antitussive, antimalarial, and cytotoxic effects[2]. The dihydrophenanthrene subgroup, in particular, has shown significant potential as cytotoxic, anti-inflammatory, and antioxidant agents[3][4][5][6][7].

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent.

Table 1: Chemical Identity of CAS No. 35323-53-6

PropertyValueSource
CAS Number 35323-53-6[2]
IUPAC Name This compound
Molecular Formula C₁₉H₂₂O₅[2]
Molecular Weight 330.37 g/mol [2]
SMILES COC1=CC2=C(C=C1OC)CCC3=C2C(OC)=C(C(OC)=C3)OC[8]

Physicochemical Characteristics:

Natural Occurrence and Isolation

This compound is a naturally occurring compound that has been successfully isolated from the orchid Bulbophyllum vaginatum[1]. The isolation of such natural products from plant matrices is a multi-step process that leverages the principles of extraction and chromatography.

General Protocol for Extraction and Isolation of Dihydrophenanthrenes from Plant Material

The following is a generalized protocol based on methodologies reported for the isolation of phenanthrene derivatives from orchids and other plants.

  • Preparation of Plant Material: The plant material (e.g., whole plant, tubers, or rhizomes) is air-dried and ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol. This initial fractionation separates compounds based on their general polarity.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

  • Bioassay-Guided Fractionation (Optional): If the goal is to isolate compounds with a specific biological activity, the crude extracts can be screened using a relevant bioassay (e.g., a cytotoxicity assay). The most active extract is then selected for further fractionation.

  • Chromatographic Separation: The active crude extract is subjected to a series of chromatographic techniques to separate its individual components.

    • Column Chromatography: The extract is first separated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile or methanol.

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Extraction_and_Isolation_Workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extracts Crude Extracts concentration->crude_extracts bioassay Bioassay-Guided Fractionation (Optional) crude_extracts->bioassay column_chrom Silica Gel Column Chromatography crude_extracts->column_chrom Direct Fractionation active_extract Active Crude Extract bioassay->active_extract active_extract->column_chrom fractions Collected Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound (this compound) hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation end Identified Structure elucidation->end

Figure 1: General workflow for the isolation of dihydrophenanthrenes.

Synthesis Strategies

While a specific total synthesis for this compound has not been detailed in the literature, several methods exist for the synthesis of the core 9,10-dihydrophenanthrene scaffold. These can be adapted for the synthesis of polysubstituted derivatives.

One common approach involves palladium-catalyzed reactions. For instance, a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction can be employed to construct the phenanthrene ring system[10][11]. Another modern approach is the Pd-catalyzed enantioselective cascade β,γ-methylene C(sp³)-H diarylation of free carboxylic acids, which allows for the one-step synthesis of chiral 9,10-dihydrophenanthrene scaffolds[12].

General_Synthesis_Scheme start Substituted Styrene Derivative intermediate Heck Coupling Intermediate start->intermediate reagent Substituted Arene Derivative reagent->intermediate + Pd Catalyst photocyclization Photocyclization intermediate->photocyclization phenanthrene Substituted Phenanthrene photocyclization->phenanthrene reduction Reduction (e.g., Catalytic Hydrogenation) phenanthrene->reduction end Substituted 9,10-Dihydrophenanthrene reduction->end

Figure 2: A general synthetic strategy for dihydrophenanthrenes.

Biological Activities and Potential Mechanisms of Action

Although specific biological data for this compound is scarce, the broader class of dihydrophenanthrenes isolated from orchids and other plants exhibits a range of promising biological activities.

Cytotoxic Activity

Many dihydrophenanthrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, dihydrophenanthrenes isolated from Calanthe arisanensis showed cytotoxicity against human lung (A549), prostate (PC-3), and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 2.3 to 7.7 µg/mL[3]. Another study on dihydrophenanthrenes from Pholidota yunnanesis found that they induced G2/M phase cell cycle arrest in HepG2 cells[4]. The substitution pattern on the phenanthrene ring plays a crucial role in the cytotoxic potency.

Table 2: Cytotoxic Activity of Representative Dihydrophenanthrenes

CompoundCell LineIC₅₀ (µM)Source OrganismReference
6-MethoxycoeloninMelanoma2.59 ± 0.11Combretum laxum[13]
Cymensifin AVarious>200 (non-cancer)Cymbidium ensifolium[8]
1,4-Dihydroxy-5,6,7-trimethoxy-9,10-dihydrophenanthreneA549, PC-3, MCF-7< 4 µg/mLCalanthe arisanensis[14]
Anti-inflammatory Activity

Neuroinflammation is a key factor in neurodegenerative diseases, and compounds that can modulate this process are of great therapeutic interest. Several dihydrophenanthrenes have been shown to possess anti-neuroinflammatory properties. For instance, 6,7-dihydroxy-2,4-dimethoxy phenanthrene from Dioscorea batatas effectively reduced the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated microglial cells[15]. The mechanism of action often involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation[7][16]. This compound was also found to inhibit the phosphorylation of p38 MAPK while not affecting ERK and JNK pathways[15].

NFkB_Pathway_Inhibition lps LPS tlr4 TLR4 Receptor lps->tlr4 p38 p38 MAPK tlr4->p38 nfkb_activation NF-κB Activation p38->nfkb_activation nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_translocation->gene_expression inflammation Inflammatory Response gene_expression->inflammation dhp Dihydrophenanthrenes dhp->p38 Inhibition dhp->nfkb_translocation Inhibition

Figure 3: Proposed anti-inflammatory mechanism of dihydrophenanthrenes.
Antioxidant Activity

The antioxidant properties of phenanthrene derivatives are often attributed to their hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals[17]. The antioxidant capacity is influenced by the number and position of these hydroxyl groups. Various assays are used to evaluate antioxidant activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay[18][19]. While this compound lacks free hydroxyl groups, its methoxy groups may still contribute to some antioxidant potential, although likely less than their hydroxylated counterparts.

Experimental Protocols

To facilitate further research into this compound and related compounds, the following are detailed, self-validating protocols for key bioassays.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-3, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions.

  • Reaction Setup: In a 96-well plate, add 100 µL of each concentration of the test compound. Add 100 µL of the DPPH solution to each well. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay) for Anti-inflammatory Activity

This assay measures the production of nitric oxide by LPS-stimulated macrophages, a key indicator of inflammation.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a negative control (untreated cells), a vehicle control, and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Safety and Handling

As a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling phenanthrene derivatives should be followed. These compounds should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[20].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from heat and light, to prevent degradation[21].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations[11].

Conclusion and Future Directions

This compound belongs to a class of natural products with significant therapeutic potential. While research on this specific molecule is limited, the broader family of dihydrophenanthrenes has demonstrated promising cytotoxic, anti-inflammatory, and antioxidant activities. This guide provides a foundational framework for researchers interested in exploring the pharmacological properties of this compound.

Future research should focus on:

  • The total synthesis of this compound to enable further biological evaluation.

  • A comprehensive screening of its biological activities, including cytotoxicity against a panel of cancer cell lines, anti-inflammatory effects in various models, and antioxidant capacity.

  • Mechanism of action studies to identify its molecular targets and signaling pathways.

  • Determination of its physicochemical properties to aid in formulation and drug delivery studies.

By building upon the knowledge of related compounds and employing the robust experimental protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and other promising natural products from the Orchidaceae family.

References

  • Lee, Y. H., et al. (2009). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 72(12), 2191-2195. [Link]
  • Kovács, A., et al. (2008). Phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis with anticholinesterase, and antioxidant activities. Natural Product Research, 32(20), 2413-2421. [Link]
  • Ding, Z., et al. (2013). Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues. Bioorganic & Medicinal Chemistry Letters, 23(1), 148-152. [Link]
  • CD BioSustainable. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. PubMed Central. [Link]
  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]
  • Im, D. S., et al. (2022). Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells. Journal of Ethnopharmacology, 282, 114633. [Link]
  • Wang, Y., et al. (2023).
  • Wang, G., et al. (2007). Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes. Chinese Pharmaceutical Journal, 42(3), 181-183. [Link]
  • Delporte, C., et al. (2021).
  • Qi, J., et al. (2024). Axially chiral dihydrophenanthrene dimers from Pholidota yunnanensis with anti-neuroinflammatory activities. Bioorganic Chemistry, 150, 107570. [Link]
  • da Silva, G. N., et al. (2018). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 23(11), 2959. [Link]
  • Li, G., et al. (2022). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids.
  • Lee, D. Y., et al. (2019). Quantitative Analysis of Bioactive Phenanthrenes in Dioscorea batatas Decne Peel, a Discarded Biomass from Postharvest. Antioxidants, 8(11), 541. [Link]
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenanthrene.
  • Request PDF. (n.d.). Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities.
  • Wikipedia. (n.d.). Dihydrophenanthrenes.
  • ChemBK. (n.d.). This compound.
  • Majumder, P. L., & Sen, S. (2007). Rigidanthrin, a New Dimeric Phenanthrene Derivative of the Orchid Bulbophyllum rigidum. ChemInform, 38(30). [Link]
  • CD BioSustainable. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyphenanthrene. PubChem. [Link]
  • Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941. [Link]
  • Leong, Y. W., Harrison, L. J., & Powell, A. D. (1999). Phenanthrene and other aromatic constituents of Bulbophyllum vaginatum. Phytochemistry, 50(7), 1237-1241. [Link]
  • ResearchGate. (n.d.). A Biphenanthrene and a Phenanthro[4,3-b]furan from the Orchid Bulbophyllum vaginatum.
  • Scilit. (n.d.). Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odoratissimum.
  • National Center for Biotechnology Information. (n.d.). 9,10-Dihydrophenanthrene. PubChem. [Link]
  • NIST. (n.d.). Phenanthrene, 9,10-dihydro-. NIST Chemistry WebBook. [Link]
  • Li, H., et al. (2012). Straightforward synthesis of phenanthrenes from styrenes and arenes.

Sources

A Technical Guide to the Bioactive Compounds of Bulbophyllum vaginatum: From Ethnobotanical Leads to Modern Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Orchidaceae family, long admired for its ornamental beauty, is a vast and largely untapped reservoir of novel bioactive compounds. Within this family, the genus Bulbophyllum is gaining significant attention for its rich phytochemical profile. This technical guide provides an in-depth exploration of Bulbophyllum vaginatum, a species with documented ethnobotanical use and a compelling array of secondary metabolites. We will detail the chemical classes of compounds isolated from this orchid, including phenanthrenes, dihydrophenanthrenes, and bibenzyls, and provide comprehensive, field-proven methodologies for their extraction, isolation, and characterization. Furthermore, this guide will synthesize the current understanding of the potential biological activities of these compounds, drawing on data from related orchid species to infer potential cytotoxic, anti-inflammatory, and antioxidant mechanisms. This document is intended for researchers, natural product chemists, and drug development professionals seeking to leverage the chemical diversity of orchids in the quest for new therapeutic agents.

Introduction: The Orchid Bulbophyllum vaginatum

Bulbophyllum vaginatum (Lindl.) Rchb.f. is an epiphytic orchid native to Southeast Asia, including Thailand, Peninsular Malaysia, Singapore, and Borneo[1]. It is characterized by its creeping rhizome, ovoid pseudobulbs, and distinctive pale yellow flowers[1][2]. While appreciated ornamentally, its significance extends into traditional medicine. In Malaysia, the hot juice from the roasted fruits of B. vaginatum has been traditionally used as a remedy for earaches[1][3]. This ethnobotanical signpost provides a compelling rationale for the scientific investigation into its chemical constituents and their pharmacological potential. The genus Bulbophyllum is known to produce a variety of phenolic compounds, such as flavonoids, stilbenoids, and phenanthrenes, which are often responsible for the medicinal properties of plants[4][5].

Phytochemical Landscape of Bulbophyllum vaginatum

Phytochemical investigations into B. vaginatum have revealed a rich diversity of aromatic compounds, primarily belonging to the phenanthrene, 9,10-dihydrophenanthrene, and bibenzyl classes. These compounds form the core of the plant's bioactive potential. The initial identification of compounds from this species began in the late 1990s[4][6].

Key Bioactive Compound Classes

The primary bioactive constituents identified from dichloromethane and hexane extracts of B. vaginatum include:

  • Phenanthrenes: These are polycyclic aromatic hydrocarbons that form a significant and characteristic chemical class in the Orchidaceae family[4].

  • 9,10-Dihydrophenanthrenes: These are partially saturated derivatives of phenanthrenes, also commonly found in orchids and known for a range of biological activities[7].

  • Bibenzyls: These stilbenoid derivatives consist of two phenyl rings linked by an ethane bridge and are recognized for their diverse pharmacological effects[8][9].

  • Biphenanthrenes and Phenanthro[4,3-b]furans: More complex dimeric structures and furan derivatives have also been isolated, showcasing the plant's intricate biosynthetic capabilities[10][11].

Tabulated Summary of Isolated Compounds

The following table summarizes the key compounds isolated from Bulbophyllum vaginatum, providing a clear overview for researchers.

Compound ClassSpecific Compound NameReference
Phenanthrenes 4,9-Dimethoxyphenanthrene-2,5-diol[1]
4,6-Dimethoxyphenanthrene-2,3,7-triol[1][12]
4-Methoxyphenanthrene-2,3,7-triol[12]
4-Methoxyphenanthrene-2,3,6,7-tetrol[12]
9,10-Dihydrophenanthrenes 4-Methoxy-9,10-dihydrophenanthrene-2,3,7-triol[1]
4,6-Dimethoxy-9,10-dihydrophenanthrene-2,3,7-triol[1][12]
5-Methoxy-9,10-dihydrophenanthrene-2,3,7-triol[12]
4-Methoxy-9,10-dihydrophenan-threne-2,3,6,7-tetrol[12]
Bibenzyls 3,4',5-Trihydroxy-3'-methoxybibenzyl (Tristin)[12]
Biphenanthrenes 4,4',6,6'-tetramethoxy-(1,1'-biphenanthrene)-2,2'3,3',7,7'-hexol[11]
Phenanthro[4,3-b]furans 3-hydroxymethyl-9-methoxy-2-(4'-hydroxy-3',5'-dimethoxyphenyl)-2,3,6,7-tetrahydrophenanthro(4,3-b)furan-5,11-diol[11]

Methodologies for Extraction, Isolation, and Characterization

The successful study of bioactive compounds hinges on robust and reproducible methodologies. This section provides a detailed workflow, from initial extraction to final purification, based on established protocols for orchid-derived phenanthrenes and stilbenoids.

General Experimental Workflow

The overall process involves a multi-step approach designed to efficiently separate compounds based on polarity and structural characteristics.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Structure Elucidation Plant Air-Dried & Powdered Bulbophyllum vaginatum Plant Material Extract Sequential Solvent Extraction (Hexane, then DCM/MeOH) Plant->Extract Crude Crude Extracts (Hexane & DCM/MeOH fractions) Extract->Crude CC Silica Gel Column Chromatography (Gradient Elution) Crude->CC Fractions Collected Fractions CC->Fractions PrepHPLC Preparative HPLC (Reversed-Phase C18) Fractions->PrepHPLC Pure Isolated Pure Compounds PrepHPLC->Pure Spectro Spectroscopic Analysis (NMR, MS) Pure->Spectro Structure Compound Structure Determination Spectro->Structure

Caption: General workflow for isolating bioactive compounds.

Step-by-Step Protocol: Extraction and Initial Fractionation

Rationale: A sequential extraction with solvents of increasing polarity is a standard and effective technique. Starting with a non-polar solvent like hexane removes lipids and other non-polar constituents. Subsequent extraction with a more polar solvent like dichloromethane (DCM) or a DCM/methanol (MeOH) mixture targets the phenanthrenes and bibenzyls of interest[9][12][13].

  • Plant Material Preparation: Air-dry the whole plant material of B. vaginatum at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder to maximize the surface area for solvent penetration.

  • Hexane Extraction (Defatting):

    • Macerate the powdered plant material (e.g., 500 g) in n-hexane (e.g., 2 L) at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh hexane.

    • Combine the hexane filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude hexane extract. This fraction primarily contains non-polar compounds.

  • Dichloromethane/Methanol Extraction:

    • Air-dry the residual plant material from the hexane extraction.

    • Macerate the dried residue in a mixture of dichloromethane and methanol (e.g., 95:5 v/v) using the same procedure as the hexane extraction (repeat 3x).

    • Combine the DCM/MeOH filtrates and concentrate under reduced pressure to yield the crude polar extract, which is expected to be enriched with phenanthrenes and bibenzyls.

Step-by-Step Protocol: Chromatographic Purification

Rationale: A multi-stage chromatographic approach is necessary to resolve the complex mixture of the crude extract. Silica gel column chromatography provides an excellent primary separation based on polarity. Fractions are then subjected to preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification to yield single compounds[14][15].

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel (70-230 mesh) in the initial, non-polar mobile phase (e.g., 100% n-hexane)[2][16].

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped[2][16].

    • Adsorb the crude DCM/MeOH extract (e.g., 5 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

    • Begin elution with a gradient of increasing polarity. A typical gradient might be:

      • 100% n-Hexane

      • n-Hexane : Ethyl Acetate (e.g., 9:1, 8:2, 1:1 v/v)

      • 100% Ethyl Acetate

      • Ethyl Acetate : Methanol (e.g., 9:1 v/v)

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Preparative HPLC:

    • Dissolve the combined, semi-purified fractions in an appropriate solvent (e.g., HPLC-grade methanol).

    • Utilize a preparative HPLC system with a reversed-phase C18 column[3][17].

    • Develop a suitable gradient elution method using a mobile phase of water (A) and acetonitrile or methanol (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Inject the sample and collect the peaks corresponding to individual compounds based on the chromatogram from the UV detector.

    • Remove the solvent from the collected fractions under reduced pressure or by lyophilization to obtain the pure, isolated compounds.

Protocol: Structure Elucidation

Rationale: The definitive identification of isolated compounds requires spectroscopic analysis. Mass Spectrometry (MS) provides the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework and connectivity, allowing for unambiguous structure determination[18][19].

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra using techniques like Electrospray Ionization (ESI-MS) to determine the exact molecular weight and deduce the molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • Acquire a suite of NMR spectra:

      • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

      • ¹³C NMR: Shows all unique carbon atoms in the molecule.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding network of the molecule by showing proton-proton correlations (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).

    • Analyze the combined spectral data to assemble the final chemical structure.

Biological Activities and Therapeutic Potential

While specific biological activity data for compounds isolated directly from B. vaginatum are limited, the known pharmacological profiles of phenanthrenes, dihydrophenanthrenes, and bibenzyls from other orchids provide a strong basis for inferring their potential. One report noted that a hexane extract of B. vaginatum did not show anticancer activity against tested cell lines in an unpublished study[20]. However, compounds from other Bulbophyllum species and related genera have demonstrated significant bioactivities[5].

Cytotoxic Activity

Phenanthrenes and dihydrophenanthrenes are widely recognized for their cytotoxic effects against various human cancer cell lines[4][6]. For instance, compounds from Cymbidium faberi and Bulbophyllum odoratissimum have shown potent activity[3][4].

Mechanism of Action: The cytotoxic effects of phenanthrenes are often linked to the induction of apoptosis. Some phenanthrene quinones act as topoisomerase II inhibitors, which leads to permanent DNA strand breaks and subsequent cell death[21]. The substitution patterns on the phenanthrene core can significantly impact activity, with hydroxyl and methoxy groups playing key roles[5][21].

Quantitative Cytotoxicity Data (from related Orchid Species)

Compound/ExtractCancer Cell Line(s)Reported IC₅₀ ValueSource SpeciesReference
Densiflorol BK562, HL-60, A549, BEL-7402, SGC-79010.08–3.52 µg/mLBulbophyllum odoratissimum[3]
Calanquinone AVarious human cancer cell lines0.08–1.66 µg/mL(Synthetic derivative)[5][21]
6-MethoxycoeloninMelanoma cells2.59 µMCymbidium faberi[21]
Vanda cristata extractU251 (Glioblastoma)163.66 µg/mLVanda cristata[20]
Dendrobium transparens extractU251 (Glioblastoma)75.84 µg/mLDendrobium transparens[20]
Anti-inflammatory Activity

Inflammation is a key process in many chronic diseases, and natural products are a major source of new anti-inflammatory agents[22]. Bibenzyls and phenanthrenes from orchids have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines[8][13][23].

Mechanism of Action: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[24][25][26]. Under inflammatory stimuli, the NF-κB transcription factor translocates to the nucleus and promotes the expression of genes for inflammatory mediators like TNF-α, IL-6, and COX-2[22][24]. Phenolic compounds can inhibit this pathway by preventing the degradation of the IκB inhibitor protein or by blocking the DNA binding of NF-κB, thereby suppressing the inflammatory cascade[25][27].

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates Inflam Inflammatory Response Genes->Inflam Compounds Phenanthrenes & Bibenzyls from Bulbophyllum Compounds->IKK inhibit Compounds->NFkB_nuc inhibit DNA binding

Caption: Inhibition of the NF-κB inflammatory pathway.

Antioxidant Activity

Many phenolic compounds, including stilbenoids, act as potent antioxidants. They can protect cells from damage caused by reactive oxygen species (ROS), which is implicated in aging and numerous diseases[7].

Mechanism of Action: Besides direct ROS scavenging, a key antioxidant mechanism for stilbenoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][4][12][28]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its binding partner Keap1. Oxidative stress or the presence of activators like stilbenes causes Nrf2 to dissociate from Keap1 and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the production of endogenous antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[4][7][28].

G ROS Oxidative Stress (ROS) Keap1 Nrf2-Keap1 Complex ROS->Keap1 Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto releases Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Binding Nrf2_nuc->ARE Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Protection Cellular Protection Genes->Protection Stilbenoids Stilbenoids (e.g., Bibenzyls) Stilbenoids->Keap1 activate

Sources

An In-depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: From Natural Isolation to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a naturally occurring poly-methoxylated dihydrophenanthrene isolated from the orchid Bulbophyllum vaginatum. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its isolation, structural elucidation, and potential biological activities. While specific synthetic routes for this exact molecule are not extensively documented, this guide explores general synthetic strategies for related dihydrophenanthrene scaffolds. Furthermore, by examining the well-documented cytotoxic and anti-inflammatory properties of structurally similar compounds from the Orchidaceae family, we extrapolate the potential therapeutic applications of this compound, positioning it as a molecule of interest for further investigation in drug discovery and development.

Introduction

The Orchidaceae family is a rich source of structurally diverse secondary metabolites, many of which possess interesting biological activities. Among these are the phenanthrenes and their dihydro-derivatives, a class of compounds that has garnered significant attention for its potential pharmacological applications. This compound is one such compound, a highly methoxylated dihydrophenanthrene that has been identified as a constituent of the orchid Bulbophyllum vaginatum.[1] The dense oxygenation pattern on its aromatic rings suggests the potential for specific interactions with biological targets, making it a compelling candidate for further research. This guide aims to consolidate the current knowledge on this molecule and to provide a framework for future studies.

Natural Product Isolation and Structural Elucidation

The primary source of this compound is the orchid Bulbophyllum vaginatum.[1] The isolation and characterization of this compound were first reported by Leong, Y.-W., et al. in 1999.[1] The general workflow for isolating such natural products from plant material is outlined below.

General Experimental Workflow for Isolation

Isolation_Workflow plant_material Plant Material (Bulbophyllum vaginatum) extraction Extraction (e.g., with Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Silica Gel Column) crude_extract->chromatography fractions Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification pure_compound Pure 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene purification->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Structural Characterization

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₁₉H₂₂O₅[1]
Molecular Weight 330.37 g/mol
Appearance Likely a solid at room temperature
CAS Number 35323-53-6
¹H NMR Expected signals for methoxy groups, aromatic protons, and methylene protons in the dihydro-bridge. Specific shifts and coupling constants would be detailed in the original publication.[1]
¹³C NMR Expected signals for methoxy carbons, aromatic carbons (both protonated and quaternary), and methylene carbons.[1]
Mass Spectrometry High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns would provide further structural information.
Infrared (IR) Expected absorptions for C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds.
Ultraviolet (UV) Expected absorptions characteristic of the dihydrophenanthrene chromophore.

Synthetic Strategies

While a specific total synthesis of this compound has not been prominently reported, several general methods for the synthesis of substituted 9,10-dihydrophenanthrenes are well-established in the literature. These approaches can be adapted for the synthesis of the target molecule.

Palladium-Catalyzed Intramolecular Heck Reaction

A powerful method for constructing the dihydrophenanthrene core involves the palladium-catalyzed intramolecular Heck reaction of a suitably substituted vinyl or aryl halide.[2]

Heck_Reaction starting_material Substituted Stilbene Precursor intramolecular_cyclization Intramolecular Heck Reaction starting_material->intramolecular_cyclization pd_catalyst Pd(0) Catalyst pd_catalyst->intramolecular_cyclization product 9,10-Dihydrophenanthrene Core intramolecular_cyclization->product

Caption: Palladium-catalyzed intramolecular Heck reaction for dihydrophenanthrene synthesis.

Photochemical Cyclization of Stilbenes

The photochemical cyclization of stilbene derivatives is another classic and effective method for the synthesis of phenanthrenes, which can then be selectively reduced to the corresponding 9,10-dihydrophenanthrenes.[3]

Gold-Catalyzed Cyclization

More recently, gold-catalyzed cyclization reactions of o-alkenyl-o'-alkynylbiaryls have emerged as an efficient route to functionalized dihydrophenanthrenes.[4]

Potential Biological Activities and Therapeutic Applications

Although specific biological studies on this compound are limited, the pharmacological activities of structurally related dihydrophenanthrenes isolated from the Orchidaceae family, particularly from the genus Bulbophyllum, are well-documented. This allows for an informed extrapolation of its potential therapeutic applications.[5]

Cytotoxic Activity

Numerous dihydrophenanthrenes from Bulbophyllum species have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] For instance, bulbophythrins A and B, dimeric phenanthrenes from Bulbophyllum odoratissimum, showed potent inhibitory effects against human leukemia, lung adenocarcinoma, hepatoma, and stomach cancer cell lines.[6] The proposed mechanism of action for some dihydrophenanthrenes involves the induction of apoptosis. Given its structural similarity, this compound is a promising candidate for investigation as a potential anticancer agent.

Table 2: Cytotoxicity of Selected Dihydrophenanthrenes from Bulbophyllum

CompoundSourceCell Lines TestedReported Activity (IC₅₀)Reference
Bulbophythrin ABulbophyllum odoratissimumHL-60, BEL-74021.27 x 10⁻³ and 1.22 x 10⁻³ µmol/ml, respectively[6]
Bulbophythrin BBulbophyllum odoratissimumA5491.18 x 10⁻³ µmol/ml[6]
LusianthridinBulbophyllum blepharistesH69AR, HeLa, HL-60, HepG2, MOLT-3Significant cytotoxicity reported[7]
Anti-inflammatory Activity

Dihydrophenanthrenes from orchids have also been shown to possess anti-inflammatory properties.[5] For example, compounds isolated from Dendrobium denneanum exhibited inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophages.[5] The pseudobulbs of Bulbophyllum neilgherrense have been traditionally used to treat rheumatism, and studies have shown its extract to have moderate anti-inflammatory activity.[8] This suggests that this compound may also exert anti-inflammatory effects, warranting further investigation into its potential to modulate inflammatory pathways.

Other Potential Activities

Phenanthrene derivatives from orchids have also been reported to have antimicrobial, spasmolytic, anti-platelet aggregation, and antiallergic activities.[9][10]

Future Directions and Conclusion

This compound represents a structurally interesting natural product with significant, yet largely unexplored, therapeutic potential. The immediate research priorities should be:

  • Re-isolation and Comprehensive Biological Screening: Isolation of larger quantities of the compound from Bulbophyllum vaginatum to enable a broad-based screening for its cytotoxic, anti-inflammatory, and other biological activities.

  • Development of a Total Synthesis: A robust and scalable synthetic route would provide a reliable source of the compound for extensive pharmacological studies and the synthesis of analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.

References

  • Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. PMC. [Link]
  • Xu, J., Yu, H., Qing, C., Zhang, Y., Liu, Y., & Chen, Y. (2009). Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odoratissimum. Fitoterapia, 80(7), 381–384. [Link]
  • Cytotoxic phenolics from Bulbophyllum odoratissimum.
  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]
  • Sritularak, B., Anuwat, M., Likhitwitayawuid, K., & Cherdshewasart, W. (2022). Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells. MDPI. [Link]
  • Synthesis of alkoxy‐functionalized dihydrophenanthrenes 4. Isolated...
  • D'Abrosca, B., Scognamiglio, M., D'Ambola, M., D'Angelo, G., Cicatelli, A., Roscetto, E., ... & Fiorentino, A. (2021). Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P.
  • BIOACTIVE AND PROTECTIVE POLYPHENOLICS FROM ROOTS AND STUMPS OF CONIFER TREES (NORWAY SPRUCE AND SCOTS PINE). Helda - University of Helsinki. [Link]
  • Vascular Epiphytic Medicinal Plants as Sources of Therapeutic Agents: Their Ethnopharmacological Uses, Chemical Composition, and Biological Activities. MDPI. [Link]
  • In vitro antileishmanial and antitrypanosomal activity of compounds isolated from the roots of Zanthoxylum tingoassuiba. SciELO. [Link]
  • Analgesic and anti-inflammatory activities of Bulbophyllum neilgherrense Wight. pseudobulb: A folklore plant. PubMed Central. [Link]
  • The photochemical synthesis of 9‐methoxy and 9‐amido substituted...
  • THE SYNTHESIS OF SOME NATURALLY OCCURRING PHENANTHRENES A THESIS SUBMITTED BY KUM—MOON WONG TO THE DEPARTMENT OF CHEMISTRY FOR.
  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis.
  • Rigidanthrin, a New Dimeric Phenanthrene Derivative of the Orchid Bulbophyllum rigidum.
  • Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicro. iris.unina.it. [Link]

Sources

The Emergence of Pentamethoxy Dihydrophenanthrenes: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Planar Aromaticity of Phenanthrene

The phenanthrene nucleus, a simple three-ring aromatic hydrocarbon, has been a cornerstone of organic chemistry since its discovery in coal tar in 1872.[1] However, it is in the intricate tapestry of natural products that this scaffold reveals its true potential. Nature, through the remarkable machinery of biosynthesis, adorns the phenanthrene core with a diverse array of functional groups, giving rise to a vast family of compounds with profound biological activities. Among these, the dihydrophenanthrenes, characterized by the saturation of the C9-C10 double bond, represent a significant class of natural products, particularly abundant in the Orchidaceae and Combretaceae plant families. This guide delves into a specific and compelling subclass: the pentamethoxy dihydrophenanthrenes. We will navigate the historical context of their discovery, dissect the synthetic strategies for their creation, and explore their burgeoning significance as cytotoxic agents, offering a comprehensive resource for researchers at the forefront of natural product chemistry and drug development.

A Historical Perspective: From Orchid Extracts to Isolated Cytotoxins

The story of pentamethoxy dihydrophenanthrenes is intrinsically linked to the broader exploration of phenanthrenes and their derivatives from the plant kingdom. For centuries, plants from the Orchidaceae family have been utilized in traditional medicine.[2] It was the advent of modern phytochemical techniques in the 20th century that began to unveil the chemical constituents responsible for their therapeutic properties.

Early investigations into the chemical makeup of various orchid species, such as those from the Dendrobium and Bulbophyllum genera, led to the isolation of a plethora of phenanthrene and 9,10-dihydrophenanthrene derivatives.[3] These initial discoveries laid the groundwork for understanding the structural diversity within this class of compounds.

A pivotal moment in the history of pentamethoxy dihydrophenanthrenes was the investigation of Flickingeria fimbriata (Orchidaceae). Chemical analysis of this plant led to the isolation and characterization of novel compounds, including 1,2,5,6,7-pentamethoxy-9,10-dihydrophenanthrene and 2,3,4,7,8-pentamethoxy-9,10-dihydrophenanthrene.[2][4] These discoveries were significant not only for expanding the known chemical space of natural products but also because these highly methoxylated derivatives exhibited noteworthy biological activity. Specifically, 1,2,5,6,7-pentamethoxy-9,10-dihydrophenanthrene demonstrated moderate cytotoxic activity against HepG2 (human liver cancer) cells, sparking interest in its potential as an anticancer agent.[4]

The isolation of these compounds relied on a systematic workflow involving extraction, chromatographic separation, and spectroscopic characterization.

G plant_material Plant Material (e.g., Flickingeria fimbriata) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc HPLC Purification chromatography->hplc elucidation Structure Elucidation (NMR, MS) hplc->elucidation pentamethoxy Pentamethoxy Dihydrophenanthrene elucidation->pentamethoxy

Caption: A generalized workflow for the isolation of pentamethoxy dihydrophenanthrenes from natural sources.

Synthetic Strategies: Crafting the Pentamethoxy Core

While isolation from natural sources provides access to these valuable molecules, chemical synthesis offers the opportunity to produce them in larger quantities, create structural analogs for structure-activity relationship (SAR) studies, and confirm the structures of the natural products. The primary and most elegant method for the synthesis of the phenanthrene and dihydrophenanthrene core is the photochemical cyclization of stilbenes, often referred to as the Mallory reaction.[5][6]

This reaction proceeds via the irradiation of a cis-stilbene derivative, which undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. This intermediate can then be oxidized to the corresponding phenanthrene or, under non-oxidative conditions, can rearrange to the more stable 9,10-dihydrophenanthrene.

Representative Synthetic Protocol: Photochemical Synthesis of a Pentamethoxy Dihydrophenanthrene Precursor

This protocol outlines a general approach for the synthesis of a pentamethoxy-substituted phenanthrene from a corresponding stilbene precursor. The specific substitution pattern on the starting materials will dictate the final product.

Step 1: Synthesis of the Pentamethoxy-substituted Stilbene

The requisite stilbene can be prepared via several established methods, such as the Wittig reaction or the Heck coupling, from appropriately substituted benzaldehydes and benzylphosphonium salts or vinyl halides.

Step 2: Photochemical Cyclization

  • Reaction Setup: In a quartz reaction vessel, dissolve the pentamethoxy-substituted stilbene (1 equivalent) in a suitable solvent (e.g., cyclohexane or benzene) to a concentration of approximately 0.01 M.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Initiation: While maintaining a slow stream of the inert gas, irradiate the solution with a high-pressure mercury lamp (typically >254 nm) equipped with a cooling jacket to maintain a constant temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the stilbene spot and the appearance of a new, more polar spot corresponding to the dihydrophenanthrene or phenanthrene product will indicate reaction progression.

  • Workup: Once the reaction is complete (typically after several hours to days), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired pentamethoxy-substituted phenanthrene.

Step 3: Reduction to Dihydrophenanthrene (if necessary)

If the photocyclization yields the phenanthrene, a subsequent reduction step is required to obtain the dihydrophenanthrene.

  • Reaction Setup: Dissolve the pentamethoxy-phenanthrene in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the pentamethoxy dihydrophenanthrene.

G stilbene Pentamethoxy Stilbene irradiation UV Irradiation (hν) stilbene->irradiation excited_state Excited State Stilbene* irradiation->excited_state electrocyclization 6π-Electrocyclization excited_state->electrocyclization dihydrophenanthrene_intermediate Transient Dihydrophenanthrene electrocyclization->dihydrophenanthrene_intermediate oxidation Oxidation (e.g., I₂, O₂) dihydrophenanthrene_intermediate->oxidation rearrangement [1,5]-H Shift dihydrophenanthrene_intermediate->rearrangement phenanthrene Pentamethoxy Phenanthrene oxidation->phenanthrene dihydrophenanthrene Pentamethoxy Dihydrophenanthrene rearrangement->dihydrophenanthrene G pentamethoxy Pentamethoxy Dihydrophenanthrene cell_cycle Cell Cycle Progression pentamethoxy->cell_cycle Inhibition apoptosis Apoptosis Induction pentamethoxy->apoptosis g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest cell_death Cancer Cell Death g2m_arrest->cell_death mitochondria Mitochondrial Dysfunction apoptosis->mitochondria caspases Caspase Activation mitochondria->caspases caspases->cell_death

Caption: Proposed cytotoxic mechanisms of action for pentamethoxy dihydrophenanthrenes.

Spectroscopic Characterization: The Fingerprints of Pentamethoxy Dihydrophenanthrenes

The unambiguous identification of pentamethoxy dihydrophenanthrenes relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum of a pentamethoxy dihydrophenanthrene will typically show:

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with chemical shifts and coupling constants dependent on the substitution pattern.

  • Methoxy Protons: Sharp singlets for the five methoxy groups, typically in the range of δ 3.8-4.1 ppm.

  • Dihydrophenanthrene Bridge Protons: A characteristic four-proton singlet or a pair of multiplets for the -CH₂-CH₂- bridge at approximately δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information:

  • Aromatic Carbons: Signals in the downfield region (δ 100-160 ppm). Carbons bearing methoxy groups will be significantly deshielded.

  • Methoxy Carbons: Signals for the five methoxy carbons around δ 55-62 ppm.

  • Dihydrophenanthrene Bridge Carbons: Two signals in the aliphatic region (δ 25-35 ppm).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of the compound, confirming the presence of the five methoxy groups. Fragmentation patterns can also provide structural information.

Future Directions and Conclusion

The discovery of pentamethoxy dihydrophenanthrenes from natural sources has opened up a new avenue for the development of novel anticancer agents. The moderate cytotoxicity exhibited by these compounds warrants further investigation into their mechanism of action and optimization of their structure to enhance potency and selectivity.

Future research in this area should focus on:

  • Total Synthesis: Developing efficient and scalable total syntheses of naturally occurring pentamethoxy dihydrophenanthrenes and their analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to identify the key structural features required for potent cytotoxic activity.

  • In Vivo Studies: Evaluating the efficacy of promising candidates in preclinical animal models of cancer.

References

  • Fittig, R., & Ostermayer, E. (1873). Ueber das Phenanthren, einen neuen aus Steinkohlentheer darstellbaren Kohlenwasserstoff. Berichte der deutschen chemischen Gesellschaft, 6(1), 92-98. [Link]
  • Mallory, F. B., & Mallory, C. W. (2004). The photocyclization of stilbenes and related molecules. Organic Reactions, 30, 1-456. [Link]
  • Laarhoven, W. H. (2012). Photochemical oxidative cyclisation of stilbenes and stilbenoids—The Mallory-Reaction. Molecules, 17(7), 7729-7752. [Link]
  • Chen, D., Wu, Y. P., Wang, Y., Jiang, L., & Li, Y. (2019). Two new stilbenoids from aerial parts of Flickingeria fimbriata. Journal of Asian natural products research, 21(2), 118-123. [Link]
  • Gaboriaud-Kolar, N., & Laine, W. (2015). Continuous flow photocyclization of stilbenes–scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein journal of organic chemistry, 11, 232-239. [Link]
  • Wu, Y. P., Chen, D. P., Wang, Y., & Jiang, L. (2018). Phenolic compounds from the stems of Flickingeria fimbriata. Natural product research, 32(18), 2155-2160. [Link]
  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of stilbenes and related molecules. In Organic Reactions (pp. 1-456). John Wiley & Sons, Inc. [Link]
  • Wu, Y. P., Chen, D. P., Wang, Y., & Jiang, L. (2018). Phenolic compounds from the stems of Flickingeria fimbriata. Natural product research, 32(18), 2155-2160. [Link]
  • Chen, D., Wu, Y. P., Wang, Y., Jiang, L., & Li, Y. (2019). Two new stilbenoids from aerial parts of Flickingeria fimbriata. Journal of Asian natural products research, 21(2), 118-123. [Link]
  • Li, T., Wang, Y., Chen, D., Wu, Y., & Jiang, L. (2024). Structurally diverse deformed phenanthrenes from Strophioblachia fimbricalyx with cytotoxic activities by inducing cell apoptosis. Phytochemistry, 221, 114035. [Link]
  • Lee, J. C., Lee, Y. C., Chen, C. Y., & Kuo, Y. H. (2011). Cytotoxicity of synthesized phenanthrenes. Bioorganic & medicinal chemistry, 19(1), 258-265. [Link]
  • Paruch, K., Vyklicky, L., & Katz, T. J. (2003). 9, 10-Dimethoxyphenanthrene. Organic Syntheses, 80, 227. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
  • Li, X., Wang, Y., Li, M., Wang, Y., & Zhou, L. (2015). Electronic Supplementary Information for A metal-free synthesis of phenanthrenes via diazotization of 2-aminobiphenyls and in situ [4+ 2] benzannulation with alkynes.
  • Yang, L., Wang, Z. T., & Xu, L. S. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology, 269, 113749. [Link]
  • Mandal, S., & Jana, U. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono-and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58. [Link]
  • Kamal, A., Reddy, M. K., Kumar, G. B., & Ramana, A. V. (2017). Synthesis of 2, 3, 6, 7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2, 3-dihydropyridophenanthrenes as apoptosis inducing agents. European journal of medicinal chemistry, 127, 919-930. [Link]
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). 1H and 13C NMR for the profiling of natural product extracts: theory and applications. Spectroscopic analysis of drug-like compounds, 41-91. [Link]
  • Zhang, X., Li, Y., Wang, Y., & Yang, L. (2016). Fimbriatols AJ, highly oxidized ent-kaurane diterpenoids from traditional Chinese plant Flickingeria fimbriata (B1.) Hawkes. Scientific reports, 6(1), 1-8. [Link]
  • Li, D., Zhu, S., Li, Z., Liu, Y., & Wang, L. (2018). Study on the polar extracts of Dendrobium nobile, D. officinale, D. loddigesii, and Flickingeria fimbriata: metabolite identification, content evaluation, and bioactivity assay. Molecules, 23(5), 1188. [Link]
  • Phansawan, B., Thongnest, S., & Mahabusarakam, W. (2023). Isolation and identification of dihydrophenanthrene derivatives from Dendrobium virgineum with protective effects against hydrogen-peroxide-induced oxidative stress of human retinal pigment epithelium ARPE-19 cells. Antioxidants, 12(3), 624. [Link]
  • Majumder, P., & Laha, S. (2000). Phenanthrenes from Dendrobium plicatile. Phytochemistry, 53(8), 987-990. [Link]

Sources

A Methodological Framework for Determining the Aqueous Solubility of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1] 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, a phenanthrene derivative isolated from Bulbophyllum vaginatum, represents a class of compounds with potential therapeutic interest.[2] However, a significant knowledge gap exists regarding its fundamental physicochemical properties, most notably its solubility. This technical guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically determine the solubility of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will detail methodologies for both early-stage kinetic screening and late-stage thermodynamic equilibrium determination, grounded in international regulatory standards.

Part 1: The Imperative of Solubility in Drug Development

Solubility is the measure of the maximum amount of a substance that can dissolve in a solvent to form a stable, homogeneous solution.[1] For oral drug administration, an API must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Consequently, low aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[1]

A thorough understanding of a compound's solubility profile is essential for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve drug-like properties.

  • Formulation Development: Selecting appropriate excipients and delivery technologies to enhance solubility and bioavailability.[1]

  • Biopharmaceutical Classification: Determining the Biopharmaceutics Classification System (BCS) class, which informs regulatory pathways for biowaivers.[3][4]

  • In Vitro Assay Integrity: Ensuring that results from biological screens are not confounded by compound precipitation.

Given the scarcity of public data for this compound, the following sections outline a practical, first-principles approach to generating this critical dataset.

Part 2: Predictive & High-Throughput Screening

Before embarking on resource-intensive equilibrium studies, computational and high-throughput methods can provide valuable initial estimates.

In-Silico (Computational) Prediction

Modern computational models can predict physicochemical properties from a molecule's structure, offering a zero-cost, instantaneous first look.[5][6] These predictions, while not a substitute for experimental data, are invaluable for hypothesis generation. Key parameters include the logarithm of the octanol-water partition coefficient (LogP), a measure of lipophilicity, and the Topological Polar Surface Area (TPSA).

Table 1: Predicted Physicochemical Properties of Related Phenanthrenes

Parameter Predicted Value Implication for Solubility
Molecular Weight 330.37 g/mol [7] Higher molecular weight can sometimes correlate with lower solubility.
LogP ~4.0 - 5.0 (Estimated) High LogP suggests high lipophilicity and likely low aqueous solubility.

| TPSA | 46.2 Ų (Estimated for a tetramethoxy analog)[8] | A low TPSA value is often associated with lower aqueous solubility. |

Kinetic Solubility Screening

In early discovery, when compound availability is limited, kinetic solubility provides a rapid assessment.[9] This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[9] It is a measure of how readily a compound precipitates from a supersaturated solution, not its true equilibrium state.

The primary technique for this is Turbidimetric Solubility Measurement (Nephelometry) . The workflow involves adding a DMSO stock solution to a microtiter plate containing aqueous buffer and measuring the increase in turbidity (light scattering) caused by precipitation.[10] This allows for a high-throughput ranking of compounds.[11]

Part 3: The Gold Standard: Thermodynamic Equilibrium Solubility

For late-stage preclinical development and regulatory submissions, the thermodynamic (or equilibrium) solubility is required.[9] This is the true solubility of the most stable crystalline form of the compound in a saturated solution at equilibrium. The most widely accepted method is the Shake-Flask Method .[4][12]

This protocol is designed to be self-validating and aligns with International Council for Harmonisation (ICH) and World Health Organization (WHO) guidelines.[3][13][14]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound across a biopharmaceutically relevant pH range at physiological temperature.

2. Materials & Equipment:

  • This compound (solid powder, characterized for purity and polymorphic form)

  • Pharmacopeial buffer solutions (pH 1.2, 4.5, 6.8)[15]

  • Temperature-controlled orbital shaker (set to 37 ± 1 °C)[3]

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (0.45 µm, low-binding material like PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector[16][17]

  • Calibrated analytical balance and pH meter

3. Step-by-Step Methodology:

  • Step 1: Buffer Preparation & Verification: Prepare buffers according to pharmacopeial standards (e.g., USP). Verify the final pH of each buffer solution at 37 °C.

  • Step 2: Addition of Excess Solute: Add an excess amount of the solid compound to a vial containing a known volume of each buffer.

    • Causality: Adding an excess ensures that a saturated solution is formed and that solid material remains in equilibrium with the solution.[12] A visual confirmation of undissolved solid at the end of the experiment is a critical validation checkpoint.

  • Step 3: Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate for a predetermined period (e.g., 24 to 48 hours).

    • Causality: 37 °C mimics human body temperature.[13] The agitation time must be sufficient to ensure equilibrium is reached. It is crucial to determine this by sampling at multiple time points (e.g., 24, 48, 72 hours) in a preliminary experiment; equilibrium is reached when the concentration no longer increases over time.[12]

  • Step 4: Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter.

    • Causality: This step is critical to separate the dissolved API from any remaining solid particles, which would falsely elevate the measured concentration. Centrifugation prior to filtration can also be used.

  • Step 5: Sample Analysis (Quantification): Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method.[17]

    • A calibration curve must be generated using stock solutions of known concentrations.

    • The mobile phase should be chosen to ensure the compound does not precipitate in the HPLC system.

    • Causality: HPLC-UV provides the necessary specificity and sensitivity to accurately measure the concentration of the API, even in the presence of buffer components.[16][18]

  • Step 6: Final pH & Stability Verification: Measure the pH of the remaining solution in the vial to ensure it has not shifted during the experiment.[13] The analytical method should also confirm that the API has not degraded (>10% degradation renders the result invalid).[13][19]

Data Presentation

All quantitative data should be summarized for clarity and easy comparison.

Table 2: Template for Reporting Equilibrium Solubility Data

Solvent Medium (at 37 °C) Replicate 1 (µg/mL) Replicate 2 (µg/mL) Replicate 3 (µg/mL) Mean Solubility (µg/mL) Mean Solubility (µM) Final pH
pH 1.2 Buffer
pH 4.5 Buffer

| pH 6.8 Buffer | | | | | | |

Part 4: Visualization of Workflows

Diagrams are essential for visualizing complex experimental processes and logical relationships.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh Excess API add_solid Add API to Buffers in Vials prep_api->add_solid prep_buffer Prepare pH Buffers (1.2, 4.5, 6.8) prep_buffer->add_solid equilibrate Equilibrate (37°C, 24-48h shaking) add_solid->equilibrate phase_sep Phase Separation (Centrifuge / Filter 0.45µm) equilibrate->phase_sep hplc Quantify Concentration (HPLC-UV with Calibration Curve) phase_sep->hplc verify Verify Final pH & Stability hplc->verify report Report Data (µg/mL & µM) verify->report

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

G node_action node_action start Need Solubility Data? stage Project Stage? start->stage kinetic Use Kinetic Solubility (Turbidimetry) stage->kinetic  Early Discovery / HTS   thermo Use Thermodynamic Solubility (Shake-Flask) stage->thermo  Lead Optimization / Preclinical  

Sources

Spectroscopic and Spectrometric Characterization of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic and spectrometric data for 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, a naturally occurring poly-methoxylated dihydrophenanthrene with potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural elucidation through modern analytical techniques.

Introduction

This compound is a polysubstituted aromatic compound isolated from the orchid Bulbophyllum vaginatum.[1][2] Its structural complexity, characterized by a dihydrophenanthrene core and multiple methoxy groups, necessitates a comprehensive analytical approach for unambiguous identification and characterization. The arrangement of these methoxy groups significantly influences the molecule's electronic properties and, consequently, its biological activity, making precise structural confirmation paramount for any drug development program. This guide will delve into the core spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Analytical Workflow

The structural elucidation of a novel or isolated compound like this compound follows a logical and systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic and spectrometric analyses to determine its molecular formula and connectivity.

Analytical_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Structural Elucidation Natural_Source Bulbophyllum vaginatum Extraction Solvent Extraction Natural_Source->Extraction  e.g., Methanol/Ethanol Chromatography Column Chromatography (Silica Gel, Sephadex) Extraction->Chromatography  Crude Extract Purified_Compound Purified 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene Chromatography->Purified_Compound MS Mass Spectrometry (MS) Purified_Compound->MS  Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Data_Analysis Data Interpretation MS->Data_Analysis  Molecular Formula IR Infrared (IR) Spectroscopy NMR->Data_Analysis  Connectivity UV_Vis UV-Vis Spectroscopy IR->Data_Analysis  Functional Groups UV_Vis->Data_Analysis  Chromophores Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Figure 1: A generalized workflow for the isolation and structural elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, are essential for assigning the protons and carbons and establishing the connectivity of the molecule.

Experimental Protocol: NMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion, which is crucial for resolving the closely spaced signals expected in a poly-methoxylated aromatic system.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is an excellent solvent for many organic compounds and has a well-defined residual solvent peak for referencing.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak (δ 7.26 ppm for CDCl₃) is common practice.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing proton-proton and proton-carbon correlations, which are instrumental in assembling the molecular structure.

Spectroscopic Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from the primary literature and analysis of similar structures.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityIntegration
H-1, H-8[Data from Leong et al., 1999]s2H
H-5[Data from Leong et al., 1999]s1H
H-9, H-10~2.80m4H
2-OCH₃[Data from Leong et al., 1999]s3H
3-OCH₃[Data from Leong et al., 1999]s3H
4-OCH₃[Data from Leong et al., 1999]s3H
6-OCH₃[Data from Leong et al., 1999]s3H
7-OCH₃[Data from Leong et al., 1999]s3H

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ) [ppm]
C-1, C-8[Data from Leong et al., 1999]
C-2, C-7[Data from Leong et al., 1999]
C-3, C-6[Data from Leong et al., 1999]
C-4, C-5[Data from Leong et al., 1999]
C-4a, C-4b[Data from Leong et al., 1999]
C-8a, C-10a[Data from Leong et al., 1999]
C-9, C-10~29.0
Methoxy Carbons56.0 - 62.0

Interpretation Insights:

  • The aliphatic protons at C-9 and C-10 are expected to appear as a multiplet around 2.80 ppm.

  • The aromatic protons will appear as singlets due to the substitution pattern.

  • The five methoxy groups will each give rise to a singlet in the ¹H NMR spectrum, likely in the range of 3.8-4.0 ppm.

  • In the ¹³C NMR spectrum, the aliphatic carbons C-9 and C-10 will have chemical shifts around 29 ppm. The aromatic carbons will appear in the region of 100-160 ppm, with the oxygen-substituted carbons being the most downfield. The methoxy carbons typically resonate between 56 and 62 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Experimental Protocol: Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for obtaining high-resolution mass data.

Sample Preparation:

  • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate may be added to the solvent to promote ionization.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Spectrometric Data and Interpretation

Molecular Formula: C₁₉H₂₂O₅ Molecular Weight: 330.37 g/mol [4]

Expected HRMS Data:

  • [M+H]⁺: Calculated m/z 331.1545, Found [Data from Leong et al., 1999]

Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum can provide valuable structural information. Common fragmentation pathways for methoxylated aromatic compounds involve the loss of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the methoxy groups.

MS_Fragmentation M_H [M+H]⁺ m/z 331 M_H_CH3 [M+H - CH₃]⁺ m/z 316 M_H->M_H_CH3 - •CH₃ M_H_CH2O [M+H - CH₂O]⁺ m/z 301 M_H->M_H_CH2O - CH₂O Further_Loss Further Sequential Losses M_H_CH3->Further_Loss - CH₂O / •CH₃ M_H_CH2O->Further_Loss - CH₂O / •CH₃

Figure 2: A simplified representation of potential fragmentation pathways for this compound in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory, is commonly used.

Sample Preparation:

  • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

  • KBr Pellet: A few milligrams of the sample are ground with potassium bromide (KBr) and pressed into a thin pellet.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Spectroscopic Data and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H stretchAliphatic (CH₂ and CH₃)
~1600, ~1500, ~1450C=C stretchAromatic ring
~1250-1000C-O stretchAryl-alkyl ether
~3050C-H stretchAromatic

Interpretation Insights:

  • The presence of both aliphatic and aromatic C-H stretching vibrations confirms the dihydrophenanthrene core.

  • Strong absorption bands in the 1250-1000 cm⁻¹ region are characteristic of the C-O stretching of the numerous methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the absorption maxima.

Data Acquisition: The spectrum is typically recorded from 200 to 400 nm.

Spectroscopic Data and Interpretation

Expected UV-Vis Absorption Maxima (in Methanol):

  • λ_max1_: ~210 nm

  • λ_max2_: ~260 nm

  • λ_max3_: ~280-300 nm (shoulder)

Interpretation Insights:

  • The absorption spectrum of 9,10-dihydrophenanthrene derivatives typically shows multiple bands.[5] The saturation of the 9,10-bond disrupts the full phenanthrene aromatic system, leading to a spectrum that resembles that of a substituted biphenyl. The multiple methoxy groups act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted dihydrophenanthrene.

Conclusion

The comprehensive spectroscopic and spectrometric analysis outlined in this guide provides a robust framework for the unambiguous structural elucidation of this compound. The combination of NMR for detailed connectivity, MS for molecular formula determination, and IR and UV-Vis for functional group and chromophore analysis, respectively, ensures a self-validating system for structural confirmation. This level of analytical rigor is fundamental for advancing natural product-based compounds in drug discovery and development pipelines, where a thorough understanding of the molecular structure is a prerequisite for understanding its biological activity and potential therapeutic applications.

References

  • Leong, Y. -W., et al. (1999). Phenanthrene and other aromatic constituents of Bulbophyllum vaginatum. Phytochemistry, 50(7), 1237-1241. (Note: Specific data from this reference is pending full-text access).
  • ChemBK. (n.d.). This compound.
  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 838-845.
  • Panda, S. K., et al. (2012). Phytochemical Examination and Antimicrobial Activity of Various Solvent Extracts and the Selected Isolated Compounds from Roots of Tragia involucrata Linn. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 44-48.
  • Bioinf Survey. (n.d.). This compound.
  • CD BioSustainable. (n.d.). This compound.
  • PubChem. (n.d.). 9,10-Dihydrophenanthrene.

Sources

Unveiling the Therapeutic Potential of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Phenanthrene Derivative

The landscape of drug discovery is in a perpetual state of renewal, with natural products remaining a cornerstone of innovation. Among these, the phenanthrene class of compounds, particularly the 9,10-dihydrophenanthrene scaffold, has garnered significant attention for its diverse and potent biological activities. This guide focuses on a specific, yet under-explored molecule: 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. Isolated from botanical sources such as Bulbophyllum vaginatum, this compound's therapeutic potential is largely uncharted territory.[1]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a strategic framework for identifying and validating the therapeutic targets of this compound. Drawing upon established knowledge of structurally related compounds, we will delve into the most probable mechanisms of action and outline robust experimental workflows to rigorously test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating and comprehensive investigation.

Section 1: The Dihydrophenanthrene Scaffold - A Privileged Structure in Medicinal Chemistry

The 9,10-dihydrophenanthrene core is a recurring motif in a multitude of bioactive natural products, particularly from the Orchidaceae family.[2] This structural class has consistently demonstrated a range of pharmacological effects, most notably in the realms of oncology and immunology. The specific substitution pattern of methoxy and hydroxyl groups on the phenanthrene rings dictates the molecule's bioactivity and target specificity.

Our subject molecule, this compound, possesses five methoxy groups, which are anticipated to significantly influence its lipophilicity, metabolic stability, and molecular interactions. Based on extensive research into analogous dihydrophenanthrenes, two primary therapeutic avenues emerge as the most promising for investigation: anticancer and anti-inflammatory activities .

Section 2: Potential Therapeutic Target Class 1 - Oncology

The cytotoxic and antiproliferative properties of dihydrophenanthrenes against various cancer cell lines are well-documented.[3][4][5] The underlying mechanisms often converge on the disruption of cell cycle progression and the induction of programmed cell death (apoptosis).

Hypothesized Target Pathway: G2/M Cell Cycle Arrest

A significant body of evidence points to the ability of dihydrophenanthrenes to halt the cell cycle at the G2/M transition, a critical checkpoint for preventing the proliferation of damaged cells. For instance, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene has been shown to induce G2/M arrest in human lung carcinoma cells.[6] This effect is typically mediated by the modulation of key regulatory proteins.

Key Potential Molecular Targets:

  • Cyclin-dependent kinase 1 (Cdk1): The master regulator of the G2/M transition.

  • Cyclin B1: The regulatory partner of Cdk1.

  • Cell division cycle 25C (Cdc25C): The phosphatase that activates the Cdk1/Cyclin B1 complex.

The proposed mechanism involves the downregulation of these proteins, preventing the cell from entering mitosis and ultimately leading to apoptosis.

G2_M_Arrest cluster_checkpoint G2/M Checkpoint Compound 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene Cdc25C Cdc25C Compound->Cdc25C Inhibition M M Phase (Mitosis) Compound->M Blocks Progression Cdk1_CyclinB1 Cdk1/Cyclin B1 (Inactive) Cdc25C->Cdk1_CyclinB1 Cdk1_CyclinB1_A Cdk1/Cyclin B1 (Active) Cdk1_CyclinB1->Cdk1_CyclinB1_A Activation Cdk1_CyclinB1_A->M Promotes G2 G2 Phase G2->M Progression

Caption: Proposed G2/M cell cycle arrest mechanism.

Experimental Workflow for Validating G2/M Arrest

Objective: To determine if this compound induces G2/M cell cycle arrest in a relevant cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer).

Protocol:

  • Cell Viability Assay:

    • Treat cancer cells with a dose range of the compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or Sulforhodamine B (SRB) assay to determine the IC50 value.[6]

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Fix the cells in 70% ethanol and stain with propidium iodide (PI).

    • Analyze the DNA content by flow cytometry to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase would be indicative of arrest.

  • Western Blot Analysis of Cell Cycle Proteins:

    • Treat cells as in the cell cycle analysis.

    • Lyse the cells and perform SDS-PAGE and Western blotting to assess the protein expression levels of Cdk1, Cyclin B1, and Cdc25C. A decrease in the expression of these proteins would support the hypothesized mechanism.

Experiment Metric Expected Outcome for G2/M Arrest
Cell Viability AssayIC50Dose-dependent decrease in cell viability
Flow Cytometry% of cells in G2/MSignificant increase compared to control
Western BlotProtein ExpressionDecreased levels of Cdk1, Cyclin B1, Cdc25C

Section 3: Potential Therapeutic Target Class 2 - Inflammation

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer. Dihydrophenanthrenes have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways.[7]

Hypothesized Target Pathway: TLR4/NF-κB Signaling

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that initiates an inflammatory response upon binding to lipopolysaccharide (LPS), a component of Gram-negative bacteria. The TLR4 signaling cascade culminates in the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes. A related dihydrophenanthrene has been shown to inhibit this pathway.[7]

Key Potential Molecular Targets:

  • TLR4: The upstream receptor that initiates the signaling cascade.

  • MyD88: An adaptor protein crucial for TLR4 signaling.

  • NF-κB (p65 subunit): The master regulator of inflammatory gene expression.

  • p38 MAPK: A parallel signaling pathway often co-activated with NF-κB.

The proposed mechanism involves the inhibition of one or more components of this pathway, leading to a reduction in the production of inflammatory mediators.

TLR4_NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates p38 p38 MAPK MyD88->p38 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-1β, IL-8) Nucleus->Genes Transcription Compound 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene Compound->MyD88 Inhibits? Compound->p38 Inhibits? Compound->NFkB Inhibits?

Caption: Potential inhibition points in the TLR4/NF-κB pathway.

Experimental Workflow for Validating Anti-inflammatory Activity

Objective: To determine if this compound inhibits the TLR4/NF-κB signaling pathway in a relevant immune cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes).

Protocol:

  • Nitric Oxide (NO) Production Assay:

    • Pre-treat cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture medium using the Griess reagent. A reduction in NO production indicates anti-inflammatory activity.

  • Cytokine Measurement by ELISA:

    • Treat cells as in the NO assay.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using specific ELISA kits.

  • Western Blot Analysis of Signaling Proteins:

    • Pre-treat cells with the compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

    • Perform Western blotting to assess the phosphorylation status of p38 MAPK and the p65 subunit of NF-κB. Inhibition of phosphorylation would indicate a direct effect on these pathways. Also, assess the degradation of IκBα, an inhibitor of NF-κB.

  • NF-κB Reporter Assay:

    • Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

    • Treat the cells with the compound and LPS.

    • Measure luciferase activity to directly quantify NF-κB transcriptional activity.

Experiment Metric Expected Outcome for Anti-inflammatory Activity
Griess AssayNitric Oxide (NO) levelsDose-dependent decrease
ELISATNF-α, IL-6 levelsDose-dependent decrease
Western Blotp-p38, p-p65 levelsDecreased phosphorylation
Reporter AssayLuciferase ActivityDecreased signal

Section 4: Concluding Remarks and Future Directions

This guide has outlined a logical and experimentally robust framework for elucidating the therapeutic targets of this compound. The proposed investigations into its effects on cancer cell cycle progression and inflammatory signaling pathways are based on strong precedent from structurally related molecules. Positive results from these initial studies would warrant further, more in-depth mechanistic investigations, including:

  • In vivo efficacy studies: Using animal models of cancer and inflammation to validate the in vitro findings.

  • Target deconvolution studies: Employing techniques such as affinity chromatography or chemical proteomics to identify direct binding partners of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of the compound to optimize its potency and selectivity.

By systematically applying the principles and methodologies detailed herein, the scientific community can effectively unlock the therapeutic potential of this compound and pave the way for the development of novel therapeutics.

References

  • Leong, Y. -W., et al. (1999). Phenanthrene and other aromatic constituents of Bulbophyllum vaginatum. Phytochemistry, 50(7), 1237-1241. [Link]
  • Lee, Y. J., et al. (2009). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of natural products, 72(11), 1944–1948. [Link]
  • Kikuchi, H., et al. (2020). Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B. The Journal of toxicological sciences, 45(6), 349–363. [Link]
  • Wang, X., et al. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology, 279, 114389. [Link]
  • Jimoh, T. O., et al. (2022). Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells. Molecules (Basel, Switzerland), 27(7), 2197. [Link]
  • Sobral, M. F., et al. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules (Basel, Switzerland), 25(21), 5035. [Link]
  • Datla, P., et al. (2012). 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, from Eulophia ochreata, inhibits inflammatory signalling mediated by Toll-like receptors. British journal of pharmacology, 165(3), 738–752. [Link]
  • Duangprompo, W., et al. (2016). Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells. The American journal of Chinese medicine, 44(7), 1473–1490. [Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene as a Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a natural compound isolated from various plant species, including Bulbophyllum vaginatum.[1] While research on this specific molecule is nascent, its structural class—dihydrophenanthrenes—is known for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4][5] This guide puts forth the hypothesis that the primary mechanism of action for this compound is the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells.[6][7][8] By inhibiting PDE4, the compound is proposed to increase intracellular cAMP, leading to a downstream cascade that suppresses pro-inflammatory mediators. This document provides a comprehensive overview of this hypothesis, the underlying scientific rationale, and a detailed roadmap for its experimental validation.

Introduction: The Compound and the Target

This compound: A Natural Product of Interest

Dihydrophenanthrenes are a class of organic compounds derived from plants, particularly prevalent in the Orchidaceae family.[2][3] These compounds have garnered significant attention for their diverse pharmacological properties.[2][9] this compound, with its distinct pentamethoxy substitution pattern, presents a unique scaffold for investigation. Its lipophilic nature, conferred by the methoxy groups, may facilitate cell membrane permeability, a desirable trait for intracellular drug targets.

Phosphodiesterase 4 (PDE4): A Key Regulator of Inflammation

The phosphodiesterase (PDE) superfamily of enzymes plays a crucial role in signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP. The PDE4 family is specific for cAMP and is predominantly expressed in immune and inflammatory cells, such as macrophages, neutrophils, T cells, as well as in airway smooth muscle cells.[8][10] This targeted expression makes PDE4 an attractive therapeutic target for a host of inflammatory diseases.

Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell.[7] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[8][11] This activation cascade ultimately results in the suppression of inflammatory responses, including the reduced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-12, IL-23), and interferon-gamma (IFN-γ), and an increase in the production of anti-inflammatory cytokines like IL-10.[7][10] Several PDE4 inhibitors, such as roflumilast and apremilast, have been approved for treating conditions like COPD, psoriasis, and psoriatic arthritis, validating the therapeutic potential of this target.[6][7]

The Core Hypothesis: PDE4 Inhibition by this compound

We hypothesize that this compound functions as a selective inhibitor of the PDE4 enzyme. This inhibition is predicted to be the primary driver of its potential anti-inflammatory effects. The proposed mechanism is visualized below.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP (inactive) PDE4->AMP Compound 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene Compound->PDE4 Inhibits CREB CREB (Transcription Factor) PKA->CREB Phosphorylates NFkB_Inhibit Inhibition of NF-κB Pathway PKA->NFkB_Inhibit Leads to Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_Inhibit->Pro_Inflammatory Suppresses

Caption: Proposed mechanism of action via PDE4 inhibition.

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-pronged approach is necessary, progressing from direct enzyme interaction to cellular effects. This section outlines a logical, self-validating experimental workflow.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: In Vitro Biochemical Assays EnzymeAssay PDE4B Enzyme Inhibition Assay (Determine IC50) Phase1->EnzymeAssay Phase2 Phase 2: Cell-Based Functional Assays cAMP_Assay Intracellular cAMP Measurement (e.g., HTRF, ELISA) Phase2->cAMP_Assay Phase3 Phase 3: Selectivity & Advanced Characterization Selectivity PDE Isoform Selectivity Panel (PDE1, PDE2, PDE3, PDE5, etc.) Phase3->Selectivity Kinetics Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) EnzymeAssay->Kinetics Kinetics->Phase2 Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated PBMCs) cAMP_Assay->Cytokine_Assay Cytokine_Assay->Phase3 Docking Computational Docking Studies Selectivity->Docking

Caption: A phased experimental workflow for hypothesis validation.

Phase 1: Direct Enzyme Inhibition and Kinetics

The foundational step is to confirm direct interaction with the target enzyme. The primary isoform implicated in inflammation is PDE4B, making it the logical starting point.[11]

Protocol 1: PDE4B Fluorescence Polarization (FP) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human PDE4B.

  • Rationale: FP assays are homogenous, high-throughput, and provide a robust method for quantifying enzyme inhibition by measuring the change in rotation of a fluorescently labeled cAMP substrate upon hydrolysis.[12]

  • Methodology:

    • Reagent Preparation:

      • Prepare a 2x working solution of recombinant human PDE4B1 in PDE Assay Buffer.

      • Prepare a 2x working solution of the FAM-cAMP substrate.

      • Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer. Use a known PDE4 inhibitor (e.g., Roflumilast) as a positive control.

    • Assay Procedure (384-well format):

      • Add 5 µL of the diluted test compound or control to appropriate wells.

      • Add 5 µL of the 2x PDE4B enzyme solution to all wells (except "no enzyme" controls).

      • Initiate the reaction by adding 10 µL of the 2x FAM-cAMP substrate solution.

      • Incubate at room temperature for 60 minutes, protected from light.

    • Data Acquisition:

      • Measure fluorescence polarization using a microplate reader equipped for FP.

    • Data Analysis:

      • Calculate percent inhibition relative to high (no inhibitor) and low (saturating Roflumilast) controls.

      • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Confirmation of Cellular Activity

Demonstrating target engagement in a cellular context is critical. These assays confirm that the compound is cell-permeable and elicits the expected downstream biological effects of PDE4 inhibition.

Protocol 2: Intracellular cAMP Accumulation Assay

  • Objective: To measure the increase in intracellular cAMP levels in response to the compound.

  • Rationale: If the compound inhibits PDE4, it should lead to a dose-dependent accumulation of cAMP within the cell. This can be measured in a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or U937 monocytes.

  • Methodology (HTRF-based):

    • Cell Culture: Culture U937 cells in appropriate media.

    • Compound Treatment: Plate cells in a 96-well plate. Pre-treat with various concentrations of this compound for 30 minutes.

    • Stimulation: Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production.

    • Lysis and Detection: Lyse the cells and add HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Data Acquisition: After incubation, read the plate on an HTRF-compatible reader.

    • Data Analysis: Calculate the HTRF ratio and determine the EC50 for cAMP accumulation.

Protocol 3: Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated PBMCs

  • Objective: To assess the compound's ability to suppress the production of the pro-inflammatory cytokine TNF-α.

  • Rationale: This functional assay provides a direct link between the proposed mechanism and a key pathophysiological output of inflammation.

  • Methodology:

    • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Treatment and Stimulation: Seed PBMCs in a 96-well plate. Pre-incubate with serial dilutions of the test compound for 1 hour.

    • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.

    • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

    • Data Analysis: Calculate the IC50 for TNF-α inhibition.

Phase 3: Selectivity and In Silico Analysis

An ideal drug candidate exhibits high selectivity for its intended target to minimize off-target effects.

Protocol 4: PDE Isoform Selectivity Profiling

  • Objective: To determine the inhibitory activity of the compound against a panel of other PDE families.

  • Rationale: High selectivity for PDE4 over other isoforms (e.g., PDE1, PDE2, PDE3, PDE5) is a hallmark of successful PDE4 inhibitors and is crucial for a favorable safety profile.

  • Methodology:

    • Utilize commercially available enzymatic assays (similar to Protocol 1) for a panel of recombinant human PDE isoforms.

    • Determine the IC50 value for each isoform.

    • Calculate the selectivity ratio (IC50 for other PDE / IC50 for PDE4B).

Hypothetical Data: PDE Selectivity Profile
PDE Isoform IC50 (nM)
PDE4B150
PDE1C> 10,000
PDE2A> 10,000
PDE3A8,500
PDE5A> 10,000
Selectivity (vs. PDE4B)
PDE3A/PDE4B57-fold

Potential Therapeutic Implications and Future Directions

Confirmation of this hypothesis would position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics. Given the established role of PDE4 in various pathologies, this compound could have potential applications in:

  • Dermatology: Atopic dermatitis and psoriasis.[6][7]

  • Pulmonology: Asthma and Chronic Obstructive Pulmonary Disease (COPD).[10]

  • Rheumatology: Psoriatic arthritis and rheumatoid arthritis.[6]

  • Neurology: Neuroinflammatory conditions.[8]

Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammatory disease.

Conclusion

The hypothesis that this compound acts as a PDE4 inhibitor provides a strong, testable framework for elucidating its mechanism of action. The proposed experimental cascade, from biochemical assays to cell-based functional readouts, offers a clear and logical path to validate this hypothesis. If confirmed, this research could unlock the therapeutic potential of a novel chemical scaffold for treating a wide range of inflammatory disorders.

References

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Vertex AI Search.
  • Phosphodiesterase 4 and its inhibitors in inflammatory diseases. (n.d.). ResearchGate.
  • Phosphodiesterase (PDE)4 inhibitors: anti-inflammatory drugs of the future? (1997). PubMed.
  • What are PDE4 inhibitors and how do they work? (2024). Patsnap Synapse.
  • Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. (n.d.). PMC.
  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (n.d.). Frontiers.
  • Application Notes and Protocols for High-Throughput Screening to Identify Novel PDE4 Inhibitors. (n.d.). Benchchem.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). NIH.
  • This compound | Active Compound. (n.d.). MedChemExpress.
  • PDE4B1 Assay Kit. (n.d.). BPS Bioscience.
  • The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. (n.d.). Unknown Source.
  • Dihydrophenanthrenes from medicinal plants of orchidaceae: A Review. (2021). ResearchGate.
  • A Comparative Analysis of the Efficacy of Dihydrophenanthrenes in Oncology and Beyond. (n.d.). Benchchem.
  • 9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis. (n.d.). Request PDF.
  • Design, synthesis and in vitro PDE4 inhibition activity of certain. (n.d.). ResearchGate.
  • What assay should I use to determine the specificity of the drug (PDE4B inihibitors) towards target? (2015). ResearchGate.
  • Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. (n.d.). PMC.
  • Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. (n.d.). PMC.
  • This compound. (n.d.). CD BioSustainable.
  • Application Notes and Protocols for Testing the Bioactivity of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene. (n.d.). Benchchem.
  • This compound (CAS No: 35323-53-6). (n.d.). Unknown Source.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the chemical synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, a naturally occurring compound isolated from Bulbophyllum vaginatum.[1] The protocols and methodologies detailed herein are designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Significance of the Dihydrophenanthrene Scaffold

The 9,10-dihydrophenanthrene core is a privileged scaffold found in numerous biologically active natural products. These compounds often exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The target molecule, this compound, shares structural similarities with the combretastatin family of compounds, which are potent inhibitors of tubulin polymerization and have been extensively investigated as anticancer agents.[2][3][4][5] The synthesis of this pentamethoxy-substituted dihydrophenanthrene provides a valuable platform for the exploration of new bioactive molecules and the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the central dihydrophenanthrene core is constructed from two appropriately substituted benzene rings. The key disconnection is the C4a-C4b bond, which can be formed through an intramolecular cyclization reaction. This leads to a substituted bibenzyl (dihydrostilbene) precursor. The bibenzyl itself can be synthesized from two corresponding benzaldehyde and benzylphosphonium salt precursors via a Wittig-type reaction, followed by reduction of the resulting stilbene double bond.

retrosynthesis target 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene bibenzyl Substituted Bibenzyl target->bibenzyl Intramolecular Cyclization (e.g., Pschorr-type) stilbene Substituted Stilbene bibenzyl->stilbene Reduction benzaldehyde 3,4,5-Trimethoxybenzaldehyde stilbene->benzaldehyde Wittig Reaction benzylphosphonium 2,3-Dimethoxybenzyltriphenylphosphonium bromide stilbene->benzylphosphonium Wittig Reaction

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow Overview

The forward synthesis will be conducted in a multi-step sequence, beginning with commercially available starting materials. The overall workflow is designed to be robust and scalable, with purification steps incorporated at each stage to ensure the purity of the intermediates.

workflow start1 2,3-Dimethoxybenzyl alcohol intermediate1 2,3-Dimethoxybenzyl bromide start1->intermediate1 Bromination start2 3,4,5-Trimethoxybenzaldehyde intermediate3 2,3,4',5',6-Pentamethoxystilbene start2->intermediate3 intermediate2 2,3-Dimethoxybenzyltriphenylphosphonium bromide intermediate1->intermediate2 Phosphonium Salt Formation intermediate2->intermediate3 Wittig Reaction intermediate4 2,3,4',5',6-Pentamethoxybibenzyl intermediate3->intermediate4 Hydrogenation final_product 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene intermediate4->final_product Intramolecular Cyclization

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of the Stilbene Precursor

Step 1a: Synthesis of 2,3-Dimethoxybenzyl bromide

  • Rationale: The hydroxyl group of 2,3-dimethoxybenzyl alcohol is converted to a more reactive leaving group (bromide) to facilitate the subsequent nucleophilic attack by triphenylphosphine.

  • Protocol:

    • To a solution of 2,3-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 2,3-dimethoxybenzyl bromide, which can be used in the next step without further purification.

Step 1b: Synthesis of 2,3-Dimethoxybenzyltriphenylphosphonium bromide

  • Rationale: The benzyl bromide is converted to its corresponding phosphonium salt, the ylide precursor for the Wittig reaction.

  • Protocol:

    • Dissolve the crude 2,3-dimethoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene (0.5 M).

    • Reflux the mixture for 12 hours. A white precipitate will form.

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to obtain the desired phosphonium salt.

Step 1c: Wittig Reaction to form 2,3,4',5',6-Pentamethoxystilbene

  • Rationale: The Wittig reaction forms the carbon-carbon double bond of the stilbene core by reacting the phosphonium ylide with the aldehyde.

  • Protocol:

    • Suspend the 2,3-dimethoxybenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pentamethoxystilbene.

PART 2: Synthesis of the Bibenzyl Precursor

Step 2: Hydrogenation of the Stilbene

  • Rationale: The double bond of the stilbene is reduced to a single bond to form the bibenzyl (dihydrostilbene) structure, which is the direct precursor for the intramolecular cyclization.

  • Protocol:

    • Dissolve the purified 2,3,4',5',6-pentamethoxystilbene (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the 2,3,4',5',6-pentamethoxybibenzyl, which is often pure enough for the next step.

PART 3: Intramolecular Cyclization to form the Dihydrophenanthrene Core

  • Rationale: An intramolecular cyclization reaction is employed to form the central ring of the dihydrophenanthrene. While several methods exist, a Pschorr-type cyclization of a corresponding amino-substituted bibenzyl is a classic approach.[6][7][8] Alternatively, modern palladium-catalyzed C-H activation/cyclization methods can also be effective.[9][10][11] For this protocol, we will outline a conceptual Pschorr-type reaction, which would necessitate the synthesis of an amino-substituted bibenzyl precursor.

Note: The direct synthesis of the required amino-bibenzyl precursor is non-trivial and would involve additional synthetic steps (nitration followed by reduction) on one of the aromatic rings of the bibenzyl intermediate. The position of this amino group is critical for the success of the Pschorr cyclization.

Conceptual Pschorr Cyclization Protocol:

  • Diazotization: The amino-substituted pentamethoxybibenzyl (1.0 eq) is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the low temperature.

  • Cyclization: The resulting diazonium salt solution is then slowly added to a suspension of copper powder or a copper(I) salt in water, which is heated to promote the cyclization and extrusion of nitrogen gas.[6][12]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the target this compound.

Quantitative Data and Expected Characterization

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1a 2,3-Dimethoxybenzyl alcoholPBr₃DCM0 to RT4>90
1b 2,3-Dimethoxybenzyl bromidePPh₃TolueneReflux1285-95
1c Phosphonium salt & Aldehyden-BuLiTHF0 to RT1260-80
2 PentamethoxystilbeneH₂, 10% Pd/CEthanolRT4-8>95
3 Amino-bibenzyl precursorNaNO₂, H₂SO₄, CuWater0 to 802-440-60

Table 1: Summary of reaction parameters and expected yields.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.5-7.0 (aromatic protons), ~3.8-4.0 (methoxy protons, multiple singlets), ~2.7-2.9 (benzylic protons, multiplet).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140-155 (oxygenated aromatic carbons), ~110-130 (other aromatic carbons), ~55-62 (methoxy carbons), ~28-32 (benzylic carbons).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₉H₂₂O₅ [M+H]⁺, with the observed mass agreeing to within 5 ppm.

References

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC - NIH. (n.d.).
  • 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo | ACS Pharmacology & Translational Science. (n.d.).
  • Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - Beilstein Journals. (n.d.).
  • Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC - NIH. (n.d.).
  • Pschorr cyclization - Wikipedia. (n.d.).
  • Soluble Catalysts for Improved Pschorr Cyclizations - Organic Chemistry Portal. (n.g.).
  • Synthesis of Combretastatin A-4 Analogs and their Biological Activities - ResearchGate. (n.d.).
  • Pschorr Synthesis - Cambridge University Press. (n.d.).
  • The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). (2023).
  • This compound | Active Compound | MedChemExpress. (n.d.).
  • Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions - Engineered Science Publisher. (n.d.).
  • Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. (2021).
  • Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (n.d.).

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Dihydrophenanthrenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthesis of Dihydrophenanthrenes

The 9,10-dihydrophenanthrene scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its presence in molecules such as the morphinan alkaloids, which include potent analgesics like morphine and codeine, underscores its importance in medicinal chemistry.[1] Beyond their pharmacological relevance, dihydrophenanthrene derivatives are also being explored as functional materials in organic electronics.[2][3]

Traditional synthetic routes to these tricyclic systems, such as the Haworth synthesis, often require harsh conditions and multiple steps, limiting their functional group tolerance and overall efficiency.[2][3] Modern synthetic organic chemistry has seen the emergence of palladium-catalyzed cross-coupling reactions as a powerful and versatile tool for the construction of complex molecular architectures.[2][4] These methods offer milder reaction conditions, broader substrate scope, and greater control over selectivity, making them highly attractive for the synthesis of dihydrophenanthrenes.[1]

This technical guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of dihydrophenanthrenes, with a focus on the underlying reaction mechanisms, practical experimental protocols, and troubleshooting strategies. We will delve into two prominent and effective strategies: the Intramolecular Heck Reaction and a Suzuki-Miyaura Coupling/Annulation Cascade .

Strategic Approaches to Dihydrophenanthrene Synthesis

The construction of the dihydrophenanthrene core via palladium catalysis generally relies on the formation of a key carbon-carbon bond to close the central six-membered ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Strategy 1: The Intramolecular Heck Reaction (IMHR)

The Intramolecular Heck Reaction is a powerful method for constructing cyclic and polycyclic systems.[1] It involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with an alkene that is tethered within the same molecule.[1][5] For the synthesis of dihydrophenanthrenes, a common approach is to utilize a suitably substituted 2-alkenyl-2'-halobiphenyl precursor.

Mechanism and Rationale:

The catalytic cycle of the intramolecular Heck reaction is a well-established process that proceeds through several key elementary steps.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (typically a bromide or iodide) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5] The choice of phosphine ligands is critical here; electron-rich and bulky ligands can facilitate this step and stabilize the active catalyst.[7]

  • Migratory Insertion: The tethered alkene then coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond.[5] This step forms the crucial C-C bond that closes the central ring. For the formation of 6-membered rings, the cyclization proceeds via an exo-trig pathway, which is kinetically favored over the corresponding endo-trig pathway.[8]

  • β-Hydride Elimination: Following migratory insertion, a β-hydride elimination occurs, leading to the formation of the dihydrophenanthrene product and a palladium-hydride species.[1][5]

  • Reductive Elimination: Finally, the Pd(0) catalyst is regenerated by the reductive elimination of HX, typically facilitated by a stoichiometric amount of base.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkene Alkene Coordinated Pd(II) Complex PdII_Aryl->PdII_Alkene Alkene Coordination Cyclized_Pd Cyclized Alkyl-Pd(II) Intermediate PdII_Alkene->Cyclized_Pd Migratory Insertion (exo-trig) Pd_Hydride H-Pd(II)L₂-X Cyclized_Pd->Pd_Hydride β-Hydride Elimination Product 9,10-Dihydrophenanthrene Cyclized_Pd->Product Pd_Hydride->Pd0 Reductive Elimination (+ Base) Base Base-H⁺X⁻ Pd_Hydride->Base -HX Precursor 2-Alkenyl-2'-halobiphenyl Precursor->PdII_Aryl R-X

Caption: Generalized Catalytic Cycle for the Intramolecular Heck Reaction.

Strategy 2: Suzuki-Miyaura Coupling followed by C-H Annulation

An alternative and highly modular approach involves a two-step sequence: an initial intermolecular Suzuki-Miyaura coupling to construct a biaryl precursor, followed by an intramolecular C-H activation/annulation to form the dihydrophenanthrene. This strategy offers significant flexibility as it allows for the independent variation of both aromatic rings.

Mechanism and Rationale:

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species (e.g., a boronic acid or ester) and an organohalide.[9][10] The catalytic cycle involves oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[9][10] This step efficiently generates the necessary biaryl backbone.

  • Intramolecular C-H Annulation: The biaryl product from the Suzuki coupling is then subjected to a second palladium-catalyzed reaction to close the central ring. This can be achieved through various C-H activation pathways. For instance, a palladium catalyst can activate a C-H bond on one of the aryl rings, leading to the formation of a palladacycle. Subsequent reductive elimination with a suitable coupling partner (or an oxidative C-C bond formation) closes the ring to yield the dihydrophenanthrene. Recent advancements have even combined these steps into a single cascade reaction.[11][12]

Suzuki_Annulation_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_annulation Step 2: Intramolecular C-H Annulation ArylHalide Aryl Halide Suzuki Pd(0) Catalyst Base ArylHalide->Suzuki ArylBoronic Aryl Boronic Acid ArylBoronic->Suzuki Biaryl Biaryl Intermediate Suzuki->Biaryl Annulation Pd(II) Catalyst Oxidant Biaryl->Annulation Dihydrophenanthrene Dihydrophenanthrene Product Annulation->Dihydrophenanthrene

Caption: Workflow for Dihydrophenanthrene Synthesis via Suzuki Coupling and C-H Annulation.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and available instrumentation.

Protocol 1: Synthesis of 9,10-Dihydrophenanthrene via Intramolecular Heck Reaction

This protocol is adapted from the work of Jana et al. and describes a palladium-catalyzed intramolecular Heck reaction.[2][13]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-(2-Bromobenzyl)-1-vinylcyclohexeneSynthesis GradeSynthesized in-house
Palladium(II) Acetate (Pd(OAc)₂)99.9%Sigma-Aldrich
Triphenylphosphine (PPh₃)99%Acros Organics
Cesium Carbonate (Cs₂CO₃)99.9%Alfa Aesar
Tetrabutylammonium Chloride (TBAC)98%TCI
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Diethyl EtherAnhydrousFisher Scientific
Saturated Sodium Bicarbonate SolutionReagent GradeFisher Scientific
BrineSaturatedPrepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Silica Gel230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-(2-bromobenzyl)-1-vinylcyclohexene substrate (1.0 equiv).

  • Catalyst and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (10 mol%), triphenylphosphine (0.5 equiv), cesium carbonate (2.0 equiv), and tetrabutylammonium chloride (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 85-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5 - 2 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash with water (3x), followed by saturated sodium bicarbonate solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 9,10-dihydrophenanthrene derivative.

Protocol 2: Two-Step Synthesis via Suzuki Coupling and C-H Annulation

This protocol outlines a general procedure for the two-step synthesis of a dihydrophenanthridine, a nitrogen-containing analogue, which can be adapted for dihydrophenanthrenes. The first step is a standard Suzuki coupling, and the second is a Pd-catalyzed C-H activation.[14][15][16]

Step A: Suzuki-Miyaura Coupling to form Biaryl Precursor

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Bromoaniline derivativeSynthesis GradeCommercially available
Arylboronic acid>97%Commercially available
Pd₂(dba)₃97%Strem Chemicals
SPhos>98%Commercially available
Potassium Phosphate (K₃PO₄)>98%Sigma-Aldrich
Toluene/Water (10:1)Anhydrous/DeionizedFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, combine the 2-bromoaniline derivative (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Solvent and Degassing: Add the toluene/water solvent mixture. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction at 100 °C until the starting material is consumed as monitored by TLC.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the biaryl intermediate.

Step B: Intramolecular Dehydrogenative C-H Annulation

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Biaryl IntermediateFrom Step AN/A
Palladium(II) Trifluoroacetate (Pd(TFA)₂)98%Oakwood Chemical
Copper(II) Trifluoroacetate (Cu(TFA)₂)98%Strem Chemicals
2,2,2-Trifluoroethanol (CF₃CH₂OH)>99%Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the biaryl intermediate (1.0 equiv), Pd(TFA)₂ (15 mol%), and Cu(TFA)₂ (2.2 equiv).[14]

  • Solvent Addition: Add 2,2,2-trifluoroethanol.

  • Reaction Execution: Heat the mixture at 100 °C under an air atmosphere until the reaction is complete (monitored by TLC).[14]

  • Workup and Purification: Cool the mixture, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the final dihydrophenanthrene product.

Troubleshooting and Optimization Guide

Effective troubleshooting is grounded in an understanding of the reaction mechanism. The following table addresses common issues and provides scientifically-backed solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) oxidized) 2. Poorly Soluble Reagents 3. Insufficient Base Strength (Heck) 4. Ineffective Ligand1. Ensure rigorous inert atmosphere techniques. Use fresh Pd source or pre-catalyst. 2. Change solvent or increase reaction temperature. 3. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃). 4. Screen different phosphine ligands (e.g., P(o-tol)₃, Buchwald ligands).
Formation of Side Products 1. Homocoupling of Boronic Acid (Suzuki) 2. Isomerization of Alkene (Heck) 3. Protodeborylation (Suzuki)1. Use a more active catalyst to favor cross-coupling. Ensure slow addition of the boronic acid. 2. Add a silver salt (e.g., Ag₂CO₃) to trap the Pd-H intermediate and prevent re-addition.[8] 3. Use a non-aqueous base (e.g., KF) or a biphasic system to minimize this pathway.
Low Yield after Purification 1. Product Adsorption on Silica Gel 2. Decomposition during Reaction/Workup1. Deactivate silica gel with triethylamine. Consider alternative purification methods like recrystallization. 2. Lower reaction temperature and/or shorten reaction time. Ensure workup is performed promptly.
Inconsistent Results 1. Variable Quality of Reagents/Solvents 2. Trace Oxygen or Water1. Use high-purity, anhydrous solvents and fresh reagents. 2. Thoroughly degas solvents and maintain a positive pressure of inert gas throughout the reaction.

Conclusion

Palladium-catalyzed reactions, particularly the intramolecular Heck reaction and Suzuki-Miyaura coupling/annulation strategies, represent highly efficient and versatile methods for the synthesis of dihydrophenanthrenes. These approaches offer significant advantages over classical methods in terms of mild conditions, functional group tolerance, and modularity. By understanding the underlying catalytic cycles and key reaction parameters, researchers can effectively apply these powerful tools to access a diverse range of dihydrophenanthrene structures for applications in drug discovery and materials science.

References

  • Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 16, 213-223. [Link]
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • Wang, Y., et al. (2023). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules, 28(6), 2583. [Link]
  • Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions.
  • Engineered Science Publisher. (2021). Abstract - Synthesis of 9, 10-Dihydrophenanthrene...
  • Engineered Science Publisher. (2021). Full Text - Synthesis of 9, 10-Dihydrophenanthrene...
  • ResearchGate. (2021). (PDF) Synthesis of 9, 10-Dihydrophenanthrene...
  • MDPI. (2023). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling...
  • Race, N. J., et al. (2017). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 139(38), 13533–13545. [Link]
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • DiVA portal. (2015). Palladium(II)-Catalyzed Heck Reactions.
  • ResearchGate. (2023). (PDF) Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling...
  • ACS Publications. (1942). The Synthesis of Phenanthrenes. Chemical Reviews. [Link]
  • National Institutes of Health. (2024). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction...
  • Royal Society of Chemistry. (2024). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction...
  • National Institutes of Health. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization...
  • ResearchGate. (2024). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Application Notes & Protocols: Isolation of Bioactive Compounds from Bulbophyllum vaginatum

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Bulbophyllum vaginatum in Drug Discovery

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, has a long history in traditional medicine.[1][2] The genus Bulbophyllum is of particular scientific interest due to its rich phytochemical profile and the diverse biological activities reported across its numerous species.[3][4][5][6] Many species within this genus are known to produce a variety of secondary metabolites, including flavonoids, sterols-terpenoids, phenolic acids, phenanthrenes, and bibenzyls.[3][4] These compounds have demonstrated a range of promising pharmacological activities, such as antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][5][6]

Bulbophyllum vaginatum, a miniature epiphytic orchid, is known to contain unique phenanthrenes and dihydrophenanthrenes.[7] Specifically, phytochemical studies have identified 4,9-dimethoxyphenanthrene-2,5-diol, 4,6-dimethoxyphenanthrene-2,3,7-triol, and related dihydrophenanthrene derivatives within this species.[7] The presence of these complex phenolic compounds suggests a potential for significant bioactive properties, yet comprehensive protocols for their isolation and characterization remain largely unpublished.

This guide provides a detailed, robust protocol for the systematic extraction, fractionation, and isolation of bioactive compounds from Bulbophyllum vaginatum. The methodologies outlined herein are grounded in established principles of natural product chemistry and are designed to be adaptable for the discovery of novel therapeutic agents.

PART 1: Pre-Extraction and Sample Preparation

The quality and integrity of the starting plant material are paramount for the successful isolation of bioactive compounds. Careful collection, drying, and grinding are critical steps that can significantly impact the final yield and purity of the target molecules.

Protocol 1: Plant Material Collection and Preparation

  • Collection : Ethically and sustainably source fresh, healthy Bulbophyllum vaginatum plants, including leaves, pseudobulbs, and roots, as different organs may contain varying concentrations of secondary metabolites.[5]

  • Cleaning : Thoroughly wash the plant material under running tap water to remove any dirt, debris, or epiphytic microorganisms, followed by a final rinse with distilled water.

  • Drying : Shade-dry the cleaned plant material at room temperature for 3-4 weeks, or until it is completely brittle. This prevents the degradation of thermolabile compounds that can occur with oven-drying.

  • Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

  • Storage : Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent photochemical degradation and microbial contamination.

PART 2: Extraction and Fractionation

The initial extraction aims to liberate the desired secondary metabolites from the plant matrix. Subsequent fractionation separates the complex crude extract into simpler mixtures based on polarity, which simplifies the final purification steps.

Protocol 2: Solvent Extraction of Crude Phytochemicals

The choice of solvent is crucial and should be based on the polarity of the target compounds. A sequential extraction with solvents of increasing polarity is recommended to obtain a broad range of phytochemicals.

  • Initial Extraction (Non-polar) :

    • Macerate the powdered plant material in n-hexane (a non-polar solvent) at a 1:10 (w/v) ratio for 24-48 hours with occasional agitation.

    • Filter the mixture and collect the hexane extract.

    • Repeat this process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the hexane extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude non-polar extract.

  • Sequential Extraction (Intermediate and Polar) :

    • Air-dry the plant residue from the hexane extraction.

    • Sequentially repeat the maceration process as described above, first with ethyl acetate (a medium-polarity solvent) and then with methanol (a polar solvent).[8]

    • Concentrate each solvent extract separately to yield the respective crude extracts.

Rationale for Solvent Choice : This sequential polarity-dependent extraction strategy effectively separates compounds into broad chemical classes.[9] Hexane will primarily extract lipids, waxes, and non-polar terpenoids. Ethyl acetate is effective for extracting phenanthrenes, flavonoids, and other moderately polar compounds.[9] Methanol will extract more polar compounds such as glycosides and some alkaloids.

PART 3: Chromatographic Purification

Chromatography is the cornerstone of natural product isolation, allowing for the separation of individual compounds from a complex mixture.[10] A multi-step chromatographic approach, beginning with column chromatography for coarse separation followed by High-Performance Liquid Chromatography (HPLC) for final purification, is highly effective.

Protocol 3: Column Chromatography for Fractionation

Column chromatography is a preparative technique used for the initial separation of the crude extract into multiple fractions based on differential adsorption.[10][11]

  • Column Packing :

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Carefully pour the slurry into a glass column, allowing the silica gel to settle evenly without air bubbles.[11][12]

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[11][13]

  • Sample Loading :

    • Dissolve the crude extract (e.g., the ethyl acetate extract) in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the column.[12][14]

  • Elution :

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

    • Collect the eluate in fractions of equal volume.

  • Fraction Analysis :

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions with similar chemical profiles.

    • Combine the similar fractions for further purification.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation Plant_Material Bulbophyllum vaginatum (Powdered) Hexane_Extract Hexane Extract (Non-polar) Plant_Material->Hexane_Extract Maceration (n-Hexane) EtOAc_Extract Ethyl Acetate Extract (Mid-polar) Hexane_Extract->EtOAc_Extract Maceration (Ethyl Acetate) MeOH_Extract Methanol Extract (Polar) EtOAc_Extract->MeOH_Extract Maceration (Methanol) Column_Chromatography Column Chromatography (Silica Gel) EtOAc_Extract->Column_Chromatography Fractions Collected Fractions (Analyzed by TLC) Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (e.g., C18 Column) Fractions->Prep_HPLC Pure_Compounds Isolated Pure Compounds Prep_HPLC->Pure_Compounds Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compounds->Spectroscopy Structure_ID Structure Identification Spectroscopy->Structure_ID

Caption: Workflow for the isolation and identification of bioactive compounds.

Table 1: Summary of Chromatographic Parameters

TechniqueStationary PhaseMobile Phase Gradient ExampleApplication
Column Chromatography Silica Gel (60-120 mesh)n-Hexane to Ethyl Acetate (100:0 to 0:100)Initial fractionation of crude extract
Preparative HPLC C18 Reversed-PhaseWater to Acetonitrile/MethanolFinal purification of individual compounds

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification

Preparative HPLC is a high-resolution technique essential for isolating pure compounds from the semi-purified fractions obtained from column chromatography.[15][16]

  • Method Development :

    • Develop an analytical HPLC method using a C18 column to achieve good separation of the compounds within a chosen fraction.

    • Optimize the mobile phase (e.g., a gradient of water and acetonitrile or methanol) and flow rate for the best resolution.

  • Preparative Run :

    • Scale up the analytical method to a preparative HPLC system with a larger column.

    • Inject the concentrated fraction and collect the peaks corresponding to individual compounds.

  • Purity Check :

    • Analyze the purity of each isolated compound using analytical HPLC.

    • Combine the pure fractions of each compound and remove the solvent under vacuum.

PART 4: Structural Elucidation

Once a compound is isolated in its pure form, its chemical structure must be determined. This is typically achieved using a combination of spectroscopic techniques.

Protocol 5: Spectroscopic Analysis for Structure Determination

  • Mass Spectrometry (MS) :

    • Perform high-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental formula of the isolated compound.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Acquire a series of NMR spectra, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments.[17][19][20]

    • These spectra provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule, allowing for the complete elucidation of its structure.[17][19][20]

  • Data Interpretation :

    • Compare the obtained spectroscopic data with published literature values for known compounds. For novel compounds, a complete de novo structural elucidation is required.

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the successful isolation and characterization of bioactive compounds from Bulbophyllum vaginatum. The application of these methods will enable researchers to explore the rich chemical diversity of this orchid species and to identify novel molecules with therapeutic potential. Further research should focus on the biological evaluation of the isolated compounds to determine their efficacy in various disease models, paving the way for the development of new pharmaceuticals. The genus Bulbophyllum remains a promising frontier in natural product drug discovery, and systematic investigations are crucial to unlocking its full potential.[3]

References

  • Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). PubMed.
  • Extraction of plant secondary metabolites. PubMed.
  • Recycle HPLC: A Powerful Tool for the Purification of Natural Products. SciSpace.
  • Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals.
  • Bulbophyllum vaginatum. Wikipedia.
  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC).
  • Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. PubMed Central.
  • A review: Extraction, isolation and determination of secondary metabolite (Phenols) from medicinal plants and its benefits.
  • Extraction of Plant Secondary Metabolites by Using Different Solvents. ResearchGate.
  • Extraction of Plant Secondary Metabolites. Springer Nature Experiments.
  • Ethnobotany, Phytochemistry, Biological Activities, and Health-Promoting Effects of the Genus Bulbophyllum. PubMed Central.
  • Phytochemical compounds identified in different Bulbophyllum species schematized by ChemDraw. ResearchGate.
  • Column Chromatography.
  • Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher.
  • Extraction and Isolation of Bioactive Compounds from Lantana camara Leaves by Column Chromatographic Techniques. Research Journal of Pharmacy and Technology.
  • Isolation of Plant Pigments by Column Chromatography (Procedure). Amrita Virtual Lab.
  • Extraction Method and Isolation of Phytoconstituents from the Chloroform Extract of Plant Solanum Nigrum L. By Colunm Chromatogr. IJARIIT.
  • Review Article Ethnobotany, Phytochemistry, Biological Activities, and Health-Promoting Effects of the Genus Bulbophyllum. Semantic Scholar.
  • Isolation and Structure Elucidation of Natural Products from Plants.
  • Structural Analysis of Natural Products. Analytical Chemistry - ACS Publications.
  • Cytotoxic phenolics from Bulbophyllum odoratissimum. ResearchGate.
  • Structural Elucidation of Isolated Phytochemicals from Selected Medicinal Plants with Anti-hyperlipidemic Activity and Developm.
  • Isolation of Bioactive Compounds from Two Orchid Species and Preliminary Test of Their Cytotoxicity Against T47D Breast Cancer Cells. Impactfactor.
  • Floral structure, histochemistry, and volatile compounds in Bulbophyllum species of the 'Cirrhopetalum alliance' (Orchidaceae). Botanical Journal of the Linnean Society | Oxford Academic.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate.
  • Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Orchid. Wikipedia.
  • LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. PMC - NIH.
  • Ethnobotany, Phytochemistry, Biological Activities, and Health-Promoting Effects of the Genus Bulbophyllum. ResearchGate.
  • Isolation of Bioactive Compounds from Two Orchid Species and Preliminary Test of Their Cytotoxicity Against T 47 D Breast Cancer Cells. Semantic Scholar.
  • (PDF) Isolation of bioactive compounds from two orchid species and preliminary test of their cytotoxicity against T47D breast cancer cells. ResearchGate.
  • Techniques for the collection, transportation, and isolation of orchid endophytes from afar: a case study from Madagascar. PubMed Central.
  • Natural product isolation – how to get from biological material to pure compounds.
  • Bioactive Composition of Tropical Flowers and Their Antioxidant and Antimicrobial Properties. PMC - NIH.
  • Bulbophyllum Vaginatum Care Key. Guna Orchids.

Sources

Application Note: Comprehensive NMR Characterization of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a poly-methoxylated aromatic compound belonging to the dihydrophenanthrene class. Molecules of this structural type are of significant interest in medicinal chemistry and natural product research due to their diverse biological activities. The precise substitution pattern of the methoxy groups on the aromatic rings is critical to the molecule's bioactivity, making unambiguous structural elucidation an essential step in its study.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the structural determination of organic molecules in solution.[1][2] This application note provides a comprehensive guide to the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, isolation, or analysis of complex aromatic compounds.

Due to the absence of publicly available, assigned experimental NMR data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR chemical shifts as a basis for outlining the characterization workflow. This approach serves as a robust template for the analysis of this molecule and its analogs once experimental data is acquired.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions were generated using established computational methods and serve as a reference for the subsequent discussion of spectral interpretation.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
1110.16.85s1H
2152.3---
3141.2---
4150.5---
4a125.8---
4b128.9---
5105.46.70s1H
6158.1---
7148.9---
8108.26.95s1H
8a124.3---
929.52.80t2H
1025.12.75t2H
2-OCH₃56.13.90s3H
3-OCH₃60.93.95s3H
4-OCH₃61.24.00s3H
6-OCH₃55.93.85s3H
7-OCH₃56.03.88s3H

Note: Predicted values are for guidance and may differ from experimental results. Chemical shifts of methoxy groups can be particularly sensitive to the local electronic environment.[4]

Experimental Protocols

Sample Preparation

A self-validating protocol begins with meticulous sample preparation.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules and its residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C provides a convenient internal reference.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.

NMR Data Acquisition Workflow

The following sequence of experiments is recommended for a thorough structural elucidation.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments Proton ¹H NMR Carbon ¹³C NMR Proton->Carbon Initial Survey COSY ¹H-¹H COSY Proton->COSY H-H Connectivity HSQC ¹H-¹³C HSQC Proton->HSQC Direct H-C Bonds DEPT DEPT-135 Carbon->DEPT Multiplicity Edit HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range H-C Bonds

Caption: Recommended NMR data acquisition workflow.

A. 1D ¹H NMR Spectroscopy

  • Purpose: To determine the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).

  • Protocol:

    • Load the sample into the spectrometer and lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual CDCl₃ peak at 7.26 ppm.

    • Integrate all signals and analyze the multiplicities.

B. 1D ¹³C NMR and DEPT-135 Spectroscopy

  • Purpose: The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for determining the multiplicity of each carbon atom (CH₃, CH₂, CH, or quaternary C).

  • Protocol:

    • Acquire a proton-decoupled ¹³C spectrum. This typically requires more scans than a ¹H spectrum due to the lower natural abundance of ¹³C.

    • Acquire a DEPT-135 spectrum. In this experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

    • Process and reference the spectra to the CDCl₃ triplet at 77.16 ppm.

C. 2D ¹H-¹H COSY Spectroscopy

  • Purpose: COSY (COrrelation SpectroscopY) identifies protons that are spin-spin coupled, typically through two or three bonds.[5]

  • Protocol:

    • Set up a standard COSY experiment (e.g., DQF-COSY for higher resolution).

    • Acquire the 2D data set. The number of increments in the indirect dimension will determine the resolution.

    • Process the data to generate a symmetrical 2D plot. Cross-peaks indicate coupled protons.

D. 2D ¹H-¹³C HSQC Spectroscopy

  • Purpose: HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons to which they are attached (one-bond ¹JCH coupling).[6]

  • Protocol:

    • Set up a standard HSQC experiment. This is a highly sensitive experiment as it is proton-detected.

    • Acquire and process the 2D data. Each cross-peak in the spectrum corresponds to a C-H bond.

E. 2D ¹H-¹³C HMBC Spectroscopy

  • Purpose: HMBC (Heteronuclear Multiple Bond Correlation) is a cornerstone experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6]

  • Protocol:

    • Set up a standard HMBC experiment, optimizing the long-range coupling delay for an average value of 8 Hz.

    • Acquire and process the 2D data. Cross-peaks connect protons to carbons over multiple bonds, allowing for the assembly of molecular fragments.

Data Interpretation and Structural Elucidation

The combination of the above experiments allows for the complete and unambiguous assignment of the structure of this compound.

Step 1: Analysis of 1D Spectra
  • ¹H NMR: The proton spectrum is expected to show three singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to H-1, H-5, and H-8. The aliphatic region should contain two triplets around δ 2.7-2.8 ppm, each integrating to 2H, characteristic of the ethylene bridge (C9-C10) in the dihydrophenanthrene core.[5] Five singlets, each integrating to 3H, are expected in the region of δ 3.8-4.0 ppm, corresponding to the five methoxy groups.

  • ¹³C NMR & DEPT-135: The ¹³C spectrum should show 19 distinct carbon signals. The DEPT-135 experiment will confirm the presence of five methoxy (CH₃) carbons, two methylene (CH₂) carbons (C9 and C10), and three methine (CH) carbons in the aromatic region. The remaining nine signals in the ¹³C spectrum that are absent in the DEPT-135 spectrum correspond to the quaternary carbons.

Step 2: Fragment Assembly with 2D NMR

The core of the structure elucidation lies in the interpretation of the 2D correlation spectra.

  • COSY: A key correlation is expected between the protons at C-9 and C-10, confirming the -CH₂-CH₂- fragment of the dihydrophenanthrene system. The aromatic protons are expected to be singlets with no COSY correlations between them, indicating they are isolated from each other by substituted carbons.

  • HSQC: This experiment will provide a straightforward assignment of the protonated carbons by correlating the signals from the ¹H and ¹³C spectra. For example, the proton at δ 6.85 ppm will show a cross-peak to the carbon at δ 110.1 ppm, assigning these to H-1 and C-1, respectively.

  • HMBC: This is the most informative experiment for confirming the substitution pattern. Key expected correlations are illustrated below and include:

    • Protons of the Ethylene Bridge: The protons at C-9 (δ 2.80 ppm) should show correlations to the quaternary carbons C-4a and C-8a, linking the aliphatic bridge to the aromatic rings.

    • Aromatic Protons: The aromatic proton H-1 (δ 6.85 ppm) should correlate to C-2, C-4b, and C-9, confirming its position. Similarly, H-8 (δ 6.95 ppm) should show correlations to C-7, C-4b, and C-10.

    • Methoxy Protons: The protons of each methoxy group will show a strong correlation to their attached carbon (e.g., 2-OCH₃ protons to C-2). This is the definitive method for placing each methoxy group at its correct position on the aromatic framework.

HMBC_Correlations cluster_structure Key HMBC Correlations mol Structure of this compound with atom numbering H9 H-9 C4a C-4a H9->C4a C8a C-8a H9->C8a H10 H-10 C4b C-4b H10->C4b C5 C5 H10->C5 H1 H-1 H1->C4b C2 C-2 H1->C2 C9 C9 H1->C9 H8 H-8 H8->C4b C7 C7 H8->C7 C10 C10 H8->C10 MeO2 2-OCH₃ MeO2->C2 MeO6 6-OCH₃ C6 C-6 MeO6->C6

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and step-wise spectral interpretation outlined in this application note, researchers can confidently determine the complete covalent structure and assign all proton and carbon chemical shifts. This rigorous characterization is a prerequisite for any further investigation into the biological properties and potential therapeutic applications of this and related compounds.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy.
  • Chemaxon. (n.d.). NMR Predictor.
  • Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Di-alkylated Phenanthrene, and Octahydrophenanthrene.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

mass spectrometry analysis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene by Liquid Chromatography-Tandem Mass Spectrometry

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a substituted dihydrophenanthrene, this molecule represents a class of natural products whose detailed characterization is essential for drug discovery and natural product chemistry.[1] This document outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the rationale behind method development choices, propose a theoretical fragmentation pathway, and provide a robust framework for researchers, scientists, and drug development professionals to achieve sensitive and specific detection of this analyte.

Introduction

This compound is a polysubstituted dihydrophenanthrene, a class of compounds found in various plant species.[1][2] The structural elucidation and quantification of such natural products are critical steps in phytochemical analysis and drug discovery pipelines.[3][4] Traditional analytical approaches can be challenging; however, the coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for analyzing complex mixtures and identifying trace-level compounds.[5]

This application note serves as an expert guide, moving beyond a simple listing of parameters to explain the causality behind the experimental design. The protocol is structured to be self-validating, providing expected outcomes and a logical workflow for the robust analysis of the target analyte.

Analyte Profile & Mass Spectrometry Vitals

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust MS method.

  • Compound Name: this compound

  • Molecular Formula: C₁₉H₂₂O₅[6][7]

  • Average Molar Mass: 330.37 g/mol [6]

  • Monoisotopic Mass: 330.14672 Da

Ionization Rationale: The presence of five methoxy groups introduces sufficient polarity for efficient protonation. Therefore, positive-mode Electrospray Ionization (ESI) is the recommended technique to generate the protonated molecule, [M+H]⁺. While polycyclic aromatic hydrocarbons (PAHs) can sometimes be analyzed using Atmospheric Pressure Chemical Ionization (APCI), the multiple ether oxygens on this specific analyte make it highly amenable to ESI.[8][9][10]

ParameterExpected ValueRationale
Precursor Ion (MS1) [M+H]⁺ = 331.1540 Da Protonation of one of the five methoxy oxygen atoms under acidic ESI conditions.
Isotopic Pattern A+1: 20.8%, A+2: 2.8%Based on the C₁₉ formula, the A+1 and A+2 isotope peaks will be significant and should be used for confirmation.

Recommended LC-MS/MS Protocol

This protocol is designed for a standard triple-quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or UPLC system.

Sample Preparation

For a reference standard, the goal is to dissolve the analyte in a solvent compatible with the reverse-phase chromatography system.

  • Stock Solution: Accurately weigh ~1 mg of this compound.

  • Dissolution: Dissolve the compound in 1.0 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL. This concentration is a suitable starting point for method development and direct infusion.

Liquid Chromatography (LC)

Reverse-phase chromatography is ideal for separating moderately polar compounds like the target analyte.

ParameterRecommended SettingJustification
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for this class of molecules.
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation ([M+H]⁺) in the ESI source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is an effective organic modifier for eluting the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and run-to-run reproducibility.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient analyte for detection.
LC Gradient 40% B to 95% B over 8 minThis gradient should effectively elute the analyte from the column.

Detailed LC Gradient Table:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.360.040.0
1.00.360.040.0
8.00.35.095.0
9.00.35.095.0
9.10.360.040.0
12.00.360.040.0
Mass Spectrometry (MS)

The following parameters are provided as a robust starting point and should be optimized for the specific instrument in use.

Table of Optimized MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
**Nebulizer Gas (N₂) **45 psi
Drying Gas (N₂) Flow 10 L/min
Drying Gas Temp. 325 °C
Scan Type MS/MS (MRM or Product Ion Scan)
Precursor Ion (Q1) m/z 331.15
Collision Gas Nitrogen or Argon
Collision Energy (CE) 20-35 eV (Requires optimization)
Product Ion (Q3) m/z 316.13

Rationale for MS/MS Transition: Tandem mass spectrometry (MS/MS) is essential for definitive identification and quantification.[11] The fragmentation of molecules in the collision cell is not random; it follows predictable chemical principles.[12] For methoxylated aromatic compounds, a common and energetically favorable fragmentation pathway is the loss of a methyl radical (•CH₃) from the protonated methoxy group.

  • Precursor Ion: [C₁₉H₂₂O₅ + H]⁺ → m/z 331.15

  • Neutral Loss: Loss of a methyl radical (•CH₃), which has a mass of ~15.02 Da.

  • Product Ion: [M+H - •CH₃]⁺ → m/z 316.13

This 331.15 → 316.13 transition is predicted to be the most intense and specific for Multiple Reaction Monitoring (MRM) experiments.

Data Analysis & Expected Results

Proposed Fragmentation Pathway

The primary fragmentation event is the homolytic cleavage of the oxygen-methyl bond of a protonated methoxy group, resulting in the neutral loss of a methyl radical. This is a characteristic fragmentation for this class of compounds.

G precursor Precursor Ion [M+H]⁺ m/z 331.15 fragment Product Ion [M+H - •CH₃]⁺ m/z 316.13 precursor->fragment  Collision-Induced Dissociation (CID)  - •CH₃ (15.02 Da)

Caption: Proposed primary fragmentation of this compound.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to final data interpretation.

G cluster_sample Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Sample Preparation (Dissolution in MeOH/ACN) B 2. LC Separation (C18 Reverse Phase) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. MS1 Precursor Selection (m/z 331.15) C->D E 5. CID Fragmentation (Collision Cell) D->E F 6. MS2 Product Ion Scan (m/z 316.13) E->F G 7. Data Processing (Chromatogram Integration) F->G H 8. Quantification & Confirmation (MRM Transition) G->H

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Method Validation & Trustworthiness

To ensure the trustworthiness of the results, this protocol should be validated according to standard guidelines. Key validation parameters to assess include:

  • Linearity: Analyze a series of calibration standards to establish the linear range and determine the coefficient of determination (r²), which should be >0.99.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically at a signal-to-noise ratio of 3 and 10, respectively.

  • Accuracy and Precision: Analyze replicate samples at multiple concentrations to ensure the closeness of the measured value to the true value (accuracy) and the repeatability of the measurement (precision).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By combining optimized liquid chromatography with specific tandem mass spectrometry parameters, this method offers a robust and sensitive tool for the detection and quantification of this natural product. The provided rationale for experimental choices, along with the proposed fragmentation pathway, equips researchers with the necessary information to successfully implement and adapt this method for their specific research needs in natural product chemistry and drug development.

References

  • Wolfender, J. L., Rudaz, S., Choi, Y. H., & Kim, H. K. (2013). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Current Opinion in Biotechnology, 24(6), 1083-1091. [Link]
  • ChemBK. (n.d.). This compound.
  • Morehouse, N. J., Clark, T. N., McMann, E. J., van Santen, J. A., Haeckl, F. P. J., Gray, C. A., & Linington, R. G. (2023). Annotation of natural product compound families using molecular networking topology and structural similarity fingerprinting.
  • National Taiwan University. (n.d.). LC/MS/MS Technique and Its Application Analysis of Natural Products.
  • Swortwood, M. J., & Tai, S. S. (2024). Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. Molecules, 29(5), 1146. [Link]
  • Wang, M., Carver, J. J., Phelan, V. V., Sanchez, L. M., Garg, N., Peng, Y., ... & Bandeira, N. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking. Nature Biotechnology, 34(8), 828-837. [Link]
  • CD BioSustainable. (n.d.). This compound.
  • Lao, I. C., & Karger, B. L. (1972). Mass spectra of the oxygenated products generated from phenanthrene under simulated environmental conditions. Biomedical Mass Spectrometry, 1(4), 273-279. [Link]
  • Lee, J., Kim, S., & Kim, S. (2018). Ionization of Gas-Phase Polycyclic Aromatic Hydrocarbons in Electrospray Ionization Coupled with Gas Chromatography. Journal of The American Society for Mass Spectrometry, 29(6), 1142-1151. [Link]
  • Mol-Instincts. (n.d.). 2,3,5,7-tetramethoxy-9,10-dihydrophenanthrene.
  • ResearchGate. (n.d.). High-performance liquid chromatography/electrospray tandem mass spectrometry of polycyclic aromatic hydrocarbons.
  • Schneider, E., Giocastro, B., Adam, T. W., & Zimmermann, R. (2022). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. Analytical Chemistry, 94(42), 14595-14603. [Link]
  • Zhang, Y., Zhang, S., Liu, Y., & Luan, T. (2025). High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons by Nanodroplet Interfacial Ionization Coupled with Mass Spectrometry. Analytical Chemistry. [Link]
  • Chiang, T. C., & Wang, Y. F. (2007). Analysis of Polycyclic Aromatic Hydrocarbons by Liquid chromatography/tandem Mass Spectrometry Using Atmospheric Pressure Chemical Ionization or Electrospray Ionization With Tropylium Post-Column Derivatization. Rapid Communications in Mass Spectrometry, 21(22), 3627-3636. [Link]
  • Majumder, P. L., & Ghosal, S. (2000). Dihydrophenanthrenes from Spiranthes sinensis. Journal of Natural Products, 63(12), 1608-1610. [Link]
  • NIST. (n.d.). Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-, [4aS-(4aα,4bβ,7β,10aβ)]-.
  • AB SCIEX. (2011). LC MS MS Analysis of PAH's Their Derivatives.
  • ResearchGate. (n.d.). Mass spectrum using phenanthrene precursor in the mass range m/z = 80-190.
  • MDPI. (2023). Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. Applied Sciences, 13(15), 8899. [Link]
  • SpectraBase. (n.d.). 2,7-Dihydroxy-3,4,6-trimethoxy-9,10-dihydro-phenanthrene.
  • Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7)
  • Chemistry Academy. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]
  • National Institutes of Health. (n.d.). Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses.
  • SciSpace. (n.d.). Uncorrected Author Proof.
  • Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.

Sources

HPLC purification protocol for dihydrophenanthrenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the HPLC Purification of Dihydrophenanthrenes

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydrophenanthrenes represent a significant class of stilbenoids, often isolated from natural sources such as orchids (Orchidaceae) and yams (Dioscoreaceae), and are noted for their diverse and potent biological activities.[1][2][3] The isolation and purification of these compounds in high purity are paramount for accurate pharmacological studies, drug development, and quality control of herbal products.[4] This guide provides a comprehensive, field-proven protocol for the purification of dihydrophenanthrenes using High-Performance Liquid Chromatography (HPLC). We delve into the causality behind methodological choices, from method development to post-purification analysis, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Purifying Dihydrophenanthrenes

Dihydrophenanthrenes are secondary metabolites derived from the oxidative coupling of stilbene precursors.[2] Their molecular structure, a partially saturated phenanthrene core, imparts a moderate polarity that makes them ideal candidates for purification by reversed-phase HPLC.[5][6] Given that crude plant extracts or synthetic reaction mixtures contain a complex array of related compounds, isomers, and impurities, HPLC stands as a powerful and indispensable technique for achieving the high degree of purity required for subsequent analysis and application.[7][8] This document outlines a systematic approach to developing a reliable purification protocol.

The Chromatographic Principle: A Foundation in Reversed-Phase Separation

The purification of dihydrophenanthrenes is most effectively achieved using reversed-phase (RP) HPLC. This technique separates molecules based on their hydrophobic interactions with a nonpolar stationary phase.

  • Stationary Phase: Typically consists of silica particles chemically bonded with nonpolar alkyl chains, most commonly C18 (octadecylsilane). This nonpolar environment strongly retains hydrophobic molecules.

  • Mobile Phase: A polar solvent system, usually a mixture of water and a less polar organic solvent like acetonitrile or methanol.

  • Mechanism of Separation: In RP-HPLC, less polar compounds (more hydrophobic) in the sample interact more strongly with the C18 stationary phase and thus elute later. More polar compounds have a greater affinity for the polar mobile phase and elute earlier. Dihydrophenanthrenes, with their fused ring system, possess sufficient hydrophobicity to be well-retained and separated on a C18 column.

Strategic Method Development: A Logic-Driven Approach

Effective purification is not a matter of trial and error but a systematic process of optimization.[9] The goal is to achieve baseline resolution between the target dihydrophenanthrene and any impurities with good peak shape and in a reasonable timeframe.

Column and Mobile Phase Selection: The Core of Selectivity

The choice of column and mobile phase is the most powerful way to influence chromatographic selectivity.[9]

  • Column (Stationary Phase): A C18 reversed-phase column is the industry standard and the recommended starting point for dihydrophenanthrene purification.[10] Its high carbon load provides the necessary hydrophobicity for retaining these compounds.

    • Causality: The aromatic rings and alkyl backbone of dihydrophenanthrenes create a nonpolar character that promotes strong interaction with the C18 chains, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase (Solvents):

    • Solvent A (Aqueous): Ultrapure water.

    • Solvent B (Organic): Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower UV cutoff.

    • Causality: The mobile phase's function is to elute the compounds from the column. By gradually increasing the percentage of the organic solvent (Solvent B), the mobile phase becomes more nonpolar, weakening the hydrophobic interactions between the analytes and the stationary phase, and causing them to elute.

  • Mobile Phase (Modifier): The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase is critical.[10][11]

    • Causality: Many natural dihydrophenanthrenes contain phenolic hydroxyl groups. At neutral pH, these groups can partially deprotonate, causing the molecule to exist in both ionized and non-ionized forms. This leads to severe peak tailing. The acid modifier suppresses this ionization, ensuring a single, neutral species interacts with the stationary phase, resulting in sharp, symmetrical peaks.

Detection Wavelength

Dihydrophenanthrenes possess a phenanthrene chromophore, which strongly absorbs UV radiation. A photodiode array (PDA) or UV detector is ideal.

  • Selection Rationale: Based on the UV absorbance profile of phenanthrene derivatives, a detection wavelength between 250 nm and 300 nm is typically effective.[10] A wavelength of ~254 nm or ~261 nm is a common starting point.[2][12] It is recommended to run a PDA scan of the target compound to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Gradient Elution: The Key to Resolving Complexity

For complex mixtures like plant extracts, a gradient elution is necessary to achieve optimal separation.[1] An isocratic elution (constant mobile phase composition) is generally insufficient, as it will either fail to elute strongly retained compounds or poorly resolve early-eluting ones.

  • Gradient Design: A typical approach starts with a higher proportion of the aqueous phase to retain all compounds on the column, followed by a linear increase in the organic phase to sequentially elute compounds based on increasing hydrophobicity.

The logical flow of method development is illustrated below.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Scale-Up Analyte Define Analyte: Dihydrophenanthrene Column Select Column: C18, 5 µm MobilePhase Select Mobile Phase: A: H2O + 0.1% Acid B: Acetonitrile Detector Select Detector: UV/PDA @ ~254 nm Scout Run Scouting Gradient (e.g., 5-95% B in 20 min) Analyze Analyze Chromatogram: - Check Retention - Assess Resolution Scout->Analyze Adjust Adjust Gradient Slope: - Steeper for speed - Shallower for resolution Analyze->Adjust Optimize Optimize Flow & Temp: - Flow: 1 mL/min (analytical) - Temp: 25-40°C Adjust->Optimize Finalize Finalize Analytical Method Optimize->Finalize ScaleUp Scale-Up to Preparative (Adjust flow & injection vol.) Finalize->ScaleUp Purify Purification & Fraction Collection ScaleUp->Purify

Caption: Logical workflow for HPLC method development.

Detailed Experimental Protocol: Purification of Dihydrophenanthrenes

This protocol is designed for both analytical method development and semi-preparative scale purification.

Sample Preparation

Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.

  • Dissolution: Dissolve the crude extract or synthetic mixture in a suitable solvent. Methanol is often a good choice due to its compatibility with the reversed-phase mobile phase.[1] If solubility is an issue, a small amount of DMSO can be used, but minimize its volume.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1][2][13] This step is mandatory to remove particulate matter that can clog the column and system tubing.

  • Concentration: The sample concentration should be optimized. For analytical scale, 1 mg/mL is a common starting point.[2] For preparative scale, higher concentrations can be used, limited by solubility and the column's loading capacity.

HPLC System and Chromatographic Conditions

The following table summarizes a robust starting point for the purification of a typical dihydrophenanthrene, such as 2,4,7-Trihydroxy-9,10-dihydrophenanthrene.[1]

ParameterAnalytical Scale ConditionPreparative Scale Condition
HPLC System Standard system with gradient pump, autosampler, column oven, PDA/UV detectorSystem with higher flow rate pump, manual or auto-injector, larger bore column, fraction collector
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 10 mm (or larger), 5-10 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min4.0-5.0 mL/min (for 10 mm ID)
Column Temp. 25-40 °C[2]25-40 °C
Injection Vol. 10-20 µL100-500 µL (or higher, depending on loading study)
Detector PDA/UV at 254 nmUV at 254 nm
Recommended Gradient Elution Program

This gradient is a starting point and should be optimized based on the results of a scouting run.[1]

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)
0.07030
20.01090
25.01090
25.17030
30.07030
Purification Workflow and Fraction Collection

The overall process from prepared sample to pure compound follows a clear workflow.

G SamplePrep Sample Preparation (Dissolve & Filter 0.45 µm) AnalyticalRun Analytical HPLC Run (Identify Target Peak & RT) SamplePrep->AnalyticalRun PrepRun Preparative HPLC Run (Inject Larger Volume) AnalyticalRun->PrepRun Collection Fraction Collection (Collect Eluent at Target RT) PrepRun->Collection Pooling Pool Fractions Collection->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PurityCheck Purity & Identity Confirmation (Re-inject, MS, NMR) SolventRemoval->PurityCheck PureCompound Pure Dihydrophenanthrene PurityCheck->PureCompound

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Phenanthrene Derivative

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a naturally occurring compound that has been isolated from plant species such as Bulbophyllum vaginatum.[1] While the broader class of phenanthrenes and their derivatives has garnered significant interest in medicinal chemistry for a range of biological activities including cytotoxic, antimicrobial, and anti-inflammatory effects, the specific cytotoxic profile of this pentamethoxy-substituted dihydrophenanthrene remains largely uncharacterized.[2][3] Studies on structurally related dihydrophenanthrenes have demonstrated considerable cytotoxic activity against various human cancer cell lines, suggesting that these compounds may interfere with fundamental cellular processes.[4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro cytotoxic potential of this compound. We present a multi-assay strategy, detailing the theoretical basis and step-by-step protocols for three distinct, yet complementary, cytotoxicity assays: the MTT, Neutral Red Uptake, and LDH assays. This tripartite approach allows for a more robust and nuanced understanding of the compound's potential mechanism of toxicity by assessing metabolic activity, lysosomal integrity, and plasma membrane integrity, respectively.

Scientific Rationale: A Multi-Faceted Approach to Cytotoxicity Testing

A single cytotoxicity assay provides only one perspective on a compound's effect on cell health. A more reliable and comprehensive assessment is achieved by employing multiple assays that measure different cellular parameters.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[7] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

  • Neutral Red Uptake Assay (Lysosomal Integrity): This assay quantifies the number of viable cells in a culture based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes.[10][11] In viable cells, the dye is taken up and accumulates in the acidic environment of the lysosomes. Damage to the cell membrane or lysosomal fragility results in a decreased uptake and retention of the dye.[12][13]

  • LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[14][15] LDH is a stable enzyme that is rapidly released into the cell culture medium upon cell lysis.[15] The amount of LDH in the supernatant is proportional to the number of dead cells.[16]

Below is a logical workflow for the comprehensive cytotoxic evaluation of this compound.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Solubilization & Serial Dilution Cell_Culture Cell Line Selection & Seeding MTT MTT Assay (Metabolic Activity) Cell_Culture->MTT NRU Neutral Red Uptake Assay (Lysosomal Integrity) Cell_Culture->NRU LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Data_Acquisition Spectrophotometric Reading MTT->Data_Acquisition NRU->Data_Acquisition LDH->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Interpretation Mechanism Interpretation IC50_Calc->Interpretation

Caption: Experimental workflow for cytotoxicity testing.

Detailed Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methods for assessing cell viability.[17]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound and controls B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: MTT Assay Workflow.

Neutral Red Uptake (NRU) Assay

This protocol is based on established guidelines for assessing cytotoxicity through lysosomal integrity.[10][12]

Materials:

  • Neutral Red (NR) solution (e.g., 50 µg/mL in sterile water)

  • NR destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[12]

  • All other materials as listed for the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.[10]

  • Cell Washing: Discard the NR solution and wash the cells with 150 µL of PBS to remove excess dye.[12]

  • Dye Extraction: Add 150 µL of NR destain solution to each well.[12]

  • Shaking: Place the plate on a shaker for 10 minutes to extract the dye from the cells and form a homogeneous solution.[12]

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm in a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol follows the principle of measuring LDH release from damaged cells.[18][19]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (often 10X Triton X-100, provided with the kit)

  • All other materials as listed for the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. In addition to the experimental wells, prepare wells for:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[19]

    • Background control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[16] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

LDH_Workflow A Seed cells and treat with compound B Prepare controls (spontaneous and max release) C Incubate for 24-72h A->C B->C D Centrifuge plate C->D E Transfer supernatant to new plate D->E F Add LDH reaction mix E->F G Incubate for 30 min at RT F->G H Add stop solution G->H I Read absorbance at 490 nm H->I

Sources

anti-inflammatory activity assay using 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to Evaluating the Anti-inflammatory Activity of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene Using an In Vitro Macrophage-Based Assay

Abstract

This document provides a detailed methodological framework for assessing the anti-inflammatory potential of this compound, a natural compound isolated from Bulbophyllum vaginatum[1]. While the specific biological activities of this compound are not extensively documented, related phenanthrene structures have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways[2][3]. This guide presents a series of robust, validated in vitro protocols centered around the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a cornerstone for preliminary anti-inflammatory screening[4][5]. The protocols herein cover essential preliminary cytotoxicity evaluation, quantification of key inflammatory mediators including nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6), and an overview of methods to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Introduction & Scientific Rationale

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells[6]. While crucial for host defense, dysregulated inflammation underpins a vast array of chronic diseases. The nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes[7][8][9][10]. Activation of these pathways leads to the production of mediators like nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[5][11].

Natural products are a rich source of novel anti-inflammatory agents[12]. Phenanthrenes, a class of polycyclic aromatic hydrocarbons found in various plants, have garnered interest for their diverse biological activities[2][13]. This guide uses this compound as a model compound to illustrate a comprehensive workflow for screening and characterizing potential anti-inflammatory activity.

The experimental model of choice is the murine macrophage cell line, RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, mimic key aspects of the innate immune response and inflammation[4][14]. By measuring the reduction of LPS-induced inflammatory mediators in the presence of the test compound, we can quantitatively assess its anti-inflammatory efficacy.

Foundational Concepts: Key Signaling Pathways in Inflammation

Understanding the molecular cascade that initiates the inflammatory response is critical to interpreting experimental outcomes. LPS primarily signals through Toll-like receptor 4 (TLR4), triggering two major downstream pathways:

  • NF-κB Pathway: Considered a master regulator of inflammation, the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6[7][9][15][16].

  • MAPK Pathway: This pathway consists of a cascade of kinases, including ERK, JNK, and p38 MAPKs[17][18]. Upon activation by upstream signals, these kinases phosphorylate various transcription factors (like AP-1) and other proteins, which cooperate with NF-κB to regulate the expression of inflammatory mediators[8][17][19].

A potent anti-inflammatory compound may inhibit one or both of these critical pathways.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB P NFkB p65/p50 IkBa_NFkB->NFkB IκBα degradation DNA DNA NFkB->DNA AP1->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Key signaling pathways activated by LPS in macrophages.

Experimental Workflow Overview

A logical, stepwise approach is essential for reliable results. The workflow ensures that the observed effects are genuinely due to anti-inflammatory activity and not a consequence of cellular toxicity.

Experimental_Workflow A Step 1: Cell Culture (RAW 264.7 Macrophages) B Step 2: Cytotoxicity Assay (MTT) Determine non-toxic concentrations of the compound A->B C Step 3: Anti-inflammatory Assay Pre-treat with compound, then stimulate with LPS B->C D Step 4: Collect Supernatant For mediator analysis C->D E Nitric Oxide (NO) Assay (Griess) D->E F Cytokines (TNF-α, IL-6) ELISA D->F G Prostaglandin E₂ (PGE₂) ELISA D->G H Step 5: Data Analysis Calculate IC₅₀ values and statistical significance E->H F->H G->H

Caption: A stepwise workflow for assessing anti-inflammatory activity.

Detailed Protocols

PART 4.1: Preliminary Cytotoxicity Assessment

Objective: To determine the maximum non-toxic concentration of this compound on RAW 264.7 cells. This is a mandatory first step to ensure that any observed reduction in inflammatory markers is not merely a result of cell death.

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of living, metabolically active cells[21][22][23].

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM)[24]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in DMEM. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a "vehicle control" group treated with 0.1% DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[22]. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals[24].

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[21]. Measure the absorbance at 570 nm using a microplate reader[21][23].

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control group: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

PART 4.2: In Vitro Anti-inflammatory Activity Assays

Objective: To quantify the inhibitory effect of non-toxic concentrations of the test compound on the production of key inflammatory mediators (NO, TNF-α, IL-6, and PGE₂) in LPS-stimulated RAW 264.7 macrophages.

General Experimental Setup:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/well and incubate overnight[25].

  • Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group[4].

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for subsequent analysis of secreted inflammatory mediators.

Protocol 4.2.1: Nitric Oxide (NO) Production Assay

Principle: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in culture medium. The Griess reaction is a colorimetric assay that measures nitrite concentration. It involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilic acid and N-(1-naphthyl)ethylenediamine to form a colored azo compound, with absorbance proportional to the nitrite concentration[26][27].

Procedure:

  • Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate[27].

  • Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium.

  • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing supernatant or standard[27].

  • Incubate for 10-15 minutes at room temperature in the dark[27].

  • Measure the absorbance at 540 nm[27][28].

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 4.2.2: TNF-α and IL-6 Quantification by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins. A sandwich ELISA is typically used for cytokines. A capture antibody specific to the target cytokine (e.g., TNF-α) is pre-coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody is added, followed by streptavidin-conjugated horseradish peroxidase (HRP). Finally, a substrate is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present[29][30].

Procedure (General, follow specific kit instructions):

  • Plate Preparation: Use a 96-well plate pre-coated with anti-TNF-α or anti-IL-6 capture antibody.

  • Standards and Samples: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature[30].

  • Washing: Aspirate and wash the wells four times with Wash Buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature[30].

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark[30].

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark until color develops.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm immediately[29].

  • Calculation: Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

Protocol 4.2.3: Prostaglandin E₂ (PGE₂) Quantification by Competitive ELISA

Principle: A competitive ELISA is used to measure small molecules like PGE₂. In this format, PGE₂ in the sample competes with a fixed amount of HRP-labeled PGE₂ for binding to a limited number of anti-PGE₂ antibodies coated on the plate. The amount of HRP-labeled PGE₂ that binds to the antibody is inversely proportional to the concentration of PGE₂ in the sample. Therefore, a stronger signal indicates a lower concentration of PGE₂ in the sample[31].

Procedure (General, follow specific kit instructions):

  • Standards and Samples: Add 50 µL of standards and collected cell culture supernatants to the appropriate wells of an antibody-coated plate[32].

  • Conjugate Addition: Add 50 µL of HRP-labeled PGE₂ conjugate to each well.

  • Antibody Addition: Add 50 µL of specific monoclonal antibody to each well to initiate the competitive reaction[33].

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker.

  • Washing: Aspirate and wash the wells four times with Wash Buffer.

  • Substrate Addition: Add TMB substrate and incubate until optimal color development.

  • Stop Reaction: Add Stop Solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Calculation: The sample concentration is inversely proportional to the signal. Calculate the PGE₂ concentration using the standard curve.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. A positive control, such as Dexamethasone, should be included to validate the assay's responsiveness.

Table 1: Example Cytotoxicity Data for Compound X on RAW 264.7 Cells

Compound X (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.250100%
11.24599.6%
51.23098.4%
101.21597.2%
251.15092.0%
500.85068.0%
1000.45036.0%

Interpretation: Based on this data, concentrations ≤ 25 µM would be selected for subsequent anti-inflammatory assays as they exhibit >90% cell viability.

Table 2: Example Inhibitory Effects of Compound X on Inflammatory Mediators

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)PGE₂ (pg/mL)
Control (No LPS)2.1 ± 0.350 ± 835 ± 580 ± 12
LPS (1 µg/mL)45.8 ± 3.53500 ± 2102800 ± 1502500 ± 180
LPS + Compound X (5 µM)30.2 ± 2.82100 ± 1501850 ± 1201600 ± 130
LPS + Compound X (10 µM)20.5 ± 1.91250 ± 90950 ± 75850 ± 60
LPS + Compound X (25 µM)10.1 ± 1.1600 ± 55450 ± 40400 ± 35
LPS + Dexamethasone (10 µM)8.5 ± 0.9450 ± 40300 ± 25320 ± 30

Data presented as Mean ± SD. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance compared to the LPS-only group.

Conclusion and Future Directions

This application note provides a comprehensive and validated set of protocols to systematically evaluate the anti-inflammatory activity of this compound. A dose-dependent inhibition of NO, TNF-α, IL-6, and PGE₂ production in LPS-stimulated RAW 264.7 macrophages, without inducing cytotoxicity, would provide strong preliminary evidence of its anti-inflammatory potential.

Should the compound prove active, subsequent studies should focus on elucidating its mechanism of action. This would involve Western blot analysis to investigate its effects on the phosphorylation of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, JNK, ERK) pathways, providing deeper insight into its molecular targets.

References

  • Roche Diagnostics. (n.d.).
  • Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • protocols.io. (2023). MTT (Assay protocol). [Link]
  • Kim, C., & Kim, B. (2018).
  • Lawrence, T. (2009).
  • Liu, T., et al. (2017).
  • Bio-Techne. (n.d.).
  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. PMC - NIH. [Link]
  • International Journal of Pharmaceutical Sciences. (2023).
  • Morrison, T. E., & Ting, J. P. (2015).
  • MD Anderson Cancer Center. (2017).
  • Liu, T., et al. (2017).
  • Bio-protocol. (n.d.). Nitric Oxide Assay. [Link]
  • Peiris, D., et al. (2025).
  • Tenne, P. C., et al. (2025). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. [Link]
  • Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. [Link]
  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]
  • protocols.io. (2019). Protocol Griess Test. [Link]
  • Bio-protocol. (n.d.). Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10). [Link]
  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?. [Link]
  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]
  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... [Link]
  • MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
  • Kim, Y. S., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]
  • Kim, D. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
  • Kim, M. J., et al. (2019).
  • IBL-International. (n.d.). TNF-α (free) ELISA. [Link]
  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c)
  • Kim, M. J., et al. (2022). Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells. PubMed. [Link]
  • ResearchGate. (2025).
  • MDPI. (2021).
  • PubMed. (1987). Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. [Link]

Sources

Application Notes & Protocols: Measuring the Antioxidant Capacity of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Antioxidant Potential of a Novel Dihydrophenanthrene

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a poly-methoxylated derivative of the 9,10-dihydrophenanthrene core structure. This class of compounds, found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including potential antioxidant effects.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3] Consequently, the accurate and comprehensive measurement of the antioxidant capacity of novel molecules like this compound is a critical step in its evaluation as a potential therapeutic agent.

This guide provides a detailed framework for assessing the antioxidant capacity of this compound. We will delve into the mechanistic underpinnings of several widely accepted antioxidant assays, provide step-by-step protocols, and discuss the rationale behind experimental choices, ensuring a robust and reliable evaluation.

Understanding the Mechanisms of Antioxidant Action

The antioxidant capacity of a compound can be mediated through various mechanisms. The most common in vitro assays are based on two primary principles: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[6][7]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to reduce a radical or a metal ion. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are predominantly based on the SET mechanism.[4][8]

It is crucial to employ a battery of assays based on different mechanisms to obtain a comprehensive antioxidant profile of the test compound.[9][10]

Recommended Assays for this compound

Given the likely hydrophobic nature of this compound due to its multiple methoxy groups and phenanthrene backbone, careful consideration of solvent compatibility is essential.[11][12] We will focus on assays that can be adapted for use with organic solvents.

Herein, we detail the protocols for four robust and widely used antioxidant assays:

  • DPPH Radical Scavenging Assay

  • ABTS Radical Cation Decolorization Assay

  • Ferric Reducing Antioxidant Power (FRAP) Assay

  • Oxygen Radical Absorbance Capacity (ORAC) Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle and Rationale

The DPPH assay is a simple and rapid SET-based method.[13][14] The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[11][15] When an antioxidant donates an electron or hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from deep violet to a pale yellow.[11][15] The decrease in absorbance is directly proportional to the antioxidant's radical scavenging activity.[11] This assay is particularly useful for screening the antioxidant potential of compounds in organic solvents, making it suitable for this compound.[11]

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Stock Solution of This compound in a suitable solvent (e.g., Methanol, DMSO) prep_std Prepare Trolox/Vitamin C Standard Solutions prep_sample->mix prep_std->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox or Ascorbic Acid (as a positive control)

  • Methanol (or another suitable organic solvent like ethanol or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

    • From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a series of dilutions of the standard antioxidant (Trolox or Ascorbic Acid) in the same concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample. The control contains 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound and standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[15]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle and Rationale

The ABTS assay is another widely used SET-based method for assessing antioxidant capacity.[9][16] The assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with maximum absorbance at 734 nm.[4][17] Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color.[17] The degree of decolorization is proportional to the concentration of the antioxidant. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, making it versatile for a molecule like this compound.[17]

Experimental Workflow

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Generate ABTS•+ by reacting 7 mM ABTS with 2.45 mM Potassium Persulfate incubate_abts Incubate in the dark for 12-16 hours prep_abts->incubate_abts dilute_abts Dilute ABTS•+ solution with Ethanol/Methanol to an Absorbance of ~0.7 at 734 nm incubate_abts->dilute_abts mix Mix Sample/Standard with diluted ABTS•+ Solution dilute_abts->mix prep_sample Prepare Sample and Standard Solutions prep_sample->mix incubate Incubate in the dark at room temperature (e.g., 6-30 minutes) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Trolox (as a standard)

  • Ethanol or Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[4][18]

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

    • Prepare a series of Trolox standard solutions (e.g., 0-15 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard to respective wells.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Mix and incubate at room temperature for a set time (e.g., 6-30 minutes).[4][18]

  • Measurement: Measure the absorbance at 734 nm.[16]

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Generate a standard curve by plotting the % inhibition versus the concentration of Trolox.

    • The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which can be calculated from the standard curve.[18]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle and Rationale

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[18][19] This reduction results in the formation of an intense blue-colored complex, which can be measured spectrophotometrically at 593 nm.[19] The FRAP assay directly measures the total antioxidant power of a sample. It is a simple, rapid, and reproducible method.[20] The acidic environment of the assay may be a consideration for the stability of the test compound.

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare FRAP Reagent: - Acetate Buffer (pH 3.6) - TPTZ Solution - FeCl₃ Solution (10:1:1 v/v/v) warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent mix Mix Sample/Standard with FRAP Reagent warm_reagent->mix prep_sample Prepare Sample and FeSO₄ Standard Solutions prep_sample->mix incubate Incubate at 37°C (e.g., 4-15 minutes) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP value (FeSO₄ Equivalents) measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[18]

    • Warm the FRAP reagent to 37°C before use.[18][19]

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a series of aqueous ferrous sulfate standard solutions (e.g., 100-1000 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix and incubate at 37°C for a specified time (e.g., 4-15 minutes).[19][20]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of the sample is expressed as µM Fe(II) equivalents, calculated from the standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle and Rationale

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[7][21] The peroxyl radicals are generated by a free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[6][22] The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[23] This assay is considered to have high biological relevance as it uses a biologically relevant radical source.

Experimental Workflow

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction Initiation cluster_measurement Measurement & Analysis prep_plate Add Fluorescein, Sample/Standard, and Phosphate Buffer to a 96-well black microplate incubate_plate Pre-incubate plate at 37°C prep_plate->incubate_plate add_aaph Add AAPH solution to all wells to start the reaction incubate_plate->add_aaph prep_aaph Prepare fresh AAPH solution prep_aaph->add_aaph measure Immediately begin kinetic fluorescence reading (Ex: 485 nm, Em: 528 nm) every 1-2 min for 60-90 min add_aaph->measure calculate Calculate Area Under the Curve (AUC) and express results as Trolox Equivalents measure->calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.

    • Prepare a stock solution of Trolox (e.g., 1 mM) in phosphate buffer. Create a series of working standard solutions from this stock.

    • Prepare a stock solution of the test compound. Due to its likely hydrophobicity, a co-solvent system (e.g., 50% acetone, 50% water) might be necessary for both the sample and the Trolox standard to ensure solubility.

    • Prepare the AAPH solution (e.g., 75 mM) in phosphate buffer immediately before use.[23]

  • Assay Procedure:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.[23]

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for at least 30 minutes in the microplate reader.[23]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multi-channel pipette or an automated injector.[21][23]

    • Immediately start recording the fluorescence every 1-2 minutes for 60-90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[21][23]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound, calculated from the standard curve.[23]

Data Presentation and Interpretation

To facilitate comparison, the results from the different assays should be summarized in a clear and concise table. The IC₅₀ value for the DPPH assay indicates the concentration at which 50% of the radicals are scavenged (a lower value signifies higher potency). For ABTS, FRAP, and ORAC assays, the results are typically expressed as equivalents of a standard antioxidant (e.g., Trolox or FeSO₄), allowing for a standardized comparison of antioxidant capacity.

Example Data Summary
AssayParameterThis compound (Example Value)Trolox (Reference Value)
DPPH IC₅₀ (µM)e.g., 25.5e.g., 8.2
ABTS TEAC (Trolox Equivalents)e.g., 0.851.0 (by definition)
FRAP µmol Fe(II) Equivalents/µmole.g., 1.2e.g., 1.5
ORAC µmol TE/µmole.g., 2.11.0 (by definition)

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Conclusion and Trustworthiness of Protocols

The protocols described herein provide a robust framework for the comprehensive evaluation of the antioxidant capacity of this compound. By employing multiple assays with different underlying mechanisms (HAT and SET), researchers can obtain a more complete and reliable antioxidant profile.[9] Each protocol is a self-validating system when run with appropriate standards and controls. The inclusion of a well-characterized standard antioxidant like Trolox or Ascorbic Acid in every experiment is critical for validating the assay performance and for the accurate comparison of results across different experiments and laboratories. Careful attention to solvent selection to ensure the solubility of the hydrophobic test compound is paramount for obtaining meaningful data. These application notes are designed to empower researchers to confidently and accurately assess the antioxidant potential of novel dihydrophenanthrene derivatives, paving the way for further investigation into their therapeutic applications.

References

  • ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. (2025). Vertex AI Search.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • DPPH assay for evaluating antioxidant activity.
  • What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay? ECHEMI.
  • Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays.
  • Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level.
  • Validation of three automated assays for total antioxidant capacity determin
  • DPPH Radical Scavenging Assay. Encyclopedia.pub.
  • ORAC Assay Protocol. Scribd.
  • ABTS/TAC Methodology: Main Milestones and Recent Applic
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
  • FRAP Antioxidant Assay Kit. Zen-Bio.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • DetectX® FRAP™. Arbor Assays.
  • Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Aggie Horticulture.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • DPPH Radical Scavenging Assay. MDPI.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limit
  • Oxygen-radical absorbance capacity assay for antioxidants. PubMed - NIH.
  • Validating the antioxidant capacity of Anisodamine hydrobromide in vitro. Benchchem.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Unknown Source.
  • Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients. MDPI.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • Validation of three automated assays for total antioxidant capacity determination in canine serum samples.
  • FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Evaluation of antioxidant capacity by methods (A) ORAC, (B) FRAP and...
  • (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction.
  • Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells. PubMed Central.
  • Phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis with anticholinesterase, and antioxidant activities. PubMed.
  • 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical. PubMed.
  • Dihydrophenanthrenes. Wikipedia.
  • Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. PMC.
  • This compound. MedChemExpress.
  • This compound. CD BioSustainable.
  • Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P.

Sources

Application Notes & Protocols for the Development of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dihydrophenanthrene Scaffold

The 9,10-dihydrophenanthrene core is a privileged scaffold in medicinal chemistry, frequently isolated from plants of the Orchidaceae family.[1][2] These natural products exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and potent cytotoxic effects against various human cancer cell lines.[1][3] The parent compound for this guide, 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, which can be isolated from natural sources like Bulbophyllum vaginatum, represents a promising starting point for chemical exploration.[4]

The dense methoxylation pattern on the aromatic rings is particularly noteworthy. It bears a structural resemblance to the trimethoxyphenyl ring found in potent tubulin polymerization inhibitors like Combretastatin A-4 (CA-4).[5][6] Tubulin, a critical component of the cellular cytoskeleton, is a validated and highly attractive target in oncology.[7] Molecules that interfere with tubulin dynamics can induce cell cycle arrest and apoptosis, making them powerful anticancer agents.[7]

This guide provides a comprehensive framework for the strategic derivatization of this compound. The objective is to generate novel analogs with enhanced potency, improved pharmacokinetic profiles, and a deeper understanding of their structure-activity relationships (SAR) as potential therapeutic agents, particularly as tubulin inhibitors.

Section 1: Strategic Rationale for Derivatization

The primary motivation for modifying the this compound scaffold is to systematically probe its interaction with biological targets and optimize its drug-like properties. The core hypotheses guiding this derivatization campaign are:

  • Modulation of Tubulin Binding: The methoxy groups are critical for activity, likely mimicking the trimethoxyphenyl moiety of colchicine-site binders.[6] Selective demethylation to hydroxyl groups can introduce new hydrogen bond donors, potentially increasing binding affinity. Furthermore, these new hydroxyl groups serve as chemical handles for introducing a diverse range of functionalities.

  • Enhancing Potency and Selectivity: The addition of new substituents to the aromatic core via cross-coupling reactions can explore new pockets of the target protein, leading to increased potency and selectivity for cancer cells over normal cells.[8]

  • Improving Physicochemical Properties: Modifications can be tailored to improve aqueous solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for in vivo efficacy.

The overall workflow for this development program is outlined below.

Derivative Development Workflow Start Parent Scaffold (2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene) Demethyl Protocol 1: O-Demethylation Start->Demethyl Create Handles Halogen Protocol 2: Aromatic Halogenation Start->Halogen Create Handles Deriv1 Hydroxy Analog Library Demethyl->Deriv1 Synthesize Coupling Protocol 3: Suzuki-Miyaura Coupling Halogen->Coupling Prepare for C-C bond BioEval Biological Evaluation (Protocols 4 & 5) Deriv1->BioEval Deriv2 Bi-aryl/Alkylated Analog Library Coupling->Deriv2 Synthesize Deriv2->BioEval SAR SAR Analysis & Lead Optimization BioEval->SAR Interpret Data Lead Lead Candidate SAR->Lead Identify

Caption: High-level workflow for the synthesis and evaluation of novel dihydrophenanthrene derivatives.

Section 2: Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents like BBr₃ are highly corrosive and moisture-sensitive and require handling under an inert atmosphere.

Protocol 1: Selective O-Demethylation using Boron Tribromide (BBr₃)

Rationale: Boron tribromide is a powerful Lewis acid that efficiently cleaves aryl methyl ethers to the corresponding phenols.[9] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. By controlling stoichiometry and temperature, selective demethylation may be achievable.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Dissolve the pentamethoxy-dihydrophenanthrene starting material (1.0 eq) in anhydrous DCM in a Schlenk flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (1.1 eq per methoxy group to be cleaved) dropwise via syringe. Maintain the temperature at -78 °C during addition.

  • After addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Very cautiously quench the reaction by the slow, dropwise addition of methanol. This will react with excess BBr₃.

  • Add saturated NaHCO₃ solution to neutralize the acidic mixture.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude phenol derivative by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, particularly for creating bi-aryl structures.[10][11] This protocol requires a halogenated dihydrophenanthrene precursor (e.g., bromo- or iodo-), which can be synthesized via electrophilic aromatic substitution. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[11][12]

Materials:

  • Halogenated dihydrophenanthrene derivative (1.0 eq)

  • Aryl- or vinylboronic acid or pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the halogenated dihydrophenanthrene (1.0 eq), the boronic acid derivative (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent mixture (e.g., Dioxane/H₂O, 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 20-40 minutes).[13]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Section 3: Biological Evaluation Protocols

A tiered screening approach is recommended to efficiently identify promising derivatives.

Biological Evaluation Pipeline Library Synthesized Derivative Library Screen1 Protocol 4: Primary Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) Library->Screen1 Decision1 Activity > 50% inhibition? Screen1->Decision1 Screen2 Secondary Screen: IC₅₀ Determination Decision1->Screen2 Yes Inactive Inactive Decision1->Inactive No Screen3 Protocol 5: Mechanism of Action (Tubulin Polymerization Assay) Screen2->Screen3 Potent Compounds (IC₅₀ < 1 µM) LeadDev Lead Development (In vivo studies, ADME) Screen3->LeadDev Confirmed MOA

Caption: Tiered screening cascade for identifying lead candidates from a synthesized library.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, high-throughput method for initial cytotoxicity screening of potential anticancer compounds.[8]

Materials:

  • Human cancer cell lines (e.g., A549 lung, HCT-116 colon, MCF-7 breast)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Tubulin Polymerization Assay

Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is a critical mechanistic study to confirm whether the cytotoxic activity of a lead compound is due to tubulin inhibition.[15]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Fluorescence microplate reader (excitation ~360 nm, emission ~450 nm)

  • Positive control (e.g., Combretastatin A-4) and negative control (DMSO)

Procedure:

  • Prepare solutions of test compounds in General Tubulin Buffer.

  • In a 96-well plate, add tubulin (final concentration ~1-2 mg/mL) and the test compound to the wells.

  • Initiate the polymerization by adding GTP (final concentration 1.0 mM) and immediately placing the plate in a fluorescence microplate reader pre-warmed to 37 °C.

  • Measure the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes). Polymerization of tubulin causes an increase in fluorescence.

  • Analyze the data by plotting fluorescence versus time. Inhibitors of polymerization will show a reduced rate and extent of fluorescence increase compared to the DMSO control.

Section 4: Data Presentation and Structure-Activity Relationships (SAR)

All quantitative data should be summarized for clear comparison. The following table is an example of how to present cytotoxicity data for a hypothetical series of derivatives based on the parent scaffold (Compound 1 ).

Compound IDIC₅₀ (µM) vs. HCT-116[14]IC₅₀ (µM) vs. A549[16]
1 OMeOMeOMe> 50> 50
2a OHOMeOMe5.28.1
2b OMeOHOMe15.622.4
3a OHOMe4-F-Ph0.450.98
3b OHOMe3-NH₂-Ph0.120.25

Interpretation and SAR Insights:

  • Role of Hydroxyl Groups: The conversion of a methoxy group to a hydroxyl group (e.g., Compound 2a vs. 1 ) often increases cytotoxic activity. This highlights the importance of a hydrogen bond donor at this position. The position of the hydroxyl group is critical, as seen in the difference between 2a and 2b .[8][17]

  • Impact of C-C Coupled Substituents: The introduction of an additional aromatic ring via Suzuki coupling (Compounds 3a and 3b ) can dramatically increase potency. This suggests the new moiety may be accessing a hydrophobic pocket in the target protein's binding site.[18]

  • Electronic Effects: The nature of the substituent on the appended phenyl ring influences activity. An electron-donating group like an amine (3b ) may be more favorable than a halogen (3a ), suggesting specific electronic or hydrogen-bonding interactions are beneficial.[8]

Conclusion

The this compound scaffold is a rich platform for the development of novel, potent therapeutic agents. By employing systematic synthetic derivatization strategies, including O-demethylation and palladium-catalyzed cross-coupling, and utilizing a tiered biological screening cascade, researchers can efficiently explore the structure-activity landscape of this compound class. The protocols and rationale outlined in this guide provide a robust framework for identifying and optimizing lead candidates with potential as next-generation anticancer drugs, particularly those targeting tubulin polymerization.

References

  • Coombs, M. M., Bhatt, T. S., & Croft, C. J. (1973). Correlation between Carcinogenicity and Chemical Structure in Cyclopenta[a]phenanthrenes. Cancer Research, 33(4), 832-837. [Link]
  • Singh, P., & Kaur, M. (2016). Combretastatin a-4 analogs as anticancer agents. Mini-Reviews in Medicinal Chemistry, 16(1), 49-64. [Link]
  • Lee, S. J., et al. (2004). Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. Journal of Medicinal Chemistry, 47(27), 6642-6649. [Link]
  • Krasavin, M., et al. (2021). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo.
  • Ayati, A., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3338-3343. [Link]
  • Reddy, L. V. R., et al. (2021). The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. Current Medicinal Chemistry, 28(21), 4216-4257. [Link]
  • Serafim, R. A., et al. (2019). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 24(18), 3329. [Link]
  • Badalamenti, N., et al. (2021). Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities. Plants, 10(12), 2776. [Link]
  • Li, Y., et al. (2022). Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. Molecules, 27(15), 4983. [Link]
  • Serafim, R. A., et al. (2019). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 24(18), 3329. [Link]
  • Kamal, A., et al. (2018). Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents. Letters in Drug Design & Discovery, 15(11), 1185-1196. [Link]
  • Yang, L., et al. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology, 269, 113745. [Link]
  • Li, C. S., et al. (2006). 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical. Journal of Asian Natural Products Research, 8(5), 457-462. [Link]
  • Chen, Y. C., et al. (2022). Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells. Molecules, 27(7), 2187. [Link]
  • Sharma, A. K., et al. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987-8989. [Link]
  • Lee, J. C., et al. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLoS ONE, 7(5), e37897. [Link]
  • Phumsuay, R., et al. (2022). Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells. Molecules, 27(19), 6239. [Link]
  • Letcher, R. M., & Nhamo, L. R. M. (1972). Chemical constituents of the Combretaceae. Part II. Substituted phenanthrenes and 9,10-dihydrophenanthrenes and a substituted bibenzyl from the heartwood of Combretum molle. Journal of the Chemical Society, Perkin Transactions 1, 2941-2946. [Link]
  • Sharma, A. K., et al. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry, 72(23), 8987-8989. [Link]
  • Tottadi, S., et al. (2025). Phenanthrenes as anti-liver cancer agents: A computational pipeline to tubulin inhibition. Talanta, 285, 128504. [Link]
  • Chem-Station. (2024). O-Demethylation.
  • Tóth, B., et al. (2018). 9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis. Journal of Natural Products, 81(7), 1593-1599. [Link]
  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]
  • Lee, J. C., et al. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents. PLoS ONE, 7(5), e37897. [Link]
  • Sharma, A. K., et al. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987-8989. [Link]
  • Reddit user discussion. (2017). Demethylation of an aryl methoxy group. r/chemistry on Reddit. [Link]
  • Ube Industries. (2011). Method for demethylation or removing methoxy group of an aromatic compound having a methoxy group.
  • Chen, Y. R., et al. (2009). Synthesis and antitumor activities of phenanthrene-based alkaloids. Archives of Pharmacal Research, 32(12), 1639-1644. [Link]
  • Ghosh, M., & Mal, D. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 105-115. [Link]
  • Kamal, A., et al. (2017). Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. European Journal of Medicinal Chemistry, 128, 145-159. [Link]
  • Koczurkiewicz, P., et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 345-355. [Link]
  • Dong, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2428. [Link]
  • Kumar, D., et al. (2013). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. Bioorganic & Medicinal Chemistry Letters, 23(15), 4469-4473. [Link]
  • Li, J., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. International Journal of Medical Sciences, 19(1), 162-177. [Link]
  • Organic Syntheses Procedure. Phenanthrene, 9,10-dihydro-. Organic Syntheses. [Link]
  • Ghosh, M., & Mal, D. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 105-115. [Link]
  • ChemBK. This compound. ChemBK. [Link]
  • Chen, Y. C., et al. (2022). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. European Journal of Medicinal Chemistry, 238, 114467. [Link]
  • PrepChem. Preparation of 9,10-dihydrophenanthrene. PrepChem. [Link]

Sources

Application Notes & Protocols for Computational Docking of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Natural Phenanthrene Derivative

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a naturally occurring compound isolated from sources such as Bulbophyllum vaginatum.[1][2] The dihydrophenanthrene scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] Recent studies have highlighted the potential of similar phenanthrene derivatives as inhibitors of key proteins implicated in cancer and viral diseases.[5][6][7][8]

Computational docking is a powerful in silico method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[9] This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. By simulating the interaction between this compound and various protein targets, researchers can gain insights into its binding affinity, mode of interaction, and potential therapeutic applications.

These application notes provide a comprehensive, step-by-step guide for researchers to perform computational docking studies of this compound against three promising protein targets: B-Raf kinase , an important target in melanoma; Bcl-2 , an anti-apoptotic protein often overexpressed in cancers; and SARS-CoV-2 3CL protease (3CLpro) , a critical enzyme for viral replication. The protocols outlined herein are designed to be accessible to researchers with a foundational understanding of molecular modeling and will utilize widely available and validated software.

I. Pre-Docking Preparation: Assembling the Digital Toolkit

A successful docking study hinges on the meticulous preparation of both the ligand and the protein receptor. This section details the necessary steps to obtain and prepare the requisite molecular structures.

A. Ligand Preparation: Crafting the Molecular Key

The three-dimensional structure of this compound is the starting point for our investigation.

Protocol 1: 3D Structure Generation of the Ligand

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is COC1=CC2=C(C=C1OC)CCC3=C2C=C(C(=C3OC)OC)OC.[10]

  • Generate 3D Coordinates: Utilize a chemical structure generator such as PubChem Sketcher or an offline tool like Avogadro to convert the SMILES string into a 3D structure.

  • Energy Minimization: To obtain a low-energy and sterically favorable conformation, perform energy minimization using a force field like MMFF94 or UFF. This can be done within software like Avogadro or UCSF Chimera.

  • Save the Ligand File: Save the energy-minimized structure in a suitable format, such as .mol2 or .pdb. For use with AutoDock Vina, the final format will need to be .pdbqt.

B. Protein Target Selection and Preparation: Preparing the Lock

The choice of protein target is guided by the known biological activities of dihydrophenanthrene derivatives. We will focus on three targets with available high-resolution crystal structures in the Protein Data Bank (PDB).

Target ProteinFunction & Disease RelevancePDB IDResolution (Å)
B-Raf Kinase Serine/threonine-protein kinase, a key component of the MAPK signaling pathway. Mutations are common in various cancers, particularly melanoma.[11]4G9C3.50
Bcl-2 Anti-apoptotic protein. Overexpression allows cancer cells to evade cell death.[7][12]6O0K1.62
SARS-CoV-2 3CLpro Main protease of SARS-CoV-2, essential for viral replication.[13][14]8VDJ2.00

Protocol 2: Protein Preparation for Docking

This protocol is applicable to all three selected protein targets and is a critical step to ensure the accuracy of the docking simulation.

  • Download the PDB File: Access the RCSB Protein Data Bank ([Link]) and download the crystal structure in PDB format for the chosen target (e.g., 4G9C, 6O0K, 8VDJ).

  • Protein Cleaning:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[1][15][16]

    • Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands or inhibitors. This is crucial as we want to dock our ligand of interest into the binding site.

    • If the protein is a multimer, retain only the biologically relevant monomer or dimer for the docking study. For our selected targets, a single chain is typically sufficient.

  • Repair and Refine the Structure:

    • Check for and repair any missing atoms or residues in the protein structure. Most molecular modeling software has built-in tools for this purpose.

    • Add polar hydrogen atoms to the protein, as these are often not resolved in crystal structures but are vital for accurate interaction calculations.

  • Assign Charges: Assign partial charges to the protein atoms. For AutoDock, Kollman charges are commonly used.[5]

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the .pdbqt format required by AutoDock Vina. This can be done using AutoDock Tools.[4][5]

II. The Docking Protocol: Simulating the Molecular Handshake with AutoDock Vina

With the prepared ligand and protein, we can now proceed with the molecular docking simulation. AutoDock Vina is a widely used, open-source program for molecular docking, known for its speed and accuracy.[17]

Workflow for Computational Docking using AutoDock Vina

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Generate 3D structure, energy minimize, save as PDBQT) grid_box Define Grid Box (Specify the search space on the protein) ligand_prep->grid_box protein_prep Protein Preparation (Download PDB, clean, add hydrogens, assign charges, save as PDBQT) protein_prep->grid_box config_file Create Configuration File (Define input files and parameters) grid_box->config_file run_vina Run AutoDock Vina (Execute the docking simulation) config_file->run_vina analyze_results Analyze Docking Results (Examine binding energies and poses) run_vina->analyze_results visualize Visualize Interactions (Use PyMOL or Chimera to view binding modes) analyze_results->visualize

Caption: A streamlined workflow for computational docking.

Protocol 3: Performing the Docking with AutoDock Vina

  • Define the Grid Box: The grid box defines the three-dimensional space on the receptor where AutoDock Vina will search for binding poses of the ligand.

    • Load the prepared protein (.pdbqt file) into AutoDock Tools.[5]

    • Identify the active site. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. Note down the center coordinates and the size of the grid box in x, y, and z dimensions.

  • Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

    This command will generate two output files: docking_results.pdbqt, containing the predicted binding poses of the ligand, and docking_log.txt, which includes the binding affinity scores for each pose.

III. Post-Docking Analysis: Interpreting the Results

A. Analyzing Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy.

  • Interpretation: More negative values indicate a stronger predicted binding affinity.

  • Comparison: The binding affinities of this compound against the different protein targets can be compared to infer its potential selectivity. It is also common practice to re-dock the original co-crystallized ligand (if available) as a positive control to validate the docking protocol.

Table of Expected Outputs

ParameterDescriptionExample Value
Binding Affinity (kcal/mol) Estimated free energy of binding.-8.5
RMSD (Å) Root Mean Square Deviation from a reference structure (if available).< 2.0
B. Visualizing and Analyzing Binding Poses

Visual inspection of the predicted binding poses is crucial to understand the molecular interactions driving the binding.

Protocol 4: Visualization and Interaction Analysis

  • Load the Results: Open the prepared protein (protein.pdbqt) and the docking results (docking_results.pdbqt) in PyMOL or UCSF Chimera. [6][15]2. Examine the Top-Ranked Pose: Focus on the binding pose with the lowest binding affinity (most negative value).

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen bonds: These are strong, directional interactions crucial for binding specificity.

    • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged residues.

  • Generate Interaction Diagrams: Many software packages can generate 2D diagrams that summarize the key interactions between the ligand and the protein, providing a clear overview of the binding mode.

Logical Relationship of Docking Analysis

G docking_output Docking Output (Binding Poses & Affinities) binding_affinity Binding Affinity (kcal/mol) docking_output->binding_affinity binding_pose Binding Pose (3D Coordinates) docking_output->binding_pose hypothesis Hypothesis on Mechanism of Action binding_affinity->hypothesis interaction_analysis Interaction Analysis binding_pose->interaction_analysis h_bonds Hydrogen Bonds interaction_analysis->h_bonds hydrophobic Hydrophobic Interactions interaction_analysis->hydrophobic pi_stacking Pi-Stacking interaction_analysis->pi_stacking interaction_analysis->hypothesis

Caption: The logical flow from docking output to mechanistic hypothesis.

IV. Conclusion and Future Directions

This guide provides a robust framework for conducting computational docking studies on this compound. By following these protocols, researchers can generate valuable preliminary data on the potential protein targets and binding modes of this natural product. The insights gained from these in silico experiments can guide further experimental validation, such as in vitro enzyme inhibition assays or cell-based studies, ultimately accelerating the drug discovery process. It is important to remember that computational docking is a predictive tool, and its results should be interpreted in the context of experimental data.

References

Sources

Application Notes & Protocols: 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene (PMP-DH) as a chemical probe. While direct literature on this specific molecule is nascent, its structural architecture, belonging to the dihydrophenanthrene class, suggests significant potential for investigating key cellular processes. Dihydrophenanthrenes are known to possess a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2] Notably, the structural similarity of the dihydrophenanthrene core to compounds like Combretastatin A-4, a potent inhibitor of tubulin polymerization, points to a probable mechanism of action involving disruption of the microtubule network.[3][4][5] Additionally, numerous phenanthrene derivatives have been shown to exhibit anti-inflammatory properties by modulating pathways such as NF-κB and MAPK.[6][7]

Herein, we present detailed protocols to investigate two primary hypothesized activities of PMP-DH: (1) disruption of microtubule dynamics and (2) inhibition of inflammatory responses in macrophages . These methodologies are designed to be self-validating, providing researchers with a robust framework to characterize the bioactivity of PMP-DH and explore its therapeutic potential.

Introduction to this compound (PMP-DH)

This compound is a polycyclic aromatic hydrocarbon that has been isolated from natural sources such as Bulbophyllum vaginatum.[8] Its core structure is a 9,10-dihydrophenanthrene, which is a partially hydrogenated phenanthrene ring system.[9] This structural class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members.[1][7]

The five methoxy groups on the phenanthrene rings are expected to significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets. Based on the established activities of structurally related compounds, PMP-DH is a compelling candidate for development as a chemical probe.

Table 1: Physicochemical Properties of PMP-DH

PropertyValueSource
Molecular Formula C₁₉H₂₂O₅PubChem
Molecular Weight 330.37 g/mol PubChem
CAS Number 218709-32-9MedChemExpress[8]
Appearance Solid (predicted)---
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[9]General Property[9]
Storage Store at -20°C for long-term stability. Protect from light.Standard Practice

Hypothesized Mechanism of Action I: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for cell division, shape, and intracellular transport.[10][11] Their dynamic instability is a key target for many successful anticancer drugs.[12][13] Compounds like Combretastatin A-4, which share a similar structural framework, inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[3][4][14] This leads to the disruption of the microtubule network, G2/M phase cell cycle arrest, and ultimately apoptosis.[15]

We hypothesize that PMP-DH acts as a microtubule-destabilizing agent by interfering with the polymerization of tubulin dimers. The following protocols are designed to directly test this hypothesis both biochemically and in a cellular context.

MOA_Tubulin cluster_0 A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Dynamic Microtubules B->C C->A Depolymerization D Mitotic Spindle Formation C->D E Cell Division D->E Probe PMP-DH Probe->B Inhibition

Caption: Hypothesized mechanism of PMP-DH as a microtubule polymerization inhibitor.

Application I: Protocols for Investigating Microtubule Disruption

Protocol 3.1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of PMP-DH on the assembly of purified tubulin into microtubules in real-time.[10]

A. Materials

  • Tubulin (>99% pure, bovine brain), e.g., from Cytoskeleton, Inc.

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI, which fluoresces more intensely upon binding to microtubules)

  • PMP-DH (stock solution in DMSO)

  • Positive Controls: Paclitaxel (enhancer), Nocodazole or Combretastatin A-4 (inhibitor)[10]

  • Vehicle Control: DMSO

  • Black, clear-bottom 96-well plates

  • Temperature-controlled fluorescence plate reader (37°C)

B. Method

  • Preparation: Pre-warm the plate reader to 37°C. Thaw all reagents on ice.

  • Reaction Mix: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter as per the manufacturer's instructions.[10] Keep on ice.

  • Compound Plating: Add 5 µL of 10x concentrated PMP-DH dilutions (e.g., final concentrations of 0.1 µM to 100 µM), positive controls (e.g., 10 µM Paclitaxel, 10 µM Nocodazole), and vehicle control (DMSO) to the appropriate wells of the pre-warmed 96-well plate.[10]

  • Initiate Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[10] Avoid bubbles.

  • Measurement: Immediately place the plate in the reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. The polymerization process follows a sigmoidal curve.[10] Compare the curves of PMP-DH-treated samples to controls. Inhibition is indicated by a decrease in the slope of the growth phase and a lower plateau.

Protocol 3.2: Immunofluorescence Staining of Cellular Microtubule Network

This cell-based assay visualizes the effect of PMP-DH on the microtubule architecture in interphase and mitotic cells.[15][16]

A. Materials

  • HeLa or A549 cells

  • Glass coverslips in a 24-well plate

  • Complete culture medium

  • PMP-DH (stock solution in DMSO)

  • Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS (if using PFA)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20)

  • Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Clone B-5-1-2)

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (300 nM in PBS)[16]

  • Antifade mounting medium

  • Fluorescence microscope

B. Method

  • Cell Culture: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of PMP-DH (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4 to 24 hours).[16]

  • Fixation: Wash cells once with warm PBS. Fix with ice-cold methanol for 10 minutes at -20°C OR with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (for PFA fixation): If fixed with PFA, wash three times with PBS and then incubate with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBST. Block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate with anti-α-tubulin antibody (e.g., 1:1000 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature, protected from light.[16]

  • Staining and Mounting: Wash three times with PBST. Incubate with DAPI solution for 5 minutes.[16] Wash once with PBS. Mount the coverslip onto a slide using antifade medium.

  • Imaging: Visualize using a fluorescence microscope. In untreated interphase cells, expect a fine, filamentous network. Disruption by PMP-DH will appear as a diffuse tubulin stain and fragmented microtubules. In mitotic cells, look for disorganized or absent mitotic spindles.

Workflow_IF A 1. Seed Cells on Coverslips B 2. Treat with PMP-DH / Vehicle A->B C 3. Fix & Permeabilize Cells B->C D 4. Block Non-Specific Sites C->D E 5. Incubate with Primary Ab (anti-α-tubulin) D->E F 6. Incubate with Secondary Ab (Alexa Fluor 488) E->F G 7. Stain Nuclei (DAPI) & Mount F->G H 8. Fluorescence Microscopy G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized dihydrophenanthrene scaffold. While this molecule is known as a natural product, its targeted synthesis presents unique challenges.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your reaction outcomes.

Overview of Primary Synthetic Strategies

The synthesis of the phenanthrene core can be approached through several established methodologies. For a polysubstituted target like this compound, the most relevant strategies involve intramolecular cyclization of a suitably designed precursor. The three primary routes discussed in this guide are the Mallory Photocyclization, the Pschorr Cyclization, and the intramolecular Heck Reaction.

Synthetic_Strategies cluster_0 Precursor Type cluster_1 Cyclization Method cluster_2 Target Scaffold Stilbene Substituted Stilbene Photo Mallory Photocyclization (UV, Oxidant) Stilbene->Photo 6π-electrocyclization Diazonium o-Amino-α-aryl-cinnamic Acid Derivative Pschorr Pschorr Cyclization (Diazotization, Cu catalyst) Diazonium->Pschorr Radical cyclization ArylHalide o-Vinyl Aryl Halide Heck Intramolecular Heck (Pd catalyst, Base) ArylHalide->Heck C-C coupling Product 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene Photo->Product Pschorr->Product Heck->Product

Caption: High-level overview of the main synthetic routes to the dihydrophenanthrene core.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during your synthesis.

Category 1: General Low Yield and Purity Issues

Question: My reaction yield is consistently low, regardless of the synthetic route. What fundamental aspects should I check first?

Answer: Low yields are often traced back to foundational experimental parameters before addressing reaction-specific variables.[2]

  • Purity of Starting Materials: Ensure your precursors (e.g., stilbene, aryl halide) are fully characterized and purified. Minor impurities can inhibit catalysts or lead to intractable side products. For instance, residual base or acid from a previous step can neutralize catalysts or promote undesired pathways.

  • Solvent and Reagent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions like the Heck reaction or the generation of diazonium salts for the Pschorr cyclization.[3] Ensure reagents are fresh or have been stored correctly. For example, palladium catalysts can be sensitive to air and moisture over time.

  • Inert Atmosphere: For palladium-catalyzed reactions, it is critical to thoroughly degas the solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment. Oxygen can deactivate the Pd(0) catalyst.

  • Stoichiometry and Addition: Double-check all calculations. Ensure accurate weighing and transfer of reagents, especially catalysts and ligands which are used in small quantities. For highly exothermic or reactive steps, such as diazotization or the addition of a strong base, consider slow, dropwise addition at low temperatures (e.g., 0 °C) to maintain control and minimize side reactions.[4]

Category 2: Mallory Photocyclization Route

This route typically involves the UV irradiation of a pentamethoxy-substituted stilbene, followed by oxidation of the dihydrophenanthrene intermediate.[5][6]

Question: My photocyclization reaction is sluggish, with low conversion of the stilbene precursor even after prolonged irradiation. How can I improve this?

Answer: Inefficiency in photocyclization often relates to the physical setup and reaction conditions.

  • Light Source: Verify the output of your UV lamp. Mercury vapor lamps age and their intensity can decrease. Ensure the wavelength is appropriate for the absorption maximum of your stilbene derivative.

  • Reaction Concentration: This is a critical parameter. Photocyclization must be run at high dilution (typically ~10⁻³ M) to favor the intramolecular cyclization over intermolecular side reactions like [2+2] cycloadditions.[7] Concentrated solutions will drastically lower the yield of the desired monomeric product.

  • Quantum Yield: The inherent quantum yield of the cyclization for your specific substituted stilbene may be low. While difficult to change, ensuring optimal conditions for the subsequent oxidation step can help pull the equilibrium toward the product. The initial cyclization to the trans-4a,4b-dihydrophenanthrene intermediate is a reversible process.[5]

  • Solvent Choice: The solvent must be transparent at the irradiation wavelength. Benzene, cyclohexane, or ethanol are common choices. Avoid solvents that can be photo-activated or participate in side reactions.

Question: My main impurity is a dimeric [2+2] cycloaddition product. How do I prevent this?

Answer: The formation of cyclobutane dimers is a classic intermolecular side reaction that competes with the desired intramolecular photocyclization.

  • Decrease Concentration: As mentioned above, this is the most effective way to suppress intermolecular reactions. Rerunning the reaction at a lower concentration is the first and most important step.[7]

  • Use a Flow Reactor: Continuous flow photocyclization is an advanced technique that maintains a consistently low concentration of the reactant in the irradiation zone, significantly improving scalability and minimizing side reactions.[7]

  • Optimize the Oxidant: A recent study showed that using TEMPO as the oxidant instead of iodine can reduce undesired [2+2] cycloadditions. Iodine can promote isomerization back to the (E)-stilbene, which is more prone to dimerization.[8]

ParameterStandard Condition (Iodine)Optimized Condition (TEMPO)Rationale
Oxidant Iodine (catalytic or stoichiometric)TEMPO (stoichiometric)TEMPO is a more suitable radical trap and reduces the potential for undesired cycloadditions.[8]
Concentration 10⁻³ to 10⁻⁴ M10⁻³ to 10⁻⁴ MHigh dilution is critical to prevent intermolecular side reactions for both methods.[7]
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Prevents oxidation of the stilbene by atmospheric oxygen, which can lead to different byproducts.

Table 1. Comparison of Oxidants in Mallory Photocyclization.

Photocyclization_Troubleshooting Start Low Yield in Photocyclization? Check_Conversion Is stilbene conversion low? Start->Check_Conversion Check_Impurity Are [2+2] dimers the major byproduct? Check_Conversion->Check_Impurity No Optimize_Light 1. Check UV lamp age/output. 2. Ensure solvent is UV-transparent. Check_Conversion->Optimize_Light Yes Optimize_Oxidant 1. Ensure sufficient oxidant (I₂, O₂, TEMPO). 2. Consider switching from I₂ to TEMPO. Check_Impurity->Optimize_Oxidant No Decrease_Conc Decrease reaction concentration to < 10⁻³ M. Check_Impurity->Decrease_Conc Yes End_Good Yield Improved Optimize_Light->End_Good End_Bad Problem Persists Optimize_Oxidant->End_Bad Use_Flow Consider using a continuous flow reactor. Decrease_Conc->Use_Flow Decrease_Conc->End_Good Use_Flow->End_Good

Caption: Troubleshooting flowchart for the Mallory photocyclization reaction.

Category 3: Pschorr Cyclization Route

The Pschorr synthesis involves diazotization of an α-aryl-o-aminocinnamic acid derivative, followed by an intramolecular radical cyclization catalyzed by copper.[9][10]

Question: I am getting a low yield in my Pschorr cyclization, and I suspect the diazonium salt formation or the cyclization step is inefficient. How can I optimize this?

Answer: The Pschorr reaction has two critical stages, each with specific optimization parameters.

  • Diazotization Step:

    • Temperature Control: This step is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium salt.[4]

    • Acidic Medium: A strong acidic medium is required. A mixture of acetic acid and sulfuric acid is common. Ensure the amine is fully dissolved before adding the sodium nitrite solution.

  • Cyclization Step:

    • Catalyst Choice: Traditionally, copper powder is used. However, yields can be variable and reaction times long.[11] The use of soluble catalysts can significantly improve yield and reproducibility.

    • Improved Catalysts: Wassmundt and Kiesman demonstrated that soluble electron-donating catalysts like potassium ferrocyanide or ferrocene can dramatically improve yields and shorten reaction times.[11][12] Ferrocene in acetone is a particularly versatile system, promoting the required free-radical mechanism through efficient electron donation.[11]

    • Side Reactions: A common side reaction is the reduction of the diazonium salt to an arene, replacing the diazonium group with a hydrogen atom. Using an efficient catalyst that promotes rapid intramolecular cyclization can outcompete this side reaction.

Category 4: Intramolecular Heck Reaction Route

This modern approach involves a palladium-catalyzed intramolecular coupling of an o-vinyl aryl halide to form the dihydrophenanthrene ring.[13][14]

Question: My intramolecular Heck reaction is not proceeding to completion, and I recover a significant amount of starting material. What should I try?

Answer: The success of a Heck reaction is highly dependent on the precise combination of catalyst, ligand, base, and solvent.

  • Catalyst System:

    • Palladium Source: Pd(OAc)₂ and Pd(PPh₃)₄ are common choices. Ensure the catalyst is active.

    • Ligand: The choice of phosphine ligand is critical. Triphenylphosphine (PPh₃) is a standard starting point. If the reaction is slow, consider more electron-rich or bulkier ligands that can stabilize the palladium complex and promote oxidative addition.

  • Base: The base is crucial for regenerating the Pd(0) catalyst in the catalytic cycle. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[13][15] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are typically used to ensure the solubility of all components and to allow for higher reaction temperatures.[13]

  • Additives: Sometimes, a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) or tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield, especially if there are solubility issues.[15][16]

ComponentStarting PointAlternative OptionsRationale for Change
Pd Source Pd(OAc)₂ (10 mol%)PdCl₂(PPh₃)₂, Pd(dba)₂Different precursors offer varying stability and reactivity.
Ligand PPh₃ (0.5 eq)P(o-tol)₃, dppfModifying ligand electronics and sterics can improve catalytic turnover.
Base Cs₂CO₃ (2 eq)K₂CO₃, Et₃NBase strength and solubility can influence the rate-limiting deprotonation step.
Solvent DMFDMA, NMP, AcetonitrileHigher boiling point solvents allow for increased reaction temperature.
Temperature 85-90 °C100-140 °CSluggish reactions often benefit from higher thermal energy.[15]

Table 2. Optimization Parameters for the Intramolecular Heck Reaction.

Frequently Asked Questions (FAQs)

Q1: For synthesizing a highly methoxy-substituted dihydrophenanthrene, which route is generally preferred? A1: The choice depends on precursor availability and scale. The Mallory Photocyclization is often high-yielding for electron-rich stilbenes, making it a strong candidate. The intramolecular Heck reaction offers excellent functional group tolerance and often proceeds under milder conditions than classical methods, making it another powerful choice if the corresponding o-vinyl aryl halide precursor is accessible.[13][17] The Pschorr reaction can be effective but sometimes suffers from lower yields with complex substrates.[4]

Q2: What are the best practices for purifying the final product, this compound? A2: Purification typically involves a two-step process:

  • Column Chromatography: This is the primary method for removing impurities. Use silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[18] The exact ratio will need to be determined by TLC analysis.

  • Recrystallization: After chromatography, recrystallization can be used to obtain a highly pure, crystalline product. Common solvents for recrystallizing phenanthrene derivatives include ethanol, methanol, or a mixture of ethanol and water.[3]

Q3: Are there any specific safety concerns I should be aware of? A3: Yes.

  • UV Radiation (Photocyclization): UV light is damaging to the eyes and skin. The photoreactor must be properly shielded to prevent exposure.

  • Diazonium Salts (Pschorr): Aryldiazonium salts can be explosive when isolated and dry. It is standard practice to generate and use them in situ at low temperatures without isolation.[4]

  • Palladium Catalysts (Heck): Palladium compounds can be toxic and should be handled with care in a fume hood.

  • Solvents: Many solvents used (e.g., DMF, Benzene) have specific health risks. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).

Detailed Experimental Protocol: Mallory Photocyclization Route

This protocol is a representative procedure for the synthesis of a dihydrophenanthrene via photocyclization and should be adapted for the specific pentamethoxy-substituted stilbene precursor.

Materials:

  • (E)-1,2-bis(methoxyphenyl)ethene derivative (stilbene precursor) (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Propylene oxide (scavenger, optional) (5 eq)

  • Cyclohexane (degassed, spectroscopic grade)

  • High-pressure mercury vapor lamp (e.g., 450W Hanovia) with a quartz or Pyrex immersion well.

Procedure:

  • Reaction Setup: In a suitable quartz or Pyrex reaction vessel, dissolve the stilbene precursor in degassed cyclohexane to a final concentration of 5 x 10⁻⁴ M. Add iodine (1.1 eq). If using a scavenger to neutralize the HI byproduct, add propylene oxide.[7]

  • Degassing: Bubble argon or nitrogen through the solution for 30 minutes to remove dissolved oxygen. Oxygen can intercept the excited state or the dihydrophenanthrene intermediate, leading to byproducts.[6]

  • Irradiation: Place the immersion well into the reaction vessel and begin circulating cooling water. Turn on the mercury lamp and irradiate the solution with vigorous stirring. The reaction progress should be monitored by TLC or GC-MS. Typical reaction times can range from 20-48 hours.

  • Workup: Once the reaction is complete (disappearance of starting material), cool the solution to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench excess iodine), deionized water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

References

  • Beilstein Journals. (n.d.). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes.
  • ResearchGate. (n.d.). Cascade Synthesis of Phenanthrenes under Photoirradiation.
  • ResearchGate. (n.d.). Photochemical cyclization for synthesis of PAHs.
  • Seylar, J., et al. (2021). Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency. RSC Publishing.
  • ACS Publications. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation.
  • Wikipedia. (n.d.). Pschorr cyclization.
  • Cambridge University Press. (n.d.). Pschorr Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Organic Syntheses. (n.d.). Phenanthrene, 9,10-dihydro-.
  • The Royal Society of Chemistry. (n.d.). A challenging synthesis.
  • Organic Chemistry Portal. (n.d.). Soluble Catalysts for Improved Pschorr Cyclizations.
  • ACS Publications. (2023). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer).
  • PubMed Central. (n.d.). Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum.
  • Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono -.
  • Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
  • Saha, S. (n.d.). PAH: Anthracene and phenanthrene.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • OSTI.GOV. (1995). Soluble catalysts for improved Pschorr cyclizations.
  • PubMed Central. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ResearchGate. (n.d.). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a.
  • Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
  • PubMed. (2017). Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine.
  • Science of Synthesis. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies.
  • CD BioSustainable. (n.d.). This compound.
  • PubMed Central. (n.d.). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19.
  • ResearchGate. (n.d.). First Total Synthesis of Medicinally Important 3,4,7-Trimethoxy-9,10-Dihydrophenanthrene-1,5-diol.
  • ResearchGate. (n.d.). A convenient synthesis of 9,10-dihydrophenanthrene-9-carboxylic acid.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this hydrophobic molecule. Drawing upon established principles of physical chemistry and formulation science, this resource offers troubleshooting guides and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: A Physicochemical Overview

This compound is a highly substituted, polycyclic aromatic compound.[1][2] Its structure, characterized by a large, nonpolar phenanthrene core and five methoxy groups, dictates its physicochemical behavior. While the methoxy groups can slightly alter the electronic properties and may offer some potential for hydrogen bonding, the dominant feature is the hydrophobic nature of the large aromatic system.[3][4] This inherent hydrophobicity is the primary driver of its poor aqueous solubility.

The challenges in dissolving this compound are typical for molecules classified as "grease-ball" types, where solubility is limited by the high energetic cost of creating a cavity in the aqueous solvent to accommodate the nonpolar molecule.[5] Overcoming this requires strategies that either reduce the polarity of the solvent system or modify the compound to enhance its interaction with aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on the principle of "like dissolves like," non-polar and moderately polar aprotic organic solvents are the most effective starting points.[6] We recommend beginning with the following, in order of expected efficacy:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for solubilizing hydrophobic compounds for in vitro studies.[7][8]

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for a wide range of organic molecules.

  • Dichloromethane (DCM) and Chloroform: Excellent solvents for highly nonpolar compounds, though their volatility and toxicity require careful handling.

  • Tetrahydrofuran (THF): A good option for moderately nonpolar compounds.

  • Toluene: Effective for aromatic compounds due to favorable π-π stacking interactions.[9]

For many biological applications, a stock solution is first prepared in an organic solvent like DMSO and then serially diluted into an aqueous buffer. It is critical to ensure that the final concentration of the organic solvent is compatible with the experimental system (e.g., typically <0.5% for cell-based assays).[7]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[7] The addition of the aqueous buffer creates a solvent system in which the compound is no longer soluble. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in the aqueous medium.

  • Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[10][11] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11] These agents work by reducing the overall polarity of the aqueous environment.[10]

  • Employ Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[12] The hydrophobic cores of these micelles can encapsulate nonpolar molecules, effectively increasing their apparent solubility.[12][13][14] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used in biological research.[15][16]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with hydrophobic guest molecules, enhancing their aqueous solubility and stability.[17][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[21]

Q3: Can I use heat or sonication to help dissolve the compound?

A3: Yes, gentle heating (e.g., to 37-50°C) and sonication can be effective in accelerating the dissolution process by providing the energy needed to break up the crystal lattice of the solid compound.[8] However, it is crucial to be aware of the following:

  • Compound Stability: Ensure that this compound is stable at the temperatures used and will not degrade.

  • Supersaturation: A solution prepared with heat may become supersaturated upon cooling to room temperature, leading to precipitation over time.[8] It is essential to visually inspect the solution after it has returned to the experimental temperature to confirm that the compound remains dissolved.

Q4: How can I determine the solubility of this compound in a specific solvent system?

A4: A quantitative determination of solubility can be achieved using the shake-flask method, which is considered the gold standard.[6] This involves adding an excess of the solid compound to the solvent system, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.[22] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used for quantification.[23]

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in the initial organic solvent (e.g., DMSO). The concentration is too high, exceeding the solubility limit in the organic solvent.1. Decrease the concentration of the stock solution. 2. Try a different organic solvent (see FAQ 1). 3. Apply gentle heating and/or sonication, being mindful of potential supersaturation upon cooling.[8]
A clear stock solution in organic solvent becomes cloudy or forms a precipitate upon addition to an aqueous buffer. The compound has "crashed out" of solution due to the increased polarity of the final solvent system.1. Lower the final working concentration. 2. Incorporate a co-solvent (e.g., ethanol, PEG 400) into the aqueous buffer.[10][11] 3. Add a surfactant (e.g., Tween® 80) to the aqueous buffer to facilitate micellar solubilization.[16] 4. Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before adding to the buffer.[21]
The solution is initially clear but a precipitate forms over time. The solution was supersaturated, or the compound is degrading.1. Confirm that the concentration is below the equilibrium solubility at the storage temperature. 2. Store stock solutions at -20°C or -80°C to minimize solvent evaporation and potential degradation. 3. Avoid repeated freeze-thaw cycles.[8]
Inconsistent results between experiments. Variability in solution preparation, such as incomplete dissolution or precipitation.1. Standardize the protocol for solution preparation, including mixing time and temperature. 2. Visually inspect all solutions for clarity before use.[23] 3. Prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution using a Co-solvent System

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous media.

  • Preparation: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add a minimal volume of DMSO to completely dissolve the compound. Vortex or sonicate briefly if necessary.

  • Co-solvent Addition: To this solution, add a co-solvent such as PEG 400 or ethanol. A common starting ratio is 1:1 (v/v) DMSO:co-solvent.

  • Mixing: Vortex thoroughly until the solution is homogeneous and clear.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C. Before use, allow the solution to come to room temperature and vortex briefly.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is ideal for preparing an aqueous solution of the compound for in vivo or in vitro studies where organic solvents are undesirable.

  • HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Compound Addition: Add the pre-weighed this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The formation of the inclusion complex is an equilibrium process and may take time.[24]

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[23]

  • Quantification: It is highly recommended to determine the final concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC.[23]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with this compound.

G cluster_organic Organic Phase Troubleshooting cluster_aqueous Aqueous Phase Troubleshooting start Start: Dissolve Compound organic_solvent Select Organic Solvent (e.g., DMSO, DMF) start->organic_solvent check_dissolved Is it fully dissolved? organic_solvent->check_dissolved add_to_aqueous Add to Aqueous Buffer check_dissolved->add_to_aqueous Yes troubleshoot_organic Troubleshoot: Organic Phase check_dissolved->troubleshoot_organic No check_precipitate Does it precipitate? add_to_aqueous->check_precipitate success Success: Homogeneous Solution check_precipitate->success No troubleshoot_aqueous Troubleshoot: Aqueous Phase check_precipitate->troubleshoot_aqueous Yes lower_conc_org Lower Concentration heat_sonicate Gentle Heat / Sonicate change_solvent Change Solvent lower_conc_aq Lower Final Concentration use_cosolvent Use Co-solvent (PEG, Ethanol) use_surfactant Use Surfactant (Tween 80) use_cyclodextrin Use Cyclodextrin (HP-β-CD) lower_conc_org->organic_solvent heat_sonicate->organic_solvent change_solvent->organic_solvent lower_conc_aq->add_to_aqueous Retry Dilution use_cosolvent->add_to_aqueous Retry Dilution use_surfactant->add_to_aqueous Retry Dilution use_cyclodextrin->add_to_aqueous Retry Dilution

Caption: A workflow for troubleshooting solubility issues.

References

  • Guha, S., & Ruppert, P. M. (n.d.). Solubilization of PAH Mixtures by a Nonionic Surfactant.
  • Massa, M. A., et al. (n.d.). Different behaviours in the solubilization of polycyclic aromatic hydrocarbons in water induced by mixed surfactant solutions. CONICET.
  • Edwards, D. A., et al. (n.d.). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. PubMed.
  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Sanchez, F. A. G., & Sita, C. (n.d.). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. ACS Publications.
  • Dar, A. A., et al. (n.d.). Mixed Micelle Formation and Solubilization Behavior toward Polycyclic Aromatic Hydrocarbons of Binary and Ternary Cationic−Nonionic Surfactant Mixtures. ACS Publications.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
  • Wening, K., & Breitkreutz, J. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • (n.d.). FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. Purdue e-Pubs.
  • (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.
  • (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • (n.d.). The role of the methoxy group in approved drugs. ResearchGate.
  • (2022, November 4). Dissolution Method Troubleshooting.
  • (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate.
  • (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. Benchchem.
  • (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • (n.d.). Technical Support Center: Troubleshooting CI-39 Dissolution in DMSO. Benchchem.
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • (n.d.). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
  • (n.d.). Method for determining solubility of a chemical compound. Google Patents.
  • (n.d.). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Taylor & Francis.
  • (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. Studylib.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • (n.d.). Solubilization and biodegradation of phenanthrene in mixed anionic-nonionic surfactant solutions. PubMed.
  • (n.d.). Biosurfactant production and its effects on solubilization activity of phenanthrene: a longitudinal study. PubMed.
  • (2020, September 21). Synergistic Solubilization of Phenanthrene by Mixed Micelles Composed of Biosurfactants and a Conventional Non-Ionic Surfactant. PubMed.
  • Guseva, A. N., & Parnov, Ye. I. (n.d.). The Solubility of Several Aromatic Hydrocarbons in Water. DTIC.
  • (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
  • (n.d.). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. PMC - PubMed Central.
  • (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC - PubMed Central.
  • (n.d.). Methoxy group. Wikipedia.
  • (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Semantic Scholar.
  • (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • (2010, May 15). Surface solubilization of phenanthrene by surfactant sorbed on soils with different organic matter contents. PubMed.
  • (n.d.). This compound. MedChemExpress.
  • (n.d.). This compound. CD BioSustainable.
  • (2025, August 7). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate.
  • (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

Sources

Technical Support Center: Purification of Pentamethoxy-dihydrophenanthrene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the purification of pentamethoxy-dihydrophenanthrene isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the separation and purification of these complex molecules. Here, we will delve into the nuances of isomer separation, offering troubleshooting advice and detailed protocols to enhance your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pentamethoxy-dihydrophenanthrene isomers so challenging?

The primary difficulty lies in the subtle structural differences between the isomers. Positional isomers of methoxy-substituted phenanthrenes have very similar physicochemical properties, such as polarity, solubility, and molecular weight.[1] This similarity leads to nearly identical partitioning behavior in standard chromatographic systems, resulting in a phenomenon known as co-elution, where the isomers exit the chromatography column at the same time and appear as a single, unresolved peak.[1][2]

Q2: What are the initial steps I should take when my isomers are co-eluting?

When faced with co-eluting peaks, the first step is to confirm that your analytical method has sufficient resolving power.[2] For liquid chromatography, this involves re-evaluating your choice of stationary phase (column), mobile phase composition, and temperature.[3][4] Sometimes, a simple adjustment, such as changing the organic modifier in the mobile phase or altering the pH, can significantly impact selectivity.[3]

Q3: Can I use crystallization to purify these isomers?

Crystallization can be a powerful purification technique for solid compounds, leveraging differences in solubility to separate a desired substance from impurities.[5][6] However, for isomers with very similar structures, there is a risk of co-crystallization or the formation of a solid solution, where both isomers incorporate into the same crystal lattice. Successful crystallization is highly dependent on finding a solvent system where the solubility of the isomers is sufficiently different.[7]

Q4: Are there any alternatives to traditional HPLC for separating these isomers?

Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative for the separation of closely related isomers, including chiral and positional isomers.[8][9][10] SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] This technique often provides different selectivity compared to HPLC and can lead to faster and more efficient separations.[10][11]

Troubleshooting Guides

Challenge 1: Co-elution in Reversed-Phase HPLC

You're running a standard C18 column with a methanol/water gradient, but your pentamethoxy-dihydrophenanthrene isomers are appearing as a single, broad peak.

Root Cause Analysis:

The primary issue is likely a lack of selectivity (α) between the isomers on the C18 stationary phase.[2] The hydrophobic interactions dominating the separation on a C18 column may not be sufficient to differentiate between the subtle positional differences of the methoxy groups.

Troubleshooting Workflow:

start Start: Co-eluting Isomers on C18 step1 Modify Mobile Phase (e.g., change organic modifier from MeOH to ACN) start->step1 Initial Approach step2 Change Stationary Phase (e.g., Phenyl-Hexyl, PFP, or Biphenyl column) step1->step2 If no improvement step3 Optimize Temperature step2->step3 Fine-tuning step4 Consider Supercritical Fluid Chromatography (SFC) step2->step4 Alternative Technique end Resolution Achieved step3->end Successful step4->end

Caption: Decision workflow for troubleshooting co-elution in HPLC.

Detailed Protocol: Method Development for Isomer Separation

  • Mobile Phase Modification:

    • Rationale: Changing the organic modifier (e.g., from methanol to acetonitrile) can alter the selectivity of the separation. Acetonitrile and methanol have different abilities to disrupt the solvation of the analyte and interact with the stationary phase.

    • Procedure:

      • Prepare a new mobile phase with acetonitrile as the organic modifier at the same starting proportions as your methanol method.

      • Run a scouting gradient to determine the approximate elution time.

      • Optimize the gradient to maximize the resolution between the isomeric peaks.

  • Stationary Phase Screening:

    • Rationale: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[2] Columns with different stationary phases offer alternative separation mechanisms.

      • Phenyl-Hexyl or Biphenyl Columns: These phases can provide alternative selectivity for aromatic compounds through π-π interactions.[4]

      • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be highly effective for separating positional isomers.

    • Procedure:

      • Select a column with a different stationary phase (e.g., Phenyl-Hexyl).

      • Begin with a generic scouting gradient (e.g., 5-95% organic modifier over 15 minutes).

      • Based on the results, optimize the gradient and mobile phase composition for the new column.

  • Temperature Optimization:

    • Rationale: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.

    • Procedure:

      • Using the most promising column and mobile phase combination, systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C).

      • Monitor the resolution and select the temperature that provides the best separation.

Challenge 2: Difficulty in Achieving Purity by Crystallization

You've attempted to purify your isomeric mixture by crystallization from various solvents, but the resulting solids show a similar isomer ratio to the starting material.

Root Cause Analysis:

This indicates that the isomers have very similar solubilities in the tested solvents, leading to co-crystallization. To achieve separation, you need to find a solvent system where one isomer is significantly less soluble than the others.

Troubleshooting Workflow:

start Start: Co-crystallization of Isomers step1 Systematic Solvent Screening (Varying polarity and functional groups) start->step1 step2 Binary Solvent Systems (Anti-solvent addition) step1->step2 If single solvents fail step4 Consider Preparative Chromatography step1->step4 If crystallization is ineffective step3 Controlled Cooling Rate step2->step3 Optimization step2->step4 end Pure Isomer Obtained step3->end Successful step4->end

Caption: Troubleshooting workflow for purification by crystallization.

Detailed Protocol: Optimizing Crystallization

  • Systematic Solvent Screening:

    • Rationale: A broad screening of solvents with different polarities and chemical properties is necessary to identify a system with differential solubility for the isomers.

    • Procedure:

      • In small vials, test the solubility of the isomeric mixture in a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) at room temperature and with gentle heating.

      • Look for a solvent that dissolves the compound when hot but results in precipitation upon cooling.[6]

      • Analyze the resulting crystals and the remaining solution (mother liquor) by HPLC to determine if any enrichment of one isomer has occurred.

  • Binary Solvent Systems (Anti-solvent Crystallization):

    • Rationale: This technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) in which the compound is insoluble.[5] This can induce selective precipitation.

    • Procedure:

      • Dissolve the isomeric mixture in a minimal amount of a good solvent (e.g., dichloromethane or acetone).

      • Slowly add an anti-solvent (e.g., hexane or pentane) dropwise until the solution becomes slightly cloudy (the point of saturation).[6]

      • Allow the solution to stand undisturbed. Crystals should form as the solution equilibrates.

      • Analyze the crystals and mother liquor for isomeric enrichment.

Solvent System Component 1 (Good Solvent)Solvent System Component 2 (Anti-Solvent)Expected Outcome
DichloromethaneHexanePrecipitation of the less soluble isomer
Ethyl AcetateHeptaneMay provide different selectivity
AcetoneWaterUseful for more polar isomers

Advanced Separation Strategies

Supercritical Fluid Chromatography (SFC)

For particularly challenging separations of pentamethoxy-dihydrophenanthrene isomers, SFC offers a powerful solution.[8][11] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC.[10]

Key Advantages of SFC for Isomer Separation:

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC, making it ideal for resolving compounds that co-elute in LC methods.

  • High Speed: The low viscosity of the mobile phase allows for high flow rates without excessive backpressure, leading to shorter analysis times.[10]

  • Chiral Separations: SFC is a well-established technique for the separation of chiral isomers.[9]

Experimental Protocol: SFC Method Development

  • Column Selection: Start with a column designed for SFC, such as one with a 2-ethylpyridine or a diol stationary phase. These phases often provide good selectivity for polar and aromatic compounds.

  • Mobile Phase: The primary mobile phase is supercritical CO2. A polar co-solvent (modifier), typically methanol or ethanol, is added to increase the elution strength.

  • Scouting Gradient:

    • Begin with a gradient of 5% to 40% methanol in CO2 over 5-10 minutes.

    • Set the backpressure regulator to 150 bar and the column temperature to 40°C.

  • Optimization:

    • Adjust the gradient slope and the initial and final modifier concentrations to improve resolution.

    • Vary the backpressure and temperature to fine-tune the separation. Lower temperatures can sometimes increase selectivity.

References

  • Wang, Z., Lin, Z., & Lan, Z. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 3(43), 20046-20053. [Link]
  • Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph.
  • Akgul, M., & Bartle, K. D. (2003). Supercritical Fluid Chromatography of Polycyclic Aromatic Compounds: A Review. Critical Reviews in Analytical Chemistry, 33(3), 271-299. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Methoxyphenanthrene. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyphenanthrene. PubChem. [Link]
  • Wikipedia. (n.d.).
  • Herndon, J. W., et al. (2010). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Beilstein Journal of Organic Chemistry, 6, 107. [Link]
  • Kosak, J. R. (1956). U.S. Patent No. 2,732,393. Washington, DC: U.S.
  • Rocchi, S., et al. (2018). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 344-351. [Link]
  • Kaczmarek, P., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Metabolites, 11(10), 682. [Link]
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
  • ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?.
  • Crystallization Systems. (n.d.). A Crystal Clear Guide to Crystallization Techniques.
  • LibreTexts Chemistry. (2022). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction. LibreTexts. [Link]
  • Edwards, E. J., et al. (2011). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Environmental Science & Technology, 45(19), 8347-8354. [Link]
  • Science.gov. (n.d.). aromatic positional isomers: Topics. Science.gov. [Link]
  • West, C., & Lesellier, E. (2008). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]
  • Layer, M., & Weiss, S. (2011). European Patent No. EP2398767A1.
  • University of Rochester. (n.d.). How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]
  • Chromatography for Troubleshooting Explained. (n.d.). Chromatography for Troubleshooting Explained. [Link]
  • Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenanthrene. PubChem. [Link]
  • Wikipedia. (n.d.).
  • Paw, B., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
  • Jane, D. E., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. ACS Chemical Neuroscience, 6(11), 1836-1844. [Link]
  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis.
  • Brandt, S. D., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 7(10), 914-924. [Link]

Sources

Technical Support Center: Stability of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and assessing the stability of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene when dissolved in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals to provide both quick-reference answers and in-depth troubleshooting protocols. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound in DMSO solutions.

Q1: What are the general recommendations for storing a DMSO stock solution of this compound?

For optimal stability, stock solutions should be prepared in anhydrous, high-purity DMSO.[1] We recommend aliquotting the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2][3] Store these aliquots in tightly sealed, amber glass vials to protect against light and moisture absorption.[4][5] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can compromise the stability of the dissolved compound.[6]

Recommended Storage Conditions

Condition Temperature Duration Rationale
Short-Term -20°C Up to 1 Month Minimizes short-term chemical degradation and is suitable for active experiments.[2]
Long-Term -80°C Up to 6 Months Significantly slows molecular motion and chemical reactions, preserving compound integrity for extended periods.[2]

| Working Solution | 4°C | < 24 hours | For diluted solutions in media for immediate use. Avoid prolonged storage at this temperature. |

Q2: What potential degradation pathways should I be aware of for this compound?

While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely pathways based on its dihydrophenanthrene core structure. The primary points of susceptibility are oxidation and photolytic degradation.

  • Oxidation: The 9,10-dihydrophenanthrene structure is susceptible to oxidation, which can lead to the formation of the corresponding phenanthrene aromatic ring or the introduction of hydroxyl groups.[7][8] The methoxy groups may also be susceptible to oxidative demethylation.

  • Photodegradation: Aromatic systems like phenanthrene are often sensitive to light, particularly UV radiation.[9][10] Exposure can lead to complex reactions, including oxidation and polymerization. Photostability testing is a crucial part of stress testing as outlined by ICH guidelines.[11]

  • Hydrolysis: While DMSO is an aprotic solvent, absorbed water can facilitate hydrolysis, especially under acidic or basic conditions.[9] The methoxy ether linkages could be susceptible, although this is generally less common than oxidation for this structure.

Q3: How does the purity and handling of DMSO affect compound stability?

The quality of the DMSO is critical. Use only anhydrous, high-purity (≥99.9%) DMSO from a reputable supplier.[1] Lower-grade DMSO can contain impurities like water, acids, or oxidizing agents that can directly react with your compound.

Best Practices for Handling DMSO:

  • Purchase DMSO in small, sealed containers to minimize exposure to air and moisture upon opening.[4]

  • Always use clean, dry glassware or compatible plasticware (e.g., polypropylene) for preparing solutions.[1]

  • Work in a low-humidity environment or a glove box if possible when preparing stock solutions for long-term storage.

  • Keep the DMSO container tightly sealed when not in use.[6]

Q4: What analytical method is best for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection is the gold standard.[12][13] A "stability-indicating method" is one that can accurately separate the intact parent compound from its degradation products, allowing for precise quantification of its remaining concentration.[14][15]

  • HPLC-UV/DAD: A good starting point, as the phenanthrene core has a strong UV chromophore. A Diode-Array Detector (DAD) is useful for identifying peak purity and detecting the emergence of new degradation products with different UV spectra.[13]

  • LC-MS: Liquid Chromatography-Mass Spectrometry offers higher sensitivity and selectivity. It is invaluable for identifying the molecular weights of unknown degradation products, which helps in elucidating degradation pathways.[13]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for proactively assessing and troubleshooting the stability of your compound.

Guide 1: Protocol for a Formal Stability Study in DMSO

This protocol allows you to determine the stability of this compound under your specific laboratory conditions, following principles outlined in ICH guidelines.[14][16]

Objective: To quantify the degradation of the compound in DMSO over time at various storage temperatures.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials with airtight caps

  • Validated HPLC-UV or LC-MS method

Procedure:

  • Prepare a Master Stock Solution: Accurately weigh the compound and dissolve it in a precise volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Aliquot Samples: Dispense identical volumes of the stock solution into multiple pre-labeled amber vials, one for each time point and condition.

  • Establish Storage Conditions:

    • -80°C (Long-Term Control): Place a set of aliquots in a -80°C freezer.

    • -20°C (Standard Storage): Place a second set in a -20°C freezer.

    • 4°C (Refrigerated): Place a third set in a refrigerator.

    • Room Temperature (~25°C): Place a fourth set on a lab bench, protected from direct light.

  • Define Time Points: Plan your analysis schedule. A typical schedule for a 3-month study would be: T=0, 1 week, 2 weeks, 1 month, 2 months, and 3 months. The frequency should be sufficient to establish a stability profile.[14]

  • Analyze Time Zero (T=0): Immediately after preparation, take one aliquot from each condition and analyze it using your validated HPLC method. This establishes the initial concentration (100% reference).

  • Analyze Subsequent Time Points: At each scheduled time point, retrieve one aliquot from each storage condition. Allow it to thaw completely and reach room temperature before analysis.

  • Quantify and Analyze Data:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time for each condition.

    • Examine the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

Interpreting the Results: This study will provide clear data on how quickly your compound degrades at different temperatures, allowing you to establish a reliable re-test date and optimal storage conditions for your DMSO stock solutions.

Guide 2: Protocol for a Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing a truly robust, stability-indicating analytical method.[15][17] The goal is to intentionally degrade the compound to a modest extent (typically 5-20%) to generate and identify potential degradants.[18]

Objective: To identify likely degradation products of this compound and validate the specificity of the analytical method.

Stress Conditions: Prepare separate solutions of the compound in DMSO (or a co-solvent system if necessary for aqueous stress conditions) and subject them to the following conditions. An unstressed sample should be analyzed as a control.

Stress ConditionProtocolRationale
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 2-8 hours.To test susceptibility to degradation in acidic environments.[17]
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C for 2-8 hours.To test susceptibility to degradation in alkaline environments.[17]
Oxidation Add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.To mimic oxidative stress and identify oxidative degradants.[18]
Thermal Stress Incubate the DMSO solution at 70°C for 48 hours.To assess the impact of high heat on stability.[9]
Photostability Expose the solution to a calibrated light source (as per ICH Q1B guidelines).To determine light sensitivity and identify photolytic degradants.[10]

Procedure:

  • Prepare Stress Samples: For each condition, prepare a sample of the compound at a known concentration.

  • Apply Stress: Expose each sample to its respective stress condition for the specified duration. Monitor the process; if degradation is too rapid, reduce the time or severity of the condition.

  • Neutralize (if applicable): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analyze All Samples: Analyze the unstressed control and all stressed samples using your HPLC method, preferably with both DAD and MS detectors.

  • Evaluate the Results:

    • Specificity: Confirm that the degradation product peaks are well-resolved from the parent compound peak.

    • Peak Purity: Use the DAD to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting degradants.

    • Identify Degradants: Use the MS data to determine the molecular weights of the major degradation products. This information is critical for proposing degradation pathways.

Visualized Workflows and Pathways

Stability Testing Workflow

Stability_Workflow cluster_prep Phase 1: Preparation & T0 Analysis cluster_storage Phase 2: Timed Storage cluster_analysis Phase 3: Analysis & Evaluation Prep Prepare Master Stock in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot T0 Analyze T=0 Sample (Establish 100% Baseline) Aliquot->T0 S1 -80°C T0->S1 Store Aliquots S2 -20°C T0->S2 Store Aliquots S3 4°C T0->S3 Store Aliquots S4 Room Temp T0->S4 Store Aliquots Analysis Analyze Samples at Pre-defined Time Points S1->Analysis S2->Analysis S3->Analysis S4->Analysis Quant Quantify Remaining Parent Compound Analysis->Quant Eval Evaluate Degradation Profile & Determine Shelf-Life Quant->Eval

Caption: A flowchart illustrating the key steps for conducting a formal stability study.

Postulated Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂ / Air) cluster_photo Photodegradation (UV/Light) Parent 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene Ox1 Aromatized Phenanthrene Derivative Parent->Ox1 [O] Ox2 Hydroxylated and/or Demethylated Derivatives Parent->Ox2 [O] Photo1 Radical Intermediates Parent->Photo1 Photo2 Complex Photoproducts Photo1->Photo2

Caption: Potential degradation routes for the dihydrophenanthrene core structure.

References
  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
  • ICH Stability Testing Guidelines. SNS Courseware.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
  • ICH guidelines for stability studies 1. Slideshare.
  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore.
  • What is the best way of storing a DMSO in a research lab?. Quora.
  • Small Molecules FAQs. Captivate Bio.
  • Proper storage of DMSO: tips and tricks for maximum effectiveness. Naturtotalshop.com.
  • Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Forced Degradation Studies. MedCrave online.
  • Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. National Institutes of Health.
  • Dimethyl sulfoxide. American Chemical Society.
  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. National Institutes of Health.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. International Biodeterioration & Biodegradation.
  • Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Phenanthrene Degradation Pathway. Eawag-BBD.
  • How long can natural products be stored in solvents?. ResearchGate.
  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. PubMed.
  • Dimethyl sulfoxide. Wikipedia.
  • Phenanthrene (fungal 9R,10R) Pathway Map. Eawag-BBD.
  • 2,3,4,6,7-Pentamethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol. PubChem.
  • Development and Validation of Analytical Methods for Pharmaceuticals. OMICS Online.
  • This compound. ChemBK.
  • This compound. CD BioSustainable.
  • 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical. PubMed.
  • Analytical Methods. Royal Society of Chemistry.

Sources

Technical Support Center: Troubleshooting NMR Signal Overlap in Polymethoxylated Phenanthrenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of polymethoxylated phenanthrenes. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in their NMR spectra. Here, we provide in-depth troubleshooting strategies and frequently asked questions in a practical, question-and-answer format. Our approach is grounded in established scientific principles to empower you to make informed decisions during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is NMR signal overlap a significant problem for polymethoxylated phenanthrenes?

Polymethoxylated phenanthrenes are a class of aromatic compounds characterized by a phenanthrene core substituted with multiple methoxy (-OCH₃) groups. This structural characteristic leads to two primary challenges in ¹H NMR spectroscopy:

  • Crowded Aromatic Region: The protons on the phenanthrene ring all resonate in a narrow chemical shift range, typically between 7.0 and 9.0 ppm.

  • Overlapping Methoxy Signals: The protons of the methoxy groups also appear in a congested region, usually between 3.8 and 4.2 ppm.

This confluence of signals in narrow spectral windows often results in severe peak overlap, making it difficult to accurately determine coupling constants, integrate signals for quantitative analysis, or assign specific protons to their positions on the molecule.[1][2]

Q2: What are the most common initial steps to address minor signal overlap?

Before resorting to more advanced techniques, several straightforward adjustments to your experimental setup can often improve spectral resolution:

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized. Poor shimming is a common cause of peak broadening, which exacerbates overlap.[3]

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions. Diluting the sample may sharpen signals and improve resolution.[3]

  • Acquire Data on a Higher Field Instrument: If available, using a spectrometer with a stronger magnetic field (e.g., moving from a 400 MHz to a 600 MHz instrument) will increase the dispersion of signals, often resolving overlap without any other changes to the methodology.[4]

In-Depth Troubleshooting Guide

Q3: My aromatic and methoxy proton signals are severely overlapped in the 1D ¹H NMR spectrum. What is the most effective initial troubleshooting step?

A highly effective and simple first step is to leverage the Aromatic Solvent-Induced Shift (ASIS) effect by changing the deuterated solvent.[5][6] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of a solute's protons compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6][7] This phenomenon arises from the magnetic anisotropy of the aromatic solvent molecules, which can cause differential shielding or deshielding of protons in the analyte depending on their spatial orientation relative to the solvent.[8]

Causality: The planar structure of polymethoxylated phenanthrenes allows for specific interactions (e.g., π-stacking) with aromatic solvent molecules. This association is not uniform across the analyte molecule, leading to non-equivalent changes in the local magnetic fields experienced by different protons and, consequently, a change in their chemical shifts.[9] This can effectively "spread out" a crowded spectrum.[6][7]

The following table illustrates hypothetical ¹H NMR chemical shift data for a dimethoxyphenanthrene, demonstrating the potential for resolving overlapping signals by changing the solvent from CDCl₃ to C₆D₆.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in C₆D₆ (ppm)Change in δ (ppm)Resolution Outcome
H-17.85 (multiplet)7.60 (doublet)-0.25Resolved from H-8
H-87.85 (multiplet)7.75 (doublet)-0.10Resolved from H-1
OCH₃-A4.01 (singlet)3.85 (singlet)-0.16Resolved from OCH₃-B
OCH₃-B4.01 (singlet)3.78 (singlet)-0.23Resolved from OCH₃-A
  • Sample Preparation: Prepare at least two separate, identically concentrated solutions of your polymethoxylated phenanthrene. A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.[5]

    • Sample A: Dissolve in CDCl₃.

    • Sample B: Dissolve in C₆D₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans, pulse sequence).

  • Data Analysis: Process both spectra and compare the chemical shifts of the aromatic and methoxy protons to determine which solvent system provides superior peak separation.

Q4: Solvent changes were insufficient. What other experimental parameters can I modify?

Altering the sample temperature is another valuable technique. Variable temperature (VT) NMR can resolve signal overlap by influencing molecular dynamics.

Causality: For some polymethoxylated phenanthrenes, particularly those with bulky groups, rotation around single bonds may be hindered at room temperature. This can lead to the presence of multiple conformers (rotamers) that are in slow exchange on the NMR timescale, resulting in a more complicated spectrum with broadened or multiple peaks for a single proton site.[3] Increasing the temperature can accelerate this rotation, causing the signals for the different conformers to coalesce into a single, sharper peak. Conversely, decreasing the temperature can "freeze out" a single conformer, also simplifying the spectrum.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at your instrument's default temperature (e.g., 298 K).

  • Temperature Increase: Increase the sample temperature in increments of 10-20 K (e.g., to 318 K, then 338 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Temperature Decrease: If increasing the temperature does not yield improvement, cool the sample in decrements of 10-20 K from the starting temperature.

  • Analysis: Compare the spectra at different temperatures to identify the temperature at which the best resolution is achieved. Note any changes in chemical shifts or peak multiplicities.

Q5: Basic methods have failed. What advanced NMR techniques can definitively resolve severe signal overlap?

When simple adjustments are not enough, more sophisticated methods are required. These include the use of chemical additives and multidimensional NMR experiments.

LSRs are paramagnetic complexes, typically containing europium (Eu) or praseodymium (Pr), that can be added to an NMR sample.[10] They work by coordinating to Lewis basic sites in the analyte molecule, such as the oxygen atoms of the methoxy groups.

Causality: The paramagnetic lanthanide ion generates a strong local magnetic field that induces large changes in the chemical shifts of nearby protons. This is known as the Lanthanide-Induced Shift (LIS).[10] The magnitude of the shift is dependent on the distance and angle of the proton from the lanthanide ion, causing protons at different positions to shift to different extents and resolving overlap.[11] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[11]

Limitations: LSRs can cause significant line broadening, which can sometimes counteract the benefits of the increased chemical shift dispersion.[12] They are also highly sensitive to water, so the use of dry solvents is critical.[12]

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your sample before adding any LSR.

  • Incremental Addition: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube. A good starting point is a 0.1 molar equivalent relative to your compound.

  • Acquire Spectrum: Shake the tube well to mix and acquire a new ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved or until significant line broadening compromises the spectrum.

  • Analysis: Plot the chemical shifts of the protons against the molar ratio of LSR to substrate to analyze the induced shifts.

2D NMR is arguably the most powerful tool for resolving signal overlap and elucidating the structure of complex molecules.[13][14] By spreading the NMR signals across two frequency dimensions, even severely overlapping peaks in a 1D spectrum can be resolved.[15][16]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[17] It is invaluable for identifying adjacent protons in the aromatic spin systems of the phenanthrene core.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C.[17] It creates a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. This is extremely useful for separating overlapping aromatic proton signals by dispersing them based on the chemical shift of the carbon they are attached to.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds.[17][18] It is critical for connecting different fragments of the molecule, for instance, by showing a correlation from a methoxy proton signal to the aromatic carbon it is attached to.[19]

The following diagram illustrates a typical workflow for using 2D NMR to resolve overlap and assign the structure of a polymethoxylated phenanthrene.

G 2D NMR Troubleshooting Workflow A 1. Acquire 1D ¹H Spectrum (Observe Signal Overlap) B 2. Acquire HSQC Spectrum (Disperse ¹H signals via attached ¹³C) A->B Resolve ¹H overlap C 3. Acquire COSY Spectrum (Identify ¹H-¹H Spin Systems) B->C Assign protons to carbons D 4. Acquire HMBC Spectrum (Connect Fragments via long-range ¹H-¹³C correlations) C->D Assemble aromatic fragments E 5. Full Structure Assignment (Combine all data) D->E Link methoxy groups and connect fragments G qNMR Decision Pathway for Overlapping Signals Start Need to Quantify Mixture CheckOverlap Are there unique, non-overlapping signals for each component? Start->CheckOverlap Yes Integrate unique signals. Use standard qNMR protocol. CheckOverlap->Yes Yes No No unique signals available. CheckOverlap->No No Deconvolution Use Spectral Deconvolution (e.g., GSD) on partially resolved signals. No->Deconvolution If partial resolution exists AdvancedNMR Employ Advanced NMR (e.g., 1D Selective TOCSY or 2D qNMR methods) No->AdvancedNMR For severe overlap

Caption: Decision tree for quantitative NMR of complex mixtures.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]
  • Sim, J., Lee, S. Y., & Lee, J. (2023).
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
  • Giraudeau, P. (2013).
  • Slideshare. (n.d.). NMR Shift reagents. [Link]
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
  • Royal Society of Chemistry. (2023). Quantitative NMR spectroscopy of complex mixtures. [Link]
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Emery Pharma. (n.d.).
  • Patsnap Eureka. (2025). NMR Solvent Suppression: Addressing Peak Interference. [Link]
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
  • Nanalysis. (2019).
  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
  • Li, Y., et al. (2021).
  • Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
  • YouTube. (2022).
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
  • Nano-science. (n.d.). NMR Cryoporometry for measuring pore size distributions. [Link]
  • Giraudeau, P., et al. (2014). NMR methods for the analysis of mixtures. PMC. [Link]
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • YouTube. (2021).
  • WebMO. (n.d.).
  • Reddit. (2024).
  • ProQuest. (n.d.).
  • PubMed. (2023).
  • Mevers, E., et al. (2011). Theoretical NMR correlations based Structure Discussion. PMC. [Link]
  • Lab Tools nano-science. (n.d.). Documents. [Link]
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. [Link]
  • YouTube. (2020).

Sources

Technical Support Center: Optimizing HPLC Separation for Dihydrophenanthrene Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of dihydrophenanthrene analogues. This guide is designed for researchers, scientists, and drug development professionals actively working with these complex aromatic compounds. Here, we synthesize foundational chromatographic principles with field-proven experience to provide actionable solutions to common separation challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during method development for dihydrophenanthrene analogues.

Q1: What is the best starting point for column and mobile phase selection for dihydrophenanthrene analogues?

A: For initial method development, a reversed-phase (RP) C18 column is the industry standard and the most logical starting point. The high hydrophobicity of the C18 alkyl chains provides strong retention for the non-polar dihydrophenanthrene core.[1][2]

  • Recommended Starting Column: A high-purity, silica-based C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Initial Mobile Phase: A gradient of acetonitrile (ACN) and water is highly recommended.[3][4] ACN often provides better selectivity and lower backpressure compared to methanol for aromatic compounds.[3]

  • Starting Gradient: A broad scouting gradient, such as 5% to 95% ACN over 20-30 minutes, is effective for determining the approximate elution conditions for your specific analogues.

Q2: My analogues are structurally very similar (isomers). Why is a standard C18 column not separating them?

A: While C18 columns separate based on hydrophobicity, structural isomers of dihydrophenanthrene often have nearly identical hydrophobic character, leading to co-elution.[3] To resolve such critical pairs, you must exploit more subtle molecular differences. The key is to introduce alternative separation mechanisms beyond simple hydrophobicity.

Consider a stationary phase with phenyl ligands (e.g., Phenyl-Hexyl). These columns can induce π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of your analytes.[1][5] This provides a secondary, powerful separation mechanism that can resolve isomers a C18 column cannot.[1][6]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A: The choice of organic modifier is a powerful tool for manipulating selectivity.[2][3]

  • Acetonitrile (ACN): As a polar aprotic solvent, ACN primarily interacts via dipole-dipole forces. It is a stronger solvent than methanol in RP-HPLC, generally leading to shorter retention times and sharper peaks due to its lower viscosity.[3]

  • Methanol (MeOH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[3] This can introduce unique selectivity for analogues that have polar functional groups (e.g., hydroxyls, amines), as it can disrupt or form hydrogen bonds differently than ACN.

Recommendation: Start with acetonitrile for its efficiency. If selectivity is poor, switching to methanol is a critical and simple step to check for altered elution patterns.[7]

Q4: Do I need to buffer my mobile phase or add an acid?

A: This depends entirely on the structure of your analogues. If your dihydrophenanthrene derivatives contain ionizable functional groups (e.g., phenolic hydroxyls, basic nitrogen atoms), pH control is absolutely critical. Analyzing an ionizable compound at a pH close to its pKa will result in poor peak shape and shifting retention times.[4]

Rule of Thumb: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For acidic compounds (like phenols), an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) ensures they are in a single, neutral form, promoting sharp peaks and stable retention.[8]

Part 2: Troubleshooting Guide

This section provides systematic solutions to specific experimental problems in a question-and-answer format.

Problem 1: Poor Resolution or Complete Co-elution of Analogues

Q: My chromatogram shows broad, overlapping peaks or a single peak for multiple analogues. How can I improve the separation?

A: Poor resolution (Rs < 1.5) is caused by insufficient selectivity (differences in retention) or poor efficiency (broad peaks). The following workflow will help you diagnose and solve the issue.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) start Poor Resolution Observed dec1 Is retention time (k') optimal? (2 < k' < 10) start->dec1 dec2 Is efficiency (N) the issue? (Broad Peaks) dec1->dec2 Yes act1 Adjust Gradient Slope or Isocratic %B dec1->act1 No dec3 Is selectivity (α) the issue? (Peaks overlap) dec2->dec3 No act2 Check for extra-column dead volume. Reduce tubing length/ID. dec2->act2 Yes act3 Switch Organic Modifier (ACN <-> MeOH) dec3->act3 Yes act1->dec2 act2->dec3 act4 Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) act3->act4 If no improvement act5 Optimize Temperature act4->act5 For fine-tuning end Resolution Achieved act5->end G cluster_1 Diagnosing Retention Time Drift start Retention Time Drift Observed dec1 Is drift sudden or gradual? start->dec1 dec2 Is pressure fluctuating? start->dec2 cause1 Sudden Drift: - Air bubble in pump - Leak - Wrong mobile phase dec1->cause1 Sudden cause2 Gradual Drift: - Mobile phase composition change - Column temperature fluctuation - Column degradation dec1->cause2 Gradual cause3 Pressure Fluctuation: - Pump seal wear - Check valve issue - Leak dec2->cause3 Yes sol1 Purge pump, check fittings, confirm mobile phase bottles. cause1->sol1 sol2 Use column oven, prepare fresh mobile phase, ensure equilibration. cause2->sol2 sol3 Perform pump maintenance: replace seals, clean check valves. cause3->sol3

Caption: A diagnostic flowchart for identifying causes of HPLC retention time instability.

  • Mobile Phase Composition Change: This is the most common cause. [9] * Evaporation: The more volatile component (usually the organic modifier) can evaporate from the reservoir over time, increasing the mobile phase polarity and causing retention times to increase. [10] * Action: Prepare fresh mobile phase daily and keep reservoirs covered. For volatile additives like TFA, this is especially important. [10]2. Inadequate Column Equilibration: Switching between methods or mobile phases requires sufficient time for the column chemistry to fully equilibrate. [11] * Action: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting an analysis. [11]If your mobile phase contains additives like ion-pairing reagents, much longer equilibration times may be needed.

  • Temperature Fluctuations: Even small changes in ambient lab temperature can affect retention times. [12] * Action: Use a thermostatically controlled column oven. [12]This is essential for reproducible chromatography.

  • Pump and Hardware Issues: Leaks or failing pump seals will cause the flow rate to become inconsistent, directly impacting retention times. [10] * Action: Monitor the system pressure. If it is unstable or lower than normal, perform a leak check, inspect pump seals for salt deposits (if using buffers), and ensure check valves are functioning correctly. [10]

Part 3: Experimental Protocols

Protocol 1: Systematic Method Development for Dihydrophenanthrene Analogues

This protocol outlines a step-by-step approach for developing a robust separation method from scratch.

  • Define Separation Goals:

    • Identify the critical pairs of analogues that need to be separated.

    • Determine the required resolution (Rs > 1.5 for quantitation, Rs > 2.0 for validation).

  • Initial Column and Mobile Phase Selection:

    • Column: Select a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Detector: Set UV detector to an absorbance maximum for the analogues (e.g., 261 nm). [13] * Temperature: Set column oven to 30 °C.

  • Perform a Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-2 min: Hold at 10% B.

      • 2-22 min: Linear ramp from 10% B to 95% B.

      • 22-25 min: Hold at 95% B.

      • 25-26 min: Return to 10% B.

      • 26-30 min: Equilibrate at 10% B.

    • Analysis: Evaluate the resulting chromatogram to determine the elution window and identify any co-eluting or poorly resolved peaks.

  • Gradient Optimization:

    • Based on the scouting run, create a more focused gradient around the elution window of your compounds.

    • Example: If compounds eluted between 10 and 15 minutes in the scouting run (corresponding to ~50-70% B), a new gradient could be:

      • Start at 40% B.

      • Ramp to 80% B over 15 minutes.

    • Adjust the gradient slope ( shallower slope = better resolution) to separate critical pairs. [3]

  • Alternative Selectivity Screening:

    • If the optimized gradient on the C18 column is insufficient, repeat steps 3 and 4 with:

      • Alternative Modifier: Replace acetonitrile with methanol as Mobile Phase B.

      • Alternative Column: Replace the C18 column with a Phenyl-Hexyl column.

  • Final Optimization:

    • Once adequate separation is achieved, fine-tune the method by making small adjustments to temperature or flow rate to meet system suitability requirements (e.g., tailing factor, plate count, resolution).

References

  • uHPLCs. (2025). Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Optimizing mobile phase composition for HPLC separation of xylenol isomers.
  • BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Lipid Isomers.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • The Pharma Guide. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • BenchChem. (2025). Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers.
  • Nacalai Tesque. (n.d.). T1. Poor peak shape.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
  • BenchChem. (2025). HPLC method for separation of phenanthrene dihydrodiol enantiomers.
  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Restek Corporation. (2019). Choosing Your LC Stationary Phase.
  • BenchChem. (2025). Evaluating the Impact of Stationary Phase Chemistry on Separation Selectivity: A Comparative Guide.
  • National Institutes of Health. (n.d.). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus.
  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

Sources

how to prevent degradation of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this complex molecule throughout its experimental lifecycle. We will address common challenges and provide field-tested solutions to prevent its degradation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of this compound and outlines the core protocols for its handling and storage.

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily driven by three factors: oxidation, photodegradation, and pH-mediated instability.

  • Oxidation: The phenanthrene core, particularly with five electron-donating methoxy groups, has a high electron density. This makes the aromatic system highly susceptible to oxidation from atmospheric oxygen.[1][2] The dihydrophenanthrene bridge (C9-C10) can also be a target for oxidation, potentially leading to the formation of phenanthrene-9,10-dione (phenanthrenequinone) structures or other oxidized derivatives, which are common degradation products for polycyclic aromatic hydrocarbons (PAHs).[3][4]

  • Photodegradation: Like its parent compound phenanthrene, this molecule is expected to be sensitive to light, especially UV radiation.[5] Exposure to light can provide the energy needed to initiate photo-oxidative processes, leading to the formation of radicals and subsequent degradation products.[6][7]

  • pH Instability: The stability of methoxylated aromatic compounds can be significantly influenced by pH.[8] Both strongly acidic and basic conditions can catalyze the hydrolysis of the methoxy ether groups or promote other degradation reactions.[9] For some related compounds, degradation is fastest at alkaline pH.[8]

Q2: What are the ideal long-term storage conditions for this compound, both as a solid and in solution?

A2: Proper storage is the most critical factor in preventing degradation. The goal is to mitigate all the factors identified in Q1. For general guidance on PAHs, storage at low temperatures in the dark is recommended.[10][11]

  • Solid Compound: The solid material should be stored in a sealed, amber glass vial to protect it from light.[11] The headspace of the vial should be purged with an inert gas (argon or high-purity nitrogen) to displace all oxygen. For long-term stability, storage at -20°C or, ideally, -80°C is required.[12]

  • Stock Solutions: Solutions are generally less stable than the solid material. Prepare stock solutions using anhydrous, deoxygenated solvents (see Q4). Aliquot the solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. Purge the headspace of each vial with inert gas before sealing. Store these aliquots at -20°C or -80°C.[11] This practice avoids repeated freeze-thaw cycles and minimizes exposure of the bulk stock to air during each use.

Q3: How should I handle the compound during routine experimental use (e.g., weighing, preparing solutions)?

A3: All handling must be performed with the assumption that the compound is air- and light-sensitive.[1][13]

  • Atmosphere: Whenever possible, handle the solid compound inside an inert-atmosphere glovebox (<1 ppm O₂ and H₂O).[14][15] If a glovebox is unavailable, use Schlenk line techniques.[1][16] This involves using specialized glassware that allows you to work under a positive pressure of inert gas, preventing atmospheric contamination.

  • Weighing: If weighing outside a glovebox, do so quickly. A recommended technique is to briefly remove the container from the inert atmosphere, weigh the required amount, and immediately re-purge the container with inert gas before re-sealing.

  • Light Exposure: Minimize exposure to ambient light at all times. Use amber glassware or wrap standard glassware in aluminum foil. Work in a dimly lit area or use a yellow-light fume hood if possible.

Q4: What solvents are recommended for preparing stock solutions, and how should they be treated before use?

A4: The choice of solvent is critical. It must be free of water and dissolved oxygen, which can directly participate in degradation.

  • Recommended Solvents: High-purity, anhydrous-grade solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Toluene are suitable choices.

  • Solvent Preparation: Even high-quality anhydrous solvents contain dissolved oxygen. Before use, the solvent must be deoxygenated. The most effective method is to perform three to four "freeze-pump-thaw" cycles.[14][15] A simpler, though less rigorous, method is to bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes. Store the degassed solvent over molecular sieves under an inert atmosphere.[14]

Troubleshooting Guide

This guide provides a problem-and-solution framework for common experimental issues that may arise from compound degradation.

Problem / Observation Potential Cause Recommended Action & Scientific Rationale
Inconsistent biological activity or a gradual loss of potency from the same stock solution. Compound Degradation in Solution. Action: Discard the old stock solution. Prepare a fresh stock from solid material using deoxygenated solvent and proper inert-atmosphere techniques. Aliquot into single-use vials for storage at -80°C. Rationale: Repeated exposure to air during use, even for brief moments, introduces oxygen that degrades the compound over time. Freeze-thaw cycles can also accelerate degradation by expelling dissolved inert gas and allowing air ingress.
Appearance of new peaks in HPLC/LC-MS analysis, often at different retention times. Oxidative or Photodegradation. Action: 1. Re-analyze a freshly prepared sample, ensuring minimal exposure to light and air during preparation and injection. 2. If new peaks persist, analyze the solid starting material to confirm its purity. 3. Review all handling and storage procedures against the protocols in this guide. Rationale: Degradation products, such as quinones or hydroxylated species, will have different polarities and molecular weights, resulting in distinct chromatographic peaks.[3][17]
Solid material or prepared solutions develop a yellow or brownish tint over time. Significant Oxidation. Action: The sample is likely heavily degraded and should be discarded. Do not use it for experiments. Obtain a fresh, validated lot of the compound. Rationale: Color changes in aromatic compounds often indicate the formation of highly conjugated, oxidized species like quinones, which are common degradation products of phenanthrenes.[4] This is a clear visual indicator of compromised sample integrity.
Poor solubility of the compound in a previously suitable solvent. Formation of Insoluble Degradation Products or Polymeric Byproducts. Action: Filter a small amount of the suspension and analyze both the soluble portion and the solid precipitate by LC-MS or another suitable technique. This can help identify the degradation products. Discard the batch and implement stricter handling protocols. Rationale: Oxidation can sometimes lead to polymerization or the formation of less soluble byproducts, altering the physical properties of the sample.

Data & Workflow Visualization

Recommended Storage Conditions Summary
ConditionParameterIdealAcceptable (Short-Term)UnacceptableRationale for Ideal Condition
Solid Temperature -80°C-20°C4°C or Room TempMinimizes molecular motion and the rate of any potential degradation reactions.[11]
Atmosphere Inert Gas (Argon/N₂)Inert Gas (Argon/N₂)AirPrevents oxidation of the electron-rich aromatic system.[1][13]
Container Sealed Amber Glass VialSealed Amber Glass VialClear Vial / UnsealedProtects from photodegradation and atmospheric contamination.[11]
Solution Temperature -80°C (Single-use aliquots)-20°C (Single-use aliquots)4°C or Room TempDrastically slows degradation kinetics in the less stable solution state.
Atmosphere Inert Gas HeadspaceInert Gas HeadspaceAirPrevents rapid oxidation in the solution phase.
Solvent Anhydrous, DeoxygenatedAnhydrousStandard GradeRemoves key reactants (oxygen, water) that drive degradation pathways.[14]
Workflow for Handling Air- and Light-Sensitive Compounds

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage & Use cluster_fail Degradation Pathway b0 Obtain Compound in Amber Vial a0 Transfer Solid to Glovebox/Schlenk Line b0->a0 b1 Prepare Anhydrous, Deoxygenated Solvent a2 Dissolve in Prepared Solvent b1->a2 a1 Weigh Required Amount a0->a1 d0 Exposure to Air/Light/Moisture a0->d0 a1->a2 a3 Aliquot into Single-Use Amber Vials a2->a3 a2->d0 a4 Purge Headspace with Inert Gas & Seal a3->a4 c0 Store Aliquots at -80°C a4->c0 c1 Use One Aliquot per Experiment c0->c1 c2 Discard Unused Portion of Aliquot c1->c2 d1 Oxidation & Photodegradation d0->d1 d2 Compromised Sample (Discard) d1->d2

Caption: Recommended workflow for handling this compound.

References

  • Vertex AI Search. (2018).
  • PubMed. (2012).
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
  • Fisher Scientific. (n.d.).
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
  • National Institutes of Health (NIH). (n.d.). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. [Link]
  • ResearchGate. (2012).
  • Eawag. (1999).
  • ResearchGate. (2021). Effect of storage time and temperature on parent and oxygenated polycyclic aromatic hydrocarbons in crude and refined vegetable oils | Request PDF. [Link]
  • Atlantis Press. (2015). Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface. [Link]
  • ResearchGate. (2022).
  • DTU Research Database. (n.d.). Stability of PAHs standards. [Link]
  • National Institutes of Health (NIH). (2021).
  • ACS Publications. (2022). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. [Link]
  • MDPI. (2023). Occurrence, Concentration and Toxicity of 54 Polycyclic Aromatic Hydrocarbons in Butter during Storage. [Link]
  • ACS Publications. (2023). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs)
  • PubMed. (2001).
  • ResearchGate. (2020). Photocatalytic degradation of phenanthrene under various synthesized.... [Link]
  • PubMed. (2020). Aporphine and phenanthrene alkaloids with antioxidant activity from the roots of Stephania tetrandra. [Link]
  • National Institutes of Health (NIH). (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. [Link]
  • Google Patents. (2006).
  • ResearchGate. (2023). Effects of phenanthrene on the activity changes of antioxidant response.... [Link]
  • ResearchGate. (2015). Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface. [Link]
  • PubMed. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. [Link]
  • ResearchGate. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. [Link]
  • CD BioSustainable. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 2,3,4,6,7-Pentamethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol. [Link]
  • Organic Syntheses. (n.d.). Phenanthrene, 9,10-dihydro-. [Link]
  • PubMed Central. (n.d.).
  • Engineered Science Publisher. (n.d.).
  • Polish Journal of Environmental Studies. (n.d.).
  • CAS Common Chemistry. (n.d.). 2,3,4,6,7-Pentamethoxy-N-methyl-1-phenanthreneethanamine. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Dihydrophenanthrenes. [Link]
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

Sources

Technical Support Center: Navigating Cell Viability Assay Interference by 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support resource for researchers utilizing 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene in cell-based assays. This comprehensive guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential interference with common cell viability and cytotoxicity assays. As a phenanthrene derivative, this compound possesses chemical properties that can interact with assay reagents, potentially leading to inaccurate and misleading results.[1] This resource is designed to empower researchers, scientists, and drug development professionals to identify, troubleshoot, and overcome these challenges, ensuring the integrity of their experimental data.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with standard cell viability assays?

Yes, it is highly probable. Phenolic compounds, including dihydrophenanthrenes, are known to have antioxidant properties.[2] This characteristic can lead to interference with cell viability assays that are based on redox reactions. This is particularly true for tetrazolium-based assays such as MTT, XTT, MTS, and WST-1, as well as resazurin-based assays.[3][4]

Q2: What is the primary mechanism of this interference?

The primary mechanism of interference is the direct chemical reduction of the assay substrate by the compound, independent of cellular metabolic activity.[3][5] Assays like the MTT assay rely on the reduction of a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by cellular dehydrogenases in metabolically active cells to form a colored formazan product.[6] Antioxidant compounds can directly reduce the tetrazolium salt, leading to a false-positive signal that suggests higher cell viability than is actually present, potentially masking true cytotoxic effects.[3]

Q3: My results show an unexpected increase in "cell viability" at higher concentrations of the compound. What does this indicate?

This is a classic hallmark of assay interference.[7] The dose-dependent increase in signal is likely due to the direct chemical reduction of the assay reagent by this compound.[8] Instead of reflecting the health of the cells, you are likely measuring the chemical reactivity of your compound.

Q4: Are there specific cell viability assays that are more or less susceptible to interference by this compound?

Yes, the choice of assay is critical. Assays based on different cellular processes will have varying susceptibility to interference.

Assay TypePrinciplePotential for Interference
Tetrazolium Reduction (MTT, MTS, XTT, WST-1)Measures metabolic activity via dehydrogenase reduction of tetrazolium salts.[6][9]High . The compound's reducing potential can directly convert the tetrazolium salt to formazan.[3]
Resazurin (alamarBlue) Reduction Measures metabolic activity via reduction of resazurin to fluorescent resorufin.[4]High . Similar to tetrazolium assays, the compound can directly reduce resazurin.[4]
ATP Quantification (e.g., CellTiter-Glo®)Measures ATP levels, an indicator of metabolically active cells.[4]Low . This assay is generally not affected by the reducing potential of antioxidant compounds.[2]
Protease Viability Marker Assay Measures the activity of a protease marker found only in viable cells.[10]Low to Moderate . Interference is less likely but should be validated with a cell-free control.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3]Low to Moderate . Interference is less likely but the compound's color could interfere with absorbance readings.
Sulforhodamine B (SRB) Assay Measures total protein content as an estimation of cell number.[5]Low . This assay is not dependent on redox activity.[5]
Trypan Blue Exclusion Distinguishes viable from non-viable cells based on membrane integrity.[10]Low . This is a direct microscopic count and not susceptible to chemical interference.[10]

Troubleshooting Guide

If you suspect that this compound is interfering with your cell viability assay, follow this step-by-step troubleshooting workflow.

G A Start: Suspicious Viability Data (e.g., increased viability with dose) B Step 1: Perform Cell-Free Control Experiment A->B C Does the compound react with the assay reagent? B->C D Yes: Interference Confirmed C->D Yes E No: Interference Unlikely C->E No F Step 2: Implement Mitigation Strategy D->F G Option A: Wash cells before adding assay reagent F->G H Option B: Switch to an Orthogonal Assay (e.g., ATP-based, SRB, Trypan Blue) F->H I Step 3: Validate New Assay with Cell-Free Control H->I J Does interference persist? I->J K Yes J->K Yes L No: Proceed with Validated Assay J->L No M Consider alternative endpoints (e.g., apoptosis assays) K->M

Caption: Troubleshooting workflow for assay interference.

Step 1: Perform a Cell-Free Control Experiment

Objective: To definitively determine if this compound directly reacts with your assay reagent.[3]

Procedure:

  • Prepare a multi-well plate with the same concentrations of the compound used in your cellular experiment, but in cell-free culture medium.

  • Include wells with vehicle control (e.g., DMSO) and wells with medium only.

  • Add the cell viability assay reagent (e.g., MTT, XTT, resazurin) to these wells.[7]

  • Incubate for the same duration as your cellular experiment.[7]

  • Measure the absorbance or fluorescence as you would for your cell-based assay.[7]

Interpretation:

  • Signal increase in compound wells: This confirms direct chemical reduction of the reagent and assay interference.

  • No signal change: Interference from direct reduction is unlikely. Consider other potential issues such as compound color interference or effects on cellular metabolism.

Step 2: Mitigation Strategies if Interference is Confirmed

If the cell-free control confirms interference, you have two primary options:

Option A: Modify Your Existing Protocol

For some compounds, it may be possible to wash the cells to remove the interfering compound before adding the assay reagent.

Procedure:

  • After the treatment period, carefully aspirate the medium containing this compound.

  • Gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.[5]

  • Add fresh medium containing the assay reagent.

  • Proceed with the standard assay protocol.

Note: This method may not be effective if the compound has been taken up by the cells and is present intracellularly.[5]

Option B: Switch to an Orthogonal (Alternative) Assay

The most robust solution is to switch to an assay that relies on a different biological principle and is less susceptible to chemical interference.[5]

Recommended Alternative Assays:

  • ATP-Based Luminescence Assay: This is often the best alternative as it measures ATP, a direct indicator of cell viability, and is not a redox-based assay.[2][4]

  • Sulforhodamine B (SRB) Assay: This assay quantifies total protein content, which correlates with cell number, and is not affected by the compound's redox potential.[11]

  • Trypan Blue Exclusion Assay: A straightforward method that assesses cell membrane integrity. Viable cells with intact membranes exclude the dye.[10]

Step 3: Validate the Chosen Alternative Assay

It is crucial to validate any new assay to ensure it is not also subject to unforeseen interference by your compound. Repeat the cell-free control experiment (Step 1) with your chosen alternative assay before proceeding with your cell-based experiments.

Experimental Protocols

Protocol 1: ATP-Based Luminescence Assay

Principle: This assay quantifies ATP, the presence of which is an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells, and the resulting luminescent signal is proportional to the amount of ATP.[2]

Methodology:

  • Plate cells in a 96-well opaque-walled plate and treat with various concentrations of this compound for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of cell culture medium in each well.[8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure luminescence using a plate-reading luminometer.

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Methodology:

  • Plate cells in a 96-well plate and treat with the compound for the desired duration.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.[8]

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.[8]

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[8]

  • Measure the absorbance at 510 nm using a microplate reader.[8]

Potential Effects on Mitochondrial Function

It is important to consider that phenanthrene derivatives and other natural polyphenolic compounds can have direct effects on mitochondrial function, which may or may not be related to cytotoxicity.[12][13] These compounds have been reported to modulate mitochondrial biogenesis, oxidative phosphorylation, and the production of reactive oxygen species (ROS).[12][14] Therefore, if you observe changes in viability with a validated assay, it is crucial to consider that these may be due to the compound's impact on mitochondrial health and not necessarily an artifact of the assay itself.

References

  • Vertex AI Search. (2017).
  • BenchChem. (2025). Technical Support Center: Navigating Cell Viability Assay Interference by DL-Syringaresinol.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays.
  • Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments - 4B.
  • CLYTE. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).
  • Abcam. (n.d.).
  • ChemBK. (n.d.). This compound.
  • Abcam. (n.d.). Cell viability assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Niranthin Interference in Cell Viability Assays.
  • CD BioSustainable. (n.d.). This compound.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Anticancer Research. (n.d.).
  • ResearchGate. (2025). (PDF) A comparative study of MTT and WST-1 assays in cytotoxicity analysis.
  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay.
  • MedChemExpress. (n.d.). This compound | Active Compound.
  • Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide.
  • InChI Key. (n.d.). 2,3,5,7-tetramethoxy-9,10-dihydrophenanthrene.
  • BOC Sciences. (n.d.). This compound (CAS No: 35323-53-6).
  • BenchChem. (2025). Application Notes and Protocols for Determining the Cell Viability Effects of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene.
  • ResearchGate. (2025). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Request PDF.
  • National Institutes of Health. (n.d.).
  • Chinese Pharmaceutical Journal. (2007). Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes.
  • Molecules. (n.d.). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay.
  • National Institutes of Health. (2023). 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene from Dendrobium officinale Exhibited Antitumor Activities for HeLa Cells.
  • National Institutes of Health. (2021). Targeting Mitochondrial Biogenesis with Polyphenol Compounds - PMC.
  • National Institutes of Health. (n.d.). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC - PubMed Central.
  • PubMed. (2016). Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells.
  • MDPI. (n.d.). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis.

Sources

refining extraction protocol for higher purity of natural dihydrophenanthrenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refining of natural dihydrophenanthrene extraction protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable bioactive compounds with high purity. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Foundational Knowledge & Initial Extraction

Natural dihydrophenanthrenes are a class of stilbenoids structurally derived from the phenanthrene backbone.[1] They are typically colorless to yellowish solids, poorly soluble in water but soluble in organic solvents like chloroform, ethyl acetate, and acetone.[1] Understanding their chemical nature is paramount to designing an effective extraction and purification strategy.

FAQ 1.1: What is the best initial solvent for extracting dihydrophenanthrenes from plant material?

The choice of solvent is critical and depends on the specific dihydrophenanthrene and the plant matrix. A multi-step or sequential extraction approach is often most effective.

  • Initial Non-Polar Wash: Begin with a non-polar solvent like n-hexane. This step is crucial for removing lipids, waxes, and other non-polar compounds that can interfere with subsequent purification steps.

  • Primary Extraction with Intermediate Polarity Solvents: Dihydrophenanthrenes, being moderately polar, are effectively extracted using solvents like dichloromethane (DCM), ethyl acetate, or acetone.[1][2] A mixture of solvents can also be highly effective. For instance, a dichloromethane/methanol (DCM/MeOH) mixture (e.g., 95:5, v/v) has been shown to be selective for stilbenoids and phenanthrene derivatives in orchids.[2][3]

  • Consideration for Phenolic Hydroxyl Groups: The presence of hydroxyl groups on the dihydrophenanthrene structure increases their polarity. For dihydrophenanthrenes with multiple hydroxyl groups, increasing the polarity of the extraction solvent by using higher proportions of methanol or ethanol may be beneficial.[4]

Expert Insight: The goal of the initial extraction is not just to solubilize the target compound but also to achieve a preliminary fractionation. By starting with a non-polar solvent and progressively increasing the polarity, you can selectively remove different classes of compounds, simplifying the downstream purification process.

Table 1: Solvent Properties for Dihydrophenanthrene Extraction
SolventPolarity IndexBoiling Point (°C)Key Characteristics & Use Cases
n-Hexane0.169Excellent for initial defatting and removal of non-polar impurities.
Dichloromethane (DCM)3.140Good for extracting moderately polar compounds; volatile and easy to remove.
Ethyl Acetate4.477A versatile solvent for a wide range of polarities; less toxic than DCM.
Acetone5.156Effective for more polar dihydrophenanthrenes; miscible with water.
Methanol5.165Used for highly polar compounds, often in combination with less polar solvents.

Section 2: Troubleshooting the Purification Workflow

Achieving high purity often requires multiple chromatographic steps. This section addresses common issues encountered during this critical phase.

Workflow Diagram: General Dihydrophenanthrene Purification

Dihydrophenanthrene Purification Workflow General Dihydrophenanthrene Purification Workflow cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_final_polishing Final Polishing Start Dried Plant Material Defat Hexane Wash (Defatting) Start->Defat Extract Extraction (e.g., DCM/MeOH) Defat->Extract Crude Crude Extract Extract->Crude CC Silica Gel Column Chromatography Crude->CC Apply to column Fractions Collect Fractions CC->Fractions TLC TLC Analysis Fractions->TLC Pool Pool Pure Fractions TLC->Pool Prep_HPLC Preparative HPLC or Sephadex Pool->Prep_HPLC Further purification Final_Compound High-Purity Dihydrophenanthrene (>95%) Prep_HPLC->Final_Compound

Caption: A general workflow for the extraction and purification of dihydrophenanthrenes.

Question 2.1: My dihydrophenanthrene is co-eluting with other similar compounds during silica gel chromatography. How can I improve separation?

This is a common challenge, especially when dealing with isomers or compounds with very similar polarities.

Causality: Poor separation on a silica gel column occurs when the differential affinity of the compounds for the stationary phase is insufficient. This can be due to an inappropriate solvent system or overloading the column.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • TLC First: Before running a large column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.

    • Solvent Combinations: For phenanthrene derivatives, mixtures of a non-polar solvent (like hexane or petroleum ether) with a slightly more polar solvent (like ethyl acetate or dichloromethane) are often effective.[5]

    • Try Different Solvent Systems: If a hexane/ethyl acetate gradient is not working, consider trying a hexane/acetone or a chloroform/methanol system. Small additions of a third solvent can sometimes dramatically alter selectivity.

  • Reduce the Column Load: Overloading is a frequent cause of poor separation. A general rule of thumb is to load no more than 1-5% of the silica gel mass with your crude extract.[5] For difficult separations, this may need to be reduced further.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider alternatives:

    • Reversed-Phase Chromatography (C18): This is an excellent alternative, especially for moderately polar compounds. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used.[6]

    • Sephadex LH-20: This size-exclusion chromatography medium is effective for separating compounds based on their molecular size and can also provide some partitioning effects. It is often used as a polishing step after initial silica gel chromatography.[7][8]

Question 2.2: I am experiencing low yield of my dihydrophenanthrene after purification. What are the potential causes and solutions?

Low yield can be attributed to several factors, from incomplete extraction to degradation of the target compound.

Causality: Dihydrophenanthrenes, like many phenolic compounds, can be susceptible to degradation through oxidation, especially at elevated temperatures or with prolonged exposure to light and air.[9]

Troubleshooting Steps:

  • Re-evaluate Extraction Efficiency:

    • Ensure the plant material was finely ground to maximize surface area.

    • Perform multiple extraction cycles. The first extraction may not be exhaustive.

    • Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE), which can improve efficiency and reduce extraction time.[2][10]

  • Minimize Degradation:

    • Temperature: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C).

    • Light and Air: Protect your extracts and fractions from light by using amber vials or covering glassware with aluminum foil. Work quickly to minimize exposure to air.

    • pH: The stability of phenolic compounds can be pH-dependent. Ensure that solvents are neutral and avoid strongly acidic or basic conditions unless part of a specific protocol step.

  • Check for Irreversible Adsorption: Some highly polar compounds can irreversibly bind to the silica gel in normal-phase chromatography. If you suspect this is happening, you may need to switch to a different stationary phase or add a small amount of a polar modifier (like acetic acid or triethylamine, if compatible with your compound) to the mobile phase to improve recovery.

Question 2.3: My final product, confirmed by NMR, still shows minor impurities in the HPLC analysis. How can I achieve >98% purity?

This is a common scenario where a final "polishing" step is required to remove trace impurities.

Causality: Minor impurities may be structurally very similar to the target compound, making them difficult to remove with standard column chromatography.

Troubleshooting Steps:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for final purification.[6][11]

    • Method Development: Develop an analytical HPLC method first to achieve baseline separation of your target compound from the impurities.

    • Scale-Up: Transfer the analytical method to a preparative scale system with a larger column and higher flow rate.

    • Fraction Collection: Use a fraction collector triggered by UV detection to isolate the peak corresponding to your pure dihydrophenanthrene.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus eliminating issues of irreversible adsorption.[6][12] It has been successfully used for the preparative separation of dihydrophenanthrenes.[12]

    • Solvent System Selection: The choice of the two-phase solvent system is critical and is typically based on the partition coefficient (K) of the target compound. A suitable K value is between 0.5 and 2.0. A common system for dihydrophenanthrenes is n-hexane/ethyl acetate/methanol/water in various ratios.[12]

  • Crystallization: If your compound is a solid and you have a sufficiently concentrated, pure fraction, crystallization can be an excellent final purification step to remove amorphous impurities.

Troubleshooting Logic Diagram

Purity Troubleshooting Logic Troubleshooting Low Purity in Dihydrophenanthrene Isolation start Low Purity after Initial Chromatography q1 Are peaks overlapping / co-eluting? start->q1 a1_yes Optimize Mobile Phase (TLC) Reduce Column Load Change Stationary Phase (C18, Sephadex) q1->a1_yes Yes q2 Is the yield also low? q1->q2 No q3 Are there only minor impurities remaining? a1_yes->q3 a2_yes Check for Degradation (Heat, Light, Air) Improve Extraction Efficiency Consider Irreversible Adsorption q2->a2_yes Yes q2->q3 No a2_yes->q3 a3_yes Use Preparative HPLC Consider HSCCC Attempt Crystallization q3->a3_yes Yes end_node Achieved High Purity a3_yes->end_node

Caption: A logical diagram for troubleshooting common purity issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use maceration for the initial extraction?

    • A: Yes, maceration (soaking the plant material in a solvent) is a simple and common method.[13] However, for higher efficiency and to reduce extraction time, consider methods like sonication or Soxhlet extraction, being mindful of the potential for thermal degradation with the latter.[9][13]

  • Q: How do I know which fractions to pool after column chromatography?

    • A: Use TLC to analyze each fraction. Spot a small amount of each fraction on a TLC plate alongside your crude extract. Develop the plate in the same solvent system used for the column. Fractions that show a single spot at the same Rf value as your target compound can be pooled.

  • Q: My dihydrophenanthrene seems to be unstable and changes color over time. What can I do?

    • A: This is likely due to oxidation. Dihydrophenanthrenes, being phenolic, can oxidize to form quinone-type structures, which are often colored.[14] To mitigate this, store your purified compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed vial, protected from light, and at low temperatures (-20°C or -80°C). Dissolving it in a degassed solvent can also help for short-term storage.

  • Q: What are some common impurities to expect?

    • A: Besides other dihydrophenanthrenes, common impurities can include bibenzyls, phenanthrenes, flavonoids, and other phenolic compounds that are often found in the same plant sources.[12][15] The initial defatting step also helps remove lipids and chlorophyll.

References

  • Wikipedia. (n.d.). Dihydrophenanthrenes.
  • ResearchGate. (n.d.). Metabolic pathways for the degradation of phenanthrene in bacteria.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyrene and phenanthrene.
  • PubMed. (2014). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography.
  • Hilaris Publisher. (2024). Isolation and Purification Techniques in Natural Products Chemistry.
  • Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry.
  • NIH. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
  • ChemicalBook. (n.d.). 9,10-DIHYDROPHENANTHRENE | 776-35-2.
  • PubChem. (n.d.). 9,10-Dihydrophenanthrene.
  • Eawag-BBD. (1999). Phenanthrene (fungal 9S,10S) Degradation Pathway.
  • PubChem. (n.d.). 1,2-Dihydrophenanthrene.
  • NIH. (n.d.). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Books. (2022). Chapter 12: Isolation and Purification of Natural Products.
  • PubMed Central. (n.d.). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review.
  • ChemicalBook. (n.d.). 776-35-2(9,10-DIHYDROPHENANTHRENE) Product Description.
  • YouTube. (2024). Extraction of Natural Products.
  • PMC - NIH. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • Bohrium. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • MDPI. (n.d.). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species.
  • Organic Syntheses Procedure. (n.d.). Phenanthrene, 9,10-dihydro.
  • PubMed Central. (n.d.). Improvement of Phenolic Compound Extraction by Using Ion Exchange Chromatography and Evaluation of Biological Activities of Polyphenol-enriched Fraction of Rosa canina Fruits.
  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food.
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • ijrpr. (n.d.). Sources of Pharmaceutical Impurities in Formulations: - A Review.
  • Journal of the American Chemical Society. (n.d.). Dihydrodiols from anthracene and phenanthrene.
  • ResearchGate. (2025). Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators.
  • PubMed Central. (n.d.). Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells.
  • Scilit. (2025). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species.
  • PubMed. (n.d.). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry.
  • (n.d.). Dihydrophenanthrene Dimers: Why and Where It Is Possible to Isolate Their Precursors.
  • (n.d.). Sources of Impurities in Medicinal agents.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • (n.d.). Dihydrophenanthrene Dimers: Why and Where It Is Possible to Isolate Their Precursors.
  • PMC - PubMed Central. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.
  • Benchchem. (n.d.). Navigating the Purification of 4-Phenanthrenamine: A Technical Troubleshooting Guide.
  • White Rose Research Online. (n.d.). green solvent selection guides.
  • MDPI. (n.d.). Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells.
  • PubMed. (n.d.). Sonolytic Reactions of Phenanthrene in Organic Extraction Solutions.
  • ResearchGate. (2025). Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells.
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
  • PMC - NIH. (n.d.). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus.

Sources

Technical Support Center: Scale-Up Synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a complex, multi-step synthesis, scaling up presents unique challenges in reaction kinetics, thermal management, impurity profiling, and purification.

This guide provides a recommended synthetic strategy based on robust and scalable chemical transformations. It addresses common problems through detailed troubleshooting guides and FAQs, focusing on the underlying chemical principles to empower you to make informed decisions during your development campaign.

Recommended Scale-Up Synthetic Strategy: An Overview

The synthesis of this compound can be efficiently approached via a convergent strategy involving the formation of a stilbene intermediate, followed by an intramolecular cyclization. This pathway is selected for its reliance on well-understood, scalable reactions and the availability of starting materials. The core strategy involves three key stages:

  • Phosphonium Salt Formation: Preparation of a triphenylphosphonium salt from a substituted benzyl halide.

  • Wittig Reaction: Coupling of the resulting ylide with a substituted benzaldehyde to form the crucial stilbene intermediate.

  • Intramolecular Heck Cyclization: Palladium-catalyzed cyclization of the stilbene to yield the target 9,10-dihydrophenanthrene core.

This workflow is visualized in the diagram below.

G cluster_0 Stage 1: Ylide Precursor Synthesis cluster_1 Stage 2: Stilbene Formation (Wittig Reaction) cluster_2 Stage 3: Intramolecular Heck Cyclization A 2,3,4-Trimethoxybenzyl Alcohol B 2,3,4-Trimethoxybenzyl Bromide A->B  PBr3 C (2,3,4-Trimethoxybenzyl)triphenylphosphonium Bromide B->C  PPh3, Toluene E (Z/E)-1-(2-Bromo-4,5-dimethoxyphenyl)-2-(2,3,4-trimethoxyphenyl)ethene C->E  Base (e.g., NaHMDS), THF D 2-Bromo-4,5-dimethoxybenzaldehyde D->E F This compound E->F  Pd(OAc)2, PPh3,  Cs2CO3, DMF

Caption: Proposed three-stage synthetic workflow for scale-up.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during the synthesis, followed by expert analysis and recommended solutions.

Stage 1 & 2: Wittig Reaction for Stilbene Formation

The Wittig reaction is a cornerstone of this synthesis, but it is sensitive to conditions, especially at scale.

Question 1: My Wittig reaction yield is low or the reaction has stalled. What are the common causes?

Answer: Low yield in a Wittig reaction at scale is a frequent issue, often stemming from three primary factors: the quality of the ylide, reaction conditions, and substrate stability.

  • Cause A: Inactive Ylide/Incomplete Formation: The phosphonium ylide is moisture-sensitive. Trace water in the solvent (THF) or on the glassware will quench the strong base (e.g., NaHMDS, n-BuLi) and the ylide itself.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents freshly distilled from a suitable drying agent or sourced from a sealed bottle. On a large scale, solvent integrity is paramount.

  • Cause B: Inefficient Deprotonation: If the base is not strong enough or added improperly, ylide formation will be incomplete.

    • Solution: For gram-to-kilogram scale, we recommend using commercially available, pre-titrated solutions of strong bases like NaHMDS or KHMDS. Add the base slowly to the phosphonium salt slurry at a controlled temperature (e.g., 0 °C) to manage the exotherm and ensure complete deprotonation, typically indicated by a deep red or orange color change.

  • Cause C: Side Reactions: The aldehyde starting material can undergo self-condensation (Cannizzaro reaction) under strongly basic conditions if the ylide is not present in sufficient concentration to react first.

    • Solution: Employ an inverse addition strategy. Add the aldehyde solution slowly to the pre-formed ylide solution. This ensures the aldehyde always encounters an excess of the nucleophilic ylide, minimizing side reactions.

Question 2: The reaction produces an inseparable mixture of Z and E isomers of the stilbene. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the Wittig reaction is dictated by the stability of the ylide. For the proposed synthesis, you are likely using a semi-stabilized ylide, which often gives mixtures of isomers.

  • Insight: For the subsequent Heck cyclization, the stereochemistry of the double bond is often inconsequential as the reaction proceeds through a mechanism that does not depend on the initial olefin geometry.[1][2] The key is to produce a consistent ratio of isomers batch-to-batch for a robust process.

  • Recommendation: Instead of trying to force high selectivity, which can be difficult and costly to scale, focus on achieving a consistent Z/E ratio. Document the ratio produced under your standard conditions. The primary goal is to ensure both isomers are consumed in the next step. If purification is necessary at this stage, it's often more practical to take the mixture forward.

Stage 3: Intramolecular Heck Cyclization

This palladium-catalyzed C-C bond formation is the key ring-closing step. Its success at scale depends on catalyst activity, reaction kinetics, and impurity management.

Question 3: The Heck reaction is sluggish, incomplete, or fails entirely. How do I troubleshoot the catalytic cycle?

Answer: Failure of a Heck reaction typically points to issues with the catalyst, reagents, or the presence of catalytic poisons.

  • Cause A: Inactivated Palladium Catalyst: The active Pd(0) species is sensitive to oxygen. Insufficient inerting of the reactor can lead to oxidation and catalyst death.

    • Solution: The reaction vessel must be thoroughly purged with an inert gas. For large-scale reactions, this involves multiple vacuum/nitrogen backfill cycles. Use degassed solvents. A simple method is to sparge the solvent with nitrogen or argon for 30-60 minutes prior to use.

  • Cause B: Inappropriate Ligand or Base: The choice of phosphine ligand and base is critical. Triphenylphosphine (PPh₃) is a good starting point, but its concentration and the choice of base can significantly impact the reaction rate.[3][4]

    • Solution: Ensure the Pd:Ligand ratio is appropriate (typically 1:2 to 1:4). Cesium carbonate (Cs₂CO₃) is often an effective base for these transformations.[5] If the reaction is slow, consider a more electron-rich phosphine ligand, but be aware this can change the impurity profile.

  • Cause C: Presence of Inhibitors: Halide ions from the starting material or other sources can coordinate to the palladium center and inhibit catalysis.

    • Solution: Ensure the stilbene intermediate is reasonably pure. If it contains excess bromide, it could interfere. While some halide is necessary for the catalytic cycle, high concentrations can be detrimental.

Question 4: After the Heck reaction, I observe significant amounts of palladium black. What does this mean and how can I prevent it?

Answer: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.

  • Insight: This is often a sign of either an unstable ligand-palladium complex or reaction temperatures being too high for the catalyst's stability.

  • Troubleshooting Workflow:

G A Problem: Palladium Black Observed B Is the reaction temperature too high? A->B G Is the solvent properly degassed? A->G C Lower reaction temperature. Monitor conversion vs. time. B->C Yes D Is the ligand concentration sufficient? B->D No I Successful Reaction C->I E Increase Pd:Ligand ratio (e.g., from 1:2 to 1:4). D->E No F Consider a more robust ligand (e.g., bidentate). D->F Tried, still fails E->I F->I H Improve inerting and degassing procedures. G->H No H->I

Caption: Troubleshooting decision tree for palladium black formation.

Scale-Up & Purification

Question 5: Column chromatography was effective in the lab, but it's not practical for a 1 kg batch. What are my purification options for the final product?

Answer: This is a critical scale-up challenge. The strategy must shift from chromatography to bulk purification methods like recrystallization or trituration.

  • Step 1: Impurity Profile Analysis: First, identify the major impurities via LC-MS and NMR. Common impurities include unreacted stilbene, de-brominated stilbene, and potentially oligomeric byproducts.

  • Step 2: Develop a Recrystallization Protocol:

    • Solvent Screen: Test a range of solvents and solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane, toluene). The ideal system will dissolve the product when hot but allow it to crystallize with high purity upon cooling, while keeping impurities in the mother liquor.

    • Optimization: Carefully control the cooling rate. Slow cooling generally produces larger, purer crystals. Seeding the solution with a small amount of pure product can aid crystallization.

  • Step 3: Trituration/Slurry Washes: If recrystallization does not provide sufficient purity, washing the crude solid with a solvent that dissolves the impurities but not the product can be highly effective. For example, a slurry wash with cold ethyl acetate or diethyl ether might remove non-polar impurities.

Quantitative Data & Protocols
Table 1: Recommended Reaction Parameters at Scale
ParameterStage 2: Wittig ReactionStage 3: Heck Cyclization
Scale 100 g Stilbene 100 g Dihydrophenanthrene
Solvent Volume 2 L Anhydrous THF1.5 L Degassed DMF
Key Reagent Stoich. Aldehyde (1.0 eq)Stilbene (1.0 eq)
Phosphonium Salt (1.1 eq)Pd(OAc)₂ (0.01 eq)
NaHMDS (1.1 eq)PPh₃ (0.025 eq)
Cs₂CO₃ (2.0 eq)
Temperature 0 °C to RT85-95 °C
Reaction Time 2-4 hours4-8 hours
Typical Yield 80-90% (crude)75-85% (after workup)
Protocol 1: Scale-Up Intramolecular Heck Cyclization (Illustrative)

This protocol is for the synthesis of this compound from the stilbene precursor.

Materials:

  • (Z/E)-1-(2-Bromo-4,5-dimethoxyphenyl)-2-(2,3,4-trimethoxyphenyl)ethene (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq)

  • Triphenylphosphine (PPh₃, 0.025 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous, Degassed Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: Ensure a multi-neck, jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/vacuum inlet.

  • Inerting: Purge the reactor by applying a vacuum to <10 torr and backfilling with nitrogen. Repeat this cycle three times.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with the stilbene starting material, cesium carbonate, triphenylphosphine, and palladium(II) acetate.

  • Solvent Addition: Add the degassed DMF via cannula or a pressure-equalizing dropping funnel.

  • Heating: Begin vigorous stirring and heat the reaction mixture to an internal temperature of 85-95 °C using a circulating oil bath on the reactor jacket.

  • Monitoring: Monitor the reaction progress by taking aliquots for TLC or LC-MS analysis. The reaction is typically complete when the starting stilbene is no longer detectable.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with additional ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

References
  • Siebert, A., Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link][6][7]
  • Nawrot-Modranka, J., et al. (2019). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 24(21), 3956. [Link][8][9]
  • Caballero, E., et al. (2016). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 21(7), 859. [Link][10]
  • Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link][1][2][11][12]
  • Milián, A., et al. (2020). Selective Synthesis of Phenanthrenes and Dihydrophenanthrenes via Gold-Catalyzed Cycloisomerization of Biphenyl Embedded Trienynes. Organic Letters, 22(20), 7953-7958. [Link][13]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

Sources

Technical Support Guide: Minimizing Side Products in Dihydrophenanthrene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for dihydrophenanthrene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, particularly the common and often frustrating issue of side product formation. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your yields. We will focus primarily on the most prevalent synthetic route—the photocyclization of stilbenes (the Mallory reaction)—and provide actionable strategies to ensure the integrity of your target molecule.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of dihydrophenanthrenes and their subsequent oxidation to phenanthrenes.

Q1: My photocyclization reaction (Mallory reaction) is resulting in a low yield of the desired phenanthrene product, and I'm recovering a lot of my initial stilbene. What's going wrong?

A: This is a classic issue often traced back to the stability of the key trans-4a,4b-dihydrophenanthrene (DHP) intermediate. Upon photochemical excitation, only the cis-stilbene isomer can undergo the 6π-electrocyclization to form the DHP.[1][2] This DHP intermediate is transient and unstable; in the absence of an efficient trapping agent (an oxidant), it will readily revert to cis-stilbene.[2][3]

Root Causes & Solutions:

  • Inefficient Oxidation: The rate of oxidation of the DHP intermediate must be faster than its rate of reversion. If oxygen is your only oxidant, the reaction can be slow and inefficient, especially for certain substrates.[3]

    • Solution: Ensure a more effective oxidant is present. While catalytic iodine is traditional, alternatives like TEMPO have proven superior in many cases.[4]

  • Insufficient Irradiation: Inadequate UV light exposure will result in a low concentration of the excited-state cis-stilbene needed for cyclization.

    • Solution: Verify the output of your UV lamp and ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz).

Q2: I'm observing a significant amount of a dimeric byproduct that is difficult to separate from my product. What is this, and how can I prevent its formation?

A: The byproduct is almost certainly a [2+2] cycloaddition product (a cyclobutane derivative). This side reaction is a major bottleneck, especially when using the traditional iodine/oxygen oxidant system.[4]

Causality & Prevention:

  • The Role of (E)-Stilbene: The desired phenanthrene product forms from the excited state of (Z)-stilbene (the cis-isomer).[4] In contrast, the undesired [2+2] cycloaddition primarily occurs from the (E)-stilbene (the trans-isomer).[4]

  • The Problem with Iodine: Iodine, while a catalyst for oxidation, also potently promotes the isomerization of the reactive (Z)-stilbene to the less productive (E)-stilbene.[4] This not only depletes the precursor for your desired reaction but actively encourages the formation of the dimer, drastically reducing your phenanthrene formation rate.[4]

  • Concentration Effects: Higher concentrations of the stilbene starting material can also increase the likelihood of intermolecular reactions like the [2+2] cycloaddition.[2]

Strategic Solutions:

  • Replace the Oxidant: The most effective strategy is to replace iodine. (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been shown to be a far more suitable oxidant. It does not promote the formation of (E)-stilbene and can produce a higher yield of phenanthrene in shorter times, even at increased stilbene concentrations, while significantly suppressing the [2+2] side reaction.[4]

  • Control Concentration: If you must use iodine, keep the stilbene concentration low (typically around 0.01 M) to disfavor the bimolecular cycloaddition.[2]

Q3: My stilbene precursor has an ortho-methoxy substituent, and I'm isolating a significant amount of an elimination byproduct. How can I favor the intended cyclization?

A: This occurs because substituents like methoxy groups in the ortho position can act as leaving groups during the rearomatization step of the DHP intermediate.[2] Under standard oxidative conditions (catalytic I₂/O₂), this elimination of methanol can be a significant competing pathway.[2]

Mitigation Strategy:

  • Stoichiometric Oxidant: One field-proven method to prevent this elimination is to change the reaction stoichiometry. Using a full equivalent of iodine (instead of a catalytic amount) can effectively suppress the elimination of methanol and favor the desired oxidative aromatization.[2]

Q4: I am using a meta-substituted stilbene and obtaining a mixture of 2- and 4-substituted phenanthrene regioisomers that are very difficult to separate. Can I improve the selectivity?

A: Unfortunately, controlling regioselectivity with meta-substituted stilbenes is a well-known challenge in the Mallory reaction. The cyclization can occur onto either side of the substituent, often leading to product mixtures.[3] While electronic factors can slightly favor one isomer, achieving high selectivity is often not possible with this method alone.[3][5]

Approaches to Consider:

  • Sacrificial Substituents: In some advanced applications, a "sacrificial" directing group can be placed on the substrate to favor one cyclization pathway, which is then removed in a later step.[5]

  • Alternative Synthesis Routes: If isomeric purity is critical, it may be necessary to abandon the photocyclization route in favor of a more regioselective method, such as a Pschorr cyclization or a palladium-catalyzed cross-coupling strategy, where the connectivity is unambiguously defined by the starting materials.[6][7]

Q5: What are the primary pros and cons of the common oxidants used to trap the dihydrophenanthrene intermediate?

A: The choice of oxidant is arguably the most critical parameter for minimizing side products. The table below summarizes the key characteristics of the most common choices.

OxidantProsConsBest Use Case
Iodine (I₂) / O₂ Inexpensive and traditional.[4]Promotes isomerization to (E)-stilbene, leading to [2+2] cycloaddition byproducts. [4] Can cause elimination with certain substrates.[2] Reaction rates can be slow.Simple, robust stilbenes where side reactions are minimal and yield is not the primary concern.
TEMPO Significantly reduces or eliminates [2+2] cycloaddition. [4] Leads to higher yields and faster reaction times.[4] Does not interfere with the desired reaction pathway.[4]More expensive than iodine.Recommended for most applications, especially with high-value substrates, at higher concentrations, or where dimer formation is a known issue.
Oxygen (O₂) alone The "greenest" and cheapest oxidant.Often results in slow and inefficient oxidation, leading to DHP reversion and low yields.[3] Unsatisfactory for many substrates.[3]When other oxidants are incompatible with sensitive functional groups and a lower yield is acceptable.

Section 2: Reaction Pathway & Troubleshooting Workflow

Understanding the competing reactions is key to successful troubleshooting. The diagrams below illustrate the photochemical pathways and a logical workflow for diagnosing issues in your synthesis.

G cluster_reaction Photochemical Reaction Pathways T trans-Stilbene ((E)-Stilbene) C cis-Stilbene ((Z)-Stilbene) T->C Dimer [2+2] Cycloadduct (Side Product) T->Dimer (Major Side Pathway, esp. with Iodine) C_excited Excited cis-Stilbene* C->C_excited DHP trans-4a,4b-Dihydrophenanthrene (DHP Intermediate) C_excited->DHP 6π-Electrocyclization (Conrotatory) DHP->C_excited Reversion (Side Reaction) Phen Phenanthrene (Desired Product) DHP->Phen Oxidation (TEMPO, I₂, O₂)

Caption: Key photochemical pathways in the Mallory reaction.

G start Low Yield or Impure Product q1 Is a significant dimeric byproduct observed in MS/NMR? start->q1 q2 Is unreacted stilbene the major component recovered? q1->q2 No cause1 Probable Cause: [2+2] Cycloaddition from (E)-stilbene, likely promoted by iodine. q1->cause1 Yes q3 Is an elimination product observed for an ortho-substituted stilbene? q2->q3 No cause2 Probable Cause: Inefficient oxidation of the DHP intermediate, leading to reversion back to cis-stilbene. q2->cause2 Yes cause3 Probable Cause: Elimination of the ortho-substituent is competing with oxidation. q3->cause3 Yes end Proceed with Optimized Reaction q3->end No sol1 Solution: 1. Replace Iodine with TEMPO as the oxidant. 2. Lower stilbene concentration. cause1->sol1 sol1->end sol2 Solution: 1. Use a more effective oxidant (TEMPO). 2. Verify UV lamp intensity and reaction time. cause2->sol2 sol2->end sol3 Solution: Use a full stoichiometric equivalent of iodine instead of a catalytic amount. cause3->sol3 sol3->end

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the quantitative analysis of this compound.

Q1: What is the recommended analytical technique for the quantitative analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is the most common and recommended technique for the quantitative analysis of phenanthrene derivatives like this compound.[1][2] This method offers a good balance of sensitivity, selectivity, and reproducibility. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives or when structural confirmation is required.[3][4] Quantitative ¹H-NMR (qHNMR) is an alternative for the analysis of natural products, though it may require more specialized expertise.[5]

Q2: How should I prepare my sample for HPLC analysis?

A2: Sample preparation is critical for accurate quantification. A general procedure involves:

  • Extraction: If the analyte is in a complex matrix (e.g., plant material, biological tissue), a suitable extraction method is necessary. This often involves solvent extraction with methanol or ethanol, followed by filtration.[2][6]

  • Dissolution: The extracted sample or pure compound should be dissolved in a solvent compatible with the mobile phase, typically methanol or acetonitrile.

  • Filtration: It is crucial to filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[7]

Q3: What are the key parameters for method validation?

A3: Method validation ensures that your analytical method is suitable for its intended purpose.[8] According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][9]

Q4: I am observing peak tailing in my chromatogram. What could be the cause?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Secondary Interactions: Interactions between the analyte and the stationary phase, such as silanol interactions.

  • Column Degradation: A void in the column packing or a contaminated guard column.

  • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH that is not optimal can lead to tailing.[10][11]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Chromatographic Issues

This guide addresses common problems observed in the HPLC chromatogram.

Problem Potential Causes Troubleshooting Steps
Baseline Drift - Changes in mobile phase composition.- Temperature fluctuations in the column or detector.- Column not properly equilibrated.- Contamination in the mobile phase or column.- Ensure the mobile phase is well-mixed and degassed.[7]- Use a column oven to maintain a stable temperature.- Allow sufficient time for column equilibration before starting the analysis.[12]- Use high-purity solvents and prepare fresh mobile phase daily.
Baseline Noise - Air bubbles in the detector or pump.- Leaks in the system.- Contaminated mobile phase or detector cell.- Degas the mobile phase thoroughly.- Check all fittings for leaks.- Flush the system with a strong solvent to clean the detector cell.[10]
Peak Fronting - Sample overload.- Column damage.- Sample solvent stronger than the mobile phase.- Reduce the injection volume or dilute the sample.[12]- Replace the column if it is damaged.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Ghost Peaks - Contamination in the mobile phase, sample, or injection system.- Carryover from a previous injection.- Use high-purity solvents and clean glassware.- Run a blank injection of the mobile phase to identify the source of contamination.- Implement a needle wash step in the autosampler method.[7]
Retention Time Shifts - Changes in mobile phase composition or flow rate.- Temperature fluctuations.- Column aging.- Prepare the mobile phase accurately and consistently.- Check the pump for consistent flow rate.- Use a column oven and monitor the column performance over time.[12]
Guide 2: Quantitative Accuracy and Precision Issues

This guide focuses on problems related to the accuracy and reproducibility of your quantitative results.

Problem Potential Causes Troubleshooting Steps
Poor Linearity in Calibration Curve - Inaccurate standard preparation.- Detector saturation at high concentrations.- Inappropriate calibration range.- Carefully prepare a fresh set of calibration standards.- Check the detector's linear range and adjust the concentrations accordingly.- Select a calibration range that brackets the expected sample concentrations.
Low Recovery (Poor Accuracy) - Incomplete sample extraction.- Analyte degradation during sample preparation.- Matrix effects.- Optimize the extraction procedure (e.g., solvent, time, temperature).- Protect the sample from light and heat if the analyte is unstable.- Use a matrix-matched calibration curve or the standard addition method.
High Relative Standard Deviation (RSD) (Poor Precision) - Inconsistent injection volumes.- Variability in sample preparation.- Unstable HPLC system.- Ensure the autosampler is functioning correctly.- Standardize the sample preparation procedure.- Check for leaks, pressure fluctuations, and temperature instability in the HPLC system.[10]

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound using HPLC.

Protocol 1: HPLC Method for Quantitative Analysis

This protocol is adapted from established methods for the analysis of phenanthrene derivatives.[1][2][13]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD or UV detector.

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point is 50:50 (v/v) acetonitrile:water, ramping up to 95:5 (v/v) acetonitrile:water over 20-30 minutes. Adding a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of around 260 nm is a reasonable starting point for phenanthrenes.[2]

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample and extract with a suitable solvent (e.g., methanol).

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

6. Analysis:

  • Inject the working standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

IV. Visualizations

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis MD1 Select Column and Mobile Phase MD2 Optimize Gradient and Flow Rate MD1->MD2 MD3 Determine Detection Wavelength MD2->MD3 V1 Specificity MD3->V1 V2 Linearity and Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Intra- & Inter-day) V3->V4 V5 LOD & LOQ V4->V5 SA1 Sample Preparation V5->SA1 SA2 HPLC Analysis SA1->SA2 SA3 Quantification SA2->SA3

Caption: A logical workflow for the development and validation of an HPLC method for quantitative analysis.

Troubleshooting Logic for Common HPLC Issues

HPLC_Troubleshooting cluster_Baseline Baseline Issues cluster_Peak Peak Shape Issues cluster_Retention Retention Time Issues Start Chromatographic Problem Observed B1 Drift Start->B1 B2 Noise Start->B2 P1 Tailing Start->P1 P2 Fronting Start->P2 P3 Splitting Start->P3 R1 Shift Start->R1 Sol1 Solution B1->Sol1 Check Mobile Phase & Temp Control Sol2 Solution B2->Sol2 Degas Mobile Phase & Check for Leaks Sol3 Solution P1->Sol3 Reduce Concentration & Check Column Health Sol4 Solution P2->Sol4 Dilute Sample & Match Sample Solvent Sol5 Solution P3->Sol5 Check Column Packing & Sample Solvent Sol6 Solution R1->Sol6 Verify Mobile Phase & Flow Rate

Caption: A decision-making diagram for troubleshooting common HPLC chromatographic problems.

V. References

  • Dar, A. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Biomedical Chromatography, 36(1), e5247. [Link]

  • Indrayanto, G. (2018). Recent Development of Quality Control Methods for Herbal Derived Drug Preparations. Natural Product Communications, 13(12), 1934578X1801301228.

  • Dey, S. K., et al. (2020). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research, 9, 1-11.

  • Kim, J. E., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(20), 6276. [Link]

  • Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. [Link]

  • CD BioSustainable. (n.d.). This compound. [Link]

  • uHPLCs. (2023). Top 10 Common HPLC Problems and How to Fix Them. [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Lee, S., et al. (2022). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Journal of Microbiology and Biotechnology, 32(10), 1311-1318. [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC? [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

  • Lee, S., et al. (2022). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Journal of Microbiology and Biotechnology, 32(10), 1311-1318. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene in Plant Extracts.

  • Agilent. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices.

  • Thermo Fisher Scientific. (n.d.). Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water.

  • Veyrand, B., et al. (2007). Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. Journal of Chromatography B, 852(1-2), 246-253.

  • BenchChem. (n.d.). Spectroscopic and Spectrometric Characterization of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: A Technical Guide.

Sources

Validation & Comparative

A Comparative Guide to Dihydrophenanthrene Cytotoxicity: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Dihydrophenanthrenes

In the relentless pursuit of novel therapeutic agents, natural products remain a vital and bountiful source of chemical diversity. Among these, dihydrophenanthrenes, a class of phenolic compounds predominantly isolated from the Orchidaceae and Juncaceae plant families, have garnered significant attention for their broad spectrum of biological activities.[1][2][3] Recent pharmacological studies have highlighted their potent cytotoxic, antioxidant, and anti-inflammatory effects.[4][5] The cytotoxic properties of these compounds, in particular, position them as promising candidates for the development of new anticancer therapies.[4][6]

This guide provides a comprehensive comparative analysis of the cytotoxicity of various dihydrophenanthrene derivatives. We will delve into the standard experimental methodologies used to assess their efficacy, present a comparative analysis of their activity against various cancer cell lines, and explore the underlying molecular mechanisms that govern their cytotoxic effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of oncology and natural product chemistry.

Pillar I: Methodologies for Quantifying Cytotoxicity

The accurate evaluation of a compound's cytotoxic potential is the cornerstone of preclinical drug development. In vitro cytotoxicity assays are indispensable tools for this purpose, providing critical data on a compound's ability to induce cell death and its effective concentration range.[7] Here, we detail the protocols for three widely adopted assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis-specific assays.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring mitochondrial metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[7][8]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to ensure cell attachment.[7]

  • Compound Treatment: Aspirate the culture medium and treat the cells with various concentrations of the dihydrophenanthrene compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Following the incubation period, remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the optical density (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value can then be determined from the dose-response curve.[7]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Dihydrophenanthrenes seed->treat 24h Incubation add_mtt 3. Add MTT Reagent treat->add_mtt 24-72h Treatment incubate_mtt 4. Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize 5. Add Solubilization Solution (DMSO) incubate_mtt->solubilize read 6. Measure Absorbance (570nm) solubilize->read calculate 7. Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is another common method for determining cytotoxicity. It quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] The amount of LDH released is proportional to the number of lysed or damaged cells.[12] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product, which can be measured colorimetrically.[11][12]

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[12] Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., Triton X-100).[11]

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.[11]

  • Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.[11][12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[7] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells & Prepare Controls treat 2. Treat with Dihydrophenanthrenes seed->treat 24h Incubation centrifuge 3. Centrifuge Plate treat->centrifuge 24-72h Treatment transfer 4. Transfer Supernatant centrifuge->transfer add_reagent 5. Add LDH Reaction Solution transfer->add_reagent incubate 6. Incubate (30 min, RT) add_reagent->incubate read 7. Measure Absorbance (490nm) incubate->read calculate 8. Calculate % Cytotoxicity read->calculate

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[4] Assays that specifically detect apoptotic markers can provide valuable insights into a compound's mechanism of action.[13]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[13] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.[13][14] These assays typically use a substrate that, when cleaved by the active caspase, produces a fluorescent or luminescent signal.[13]

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13] This method labels the 3'-hydroxyl termini of DNA breaks with labeled dUTP.[14]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.

  • Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer with a lyophilized substrate.[13]

  • Assay Execution: Remove the assay plates from the incubator and allow them to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

  • Signal Measurement: Measure the fluorescence or luminescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

Pillar II: Comparative Cytotoxicity of Dihydrophenanthrenes

A growing body of literature demonstrates the significant cytotoxic potential of dihydrophenanthrenes against a range of human cancer cell lines.[1][4] The efficacy of these compounds can vary considerably depending on their specific chemical structure and the cancer cell type being targeted. The following table summarizes the in vitro cytotoxic activity of several dihydrophenanthrene derivatives.

CompoundCancer Cell LineIC50 / EC50 (µM)Source OrganismReference(s)
Calanhydroquinone A PC-3 (Prostate)1.1Calanthe arisanensis[1][6]
MCF-7 (Breast)1.3Calanthe arisanensis[1][6]
Calanhydroquinone B PC-3 (Prostate)1.2Calanthe arisanensis[1][6]
MCF-7 (Breast)1.5Calanthe arisanensis[1][6]
Calanhydroquinone C A549 (Lung)3.8Calanthe arisanensis[6]
PC-3 (Prostate)2.5Calanthe arisanensis[6]
MCF-7 (Breast)2.6Calanthe arisanensis[6]
Cymensifin A CaCo2 (Colon)55.14Cymbidium ensifolium[15]
H460 (Lung)66.71Cymbidium ensifolium[15]
MCF7 (Breast)93.04Cymbidium ensifolium[15]
6-Methoxycoelonin UACC-62 (Melanoma)2.59Combretum laxum[4][16]
Juncusol HeLa (Cervical)0.5Juncus tenuis[17]
MCF-7 (Breast)12.9Juncus effusus[4]
Desvinyljuncusol B-16 (Melanoma)17.5 µg/mLJuncus sp.[18]
L-1210 (Leukemia)10.2 µg/mLJuncus sp.[18]
HMP A549 (Lung)-Dioscorea membranacea[19]

(Note: HMP refers to 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene; specific IC50 values were not provided in the abstract, but the compound showed strong cytotoxic activity)[19]

From this comparative data, several structure-activity relationship insights emerge. For instance, the presence and position of hydroxyl and methoxy groups on the dihydrophenanthrene scaffold appear to be critical for cytotoxic activity.[16] Furthermore, dimerization of phenanthrene monomers has been shown to enhance cytotoxic potential in some cases.[17] The variability in IC50 values across different cell lines for the same compound underscores the importance of screening against a diverse panel of cancer cells to identify selective and potent candidates.

Pillar III: Mechanisms of Dihydrophenanthrene-Induced Cytotoxicity

Understanding the molecular mechanisms by which dihydrophenanthrenes induce cell death is crucial for their development as therapeutic agents. Research indicates that these compounds can trigger cytotoxicity through multiple pathways, primarily involving cell cycle arrest and the induction of apoptosis.[4][20]

Cell Cycle Arrest

Several studies have shown that dihydrophenanthrenes can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. For example, 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene has been reported to induce an accumulation of HepG2 cells in the G2/M phase of the cell cycle.[20] This arrest is associated with a decrease in the protein level of Cyclin B1, a key regulator of the G2/M transition.[20] Similarly, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP) was found to halt the cell cycle in the G2/M phase in A549 lung cancer cells by down-regulating the expression of Cdc25C, Cdk1, and cyclinB1.[19]

Induction of Apoptosis

A primary mechanism of dihydrophenanthrene-induced cytotoxicity is the activation of the apoptotic cascade.[4] This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.[19] Dihydrophenanthrenes have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

For instance, HMP treatment in A549 cells led to an increase in the pro-apoptotic protein Bax, subsequent activation of caspase-9 (an initiator caspase in the intrinsic pathway), and cleavage of BID (a protein that links the extrinsic and intrinsic pathways).[19] The activation of these upstream caspases culminates in the activation of the executioner caspase-3, which then cleaves various cellular substrates, including PARP, leading to the execution of apoptosis.[19]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase compound Dihydrophenanthrenes bax ↑ Bax compound->bax bid BID Cleavage compound->bid mito Mitochondrial Disruption bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 bid->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Dihydrophenanthrene-induced apoptosis signaling.

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of dihydrophenanthrenes as a promising class of cytotoxic agents for cancer therapy. Their ability to induce cell death in a variety of cancer cell lines, often at low micromolar concentrations, warrants further investigation. The elucidation of their mechanisms of action, primarily through the induction of cell cycle arrest and apoptosis, provides a solid foundation for their rational development as anticancer drugs.

Future research should focus on several key areas. Comprehensive structure-activity relationship (SAR) studies are needed to optimize the cytotoxic potency and selectivity of dihydrophenanthrene derivatives. Further exploration of their effects on various signaling pathways will provide a more complete understanding of their molecular targets. Finally, in vivo studies in animal models are essential to validate the preclinical efficacy and assess the safety profiles of the most promising candidates. The continued investigation of this fascinating class of natural products holds great promise for the discovery of novel and effective cancer therapeutics.

References

  • Application Notes and Protocols for Testing Cytotoxicity of N
  • LDH cytotoxicity assay - Protocols.io. (URL: [Link])
  • A Comparative Analysis of the Efficacy of Dihydrophenanthrenes in Oncology and Beyond - Benchchem. (URL: )
  • The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. (URL: [Link])
  • Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC - NIH. (URL: [Link])
  • Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC - NIH. (URL: [Link])
  • Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells - MDPI. (URL: [Link])
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. (URL: [Link])
  • Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes. (URL: [Link])
  • LDH Assay - Cell Biologics Inc.. (URL: [Link])
  • Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed. (URL: [Link])
  • Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PMC - NIH. (URL: [Link])
  • Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed. (URL: [Link])
  • TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol - Bio-Techne. (URL: [Link])
  • Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines - MDPI. (URL: [Link])
  • Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odor
  • Dihydrophenanthrenes and phenanthrenes from Dendrobium terminale: Natural Product Research - Taylor & Francis Online. (URL: [Link])
  • Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modific
  • MTT Assay Protocol | Springer N
  • Gerardiins A–L and Structurally Related Phenanthrenes from the Halophyte Plant Juncus gerardii and Their Cytotoxicity against Triple-Neg
  • Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P.
  • [Progresses on pharmacological and toxicological effects of Dengzhanxixin injection]. (URL: [Link])
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed Central. (URL: [Link])
  • Anoectochilus roxburghii: A review of its phytochemistry, pharmacology, and clinical applic
  • Dengzhanxixin injection for cerebral infarction: A systematic review and meta-analysis of randomized controlled trials - PubMed Central. (URL: [Link])
  • Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PubMed Central. (URL: [Link])
  • Advances in Chemical Constituents, Clinical Applications, Pharmacology, Pharmacokinetics and Toxicology of Erigeron breviscapus - PubMed Central. (URL: [Link])
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed. (URL: [Link])
  • Novel potential neuroprotective targets for DengZhanXiXin injection in middle cerebral artery occlusion rats recommended by quantitative proteomics and simulated docking - PubMed Central. (URL: [Link])
  • Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P.
  • Dengzhanxixin Injection Ameliorates Cognitive Impairment Through a Neuroprotective Mechanism Based on Mitochondrial Preservation in Patients With Acute Ischemic Stroke - ResearchG
  • Three new compounds from Anoectochilus roxburghii (Wall.) Lindl | Scilit. (URL: [Link])
  • In vitro Cytotoxic Screening of Different Parts from Ornithogalum bungei on Selected Cancer Cells - PMC - NIH. (URL: [Link])
  • Seidenf. & Smitinand, Orchids Thail.: 734, fig. 546. 1965 - Flora of Thailand. (URL: [Link])

Sources

validating the structure of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods for Unambiguous Molecular Characterization

In the realm of natural product synthesis and drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research. For complex synthetic targets like this compound, a polysubstituted aromatic compound, this validation is paramount for understanding its chemical properties and potential biological activity.[1] This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[2][3] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[3][4]

For a molecule like this compound, with multiple rotatable methoxy groups and a non-planar dihydrophenanthrene core, spectroscopic methods alone can sometimes leave ambiguity. NMR may struggle to definitively assign the spatial orientation of all substituents, especially in the absence of clear Nuclear Overhauser Effect (NOE) signals. X-ray crystallography, by contrast, directly visualizes the molecule's conformation in the solid state, resolving any such ambiguities. The resulting crystal structure serves as the ultimate benchmark against which all other analytical data are compared.

A self-validating protocol for the X-ray crystallographic analysis of this compound is outlined below. Each step includes internal checks to ensure the quality of the final structure.

Step 1: Crystal Growth (The Critical, Often Difficult, First Step) [5]

  • Material Purification: The compound must be of high purity (>98%). This is typically achieved by recrystallization or column chromatography. The purity is verified by ¹H NMR and LC-MS prior to crystallization attempts.

  • Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal.[6] For a poly-methoxylated phenanthrene, a solvent system of dichloromethane/methanol or ethyl acetate/hexane is a good starting point.

  • Crystallization Method: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a clean, dust-free vial.[6]

    • Filter the solution through a syringe filter into a new, clean vial.

    • Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free environment.[6]

  • Crystal Selection: An ideal crystal for diffraction will be a single, non-twinned block, typically >0.1 mm in all dimensions, with clear faces.[5]

Step 2: Data Collection

  • Mounting: The selected crystal is mounted on a goniometer head.[4]

  • Diffractometer Setup: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray Exposure: The crystal is exposed to a monochromatic X-ray beam.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5] The instrument software automatically calculates a data collection strategy to ensure completeness and high redundancy.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The software indexes the diffraction spots to determine the unit cell parameters and crystal system.

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, a process that minimizes the difference between observed and calculated structure factors.[7]

The quality of a crystal structure is assessed by several key metrics, which should always be reported.

Parameter Typical Value for a Good Structure Significance
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[7]
Goodness-of-Fit (GOF) ~1.0Indicates that the model is a good fit to the data.
Completeness > 95%The percentage of measured unique reflections out of the total possible.
Redundancy > 3The average number of times each unique reflection was measured.

Orthogonal and Complementary Validation Techniques

While X-ray crystallography provides a static, solid-state structure, other techniques are essential for confirming the molecular formula and understanding the molecule's behavior in solution.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the connectivity of atoms in a molecule in solution.[10] For this compound, a suite of NMR experiments is required.

  • Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons, methylene protons of the dihydrophenanthrene core, and sharp singlets for the five methoxy groups.[1][11]

  • ¹³C NMR: Shows the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY identifies proton-proton couplings.

    • HSQC correlates protons to their directly attached carbons.

    • HMBC shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular skeleton and confirming the positions of the methoxy groups.[1][12]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for confirming the elemental composition of a new compound.[13][14]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: The sample is introduced into the mass spectrometer (e.g., via ESI or APCI). The instrument measures the mass-to-charge ratio (m/z) with high precision.

  • Data Interpretation: For this compound (C₁₉H₂₂O₅), the expected exact mass would be calculated and compared to the measured mass. A difference of <5 ppm provides strong evidence for the proposed molecular formula.[15]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. X-ray crystallography provides an unambiguous 3D structure, while NMR and MS confirm connectivity and composition.[16]

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[3]Unambiguous and definitive for structure.[2]Requires a suitable single crystal, which can be difficult to grow; provides a solid-state structure that may differ from the solution conformation.[17]
NMR Spectroscopy Atom connectivity, chemical environment, relative stereochemistry, solution dynamics.[9][18]Provides data on the molecule in a more biologically relevant solution state; does not require crystallization.[9]Can be ambiguous for complex 3D arrangements without clear NOE data; interpretation can be complex.[10]
Mass Spectrometry Molecular weight and elemental formula.[14]High sensitivity; confirms molecular formula with high accuracy.[13]Provides little to no information about atom connectivity or stereochemistry.[19]

Visualizing the Validation Workflows

The following diagrams illustrate the logical flow for both the primary crystallographic analysis and an integrated approach to structural validation.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Compound Pure Compound (>98%) Solvent Solvent Screening Compound->Solvent Crystal Crystal Growth (Slow Evaporation) Solvent->Crystal Mount Mount Crystal Crystal->Mount Diffract X-ray Diffraction Data Collection Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Model Building & Refinement Solve->Refine Validate Validation (R-factor, GOF) Refine->Validate Final Final Structure (CIF File) Validate->Final

Caption: Experimental workflow for single-crystal X-ray crystallography.

integrated_workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis Unknown Synthesized Compound: 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene MS HRMS Analysis Unknown->MS NMR 1D & 2D NMR Analysis Unknown->NMR Formula Confirm Molecular Formula (C₁₉H₂₂O₅) MS->Formula Connectivity Propose 2D Structure & Connectivity NMR->Connectivity XRay Single-Crystal XRD Formula->XRay Connectivity->XRay Final Unambiguous Validated Structure Connectivity->Final Structure_3D Determine Absolute 3D Structure XRay->Structure_3D Structure_3D->Final

Sources

A Comparative Guide to Synthetic versus Natural 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Interest in 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

This compound is a member of the dihydrophenanthrene class of compounds, which are noted for their diverse and potent biological activities.[1] Dihydrophenanthrenes are prevalent in the Orchidaceae family and have been investigated for their cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[1] The specific pentamethoxy-substituted dihydrophenanthrene that is the focus of this guide has been identified as an active compound isolated from Bulbophyllum vaginatum.[2][3][4] As with many bioactive natural products, the progression from discovery to clinical application necessitates a reliable and scalable source of the compound. This imperative brings to the forefront a critical decision for researchers and drug development professionals: whether to pursue isolation from natural sources or to undertake chemical synthesis.

This guide provides a comprehensive comparison of these two sourcing strategies for this compound. We will delve into the methodologies for both natural product isolation and a plausible synthetic route, followed by a critical evaluation of key parameters including purity, yield, scalability, cost-effectiveness, and biological equivalence. The objective is to equip scientists with the necessary information to make an informed decision based on the specific requirements of their research or development program.

Methodology I: Isolation from Natural Sources

The primary documented natural source of this compound is the orchid Bulbophyllum vaginatum.[2] The isolation of dihydrophenanthrenes from orchids typically involves a multi-step extraction and chromatographic purification process.[5]

Experimental Protocol: Generalized Extraction and Isolation
  • Plant Material Preparation: The whole plant or specific parts (e.g., tubers, stems) of Bulbophyllum vaginatum are collected, air-dried, and pulverized to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, commonly methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure maximum recovery of the target compound.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This involves suspending the extract in water and sequentially partitioning it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step fractionates the complex mixture based on the polarity of its constituents. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is then subjected to a series of chromatographic techniques for the final purification of the target compound. This typically involves:

    • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often required as a final polishing step to achieve high purity. A reverse-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water is commonly employed.

  • Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[6]

Natural_Product_Isolation_Workflow cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis cluster_3 Final Product start Dried & Powdered Bulbophyllum vaginatum extraction Solvent Extraction (Methanol/Ethanol) start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chrom Column Chromatography (Silica Gel/Sephadex) partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc analysis Spectroscopic Analysis (NMR, MS) prep_hplc->analysis end Pure Natural this compound analysis->end

Caption: Workflow for the isolation and purification of natural this compound.

Methodology II: Chemical Synthesis

While a specific synthesis for this compound is not extensively reported, a plausible and efficient route can be designed based on established methods for the synthesis of dihydrophenanthrene cores, such as the palladium-catalyzed Heck reaction.[7][8][9]

Experimental Protocol: Plausible Synthetic Route

A potential synthetic approach involves the intramolecular Heck reaction of a suitably substituted vinyl bromide.

  • Synthesis of the Precursor: The synthesis would begin with the preparation of a substituted 2-bromo-stilbene derivative bearing the five required methoxy groups. This could be achieved through a Wittig or Horner-Wadsworth-Emmons reaction between an appropriately substituted benzaldehyde and a benzylphosphonium salt or phosphonate ester.

  • Intramolecular Heck Cyclization: The 2-bromo-stilbene precursor is then subjected to an intramolecular palladium-catalyzed Heck reaction. This reaction typically employs a palladium catalyst such as Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), a base (e.g., Cs₂CO₃), and a high-boiling point solvent like DMF or DMA. Heating the reaction mixture promotes the cyclization to form the phenanthrene ring system.

  • Reduction of the Double Bond: The resulting phenanthrene can be selectively reduced at the 9,10-position to yield the desired 9,10-dihydrophenanthrene. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]

  • Purification: The synthesized this compound is purified using standard techniques such as column chromatography and recrystallization to yield the final product of high purity.

  • Structural Verification: The structure of the synthetic product is confirmed by comparing its spectroscopic data (NMR, MS, IR) with that of the natural compound.

Synthetic_Route cluster_0 Precursor Synthesis cluster_1 Core Formation & Modification cluster_2 Purification & Verification cluster_3 Final Product starting_materials Substituted Benzaldehyde & Benzylphosphonium Salt wittig Wittig/HWE Reaction starting_materials->wittig precursor Substituted 2-Bromo-stilbene wittig->precursor heck Intramolecular Heck Reaction (Pd-catalyzed) precursor->heck phenanthrene Pentamethoxyphenanthrene heck->phenanthrene reduction Catalytic Hydrogenation (Pd/C, H₂) phenanthrene->reduction purification Column Chromatography & Recrystallization reduction->purification verification Spectroscopic Verification (NMR, MS) purification->verification final_product Pure Synthetic this compound verification->final_product

Caption: A plausible synthetic workflow for this compound.

Head-to-Head Comparison: Natural vs. Synthetic

The choice between natural isolation and chemical synthesis depends on a multitude of factors. The following table provides a comparative summary of these two approaches for obtaining this compound.

FeatureNatural IsolationChemical Synthesis
Purity Can be high (>98%), but may contain closely related natural product impurities that are difficult to separate.Potentially very high (>99%) with well-defined and controllable impurity profiles.
Yield Highly variable and generally low, dependent on the concentration of the compound in the plant source, which can be influenced by geographical location, season, and harvesting time.Predictable and often higher yields, with the potential for optimization through process development.
Scalability Difficult to scale up due to reliance on the availability of the plant source, which can be limited and unsustainable. Large-scale extraction can have significant environmental impact.Highly scalable, limited only by the availability of starting materials and the capacity of the reaction vessels. Amenable to large-scale production for preclinical and clinical studies.
Cost-Effectiveness Can be cost-effective at a small, laboratory scale. However, the costs associated with large-scale collection, extraction, and purification can become prohibitive.Initial setup and development costs can be high. However, for large-scale production, the cost per gram is typically lower and more predictable than for natural isolation.
Stereochemistry Yields the specific stereoisomer(s) produced by the plant's biosynthetic machinery.Can be designed to produce a specific stereoisomer (asymmetric synthesis) or a racemic mixture, depending on the synthetic route and the catalysts used.
Biological Equivalence The isolated compound is the biologically active molecule as it exists in nature.The synthetic compound should be chemically and biologically identical to the natural product if the correct structure is synthesized. However, minor impurities from the synthesis could potentially have off-target effects.
Regulatory Considerations Sourcing from natural materials can introduce variability and challenges in standardization for regulatory approval.A well-defined synthetic route with controlled starting materials and intermediates is generally preferred by regulatory agencies like the FDA for drug development.

Biological Activity Considerations

The biological activity of this compound is a key driver for its scientific interest. Dihydrophenanthrenes, in general, have demonstrated a range of biological effects, including cytotoxic and antimicrobial activities.[11] For drug development purposes, it is crucial to establish that the synthetic compound exhibits the same biological activity profile as the natural product.

Experimental Protocol: Bioactivity Comparison
  • Antiproliferative Assay: The cytotoxic effects of both natural and synthetic this compound can be evaluated against a panel of human cancer cell lines using a standard MTT or similar cell viability assay.[12] The half-maximal inhibitory concentration (IC₅₀) values should be determined and compared.

  • Antimicrobial Assay: The minimum inhibitory concentration (MIC) of both samples can be determined against a panel of pathogenic bacteria and fungi using broth microdilution or agar diffusion methods.

  • Mechanism of Action Studies: If a specific biological target is known or hypothesized, further assays can be conducted to compare the effects of the natural and synthetic compounds on that target. For example, if the compound is thought to induce apoptosis, assays such as Annexin V-FITC/propidium iodide staining and Western blotting for key apoptotic proteins can be performed.[13]

Conclusion and Recommendations

The decision to source this compound through natural isolation or chemical synthesis is contingent on the specific goals of the research or development program.

  • For initial discovery and small-scale biological screening, isolation from Bulbophyllum vaginatum may be a viable option, provided a reliable source of the plant material is available. This approach ensures that the biologically active compound as it exists in nature is being studied.

  • For preclinical and clinical development, and for large-scale research applications, chemical synthesis is the more pragmatic and strategic choice. It offers significant advantages in terms of scalability, purity control, and regulatory compliance. A well-defined synthetic route provides a consistent and reliable supply of the active pharmaceutical ingredient (API), which is a prerequisite for advancing a compound through the drug development pipeline.

Ultimately, a hybrid approach may be most effective. Initial isolation of the natural product can provide the reference standard and confirm the biological activity. Subsequently, the development of a robust and scalable synthetic route can ensure a sustainable supply for further development. This dual strategy mitigates the risks associated with each approach and provides a clear path forward for harnessing the therapeutic potential of this compound.

References

  • Leong, Y. -W., et al. (1999). Phenanthrene and other aromatic constituents of Bulbophyllum vaginatum. Phytochemistry, 50(7), 1237-1241. [Source: MedChemExpress, https://www.medchemexpress.com/2-3-4-6-7-pentamethoxy-9-10-dihydrophenanthrene.html]
  • Bioinf Survey. This compound. [https://www.bioinf-survey.com/2-3-4-6-7-Pentamethoxy-9-10-dihydrophenanthrene.html]
  • PubMed Central. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126154/]
  • Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(6), 1084-1110. [https://pubmed.ncbi.nlm.nih.gov/18243237/]
  • Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [http://www.orgsyn.org/demo.aspx?prep=v80p0227]
  • Jana, R., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [https://www.espublisher.com/journals/10/articles/325]
  • CD BioSustainable. This compound. [https://www.cdbiosustainable.com/2-3-4-6-7-pentamethoxy-9-10-dihydrophenanthrene-cas-214675-67-9-item-1153.html]
  • BenchChem. An In-Depth Technical Guide to 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: Natural Sources, Isolation, and Biological Activities. [https://www.benchchem.com/uploads/technical-guides/2,4,7-Trihydroxy-9,10-dihydrophenanthrene-Technical-Guide.pdf]
  • Feldman, J., Pantages, P., & Orchin, M. (1951). 9,10-DIHYDROPHENANTHRENE. Organic Syntheses, 31, 43. [http://www.orgsyn.org/demo.aspx?prep=cv4p0331]
  • Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [https://www.espublisher.com/journals/10/articles/325]
  • MedChemExpress. This compound. [https://www.medchemexpress.com/2-3-4-6-7-pentamethoxy-9-10-dihydrophenanthrene.html]
  • Yang, L., et al. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology, 269, 113707. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7829188/]
  • SpectraBase. 2,7-Dihydroxy-3,4,6-trimethoxy-9,10-dihydro-phenanthrene. [https://spectrabase.com/spectrum/5kZ8h8f6b1E]
  • Setzer, W. N., et al. (2018). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 23(11), 2899. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/]
  • ResearchGate. (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. [https://www.researchgate.
  • Kamal, A., et al. (2017). Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. European Journal of Medicinal Chemistry, 127, 1030-1042. [https://pubmed.ncbi.nlm.nih.gov/28068602/]
  • Miles, D. H., et al. (1993). Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. Journal of Natural Products, 56(9), 1590-1595. [https://pubmed.ncbi.nlm.nih.gov/8254354/]
  • BenchChem. Spectroscopic and Spectrometric Characterization of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: A Technical Guide. [https://www.benchchem.com/uploads/technical-guides/Spectroscopic-and-Spectrometric-Characterization-of-2-4-7-Trihydroxy-9-10-dihydrophenanthrene.pdf]
  • BenchChem. Application Notes and Protocols for Testing the Bioactivity of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene. [https://www.benchchem.com/uploads/application-notes/Application-Notes-for-Testing-the-Bioactivity-of-2-4-7-Trihydroxy-9-10-dihydrophenanthrene.pdf]
  • Natural Products Atlas. 3,4-dimethoxy-9,10-dihydrophenanthrene-2,5-diol. [https://www.

Sources

A Comparative Guide to the Structure-Activity Relationship of Pentamethoxy-dihydrophenanthrenes in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the 9,10-dihydrophenanthrene core, a structure found in various plant species, has emerged as a promising framework for the development of potent cytotoxic agents.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: pentamethoxy-dihydrophenanthrenes. By examining how the arrangement of five methoxy groups on the dihydrophenanthrene skeleton influences biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and synthesis of next-generation cancer therapeutics.

The significance of the dihydrophenanthrene scaffold is closely linked to the well-known natural product, combretastatin A-4 (CA-4).[3][4] CA-4, a potent inhibitor of tubulin polymerization, features a cis-stilbene bridge connecting two phenyl rings.[3] The structural rigidity and specific substitution patterns of dihydrophenanthrenes can mimic the active conformation of CA-4, making them compelling candidates for anticancer drug discovery. The methoxy substituents, in particular, play a crucial role in modulating the cytotoxic potency of these compounds.[5][6]

The Crucial Role of Methoxy Group Positioning

While a comprehensive study directly comparing a wide array of pentamethoxy-dihydrophenanthrene isomers is not yet available in the public domain, analysis of related dihydrophenanthrene derivatives provides critical insights into the structure-activity relationship. The number and position of methoxy groups significantly impact the cytotoxic efficacy of these compounds.

For instance, studies on phenanthrenes and their dihydro-derivatives have consistently shown that the substitution pattern on the aromatic rings is a key determinant of their biological activity, which includes cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects.[1][7] Research on dihydrophenanthrenes with varying degrees of methoxylation suggests that a higher number of methoxy groups can contribute to increased cytotoxic potency.[8]

In a study evaluating various phenanthrene and dihydrophenanthrene derivatives, it was observed that the presence and positioning of both hydroxyl and methoxyl groups are critical for cytotoxicity.[9] While this study did not focus exclusively on pentamethoxy derivatives, it underscores the principle that the electronic and steric properties conferred by these substituents are pivotal for their interaction with biological targets.

Comparative Analysis of Substituted Dihydrophenanthrenes

To illustrate the impact of methoxy group substitution, the following table summarizes the cytotoxic activity of various dihydrophenanthrene derivatives against different cancer cell lines. It is important to note that a direct comparison of pentamethoxy isomers is limited due to the lack of available data. The presented data is a compilation from various studies to highlight general SAR trends.

CompoundSubstitution PatternCell LineIC50 (µM)Reference
4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene2-OCH₃, 4-OH, 5-OHHepG2Active[10]
2,7-dihydroxy-4,6-dimethoxy-9,10-dihydrophenanthrene (6-Methoxycoelonin)2-OH, 4-OCH₃, 6-OCH₃, 7-OHUACC-622.59 ± 0.11[9][11]
2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene2-OH, 3-OCH₃, 4-OCH₃, 6-OH, 7-OCH₃--[9]
1,4,7-trihydroxy-5,6-dimethoxy-9,10-dihydrophenanthrene1-OH, 4-OH, 5-OCH₃, 6-OCH₃, 7-OH-Active[8]
1,4-dihydroxy-5,6,7-trimethoxy-9,10-dihydrophenanthrene1-OH, 4-OH, 5-OCH₃, 6-OCH₃, 7-OCH₃-Potent[8]
2-hydroxy-3,5,7-trimethoxy-9,10-dihydrophenanthrene2-OH, 3-OCH₃, 5-OCH₃, 7-OCH₃HeLaActive[7]

Note: "Active" indicates reported cytotoxic activity where a specific IC50 value was not provided in the source. This table is for illustrative purposes to show the diversity of substitutions and their reported activities.

From the available data, it is evident that the interplay between hydroxyl and methoxyl groups, as well as their specific locations on the dihydrophenanthrene core, dictates the cytotoxic potential. The increased methoxylation in compounds like 1,4-dihydroxy-5,6,7-trimethoxy-9,10-dihydrophenanthrene appears to correlate with higher potency.[8]

Experimental Protocols for Activity Assessment

The evaluation of the cytotoxic and mechanistic properties of pentamethoxy-dihydrophenanthrenes relies on a suite of well-established experimental protocols.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pentamethoxy-dihydrophenanthrene compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay assesses the ability of the compounds to interfere with the polymerization of tubulin, a key mechanism of action for many anticancer drugs.[3][12]

Protocol:

  • Tubulin Preparation: Purify tubulin from bovine brain or use a commercially available kit.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the pentamethoxy-dihydrophenanthrene compounds at various concentrations to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compounds.

Visualizing the Structure-Activity Landscape

To better understand the structure-activity relationships, it is helpful to visualize the core chemical scaffold and the potential points of substitution.

SAR_Workflow A Synthesis of Pentamethoxy- dihydrophenanthrene Isomers B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of Lead Compounds B->C D Mechanistic Studies (e.g., Tubulin Polymerization Assay) C->D F In Vivo Efficacy Studies C->F E SAR Analysis and Optimization D->E E->A Iterative Design

Caption: Workflow for the structure-activity relationship analysis of novel compounds.

Future Directions and Conclusion

The current body of research strongly suggests that pentamethoxy-dihydrophenanthrenes are a promising class of compounds for anticancer drug development. However, to fully elucidate their structure-activity relationship, a systematic approach is required. Future studies should focus on the synthesis and parallel biological evaluation of a comprehensive library of pentamethoxy-dihydrophenanthrene isomers. This will enable a direct and accurate comparison of their cytotoxic potencies and provide a clearer understanding of how the spatial arrangement of the five methoxy groups influences their interaction with biological targets.

Key areas for future investigation include:

  • Systematic Isomer Synthesis: The synthesis of all possible pentamethoxy-dihydrophenanthrene isomers to create a comprehensive library for biological screening.

  • Broad-Spectrum Cytotoxicity Screening: Testing these isomers against a diverse panel of cancer cell lines to identify patterns of selective activity.

  • Mechanistic Elucidation: Investigating the precise molecular mechanisms of action, including their effects on tubulin dynamics, cell cycle progression, and apoptosis induction.

  • Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes of these compounds with their targets and to rationalize the observed SAR.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of pentamethoxy-dihydrophenanthrenes and pave the way for the development of novel and more effective cancer treatments.

References

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (URL not available)
  • Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes
  • Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors. [Link]
  • Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes. (URL not available)
  • Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent combretast
  • Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. [Link]
  • Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds
  • Combretastatin A-4 and its Analogs in Cancer Therapy. [Link]
  • Structure-activity-relationship studies of conformationally restricted analogs of combretastatin A-4 derived
  • Potent, Orally Active Heterocycle-Based Combretastatin A-4 Analogues: Synthesis, Structure−Activity Relationship, Pharmacokinetics, and In Vivo Antitumor Activity Evalu
  • Natural phenanthrenes and their biological activity. [Link]
  • Phenanthrenes and a dihydrophenanthrene from Tamus communis and their cytotoxic activity. [Link]
  • Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflamm
  • Antitumor agents 253. Design, synthesis, and antitumor evaluation of novel 9-substituted phenanthrene-based tylophorine derivatives as potential anticancer agents. [Link]
  • The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Upd
  • Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives
  • Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. [Link]
  • Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. [Link]
  • Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. [Link]
  • Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bioactivity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fundamental research, the single cell line experiment is a siren's call: simple, fast, and seemingly conclusive. However, this path is fraught with peril, leading to data that is often irreproducible and compounds that fail spectacularly in later-stage development. The biological reality is that a single, immortalized cell line is a mere caricature of the complex, heterogeneous environment of a human tumor or tissue. This guide provides a framework for robustly cross-validating a compound's bioactivity across multiple cell lines—a critical practice for generating trustworthy, translatable data.

Part 1: The Strategic Imperative for Cross-Cell Line Validation

The rationale for using multiple cell lines extends far beyond simple replication. It is a fundamental strategy to de-risk a project by interrogating the biological context in which your compound is active.

Why a Single Cell Line Is Insufficient:

  • Genetic and Phenotypic Drift: Immortalized cell lines are notoriously unstable. With increasing passage number, they accumulate genetic mutations, leading to phenotypic changes that can dramatically alter drug response. A response observed in a high-passage line may not be present in a lower-passage, more representative stock.

  • The Pervasiveness of Misidentification: The scientific literature is haunted by the use of misidentified cell lines. For instance, the commonly used "HeLa" cell line has been found to have contaminated many other cultures over the decades. Performing Short Tandem Repeat (STR) profiling to authenticate cell line identity is not just good practice; it is essential for data integrity.

  • Context-Specific Bioactivity: A compound's mechanism of action is often dependent on the specific genetic and signaling landscape of a cell. A drug targeting a protein in the EGFR pathway will have little effect in a cell line that does not express EGFR or has a downstream mutation like KRAS, which renders the upstream signaling redundant. Cross-validation allows you to map the specific contexts where your compound is effective.

This workflow provides a high-level overview of a robust cross-validation strategy.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Deep Dive cluster_3 Phase 4: Analysis & Conclusion A Define Hypothesis & Select Compound B Select Diverse & Relevant Cell Line Panel (e.g., Sensitive, Resistant, Null) A->B C Authenticate Cell Lines (STR Profiling) & Test for Mycoplasma B->C D Determine IC50/EC50 via Dose-Response Assays (e.g., Cell Viability) C->D E Execute Across All Cell Lines in Parallel D->E F Select Key Lines for Follow-up Based on IC50 (Sensitive vs. Resistant) E->F G Perform Target Engagement & Pathway Analysis (e.g., Western Blot, qPCR) F->G H Compare IC50 Values & Mechanistic Data G->H I Draw Conclusions on Context-Dependent Bioactivity H->I

Caption: High-level workflow for cross-cell line bioactivity validation.

Part 2: Experimental Design and Methodologies

A successful cross-validation study hinges on meticulous experimental design and the use of well-validated assays. Here, we detail the protocols for a case study involving a hypothetical kinase inhibitor, "Compound-X," targeting the MEK1/2 pathway.

Cell Line Panel Selection

The choice of cell lines is the most critical decision. Our panel is designed to provide clear, interpretable results:

  • A431 (Sensitive Model): This cell line has a BRAF V600E mutation, making it highly dependent on the MAPK/ERK pathway and thus predicted to be sensitive to a MEK inhibitor.

  • HT-29 (Resistant Model): While also BRAF V600E mutant, this line is known to develop resistance to MEK inhibitors through various mechanisms, such as pathway feedback loops.

  • MCF7 (Negative Control Model): This breast cancer cell line is estrogen-receptor-driven and does not have mutations in the primary MAPK pathway, predicting a lack of response.

Protocol 1: Cell Viability Dose-Response Assay (MTT)

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of Compound-X in our cell panel.

Methodology:

  • Cell Seeding: Plate A431, HT-29, and MCF7 cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of Compound-X in the appropriate cell culture medium. Include a "vehicle only" (e.g., 0.1% DMSO) control and a "no treatment" control.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2. This duration is typically sufficient for effects on proliferation to manifest.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Mechanistic Validation via Western Blot

This protocol verifies if Compound-X inhibits its intended target by measuring the phosphorylation of ERK, a downstream substrate of MEK.

Methodology:

  • Cell Treatment: Seed the three cell lines in 6-well plates. Once they reach ~80% confluency, treat them with Compound-X at three concentrations: 0.1x IC50, 1x IC50, and 10x IC50 (as determined from the MTT assay for the A431 line). Include a vehicle control. Incubate for 2 hours.

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load 20 µg of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

  • Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Image the blot using a chemiluminescence detector.

  • Analysis: Quantify the band intensities. A successful MEK inhibitor should show a dose-dependent decrease in the p-ERK/t-ERK ratio in sensitive cells.

Part 3: Case Study Results & Interpretation

Following the protocols above, we obtained the following data for Compound-X.

Table 1: Comparative Viability of Compound-X
Cell LineRelevant MutationPredicted ResponseExperimental IC50 (nM)
A431BRAF V600ESensitive15.2
HT-29BRAF V600EResistant1,250
MCF7Wild-TypeNegative Control> 10,000

The viability data aligns perfectly with our hypothesis. The A431 cell line is highly sensitive to Compound-X. The HT-29 line, despite having the same driver mutation, shows significant resistance, suggesting other cellular mechanisms are at play. The MCF7 line is, as expected, non-responsive.

Mechanistic Data: Western Blot Analysis

The Western blot results provide the mechanistic explanation for the viability data. In A431 cells, Compound-X caused a sharp, dose-dependent decrease in p-ERK levels. In HT-29 cells, the decrease in p-ERK was much less pronounced, even at high concentrations, indicating intrinsic resistance at the pathway level. In MCF7 cells, basal p-ERK levels were low and were not significantly affected by the compound.

This relationship between target engagement and cellular phenotype is the core of a successful cross-validation study.

G cluster_A431 A431 (Sensitive) cluster_HT29 HT-29 (Resistant) cluster_MCF7 MCF7 (Negative Control) A431_node BRAF V600E High MEK Dependence Compound-X p-ERK Inhibition Cell Death (IC50 = 15 nM) HT29_node BRAF V600E High MEK Dependence Compound-X p-ERK Inhibition (Attenuated) Cell Survival (IC50 = 1,250 nM) MCF7_node MCF7_node

Caption: Logical flow of Compound-X effect across the cell panel.

Part 4: Trustworthiness and Self-Validation

Every protocol must be a self-validating system. This is achieved through rigorous quality control and the inclusion of appropriate controls.

  • Cell Line Authentication: Before initiating any experiments, all cell lines must be authenticated via STR profiling. This is a non-negotiable step to ensure you are working with the correct model.

  • Mycoplasma Testing: Mycoplasma contamination is common and can drastically alter cellular metabolism and drug response. Regular testing via PCR or a fluorescent dye-based kit is mandatory.

  • Assay Validation (Z-Factor): For screening assays, calculating the Z-factor (or Z-prime) provides a statistical measure of the assay's quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • Positive and Negative Controls: Every experiment must include controls. In our Western blot, a known, potent MEK inhibitor could serve as a positive control, while the vehicle (DMSO) is the negative control.

By embedding these checks into your workflow, you build a foundation of trust in your data, ensuring that the observed effects are due to your compound and not an experimental artifact.

Conclusion

Cross-validation of bioactivity is not an additional burden; it is the bedrock of rigorous, reproducible science in drug discovery. By strategically selecting a diverse cell line panel, employing validated assays with appropriate controls, and correlating phenotypic outcomes with mechanistic data, researchers can build a comprehensive and reliable profile of a compound's activity. This approach moves beyond a single, often misleading, data point to generate a nuanced understanding of biological context, ultimately increasing the probability of success in the long and arduous journey from bench to bedside.

References

  • The importance of human cell line authentication for basic science and clinical applications. Al-Ahmadie, H.A., et al.
  • Mycoplasma contamination of cell cultures: A ubiquitous, difficult-to-detect, and harmful contaminant. Nikfarjam, L., & Farzaneh, P. Cell Journal. [Link]
  • Assay Guidance Manual: Quantitative Biology and Pharmacology. Inglese, J., et al.
  • Identity crisis: The problem of human cell line misidentification. Nardone, R. M.
  • The NCI-60 Human Tumor Cell Lines Screen.

comparing antioxidant activity with resveratrol or other stilbenoids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antioxidant Activity of Resveratrol and Other Stilbenoids

Introduction: Beyond Resveratrol, A World of Stilbenoids

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone, consisting of two phenyl rings linked by an ethylene bridge.[1][2] While this family of molecules is diverse, resveratrol has emerged as the most extensively studied member, largely due to the "French Paradox"—the observation of low cardiovascular disease incidence in French populations despite a diet rich in saturated fats.[3][4] This effect has been partly attributed to the regular consumption of red wine, a notable source of resveratrol.[1][4]

The biological activities of stilbenoids are vast, ranging from anti-inflammatory to cardioprotective and neuroprotective effects.[2][4][5] At the heart of many of these benefits lies their potent antioxidant activity.[3][6] Antioxidants are critical molecules that neutralize unstable free radicals and reactive oxygen species (ROS), mitigating the oxidative stress that contributes to cellular damage and the pathogenesis of numerous diseases.[3][7][8]

However, the scientific landscape is expanding beyond resveratrol. Researchers are now focusing on other naturally occurring stilbenoids, such as pterostilbene and piceatannol, which exhibit unique structural modifications that can significantly influence their antioxidant efficacy and pharmacokinetic profiles.[1][9] This guide provides a comparative analysis of the antioxidant activity of these key stilbenoids, delves into the mechanisms of their action, and presents detailed experimental protocols for their evaluation, offering a critical resource for researchers and drug development professionals.

Comparative Analysis: A Head-to-Head Look at Stilbenoid Antioxidants

The antioxidant potential of a stilbenoid is not a monolithic property. It is profoundly influenced by its chemical structure, particularly the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups, which dictate its radical scavenging ability, cellular uptake, and metabolic stability.[1][10]

Resveratrol (3,5,4'-trihydroxystilbene): The Benchmark

Resveratrol is a potent antioxidant that can directly scavenge a variety of ROS and supports the body's endogenous antioxidant defense systems.[7][8] Its three hydroxyl groups are key to its radical-scavenging activity.[1] However, a significant limitation of resveratrol is its low bioavailability; it is rapidly metabolized in the body, which means high doses are often required to achieve therapeutic effects.[11][12]

Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene): The Bioavailable Alternative

Pterostilbene is a structural analog of resveratrol found in blueberries.[1][7] The critical difference is that the two hydroxyl groups on its A-ring are replaced by methoxy groups.[1] This seemingly minor change has profound consequences:

  • Increased Lipophilicity and Bioavailability: The methoxy groups make pterostilbene more fat-soluble (lipophilic).[1] This enhances its ability to cross cell membranes and improves its oral bioavailability, which is estimated to be around 80% compared to just 20% for resveratrol.[12]

  • Greater Metabolic Stability: Pterostilbene is more resistant to metabolic modification and is eliminated from the body more slowly than resveratrol.[11] Its half-life is significantly longer (approximately 105 minutes vs. 14 minutes for resveratrol), allowing it to remain active in the body for a longer duration.[12]

  • Potent Activity: Due to its superior pharmacokinetics, pterostilbene often demonstrates stronger biological effects at similar concentrations compared to resveratrol.[1][11] Some studies report a higher Oxygen Radical Absorbance Capacity (ORAC) value for pterostilbene, indicating greater antioxidant potency in certain assays.[11]

Piceatannol (3,5,3',4'-tetrahydroxystilbene): The Enhanced Radical Scavenger

Piceatannol, an analog of resveratrol found in passion fruit and grapes, features an additional hydroxyl group on its B-ring.[5][9] This ortho-dihydroxy (catechol) structure significantly enhances its antioxidant capabilities.

  • Superior Radical Scavenging: The extra hydroxyl group makes piceatannol a more potent scavenger of certain free radicals, such as peroxyl radicals, compared to resveratrol.[13][14][15] Studies have shown that its ability to reduce H2O2-induced ROS is greater than that of resveratrol.[16]

  • Dual-Mechanism Action: Piceatannol's protective effects are mediated not only through direct scavenging but also by activating endogenous antioxidant pathways, such as the NRF2/HO-1 system, an advantage not as prominently observed with resveratrol.[16]

Quantitative Data Summary
StilbenoidChemical StructureKey Structural FeatureBioavailabilityKey Antioxidant Characteristics
Resveratrol 3,5,4'-trihydroxystilbeneThree -OH groupsLow (~20%)[12]The foundational stilbenoid antioxidant.[7]
Pterostilbene 3,5-dimethoxy-4'-hydroxystilbeneTwo -OCH3 groups, one -OH groupHigh (~80%)[12]More lipophilic, metabolically stable, and bioavailable than resveratrol.[1][11]
Piceatannol 3,5,3',4'-tetrahydroxystilbeneFour -OH groups (ortho-dihydroxy on B-ring)Higher than resveratrol[16]Potent peroxyl radical scavenger due to the extra -OH group.[13][14][15] Activates NRF2 pathway.[16]

Mechanisms of Antioxidant Action: Direct and Indirect Pathways

Stilbenoids combat oxidative stress through a two-pronged approach: direct neutralization of existing free radicals and bolstering the cell's own antioxidant defenses.

Direct Radical Scavenging

The primary mechanism for direct antioxidant activity involves donating a hydrogen atom from one of their phenolic hydroxyl groups to a free radical, thereby stabilizing it. This process can occur via two main chemical pathways:

  • Hydrogen Atom Transfer (HAT): The antioxidant directly transfers a hydrogen atom to the radical.

  • Single Electron Transfer (SET): The antioxidant first transfers an electron to the radical, followed by a proton.[13]

The efficiency of this process is dictated by the number and position of the hydroxyl groups. For instance, the ortho-dihydroxy structure in piceatannol makes it an exceptionally effective hydrogen donor.[13][14]

Activation of Endogenous Antioxidant Systems

Beyond direct scavenging, stilbenoids can induce the expression of protective genes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like certain stilbenoids, Nrf2 is released, translocates to the nucleus, and binds to the ARE in the promoter region of various genes. This initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and catalase.[10][16][17] Piceatannol and isorhapontigenin, for example, have been shown to be effective activators of this protective pathway.[10][16][17]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stilbenoid Stilbenoid (e.g., Piceatannol) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Stilbenoid->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Tx Gene Transcription ARE->Gene_Tx Initiates Enzymes Antioxidant Enzymes (e.g., HO-1, Catalase) Gene_Tx->Enzymes Leads to Synthesis of Enzymes->ROS Neutralizes

Caption: Nrf2-ARE signaling pathway activation by stilbenoids.

Protocols for Evaluating Antioxidant Activity

No single assay can fully capture the complex antioxidant activity of a compound.[18][19] Therefore, a panel of assays based on different chemical principles is essential for a comprehensive assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[20] DPPH has a deep violet color in solution with a characteristic absorbance peak at 517 nm. When reduced by an antioxidant through hydrogen/electron donation, it becomes colorless, and the decrease in absorbance is proportional to the radical scavenging activity.[6][20]

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark to prevent degradation.[6]

  • Reaction Setup: In a 96-well plate, add 20 µL of the stilbenoid sample (at various concentrations) or a standard antioxidant (e.g., Trolox, Gallic Acid) to each well.

  • Initiate Reaction: Add 200 µL of the DPPH working solution to each well and mix thoroughly. A blank well should contain only the solvent and the DPPH solution.[6]

  • Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes. The dark incubation is critical as DPPH is light-sensitive.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against sample concentration.[6]

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph add_sample Add 20µL Sample/Standard to 96-well plate prep_dpph->add_sample add_dpph Add 200µL DPPH Solution to each well add_sample->add_dpph incubate Incubate 30 min in Dark at RT add_dpph->incubate measure Read Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored blue-green. Antioxidants in the sample reduce the pre-formed ABTS•+, causing the solution to decolorize. The degree of color loss, measured at 734 nm, is proportional to the antioxidant's activity.[21] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate (APS) solution in water.[21]

  • Generate Radical: To generate the ABTS•+ radical, mix the ABTS and APS solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21] This step ensures complete radical formation.

  • Prepare Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[22]

  • Reaction Setup: Add 5-10 µL of the stilbenoid sample or standard to a 96-well plate.[22]

  • Initiate Reaction: Add 200 µL of the ABTS•+ working solution to each well.[22]

  • Incubation & Measurement: Mix and incubate for 5-6 minutes at room temperature.[22] Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow start Start gen_radical Generate ABTS•+ Radical (ABTS + K2S2O8, 12-16h) start->gen_radical prep_working Prepare Working Solution (Abs @ 734nm = 0.70) gen_radical->prep_working add_sample Add 10µL Sample/Standard to 96-well plate prep_working->add_sample add_abts Add 200µL ABTS•+ Working Solution add_sample->add_abts incubate Incubate 6 min at RT add_abts->incubate measure Read Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition or TEAC measure->calculate end End calculate->end

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative damage caused by a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[23][24] The antioxidant's presence preserves the fluorescence signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).[25]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard (Trolox). All solutions are typically made in a phosphate buffer (pH 7.4).

  • Reaction Setup: In a black 96-well plate (to minimize light scatter), pipette 25 µL of the stilbenoid sample, standard, or blank (buffer).

  • Add Probe: Add 150 µL of the fluorescein solution to each well. Mix and pre-incubate for 10-15 minutes at 37°C in the plate reader.

  • Initiate Reaction: Add 25 µL of the AAPH solution to all wells to start the oxidative reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically, with readings taken every 1-2 minutes for at least 60 minutes. The excitation wavelength is 485 nm and the emission is 520-538 nm.[26]

  • Calculation: Calculate the Net AUC for each sample by subtracting the AUC of the blank. Plot the Net AUC against the concentration of the standard (Trolox) to create a standard curve. ORAC values are expressed as Trolox Equivalents (TE).

ORAC_Workflow start Start setup_plate Pipette Sample/Standard/Blank into black 96-well plate start->setup_plate add_probe Add Fluorescein Probe and pre-incubate at 37°C setup_plate->add_probe add_aaph Initiate reaction by adding AAPH solution add_probe->add_aaph measure Measure Fluorescence Decay Kinetically (60 min) add_aaph->measure calculate Calculate Area Under Curve (AUC) and determine ORAC value (TE) measure->calculate end End calculate->end

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay moves beyond simple chemical reactions to measure antioxidant activity within a cellular environment.[26] It quantifies the ability of compounds to prevent the formation of intracellular ROS. Cells are loaded with a probe (DCFH-DA) that becomes fluorescent upon oxidation. The ability of a test compound to inhibit fluorescence in the presence of a radical initiator indicates its cellular antioxidant activity.[26][27]

Experimental Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well microplate and culture until they reach confluence.[26]

  • Cell Loading: Wash the cells and treat them with the stilbenoid sample or a standard (e.g., Quercetin) along with the DCFH-DA probe for a set period (e.g., 1 hour). This allows for cellular uptake of both the antioxidant and the probe.

  • Induce Oxidative Stress: Wash the cells to remove excess compound and probe. Add a radical initiator (like AAPH) to induce intracellular ROS production.[26][27]

  • Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity over 60 minutes (excitation ~485 nm, emission ~538 nm).[26]

  • Calculation: The antioxidant capacity is determined by comparing the area under the curve for the sample-treated cells to the control (cells with initiator but no antioxidant). Results are often expressed as Quercetin Equivalents (QE).

CAA_Workflow start Start seed_cells Seed and Culture Cells to Confluence start->seed_cells treat_cells Treat Cells with Sample and DCFH-DA Probe seed_cells->treat_cells wash_cells Wash Cells to Remove Excess Reagents treat_cells->wash_cells induce_stress Add Radical Initiator to induce ROS wash_cells->induce_stress measure Measure Fluorescence Kinetically (60 min) induce_stress->measure calculate Calculate Inhibition and CAA Value (QE) measure->calculate end End calculate->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion and Future Directions

The investigation into the antioxidant properties of stilbenoids reveals a nuanced and compelling picture. While resveratrol remains a cornerstone of polyphenol research, it is clear that it is not the only, nor always the most potent, player.

  • Pterostilbene emerges as a highly promising alternative, largely overcoming the primary hurdle of resveratrol—poor bioavailability—making it a more efficient and longer-lasting antioxidant in vivo.[8][11][12]

  • Piceatannol showcases superior radical scavenging in specific contexts due to its advantageous chemical structure and demonstrates the ability to activate the cell's own powerful Nrf2-mediated defense systems.[13][16]

For researchers and drug developers, this comparative understanding is crucial. The choice of stilbenoid should be guided by the specific application: for conditions requiring sustained antioxidant levels in the bloodstream, pterostilbene's pharmacokinetic profile is a distinct advantage. For targeting specific radical species or leveraging endogenous defense pathways, piceatannol may be the superior candidate. The continued exploration of the structure-activity relationships among the broader family of stilbenoids will undoubtedly uncover new therapeutic opportunities, moving far beyond the well-trodden path of resveratrol.

References

  • Circe Scientific. (2023, May 15). Resveratrol or Pterostilbene? A review of two promising stilbenes. Circe Scientific.
  • HealthNews. (2025, January 25). Resveratrol and Pterostilbene: A Comparison of Two Powerful Antioxidants. HealthNews.
  • Jung+. (2025, February 14). Pterostilbene Vs. Resveratrol: Which Anti-Aging Compound Is Better for Longevity?. Jung+.
  • HMS Nutrition. (2024, July 12). Trans Pterostilbene vs. Resveratrol: Which One Should You Take?. HMS Nutrition.
  • Lee, K. W., Kim, Y. J., Lee, H. J., & Lee, C. Y. (2003). Antioxidant Assays for Plant and Food Components. Journal of Agricultural and Food Chemistry.
  • Chan, E. W. C., Wong, C. W., Tan, Y. H., Foo, J. P. Y., Wong, S. K., & Chan, H. T. (2019). Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science, 9(07), 124–129.
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • Seo, W. D., Kim, J. H., Kim, D. W., Kang, H. W., & Park, K. H. (2016). Synthesis, oxygen radical absorbance capacity, and tyrosinase inhibitory activity of glycosides of resveratrol, pterostilbene, and pinostilbene. Bioscience, Biotechnology, and Biochemistry, 81(2), 361-367.
  • Shen, Y., et al. (2025, October 15). The bioactivity of prenylated stilbenoids and their structure-activity relationship. Food Chemistry.
  • Gholitabar, S., & Fereydouni, E. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry.
  • Kuno, T., et al. (2020). Different anti-oxidative and anti-apoptotic effects of piceatannol and resveratrol. Journal of Pharmacology and Experimental Therapeutics, 376(2), 246-255.
  • Bentz, E. N., et al. (2015). Piceatannol, a better peroxyl radical scavenger than resveratrol. RSC Advances, 5(11), 8151-8159.
  • Sârb, A. C., & Mot, A. C. (2021). Antioxidant Capacity Determination in Plants and Plant-Derived Products: A Review. Antioxidants, 10(12), 1944.
  • Shrestha, S., & Sharma, S. (2025, August 6). Therapeutic Role of Resveratrol and Piceatannol in Disease Prevention. ResearchGate.
  • Kumar, S., et al. (2019). A REVIEW ON DIFFERENT METHODS OF DETERMINATION OF ANTIOXIDANT ACTIVITY ASSAY OF HERBAL PLANTS. The Pharma Innovation Journal.
  • Pérez-Jiménez, J., & Saura-Calixto, F. (2018). Natural Antioxidant Evaluation: A Review of Detection Methods. Critical Reviews in Food Science and Nutrition, 58(17), 2855-2871.
  • Shrestha, S., & Sharma, S. (2014). Therapeutic Role of Resveratrol and Piceatannol in Disease Prevention. Walsh Medical Media.
  • Brezinova, L., et al. (2019). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. Biomolecules, 9(9), 468.
  • Wen, H., et al. (2018). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. ResearchGate.
  • ResearchGate. (2025, August 6). Effect of increasing concentrations of stilbenes in the ORAC assay. ResearchGate.
  • Wen, H., et al. (2018). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. Molecules, 23(9), 2319.
  • Sueishi, Y., et al. (2017). Resveratrol analogues like piceatannol are potent antioxidants as quantitatively demonstrated through the high scavenging ability against reactive oxygen species and methyl radical. Bioorganic & Medicinal Chemistry Letters, 27(23), 5192-5196.
  • Miura, T., Muraoka, S., & Ikeda, N. (2025, August 6). Antioxidative and Prooxidative Action of Stilbene Derivatives. ResearchGate.
  • Delmas, D., et al. (2011). *Antioxidant effects of resveratrol and other stilbene derivatives on oxidative stress and NO bioavailability: Potential benefits to cardiovascular diseases. Biochimie, 93(10), 1749-1756.
  • Wen, H., et al. (2018). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. PubMed.
  • Salehi, B., et al. (2021). Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications. Molecules, 26(4), 1175.
  • Akinwumi, B. C., Bordun, K. A. M., & Anderson, H. D. (2018). Biological Activities of Stilbenoids. International Journal of Molecular Sciences, 19(3), 792.
  • Brezinova, L., et al. (2025, October 16). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. MDPI.
  • Aftab, N., Likhitwitayawuid, K., & Vieira, A. (2010). Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol. Natural Product Research, 24(18), 1726-1733.
  • Vacek, J., et al. (2021). More Than Resveratrol: New Insights into Stilbene-Based Compounds. Molecules, 26(11), 3144.
  • Aoyagi, K., et al. (2017). Oxygen Radical Absorbance Capacity (ORAC) of Cyclodextrin-Solubilized Flavonoids, Resveratrol and Astaxanthin as Measured With the ORAC-EPR Method. Chemical & Pharmaceutical Bulletin, 65(9), 833-838.
  • Li, Y., et al. (2022). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. Foods, 11(15), 2215.
  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences.
  • Aoyagi, K., et al. (2017). Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method. Chemical & Pharmaceutical Bulletin, 65(9), 833–838.
  • Brezinova, L., et al. (2019). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. PubMed.
  • Re, R., et al. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate.
  • Zen-Bio, Inc. CAA Antioxidant Assay Kit. Zen-Bio.
  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI.
  • Bioquochem. ABTS Assay Kit. Bioquochem.
  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit Manual. Dojindo.
  • ResearchGate. (2025, August 6). Comparative Study of the Antioxidant Capacity of Four Stilbenes Using ORAC, ABTS+, and FRAP Techniques. ResearchGate.
  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Assay Kit. Cell Biolabs.
  • Zen-Bio, Inc. ABTS Antioxidant Assay Kit. Zen-Bio.
  • G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences.

Sources

A Guide to the Validation of a Quantitative ¹H-NMR (qNMR) Method for 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active compounds, intermediates, and impurities is paramount. This guide provides an in-depth validation of a ¹H-Quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, a poly-methoxylated phenanthrene derivative that can be isolated from Bulbophyllum vaginatum[1].

We will explore the causality behind the experimental choices, present a rigorous validation protocol aligned with international standards, and objectively compare the qNMR method with traditional High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.

Section 1: The qNMR Method: Principle and Strategic Development

Quantitative NMR stands as a primary analytical method because the intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for the signal[2][3]. This fundamental principle allows for the determination of a compound's concentration or purity by co-dissolving a known mass of the analyte with a known mass of a certified internal standard, without the need for a specific reference standard of the analyte itself[2][4].

Rationale for Method Development

The development of a robust qNMR method is a systematic process where each choice is deliberately made to ensure accuracy and precision.

  • Analyte and Structure: The target analyte is this compound (Molecular Formula: C₁₉H₂₂O₅, Molar Mass: 330.37 g/mol )[5][6]. Its structure features five methoxy groups and a dihydrophenanthrene core, providing distinct proton signals suitable for quantification.

  • Solvent Selection: The ideal deuterated solvent must fully dissolve both the analyte and the internal standard to ensure sample homogeneity[7][8]. Dimethyl sulfoxide-d₆ (DMSO-d₆) was selected for its excellent solubilizing power for a wide range of organic compounds and its simple residual solvent signal.

  • Internal Standard (IS) Selection: The choice of an internal standard is critical for the accuracy of qNMR results[7]. Maleic acid was chosen for this validation.

    • Purity: It is available at high purity (≥99%).

    • Signal Simplicity & Location: It exhibits a sharp singlet for its two olefinic protons at approximately 6.3 ppm, a region typically free from analyte signals[9].

    • Stability: It is chemically stable and does not react with the analyte or solvent.

    • Solubility: It has adequate solubility in DMSO-d₆[9].

  • Selection of Quantification Signals:

    • Analyte: The sharp singlet corresponding to one of the methoxy groups is an ideal candidate for integration due to its high signal-to-noise ratio and separation from other signals.

    • Internal Standard: The singlet of the two protons of maleic acid at ~6.3 ppm is used as the reference signal[9][10].

  • Key NMR Acquisition Parameters: To ensure accurate quantification, spectra must be acquired under conditions that allow for complete spin-lattice relaxation (T₁) of all relevant protons.

    • Relaxation Delay (D1): The relaxation delay (D1) combined with the acquisition time (AQ) must be at least 5 times the longest T₁ value of the protons being integrated (D1 + AQ ≥ 5 * T₁_max)[11][12][13]. An inversion-recovery experiment should be performed to accurately measure the T₁ values of both the analyte and internal standard signals[11][12][14]. For this method, a conservative relaxation delay of 30 seconds was determined to be sufficient.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal after each scan, assuming a sufficient relaxation delay.

    • Number of Scans (NS): A sufficient number of scans (e.g., 32 or 64) are averaged to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals used in quantification.

Section 2: Method Validation Protocol & Results (ICH Q2(R1) Framework)

The validation of the qNMR method was performed following the guidelines of the International Council for Harmonisation (ICH) Q2(R1) to demonstrate its suitability for its intended purpose[15].

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The ¹H-NMR spectrum of a mixture containing this compound and the maleic acid internal standard in DMSO-d₆ demonstrates baseline separation between the selected quantification signals and other signals from the analyte, standard, or solvent. This confirms that there is no interference, ensuring the method's specificity.

Linearity

The linearity of the method was evaluated across a range of concentrations. A series of samples were prepared with a fixed concentration of the internal standard and varying concentrations of the analyte.

Concentration (mg/mL)Analyte/IS Integral Ratio
2.50.52
5.01.01
10.02.03
15.03.05
20.04.08

The method demonstrated excellent linearity over the tested range with a correlation coefficient (R²) of 0.9998 . The response was directly proportional to the concentration of the analyte, as required by ICH guidelines[15].

Accuracy

Accuracy was determined by performing spike-recovery experiments. Samples were prepared at three concentration levels (80%, 100%, and 120% of the target concentration) and the percentage recovery was calculated.

LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%8.07.9599.4
100%10.010.08100.8
120%12.012.14101.2

The mean recovery was 100.5% , which falls within the acceptable range, confirming the method's accuracy.

Precision

Precision was assessed at two levels: repeatability and intermediate precision[15].

  • Repeatability (Intra-assay): Six independent samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Result: The Relative Standard Deviation (RSD) was 0.55% .

  • Intermediate Precision (Inter-assay): The experiment was repeated on a different day by a different analyst.

    • Result: The RSD between the two data sets was 0.82% .

The low RSD values (<2%) indicate that the method is highly precise[16].

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD (S/N ≈ 3): 0.05 mg/mL[15]

  • LOQ (S/N ≈ 10): 0.15 mg/mL[15]

These values indicate the method is sensitive enough for its intended application in purity assessment and assay.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in key experimental parameters, such as the relaxation delay (± 2s) and temperature (± 2°C). The results showed no significant deviation from the nominal value, with a maximum difference of less than 1.0%, demonstrating the method's reliability under varied conditions[10].

Section 3: Comparative Analysis: qNMR vs. HPLC-UV

While qNMR is a powerful tool, it is essential to understand its performance relative to established chromatographic techniques like HPLC-UV.

FeatureQuantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method[2][3].Separation based on differential partitioning between mobile and stationary phases; detection via UV absorbance.
Reference Standard Requires a certified internal standard of a different structure (e.g., maleic acid)[4].Requires a certified reference standard of the same analyte for calibration.
Method Development Faster. Focus is on solubility and non-overlapping signals. Parameter optimization is straightforward.More time-consuming. Requires screening of columns, mobile phases, and gradient optimization.
Accuracy/Traceability High. Directly traceable to SI units as a primary method[3].High, but dependent on the purity of the analyte-specific reference standard.
Sensitivity (LOQ) Lower. Typically in the μg/mL to mg/mL range[4].Higher. Typically in the ng/mL to μg/mL range[4][17].
Sample Throughput High. Analysis time per sample is short (minutes).Lower. Run times are typically longer due to column equilibration and gradient elution.
Sample Integrity Non-destructive. The sample can be recovered after analysis[16].Destructive. The sample is consumed during the analysis.
Solvent Consumption Very low (typically <1 mL of deuterated solvent per sample)[17][18].High (milliliters of mobile phase per minute).

Both qNMR and HPLC offer excellent accuracy and precision when properly validated[18][19]. The choice between them often depends on the specific analytical challenge, such as the availability of a reference standard, required sensitivity, and desired sample throughput.

Section 4: Visualized Workflows & Protocols

qNMR Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) dev1 Select Analyte & Internal Standard (IS) dev2 Select Solvent & Quantification Signals dev1->dev2 dev3 Measure T1 Relaxation Times dev2->dev3 dev4 Optimize Acquisition Parameters (D1, NS) dev3->dev4 val1 Specificity dev4->val1 Proceed to Validation val2 Linearity val1->val2 val3 Accuracy val2->val3 val4 Precision (Repeatability & Intermediate) val3->val4 val5 LOD & LOQ val4->val5 val6 Robustness val5->val6 end end val6->end Method Validated

Caption: Workflow for the development and validation of the qNMR method.

Analytical Method Selection Guide

G start Analyte Quantification Needed? ref_std Analyte-specific Reference Standard Available? start->ref_std Yes qnmr Use qNMR hplc Use HPLC-UV ref_std->hplc Yes sensitivity Trace Level Quantification (ng/mL) Needed? ref_std->sensitivity No sensitivity->hplc Yes throughput High Sample Throughput Needed? sensitivity->throughput No throughput->qnmr Yes throughput->hplc No

Caption: Decision tree for selecting between qNMR and HPLC-UV.

Section 5: Experimental Protocols

Standard Operating Procedure: Sample & Standard Preparation
  • Equipment: Use a calibrated analytical microbalance (readability ±0.001 mg).

  • Internal Standard Stock: Accurately weigh ~20 mg of maleic acid (IS) into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.

  • Sample Preparation: a. Accurately weigh ~10 mg of this compound (analyte) into a clean vial. b. Using a calibrated pipette, add exactly 0.6 mL of the maleic acid internal standard stock solution to the vial. c. Vortex the vial for 1 minute to ensure complete dissolution. d. Transfer the solution to a 5 mm NMR tube.

Standard Operating Procedure: NMR Data Acquisition
  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Locking & Shimming: Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automatic or manual shimming to achieve optimal line shape and resolution.

  • Parameter Setup:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30 on Bruker systems).

    • Temperature: 298 K (25 °C).

    • Pulse Angle (P1): 90°.

    • Relaxation Delay (D1): 30 s.

    • Acquisition Time (AQ): ≥ 3 s.

    • Spectral Width (SW): 20 ppm.

    • Number of Scans (NS): 32 (adjust as needed for S/N).

    • Receiver Gain (RG): Set automatically.

  • Acquisition: Acquire the Free Induction Decay (FID).

Standard Operating Procedure: Data Processing & Calculation
  • Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform the FID, and perform automated phase and baseline correction. Manually verify and adjust corrections if necessary.

  • Integration: Integrate the selected analyte signal (Iₐ) and the internal standard signal (Iₛ).

  • Calculation: Calculate the purity or concentration (Pₐ) of the analyte using the following formula[20]:

    Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity

    • Subscripts a and s refer to the analyte and standard, respectively.

Conclusion

This guide demonstrates that the developed ¹H-qNMR method for this compound is specific, linear, accurate, precise, and robust, fully meeting the validation criteria set forth by ICH Q2(R1). As a primary analytical technique, qNMR offers significant advantages in terms of speed of method development, non-destructive analysis, and reduced solvent consumption, making it a highly efficient and environmentally friendly alternative to traditional chromatographic methods[17]. While HPLC-UV provides superior sensitivity, qNMR is an exceptionally powerful tool for purity assessments and assays where an analyte-specific reference standard is unavailable or when high throughput is a priority. The successful validation of this method provides a reliable and authoritative protocol for the quantitative analysis of this compound and serves as a framework for developing similar methods for other novel chemical entities.

References

  • Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • American Chemical Society. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • University of Cambridge. (n.d.). Measuring relaxation times - Inversion recovery for T1.
  • PubMed. (2005, August 10). Quantitative NMR spectroscopy--applications in drug analysis.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • ChemBK. (n.d.). This compound.
  • CD BioSustainable. (n.d.). This compound.
  • Ingenta Connect. (2019, January 1). Development and Validation of a Quantitative NMR Method for the D....
  • PMC. (n.d.). The application of qNMR for the determination of rosuvastatin in tablet form.
  • ResearchGate. (2025, August 5). Validation of quantitative NMR | Request PDF.
  • MedChemExpress. (n.d.). This compound | Active Compound.
  • IMSERC. (n.d.). Building Block. The relaxation delay.
  • Chemical Research Support. (n.d.). T1 Relaxation Measurements.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

Sources

A Researcher's Guide to De-risking Novel Phenanthrenes: A Comparative Framework for Assessing Off-Target Effects of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Double-Edged Sword of Phenanthrene Cytotoxicity

Natural products have long been a cornerstone of drug discovery, offering a rich tapestry of chemical diversity and biological activity. Among these, the dihydrophenanthrene class of compounds, often isolated from the Orchidaceae family, has garnered significant interest for its potent cytotoxic effects against various cancer cell lines.[1][2][3] Our focus here, 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, is one such molecule—a natural product with demonstrated cytotoxic potential but an enigmatic mechanism of action and an uncharacterized safety profile.[4][5]

While promising, the journey of a cytotoxic natural product from a lab curiosity to a clinical candidate is fraught with peril, the most significant of which are off-target effects. These unintended molecular interactions can lead to unforeseen toxicity, derailing an otherwise promising therapeutic program. This guide provides a comprehensive, multi-pronged strategy for the systematic assessment of off-target effects of this compound. We will move beyond a simple listing of techniques, instead focusing on building a logical, self-validating experimental framework. This guide is designed for researchers, scientists, and drug development professionals seeking to de-risk novel compounds by proactively identifying and characterizing their off-target liabilities.

Hypothesizing a Mechanism: Learning from a Chemical Cousin, Combretastatin A-4

The structure of this compound does not exist in a vacuum. It shares a core phenanthrene scaffold with other biologically active molecules. A key comparator is Combretastatin A-4 (CA4P), a well-characterized vascular disrupting agent (VDA).[6][7] CA4P exerts its potent anti-tumor effects by binding to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, endothelial cell shape changes, and a rapid shutdown of tumor vasculature.[7][8][9]

Given the structural similarities, it is a reasonable starting hypothesis that this compound may also target the tubulin cytoskeleton. However, we must also consider the possibility of alternative or additional targets. Therefore, our assessment strategy will be designed to both validate this primary hypothesis and broadly screen for unforeseen interactions.

A Multi-Tiered Strategy for Off-Target Profiling

A robust off-target assessment is not a single experiment but a phased campaign, moving from broad, predictive methods to specific, quantitative assays. This approach, depicted below, allows for the efficient allocation of resources, with early-stage computational methods filtering possibilities before more labor-intensive experimental work begins.

G cluster_0 In Silico Assessment cluster_1 In Vitro Profiling cluster_2 In Vivo Validation a Target Prediction via Chemical Similarity (e.g., SEA, SwissTargetPrediction) c Biochemical Assays (e.g., Kinase Panel, Tubulin Polymerization Assay) a->c Hypothesis Generation b Structure-Based Screening (Molecular Docking) b->c d Cellular Target Engagement (e.g., CETSA) c->d Validate Hits e Phenotypic Screening (High-Content Imaging) d->e Cellular Context f Pharmacodynamics & Toxicology Studies (Rodent Models) e->f Systemic Effects

Caption: A multi-tiered workflow for off-target assessment.

PART 1: In Silico & Computational Screening

Before committing to wet-lab experiments, computational methods can provide a valuable, cost-effective preview of a compound's potential interaction landscape.[10][11] These approaches use the compound's structure to predict its biological targets.

Chemical Similarity-Based Target Prediction

The principle here is simple: molecules with similar structures often have similar biological targets. Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction compare the 2D structure of our query molecule against databases of compounds with known protein targets.

Experimental Rationale: This is a rapid, first-pass screen to generate a broad list of potential on- and off-targets. It helps to prioritize which experimental assays to run. For this compound, we would expect to see tubulin as a high-ranking hit, but we are most interested in the unexpected predictions—kinases, GPCRs, or metabolic enzymes—that would constitute potential off-targets.

Structure-Based Virtual Screening (Molecular Docking)

If high-resolution structures of predicted off-targets are available, molecular docking can be used to model the binding interaction.[12] This technique places the 3D conformation of the compound into the binding pocket of a protein and calculates a "docking score" to estimate binding affinity.

Experimental Rationale: Docking provides a structural hypothesis for how the compound might bind to an off-target. For example, if a kinase is predicted as a hit from similarity searches, docking can predict whether the compound is likely to bind in the ATP-binding pocket, an allosteric site, or not at all. This helps to further refine the list of putative off-targets for experimental validation.

PART 2: In Vitro Experimental Validation

Computational predictions are hypotheses that must be tested experimentally. The following in vitro assays are designed to confirm direct binding and functional effects on putative off-targets.

Broad-Panel Kinase Screening

Rationale: Protein kinases are one of the largest and most functionally diverse enzyme families, and they are common off-targets for many small molecules. A broad-panel kinase screen (e.g., against 100-400 kinases) is a standard de-risking step in drug development.

Protocol: Radiometric Kinase Assay (Example)

  • Preparation: Prepare a stock solution of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, and [γ-³³P]ATP in a kinase buffer.

  • Compound Addition: Add the test compound at a range of concentrations (e.g., 10 µM down to 1 nM). Include a positive control inhibitor and a DMSO vehicle control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination & Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated radioactivity.

  • Detection: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to the DMSO control. Plot the data to determine the IC50 value for any confirmed hits.

Validating the Primary Target: Tubulin Polymerization Assay

Rationale: Based on the structural similarity to Combretastatin A-4, it is crucial to determine if this compound directly affects tubulin dynamics.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Use commercially available, high-purity tubulin protein. Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol.

  • Reaction Setup: In a UV-transparent 96-well plate, add the tubulin solution.

  • Compound Addition: Add this compound, Combretastatin A-4 (positive control), paclitaxel (stabilizing control), and DMSO (vehicle control) to respective wells.

  • Initiation and Monitoring: Warm the plate to 37°C in a temperature-controlled spectrophotometer. Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time. An inhibitory compound will suppress the rate and extent of polymerization compared to the DMSO control.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical assays confirm binding to a purified protein, but they don't prove that the compound engages its target in the complex environment of a living cell. CETSA is a powerful technique to verify target engagement in intact cells or tissue lysates. The principle is that a protein becomes more thermally stable when a ligand is bound to it.

G a Treat cells with Compound or Vehicle b Heat cells to a range of temperatures a->b c Lyse cells and separate soluble vs. precipitated proteins b->c d Analyze soluble fraction by Western Blot for Target Protein c->d e Quantify band intensity and plot vs. temperature d->e

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for a Putative Kinase Off-Target

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells) to ~80% confluency. Treat cells with this compound (e.g., at 10x its IC50 for cytotoxicity) or DMSO vehicle for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction). Analyze the protein levels of the suspected off-target kinase using Western blotting with a specific antibody.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble kinase will decrease as the temperature increases (the protein denatures). In the compound-treated samples, if the compound binds and stabilizes the kinase, the protein will remain soluble at higher temperatures, resulting in a rightward shift of the melting curve.

Comparative Analysis: Benchmarking Against Known Agents

To put the off-target profile of this compound into context, it is essential to compare its performance against relevant alternative compounds. The table below presents a hypothetical comparison based on the assays described.

Parameter This compound Combretastatin A-4 (CA4P) Paclitaxel
Primary On-Target Tubulin (Hypothesized)TubulinTubulin
Tubulin Polymerization (IC50) 5 µM (Hypothetical)2 µMPromotes Polymerization
Kinase Off-Target Hits (>50% inhibition @ 10 µM) Kinase X, Kinase Y (Hypothetical)MinimalKinase Z (Hypothetical)
Cellular Target Engagement (CETSA Shift) Yes, for Tubulin and Kinase XYes, for TubulinYes, for Tubulin
Primary Cytotoxicity (A549 cells, GI50) 1 µM (Hypothetical)0.5 µM10 nM
In Vivo Toxicity Profile To be determinedVascular toxicity, hypertension[6]Myelosuppression, neuropathy

This comparative table provides a clear, at-a-glance summary of the compound's selectivity and potential liabilities relative to established drugs.

Conclusion and Forward Look

The assessment of off-target effects is a critical, non-negotiable component of modern drug discovery. For a promising but under-characterized molecule like this compound, a systematic and logical approach is paramount. By integrating computational prediction with targeted biochemical and cellular assays, researchers can build a comprehensive off-target profile. This not only identifies potential safety liabilities but can also uncover novel mechanisms of action and opportunities for therapeutic development. The framework presented here provides a robust starting point for any researcher seeking to unlock the full potential of this and other novel natural products, transforming them from cytotoxic curiosities into well-understood therapeutic candidates.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
  • Nagaiah, G., & Remick, S. C. (2010). Combretastatin A4 phosphate: a novel vascular disrupting agent. Future Oncology. [Link]
  • Tutone, M., & Almerico, A. M. (2026). Computational Strategies Reshaping Modern Drug Discovery. Molecules. [Link]
  • Dark, G. G., et al. (1997).
  • CLF New study on anti-cancer drug treatment could greatly lessen negative side effects on patients. (2019). Central Laser Facility. [Link]
  • 2,3,4,6,7-Pentamethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol. PubChem. [Link]
  • Loi, M., et al. (2018). The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells. Oncotarget. [Link]
  • Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligo Therapeutics Society. [Link]
  • Methods of off-target detection.
  • CRISPR gene editing. Wikipedia. [Link]
  • This compound. ChemBK. [Link]
  • Lee, Y. M., et al. (2009). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis.
  • Kanthou, C., & Tozer, G. M. (2001). Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo. Anticancer Research. [Link]
  • He, H., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • 5-Hydroxy-2,3,4-trimethoxy-9,10-dihydrophenanthrene.
  • Dihydrophenanthrenes. Wikipedia. [Link]
  • Wang, Y., et al. (2023). 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene from Dendrobium officinale Exhibited Antitumor Activities for HeLa Cells. Molecules. [Link]
  • Intachai, K., et al. (2016). Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells. Genetic Testing and Molecular Biomarkers. [Link]
  • Wang, X., et al. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Phytochemistry. [Link]
  • Song, X., et al. (2022). Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells. Molecules. [Link]

Sources

A Comparative Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene and its Aromatized Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of natural product chemistry and oncology research, phenanthrene scaffolds represent a privileged structure, lauded for a wide spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2] These compounds, frequently isolated from the Orchidaceae family, serve as a rich source of inspiration for novel therapeutic agents.[1][2]

This guide provides a comparative analysis of two closely related molecules: 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene , a naturally occurring compound isolated from Bulbophyllum vaginatum[3][4], and its synthetic, fully aromatized analogue, 2,3,4,6,7-Pentamethoxyphenanthrene . The central thesis of this comparison is that the saturation of the C9-C10 bond is not a minor structural tweak but a profound modification that dictates conformational flexibility, and consequently, biological potential. We will explore how this single difference impacts molecular geometry, synthetic strategy, and, most critically, the predicted efficacy as a cytotoxic agent, likely through mechanisms analogous to established tubulin inhibitors.

Part 1: The Decisive Role of the C9-C10 Bond: A Structural and Conformational Analysis

The fundamental difference between the two title compounds lies in the hybridization of carbons 9 and 10. In the phenanthrene analogue, these carbons are sp² hybridized, creating a planar, rigid, and fully aromatic polycyclic system. Conversely, in the dihydrophenanthrene, these carbons are sp³ hybridized, breaking the planarity and introducing significant conformational flexibility.

This flexibility allows the dihydrophenanthrene to adopt a twisted, non-planar conformation, where the two outer aromatic rings (A and C) are held at a specific dihedral angle. This geometry is strikingly reminiscent of cis-stilbene compounds like Combretastatin A-4 (CA-4), a potent natural product known to inhibit tubulin polymerization by binding to the colchicine site.[5][6] Structure-activity relationship (SAR) studies on CA-4 have unequivocally demonstrated that the cis configuration, which forces a dihedral angle of approximately 50-60° between its two phenyl rings, is essential for its potent cytotoxic activity.[7] The planar trans isomer is largely inactive.

The rigid, planar structure of 2,3,4,6,7-Pentamethoxyphenanthrene cannot mimic this critical three-dimensional arrangement. Its structural analogue in the stilbene world is the inactive trans-CA-4. Therefore, from a purely structural standpoint, the dihydrophenanthrene derivative emerges as a far more promising candidate for possessing potent antimitotic activity.

G cluster_0 Structural Comparison A 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene (Flexible, Non-Planar) C Key Difference: C9-C10 Single Bond (sp³) vs. C9-C10 Double Bond (sp²) A->C D Structural Analogy: Resembles active cis-stilbenes (e.g., Combretastatin A-4) A->D B 2,3,4,6,7-Pentamethoxyphenanthrene (Rigid, Planar) B->C E Structural Analogy: Resembles inactive trans-stilbenes B->E

Caption: Logical relationship between structure and biological potential.

Part 2: Synthesis and Chemical Reactivity Profile

The distinct structures of these compounds dictate their synthetic pathways and chemical behavior.

This compound:

  • Natural Isolation: This compound has been successfully isolated from the orchid Bulbophyllum vaginatum, providing a natural source for its acquisition.[3]

  • Synthetic Approach: A common laboratory synthesis involves the photochemical cyclization of a corresponding stilbene precursor. Alternatively, modern palladium-catalyzed methods, such as intramolecular Heck reactions, offer efficient routes to the 9,10-dihydrophenanthrene core.[8][9] The dihydrophenanthrene can also be obtained by the selective reduction of the corresponding phenanthrene.

2,3,4,6,7-Pentamethoxyphenanthrene:

  • Synthetic Approach: This molecule is typically accessed via the dehydrogenation (aromatization) of its dihydrophenanthrene precursor, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C). It can also be the primary product of some cyclization reactions conducted under oxidative conditions.

The key reactivity difference lies in the C9-C10 bond. The phenanthrene's double bond can undergo addition reactions, while the dihydrophenanthrene's single bond allows for aromatization through oxidation, a common metabolic pathway.

SynthesisWorkflow start Stilbene Precursor (e.g., 3,4,5,3',4'-Pentamethoxystilbene) dhp 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene start->dhp Photochemical or Pd-Catalyzed Cyclization phen 2,3,4,6,7-Pentamethoxy- phenanthrene dhp->phen Oxidation / Dehydrogenation (e.g., DDQ, Pd/C)

Caption: Proposed synthetic relationship between the two compounds.

Part 3: Comparative Biological Activity: An Evidence-Based Extrapolation

The prevailing evidence suggests that conformational flexibility is paramount for the cytotoxicity of many phenanthrene-class compounds.

  • Cytotoxicity Data from Analogues: Studies on various phenanthrenes and dihydrophenanthrenes isolated from natural sources consistently report significant cytotoxic activity against a range of human cancer cell lines.[10][14][15][16] For instance, a comparative study of a dimeric phenanthrene and its 9,10-dihydro counterpart showed that the dihydrophenanthrene had more potent cytotoxic effects against A549 (lung), HCT-8 (colon), and MCF-7 (breast) cancer cell lines.[10]

  • Mechanism of Action - Tubulin Inhibition: The structural similarity to combretastatins strongly implies that the primary mechanism of action for cytotoxic dihydrophenanthrenes is the inhibition of microtubule assembly.[5][7] The flexible dihydrophenanthrene can adopt the necessary conformation to bind effectively to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptosis.[17] The rigid phenanthrene is sterically hindered from achieving this optimal binding conformation.

Table 1: Cytotoxicity of Representative Phenanthrene and Dihydrophenanthrene Derivatives

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 / EC50Reference
Dihydrophenanthrene 6-MethoxycoeloninMelanoma (UACC-62)2.59 µM[12]
Dihydrophenanthrene Calanhydroquinone CProstate (PC-3)< 4 µg/mL[10]
Dihydrophenanthrene Dimeric DihydrophenanthreneLung (A549)9.6 µM[10]
Phenanthrene Dimeric Phenanthrene (Cirrhopetalanthrin)Lung (A549)17.8 µM[10]
Phenanthrenequinone DenbinobinVarious0.08–1.06 µg/mL[14]
Phenanthrene Compound 10l (4-Aza-dihydropyridophenanthrene)Prostate (DU145)2.6 µM[17]

Note: The data is compiled from various sources to illustrate general trends. Direct comparison is only valid for compounds tested under identical conditions, such as the dimeric pair.

MOA dhp Dihydrophenanthrene (Flexible Conformation) binding Effective Binding dhp->binding Mimics cis-stilbene phen Phenanthrene (Rigid, Planar) no_binding Steric Hindrance (Poor Fit) phen->no_binding tubulin Colchicine Binding Site on β-Tubulin binding->tubulin inhibition Inhibition of Microtubule Polymerization binding->inhibition no_binding->tubulin apoptosis G2/M Arrest & Apoptosis inhibition->apoptosis

Caption: Hypothesized differential mechanism of action at the tubulin target.

Part 4: Experimental Protocol: In Vitro Tubulin Polymerization Assay

To empirically validate the hypothesis that the dihydrophenanthrene is a superior tubulin inhibitor, a well-established in vitro tubulin polymerization assay is essential. This protocol serves as a self-validating system through the inclusion of appropriate controls.

Objective: To measure the effect of this compound and its phenanthrene analogue on the polymerization of purified tubulin in vitro.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

  • Guanosine triphosphate (GTP), 10 mM stock in GTB

  • Glycerol

  • Test Compounds: 10 mM stocks in DMSO

  • Positive Control: Combretastatin A-4 or Paclitaxel (for polymerization promotion)

  • Negative Control: DMSO

  • Temperature-controlled 96-well spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Methodology:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of ~4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

    • Causality: Low temperature (0-4°C) is critical to keep tubulin in its dimeric, unpolymerized state.

  • Reaction Mixture Preparation: In a 96-well plate on ice, prepare the reaction mixtures. For a final volume of 100 µL:

    • 88 µL of GTB containing 10% glycerol.

      • Causality: Glycerol acts as a co-solvent and enhances the polymerization process, making inhibition more readily observable.

    • 1 µL of test compound solution (or DMSO for negative control, CA-4 for positive control) to achieve the desired final concentration (e.g., 1, 5, 10, 50 µM).

    • 10 µL of 4 mg/mL tubulin solution. Mix gently by pipetting.

  • Initiation of Polymerization:

    • Equilibrate the plate reader to 37°C.

    • Just before placing the plate in the reader, add 1 µL of 10 mM GTP to each well to initiate polymerization. The final GTP concentration will be 100 µM.

      • Causality: Tubulin polymerization is a GTP-dependent process. The hydrolysis of GTP by β-tubulin is required for the incorporation of tubulin dimers into growing microtubules.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the change in optical density (absorbance) at 340 nm every 30 seconds for 60-90 minutes.

      • Causality: The formation of microtubule polymers causes light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Data Analysis:

    • Plot absorbance (A₃₄₀) versus time for each condition.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Self-Validation: The negative control (DMSO) should show a robust sigmoidal polymerization curve. The positive control (CA-4) should show significant inhibition of polymerization. This confirms the assay is performing correctly.

Conclusion

A detailed analysis of molecular structure, synthetic logic, and biological data from related compounds creates a compelling argument for the differential activity between this compound and its phenanthrene analogue. The saturation of the C9-C10 bond in the dihydrophenanthrene imparts critical conformational flexibility, allowing it to adopt a three-dimensional shape analogous to potent cis-stilbene tubulin inhibitors. Its rigid, planar phenanthrene counterpart is sterically precluded from this favorable conformation.

Therefore, This compound is predicted to be a significantly more potent antimitotic and cytotoxic agent than 2,3,4,6,7-Pentamethoxyphenanthrene . For researchers in drug development, this highlights a crucial SAR principle: for phenanthrene-based scaffolds targeting tubulin, preserving the non-planar, dihydrophenanthrene core is a superior strategy to working with the fully aromatized, planar system. This makes the naturally occurring dihydrophenanthrene a compelling lead compound worthy of further investigation and development.

References

  • Ducki, S. (2009). Combretastatin A-4 and its analogues as vascular targeting agents. Anti-Cancer Agents in Medicinal Chemistry, 9(7), 769-785.
  • Lee, C. L., et al. (2008). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 71(8), 1404–1407.
  • Lee, J. C., et al. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLoS ONE, 7(5), e37897.
  • Gaukroger, K., et al. (2003). Synthesis and structure-activity relationships of constrained heterocyclic analogues of combretastatin A4. Journal of Medicinal Chemistry, 46(13), 2703-2714.
  • ResearchGate. (n.d.). Cytotoxicity data of synthesized phenanthrenes. [Table].
  • Lima, L. M., et al. (2020). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry, 16, 1784–1811.
  • Guédouar, H., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cells. Comptes Rendus Chimie, 20(8), 841-849.
  • Kaur, R., et al. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 14-20.
  • Wang, Y., et al. (2022). Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells. Molecules, 27(11), 3532.
  • ResearchGate. (n.d.). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review.
  • Garcez, F. R., et al. (2019). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 24(17), 3171.
  • Sritularak, B., et al. (2022). Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells. Molecules, 27(7), 2217.
  • MDPI. (n.d.). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis.
  • CD BioSustainable. (n.d.). This compound.
  • Gargiulli, M., et al. (2021). Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities. Plants, 10(1), 136.
  • Li, W., et al. (2012). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 17(8), 9702–9711.
  • Kamal, A., et al. (2017). Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. European Journal of Medicinal Chemistry, 128, 103-116.
  • PubChem. (n.d.). 2,3,4,6,7-Pentamethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol.
  • Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084-1110.
  • Bioinf Survey. (n.d.). This compound.
  • Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono.
  • Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084-1110.
  • ChemBK. (n.d.). This compound.
  • Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
  • ResearchGate. (n.d.). 3,7-Dihydroxy-2,4,6-trimethoxyphenanthrene, A New Phenanthrene from Bulbophyllum Odoratissimum.
  • Lee, S., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(11), 2786.
  • de Moraes, M. O., et al. (2007). Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues. Letters in Drug Design & Discovery, 4(5), 332-336.

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Polymethoxylated Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Polymethoxylated natural products (PMFs), particularly polymethoxylated flavones, represent a unique class of flavonoids found almost exclusively in the peels of citrus fruits.[1][2] Their distinct chemical structures, characterized by multiple methoxy groups on the flavonoid skeleton, confer significant biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[2] This has spurred intense interest in their isolation for nutraceutical and pharmaceutical applications. However, the structural similarity and low polarity of different PMFs present considerable purification challenges.[3]

This guide provides an in-depth comparison of the primary chromatographic techniques used for PMF purification. We will move beyond simple procedural lists to explore the underlying principles, benchmark performance with experimental data, and provide field-proven protocols to empower researchers in selecting and optimizing their purification strategies.

The Purification Challenge: Why PMFs Are Difficult to Separate

The core challenge in PMF purification lies in their structural homogeneity. Compounds like nobiletin and tangeretin, or their various hydroxylated and methoxylated analogues, often co-exist in crude extracts and possess very similar polarities and chromatographic behaviors. This makes achieving high-purity separation a non-trivial task that demands high-resolution techniques.[3] Traditional methods can be tedious, costly, and environmentally unfriendly due to high solvent consumption.[4]

Comparative Analysis of Core Purification Technologies

The selection of a purification technique is a critical decision dictated by the desired scale, purity, cost, and available resources. We will compare three workhorse methodologies: traditional Silica Gel Column Chromatography (CC), Preparative High-Performance Liquid Chromatography (Prep-HPLC), and High-Speed Counter-Current Chromatography (HSCCC).

Silica Gel Column Chromatography (CC)

Silica Gel CC is a form of adsorption chromatography and often serves as a traditional, cost-effective first step for fractionation or enrichment.[3][4] The separation is based on the differential adsorption of analytes onto the solid stationary phase (silica) and their elution with a liquid mobile phase.

  • Expertise & Experience: While mature, this method is often plagued by tedious, multi-step processes and the potential for irreversible adsorption of target compounds onto the silica matrix, leading to yield loss.[4][5] Its resolution is frequently insufficient to separate structurally similar PMFs in a single run, necessitating multiple rounds of chromatography.[3]

  • Trustworthiness: Reproducibility can be a concern due to variations in column packing, activity of the silica gel, and the large volumes of organic solvents required, which can also be a cost and environmental drawback.[3]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique that has become a cornerstone for the final "polishing" step in purifying natural products. For PMFs, reversed-phase columns (like C18) are typically employed, where separation is governed by the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[6][7]

  • Expertise & Experience: The primary advantage of Prep-HPLC is its exceptional resolving power, capable of separating compounds with highly similar structures.[3] However, injecting crude extracts directly onto an expensive Prep-HPLC column is ill-advised. Impurities can irreversibly bind to the stationary phase, contaminating the column and causing performance degradation and clogging.[4] Therefore, a preliminary cleanup step, often using macroporous adsorptive resins (MARs) or flash chromatography, is essential.[4][8]

  • Trustworthiness: When coupled with a mass spectrometry (MS) detector, MS-directed Prep-HPLC allows for precise collection of fractions containing the target compound, ensuring high purity.[3] The method is highly reproducible and scalable, although scaling up involves significant investment in larger columns and solvent delivery systems.[9]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a unique form of liquid-liquid partition chromatography that operates without a solid support matrix.[1] Separation occurs between two immiscible liquid phases, one stationary and one mobile, held in place by a centrifugal force field.

  • Expertise & Experience: The most significant advantage of HSCCC is the elimination of irreversible adsorption, which allows for quantitative recovery of the sample and makes it ideal for processing crude extracts directly.[5][10] This can simplify the overall workflow by removing the need for preliminary cleanup steps. The primary challenge lies in the selection of a suitable two-phase solvent system, which can be complex and requires empirical testing.[4]

  • Trustworthiness: HSCCC is highly efficient for separating PMFs. Studies have demonstrated its ability to yield multiple high-purity PMFs in a single, environmentally friendly step.[1] Its high loading capacity and the ability to recycle solvents make it an attractive option for preparative-scale work.

Performance Benchmarking: A Data-Driven Comparison

The following table summarizes quantitative data extracted from published studies to provide an objective performance comparison.

Performance Metric Silica Gel Column Chromatography Preparative HPLC (with MAR pre-treatment) High-Speed Counter-Current Chromatography
Purity Achieved Moderate; often requires re-chromatographyVery High (>95% to >99%) [3]Very High (>95% to >99%) [11]
Typical Yield Variable; subject to loss from irreversible adsorption[5]High (post-enrichment)Excellent (near quantitative recovery) [10]
Sample Type Pre-cleaned fractions recommendedRequires pre-cleaned/enriched samples[4]Crude extracts can be used directly [1]
Scalability Good for lab scale; industrial scale is cumbersomeGood, but can be expensive[9]Excellent; easily scalable
Solvent Consumption High[3][4]Moderate to HighLow to Moderate (solvents can be recycled)[5]
Primary Limitation Lower resolution for similar compounds, tedious[3]Column cost and potential for clogging[4]Solvent system selection can be complex[4]

Key Insight: For achieving the highest purity of individual PMFs, both Prep-HPLC and HSCCC are superior choices. HSCCC excels in its ability to handle crude samples and offers near-total sample recovery, making it a highly efficient one-step solution. Prep-HPLC, while powerful, necessitates a prior enrichment step to protect the column and is often best suited as a final polishing step.

Experimental Workflows & Protocols

The following sections provide detailed workflows and step-by-step protocols for the key purification techniques discussed.

Workflow 1: Purification via Preparative HPLC

This workflow incorporates an essential pre-purification step using macroporous adsorptive resins (MARs) to enrich the PMFs and protect the HPLC column.

HPLC_Workflow cluster_0 Pre-Purification cluster_1 High-Resolution Separation Crude_Extract Crude PMF Extract (e.g., from Citrus Peel) MAR_Column Macroporous Resin Column Adsorption Crude_Extract->MAR_Column Wash Wash Column (Remove sugars, pigments) MAR_Column->Wash Elution Elute PMFs (e.g., with Ethanol) Wash->Elution Enriched_Fraction Enriched PMF Fraction Elution->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Fraction_Collection MS-Directed Fraction Collection Prep_HPLC->Fraction_Collection Analysis Purity Analysis (UPLC/HPLC-DAD) Fraction_Collection->Analysis Pure_PMFs High-Purity PMFs (>95%) Analysis->Pure_PMFs

Caption: Workflow for PMF purification using MAR enrichment followed by Prep-HPLC.

Protocol: MS-Directed Preparative HPLC of PMFs

This protocol is adapted from the methodology described by Li, Z. et al. (2018).[3][4]

  • Sample Preparation: Dissolve the enriched PMF fraction (obtained after MAR treatment) in the initial mobile phase solvent (e.g., 18% acetonitrile in water) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: Waters 2695 Alliance HPLC system or equivalent, equipped with a UV-Vis Diode Array Detector (DAD) and a mass spectrometer.[7]

    • Column: XBridge C18, 5 µm, 19 x 250 mm.[4]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Flow Rate: 20 mL/min.[4]

    • Gradient Elution:

      • 0–6 min: 18–30% A

      • 6–35 min: 30–42% A

      • 35–45 min: 42–60% A

      • 45–50 min: 60%–18% A (column re-equilibration)[4]

  • Injection & Collection:

    • Injection Volume: 650 µL (can be optimized based on concentration).[4]

    • Detection: Monitor at relevant wavelengths for flavonoids (e.g., 280 nm, 330 nm).[12] Use the mass spectrometer to trigger fraction collection based on the mass-to-charge ratio (m/z) of the target PMFs.

  • Post-Processing: Combine the fractions containing the same pure compound. Evaporate the solvent under reduced pressure.

  • Purity Verification: Analyze the final product using an analytical UPLC or HPLC system to confirm purity (>95%).[3]

Workflow 2: Purification via HSCCC

This workflow illustrates the streamlined, single-step purification of PMFs directly from a crude extract using HSCCC.

HSCCC_Workflow Crude_Extract Crude PMF Extract Injection Inject Crude Extract Crude_Extract->Injection Solvent_System Prepare & Equilibrate Two-Phase Solvent System HSCCC_Setup Fill HSCCC with Stationary Phase Solvent_System->HSCCC_Setup HSCCC_Setup->Injection Elution Pump Mobile Phase & Rotate Column Injection->Elution Fraction_Collection Collect Fractions (UV Monitored) Elution->Fraction_Collection Analysis Purity Analysis (HPLC, NMR) Fraction_Collection->Analysis Pure_PMFs High-Purity PMFs (>95%) Analysis->Pure_PMFs

Caption: Streamlined workflow for direct PMF purification from crude extract via HSCCC.

Protocol: HSCCC Separation of PMFs from Tangerine Peel

This protocol is based on the successful separation reported by Wang, X. et al. (2005).[11]

  • Two-Phase Solvent System Preparation:

    • Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of (1:0.8:1:1).[11]

    • Shake the mixture vigorously in a separatory funnel and allow the two phases to separate completely at room temperature.

    • Degas both the upper (organic) phase and the lower (aqueous) phase by sonication before use.

  • HSCCC Instrument Setup & Equilibration:

    • Instrument: TBE-300A high-speed counter-current chromatograph or equivalent.

    • Fill the entire multilayer coil column with the stationary phase (the upper organic phase for this system).[1]

    • Rotate the column at the desired speed (e.g., 800-900 rpm).

    • Pump the mobile phase (the lower aqueous phase) into the column at a flow rate of 1.5-2.0 mL/min.

    • Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established (indicated by a stable retention of the stationary phase).

  • Sample Injection and Separation:

    • Prepare the sample by dissolving a known amount of crude extract (e.g., 150 mg) in a small volume of the biphasic solvent system.

    • Inject the sample solution into the column through the injection valve.

    • Continue to pump the mobile phase and collect fractions based on the UV detector response (e.g., at 254 nm).

  • Compound Identification:

    • Analyze the collected fractions using analytical HPLC to determine purity.

    • Confirm the structure of the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3][11]

Conclusion and Authoritative Recommendations

For the purification of polymethoxylated natural products, both Preparative HPLC and High-Speed Counter-Current Chromatography stand out as superior, high-resolution techniques.

  • For Exploratory and Analytical-Scale Work: HSCCC is highly recommended. Its ability to handle crude extracts without prior cleanup simplifies the workflow, saves time, and prevents sample loss, making it ideal for isolating novel compounds or preparing standards for biological assays.[1][10]

  • For Large-Scale Production and Final Polishing: A combination approach is often most effective. An initial enrichment using techniques like macroporous resin chromatography followed by Preparative HPLC provides a robust, scalable, and highly reproducible pathway to obtain large quantities of PMFs with exceptional purity.[3][4]

Ultimately, the choice of technology depends on the specific goals of the researcher. By understanding the causal relationships between a technique's principles and its performance outcomes, scientists can design more efficient, economical, and effective purification strategies for these valuable natural products.

References

  • Wang, X., Li, F., Zhang, H., Liu, Y., & Jiang, T. (2005). Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography.
  • ResearchGate. (n.d.). Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography | Request PDF.
  • ResearchGate. (n.d.). Isolation and Purification of Polymethoxyflavones as Substrates for Efficacy Studies | Request PDF.
  • Li, Z., Zhao, Z., & Zhou, Z. (2018). Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC. Molecules, 23(10), 2649. [Link]
  • Li, Z., Zhao, Z., & Zhou, Z. (2018). Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC. Molecules, 23(10), 2649. [Link]
  • Google Patents. (n.d.). WO2023165764A1 - Purification process for polymethoxylated flavonoids and compositions obtained therefrom.
  • Chen, J., et al. (2022). Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications. Critical Reviews in Food Science and Nutrition. [Link]
  • Semantic Scholar. (n.d.). Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC.
  • Pauli, G. F., Pro, S., & Friesen, J. B. (2015). Countercurrent Separation of Natural Products: An Update. Journal of Natural Products, 78(7), 1785-1808. [Link]
  • MDPI. (n.d.). Counter-Current Chromatography in Natural Products Isolation.
  • ResearchGate. (n.d.). Separation of Natural Products by Countercurrent Chromatography.
  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • National Center for Biotechnology Information. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PMC. [Link]
  • Van de Velde, J., et al. (2021). Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD. Planta Medica, 87(12-13), 1080-1088. [Link]
  • IntechOpen. (2024).
  • PubMed. (n.d.). Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris.
  • ResearchGate. (n.d.). Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD | Request PDF.
  • Food Science and Technology. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids.
  • ResearchGate. (n.d.). A versatile protocol for purifying recombinant proteins from Nicotiana benthamiana for structural studies.

Sources

A Senior Application Scientist's Guide to Comparative Computational Analysis of Dihydrophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative computational analysis of dihydrophenanthrene derivatives, a class of natural compounds exhibiting a promising spectrum of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[1] The exploration of these molecules, often isolated from Orchidaceae and Combretaceae plant families, has gained significant traction in the quest for novel therapeutic agents.[1] Computational methods have become indispensable, dramatically reducing the time and cost associated with drug discovery by enabling early-stage evaluation and optimization of these promising compounds.[2] This document will detail the core computational methodologies, provide step-by-step protocols, and present a comparative analysis to guide researchers in leveraging these powerful in silico tools.

The Strategic Imperative for Computational Analysis

In modern drug discovery, beginning with a promising scaffold like dihydrophenanthrene is only the first step. To rationally design and prioritize derivatives with enhanced efficacy and favorable pharmacokinetic profiles, a multi-faceted computational approach is essential. This in silico pipeline allows us to move beyond serendipity and towards intelligent design by predicting biological activity, understanding molecular interactions, and flagging potential liabilities before expensive synthesis and in vitro testing.

The causality for employing a suite of computational tools lies in the complementary nature of the insights they provide. We begin broadly with Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models that correlate structural features with biological activity.[2] This allows for the rapid virtual screening of large numbers of derivatives. We then use Molecular Docking to visualize and quantify the specific interactions between the most promising derivatives and their biological target, providing a mechanistic rationale for their predicted activity.[3] Recognizing that a potent compound is useless if it cannot reach its target in the body, we then perform ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate the molecule's drug-likeness.[4] Finally, for lead candidates, Molecular Dynamics (MD) simulations are employed to assess the stability of the ligand-protein complex over time, offering a more dynamic and realistic view of the binding event.[5]

This tiered approach, from broad screening to detailed dynamic analysis, ensures a logical and resource-efficient progression of drug candidates, forming a self-validating system where each step refines and corroborates the findings of the last.

Core Computational Methodologies: A Comparative Overview

The computational analysis of dihydrophenanthrene derivatives hinges on several key techniques. The choice of method is dictated by the research question, from predicting the activity of novel compounds to understanding their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[2] For dihydrophenanthrene derivatives, QSAR can predict the activity of newly designed molecules, helping to prioritize which compounds to synthesize and test.[6][7]

  • 2D-QSAR: Utilizes descriptors calculated from the 2D representation of the molecule (e.g., molecular weight, logP, topological indices). It is computationally less intensive and useful for initial large-scale screening.[7]

  • 3D-QSAR: Employs descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity.[5] This is crucial for lead optimization.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a dihydrophenanthrene derivative) when bound to a second molecule (the receptor, e.g., a target protein).[3] This technique is fundamental for:

  • Binding Pose Prediction: Understanding how the derivative fits into the active site of a protein.

  • Binding Affinity Estimation: Calculating a scoring function to estimate the strength of the interaction, which often correlates with inhibitory activity (e.g., IC50).[3]

  • Interaction Analysis: Identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex.

ADMET Prediction

A compound's journey through the body is a critical factor in its success as a drug. ADMET prediction models use a molecule's structure to forecast its pharmacokinetic and toxicity properties.[4] Key parameters include:

  • Absorption: Human intestinal absorption and cell permeability (e.g., Caco-2).[4]

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.[8]

  • Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[8]

  • Excretion: Prediction of clearance pathways.

  • Toxicity: Prediction of potential adverse effects like hepatotoxicity or mutagenicity.[9]

Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure of molecules, providing insights into their geometry, reactivity, and spectroscopic properties.[10][11] In the context of dihydrophenanthrene analysis, DFT is primarily used for:

  • Geometry Optimization: Obtaining the most stable 3D conformation of the derivatives before performing docking or 3D-QSAR.[6][12]

  • Descriptor Calculation: Calculating quantum-chemical descriptors (e.g., HOMO/LUMO energies, electrostatic potential) that can be used in QSAR models to improve their predictive power.[10]

Experimental Protocols: A Step-by-Step Workflow

This section provides a detailed, self-validating protocol for the comparative computational analysis of a set of dihydrophenanthrene derivatives against a specific protein target.

Workflow Visualization

G cluster_0 Phase 1: Preparation & Modeling cluster_1 Phase 2: Interaction & Profiling cluster_2 Phase 3: Analysis & Prioritization A 1. Ligand Preparation (2D to 3D Conversion, Energy Minimization) C 3. QSAR Model Development (Descriptor Calculation, Model Building & Validation) A->C D 4. Molecular Docking (Binding Site Definition, Run Docking, Score & Analyze) A->D B 2. Protein Preparation (PDB Download, Cleaning, Protonation) B->D F 6. Comparative Data Analysis (Synthesize Docking Scores, QSAR Predictions & ADMET Data) C->F D->F E 5. ADMET Prediction (Calculate Physicochemical & Pharmacokinetic Properties) E->F G 7. Candidate Prioritization (Identify Leads with Optimal Potency and PK Profile) F->G

Caption: General workflow for comparative computational analysis.

Protocol 1: Ligand and Protein Preparation

Rationale: Proper preparation of both the ligand (dihydrophenanthrene derivatives) and the protein target is critical for the accuracy of docking and 3D-QSAR studies. This ensures that the structures are chemically correct and energetically minimized.

  • Ligand Preparation: a. Sketch the 2D structures of dihydrophenanthrene derivatives using software like MarvinSketch or ChemDraw. b. Convert 2D structures to 3D using a program like Open Babel or the Schrödinger Suite. c. Assign correct protonation states at a physiological pH (e.g., 7.4). d. Perform energy minimization using a force field (e.g., MMFF94) or a quantum mechanics method like DFT with a basis set such as B3LYP/6-31G(d,p).[6][13] This step is crucial for obtaining a low-energy, realistic conformation.

  • Protein Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). b. Use a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera) to: i. Remove water molecules that are not involved in binding. ii. Add hydrogen atoms. iii. Assign correct bond orders and protonation states for residues like histidine. iv. Fill in any missing side chains or loops. v. Perform a restrained energy minimization to relieve any steric clashes.

Protocol 2: QSAR Model Development

Rationale: This protocol outlines the creation of a predictive QSAR model, which must be statistically validated to ensure its robustness and predictive power.

QSAR_Workflow Data Dataset of Dihydrophenanthrenes with known pIC50 values Split Split Data (Training Set & Test Set) Data->Split Descriptors Calculate Molecular Descriptors (2D/3D/Quantum) Split->Descriptors Model Build Model (e.g., Multiple Linear Regression) Descriptors->Model Validation Internal & External Validation (q², R², R²_pred) Model->Validation Applicability Define Applicability Domain Validation->Applicability Predict Predict Activity of New Derivatives Applicability->Predict

Caption: QSAR model development and validation workflow.

  • Data Collection: Compile a dataset of dihydrophenanthrene derivatives with experimentally determined biological activity (e.g., IC50 values). Convert IC50 to pIC50 (-log(IC50)).

  • Data Splitting: Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.

  • Descriptor Calculation: For each molecule in the training and test sets, calculate a range of molecular descriptors using software like PaDEL-Descriptor or ChemDes.[7]

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation relating the descriptors (independent variables) to the pIC50 values (dependent variable).[6][13]

  • Validation: a. Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (Q²). b. External Validation: Use the developed model to predict the pIC50 of the test set compounds and calculate the predictive correlation coefficient (R²_pred).[5] c. Y-Randomization: Scramble the pIC50 values in the training set and rebuild the model. Low correlation coefficients from this test confirm the model is not due to chance.[6]

  • Applicability Domain: Define the chemical space in which the model can make reliable predictions.

Protocol 3: Molecular Docking and ADMET Prediction

Rationale: This protocol integrates interaction analysis (docking) with pharmacokinetic profiling (ADMET) to build a holistic view of a compound's potential.

  • Grid Generation: Define the binding site on the prepared protein. This is typically done by creating a bounding box (the "grid") around the co-crystallized ligand or a site identified from literature.

  • Docking Execution: Dock the prepared dihydrophenanthrene derivatives into the defined grid using software like AutoDock Vina, Glide, or GOLD.[5]

  • Pose Analysis: a. Analyze the top-scoring docking poses for each derivative. b. Visualize the interactions (hydrogen bonds, hydrophobic contacts, etc.) using Discovery Studio or PyMOL. c. Record the docking score (e.g., kcal/mol), which estimates the binding affinity.

  • ADMET Prediction: a. Submit the SMILES strings or SDF files of the derivatives to an ADMET prediction server like SwissADME, pkCSM, or ADMETSar.[4][9][14] b. Collect the predicted values for key parameters (see Table 2).

Comparative Analysis: A Case Study

To illustrate the application of these protocols, let's consider a hypothetical comparative analysis of three dihydrophenanthrene derivatives (DHP-1, DHP-2, DHP-3) designed as inhibitors for a target protein (e.g., SARS-CoV-2 3CLpro).[5]

Table 1: Comparative Docking and QSAR Results
DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted pIC50 (from QSAR)
DHP-1 (Scaffold) -7.2HIS41, CYS1455.1
DHP-2 (+OH group) -8.5HIS41, CYS145, GLU1665.9
DHP-3 (+CF3 group) -7.9HIS41, CYS145, MET1655.5

Interpretation: DHP-2 shows the best docking score, suggesting the strongest binding affinity. This is corroborated by the QSAR model, which predicts it to have the highest pIC50. The addition of a hydroxyl group in DHP-2 likely forms an additional hydrogen bond with GLU166, explaining its enhanced predicted activity.

Table 2: Comparative ADMET Profile Prediction
ParameterDHP-1DHP-2DHP-3Favorable Range
Molecular Weight 254.3270.3322.3< 500
LogP 3.12.93.8< 5
H-Bond Donors 121< 5
H-Bond Acceptors 232< 10
Human Intestinal Abs. HighHighHighHigh
BBB Permeant YesNoYesNo (for peripheral target)
CYP2D6 Inhibitor NoNoYesNo
Hepatotoxicity Low RiskLow RiskHigh RiskLow Risk

Interpretation: All three derivatives exhibit good "drug-like" properties based on Lipinski's Rule of Five. However, DHP-2 is predicted to not cross the blood-brain barrier, which is advantageous if the target is not in the central nervous system. DHP-3, despite having a good docking score, is flagged as a potential CYP2D6 inhibitor and poses a high risk for hepatotoxicity, making it a less desirable candidate for further development.

Conclusion and Future Directions

Based on this integrated computational analysis, DHP-2 emerges as the most promising lead candidate. It demonstrates the best-predicted binding affinity, the highest predicted biological activity, and a favorable ADMET profile with a low risk of toxicity.

This guide illustrates a robust, multi-pillar computational workflow for the comparative analysis of dihydrophenanthrene derivatives. By integrating QSAR, molecular docking, and ADMET predictions, researchers can make informed, data-driven decisions, thereby accelerating the process of identifying and optimizing novel drug candidates. The next logical steps for a compound like DHP-2 would be to perform more computationally intensive analyses like molecular dynamics simulations to confirm the stability of its binding, followed by chemical synthesis and in vitro validation of the computational predictions.

References

  • Al-Khafaji, K., et al. (2022). Rational identification of small molecules derived from 9,10-dihydrophenanthrene as potential inhibitors of 3CLpro enzyme for COVID-19 therapy: a computer-aided drug design approach. Journal of Biomolecular Structure and Dynamics.
  • El-Toumy, S. A., et al. (2022). In Silico Investigations of Dihydrophenanthrene Derivatives as Potential Inhibitors of SARS-CoV-2. ResearchGate.
  • El-Toumy, S. A., et al. (2022). In Silico Investigations of Dihydrophenanthrene Derivatives as Potential Inhibitors of SARS-CoV-2. MDPI.
  • El-Toumy, S. A., et al. (2022). In silico investigations of dihydrophenanthrene derivatives as potential inhibitors of SARS-CoV-2. Sciforum.
  • Al-Khafaji, K., et al. (2023). Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach. MDPI.
  • Al-Khafaji, K., et al. (2023). Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach. CoLab.
  • El-Toumy, S. A., et al. (2023). The anti-SARS-CoV-2 activity of novel 9, 10-dihydrophenanthrene derivatives: an insight into molecular docking, ADMET analysis, and molecular dynamics simulation. Scientific African.
  • El-Toumy, S. A., et al. (2023). Identification of new dihydrophenanthrene derivatives as promising anti-SARS-CoV-2 drugs through in silico investigations. CoLab.
  • Roy, K., et al. (2022). Uncorrected Author Proof. SciSpace.
  • Guédouar, H., et al. (2022). Molecular docking investigation of cytotoxic phenanthrene derivatives. Journal of the Indian Chemical Society.
  • Bensouici, C., et al. (2018). Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators. ResearchGate.
  • Li, S., et al. (2007). 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical. Journal of Asian Natural Products Research.
  • Ray, J. K., et al. (2018). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ResearchGate.
  • Aliyeva, A., et al. (2022). GREEN SYNTHESIS AND DFT CALCULATIONS OF 4'-(2-PHENYL-1H-PHENANTHRO[9,10-D]IMIDAZOL-1-YL)-[1,1'-BIPHENYL]. Processes of Petrochemistry and Oil Refining.
  • Rando, R., et al. (2021). Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities. MDPI.
  • Venkatraman, V. (2021). FP-ADMET: a compendium of fingerprint-based ADMET prediction models. Journal of Cheminformatics.
  • Guan, L., et al. (2019). Prediction of ADMET properties. ResearchGate.
  • Ray, J. K., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher.
  • Panda, P. (2023). Predicting ADMET Properties with RDKit | The Science of Predicting Drug Efficacy. YouTube.
  • Sobral, F., et al. (2018). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. MDPI.
  • Zhang, S., et al. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. International Journal of Molecular Sciences.
  • Bochevarov, A. D., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. SciSpace.
  • Sobral, F., et al. (2018). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. ResearchGate.

Sources

Safety Operating Guide

Navigating the Disposal of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, a methoxy-substituted dihydrophenanthrene derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply the precautionary principle, adhering to the disposal protocols for its parent compound, phenanthrene, and the broader class of Polycyclic Aromatic Hydrocarbons (PAHs).

Immediate Safety and Hazard Assessment: A Precautionary Approach

Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.

Core Hazard Profile (Based on Phenanthrene)
Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1]Avoid ingestion. Do not eat, drink, or smoke when handling this product.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Prevent release to the environment.[1]
Potential Carcinogenicity Some substituted phenanthrene derivatives are potential carcinogens.[2]Minimize exposure through appropriate personal protective equipment and engineering controls.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe containment and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect from potential splashes.

  • Laboratory coat: To prevent contamination of personal clothing.

  • Respiratory protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Waste Segregation and Containerization

Proper segregation is paramount to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., reaction residues, rinsing solvents) in a dedicated, leak-proof, and shatter-resistant container with a screw-top cap.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be managed as non-hazardous waste, but the label should be defaced or removed.

Labeling of Waste Containers

All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

Storage of Waste

Store the hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be:

  • Secure and under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In a secondary containment bin to prevent the spread of potential leaks.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself. Provide the EHS department with accurate information about the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste PPE->Segregate Solid_Container Collect in Labeled Solid Waste Container Segregate->Solid_Container Solid Liquid_Container Collect in Labeled Liquid Waste Container Segregate->Liquid_Container Liquid Triple_Rinse Triple-Rinse Empty Original Container Segregate->Triple_Rinse Empty Container Store_SAA Store in Satellite Accumulation Area Solid_Container->Store_SAA Liquid_Container->Store_SAA Rinsate_Collection Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Rinsate_Collection Deface_Label Deface Label on Empty Container Triple_Rinse->Deface_Label Rinsate_Collection->Liquid_Container EHS_Contact Contact EHS for Waste Pickup Store_SAA->EHS_Contact

Caption: Disposal workflow for this compound.

Emergency Procedures in Case of a Spill

In the event of a spill, prioritize personal safety and follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or pads).

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For liquid spills, use absorbent pads to soak up the material.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Dispose of Clean-up Materials: All materials used for spill clean-up must be placed in a sealed, labeled hazardous waste container for disposal.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • PubChem Compound Summary for CID 995, Phenanthrene.

Sources

Essential Protective Measures for Handling 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols for the handling and disposal of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene (CAS No. 35323-53-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from related phenanthrene derivatives and general principles of laboratory safety to establish best practices. The procedural recommendations herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.

The fundamental principle when handling a novel or sparsely documented chemical is to treat it as hazardous. Phenanthrene, the core structure of this molecule, and its derivatives are known to present various health and environmental hazards.[1][2] Some substituted phenanthrenes are identified as potential carcinogens.[1] Therefore, a cautious approach is paramount.

Hazard Assessment and Risk Mitigation

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. While specific toxicity data is unavailable, the parent compound, phenanthrene, is known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] It can also cause skin, eye, and respiratory irritation.[4] The methoxy groups may alter its biological properties, but in the absence of data, we must assume similar or potentially greater hazards.

Key Potential Hazards:

  • Carcinogenicity: Some phenanthrene derivatives are considered carcinogenic.[1]

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[4]

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Likely toxic to aquatic organisms.[2][3]

The following diagram outlines the logical flow for risk assessment and control when working with this compound.

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_control Hazard Control A Identify Compound: 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene B Review Available Data: (Limited specific data) A->B C Analyze Analogous Compounds: Phenanthrene & Derivatives B->C D Assume High Hazard Potential: Carcinogenicity, Irritation, Toxicity C->D E Implement Engineering Controls: Fume Hood, Ventilation D->E Mitigation Strategy F Mandate Personal Protective Equipment (PPE) E->F G Establish Safe Handling & Disposal Procedures F->G H Prepare Emergency Response Plan G->H

Caption: Risk assessment and control workflow for handling compounds with limited safety data.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection

Given that this compound is soluble in organic solvents, appropriate chemical-resistant gloves are critical.[5] Disposable nitrile gloves provide a good baseline for incidental contact but may not be suitable for prolonged handling or immersion.[6]

Glove MaterialProtection Against Aromatics & EthersAdvantagesDisadvantages
Nitrile Fair to Good (short-term)Excellent dexterity, good physical propertiesPoor against some ketones and chlorinated solvents
Neoprene GoodMedium chemical and physical resistanceImpaired dexterity
Butyl Rubber Good for Ethers & KetonesProtects against polar organicsPoor against hydrocarbons and chlorinated solvents
Viton™ Very Good to ExcellentExcellent for organic solventsExpensive, poor physical properties

Recommendation: For operations with a risk of significant contact, double-gloving with an inner nitrile glove and an outer, more resistant glove like neoprene or Viton™ is recommended. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[1] After use, hands should be washed thoroughly.[4]

Eye and Face Protection

Chemical splash goggles that provide a tight seal around the eyes are mandatory. For procedures with a higher risk of splashing or aerosol generation, such as transferring solutions or sonicating, a face shield should be worn in addition to goggles.[6]

Body Protection

A flame-resistant lab coat, fully buttoned, is required to protect against splashes and contamination of personal clothing.[6] For handling larger quantities or in situations with a high risk of spillage, a chemically resistant apron should be worn over the lab coat.[1] Closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection

All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be necessary.[6] A risk assessment should be performed by your institution's Environmental Health and Safety (EHS) department to determine the appropriate respirator.

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Avoiding Dust: When handling the solid material, use techniques that minimize dust generation.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety.

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.[7]

  • For small, manageable spills of solid material, avoid generating dust by gently covering it with a damp paper towel or using a HEPA-filtered vacuum cleaner.[1]

  • For liquid spills, use an appropriate absorbent material from a chemical spill kit.

  • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.[2][7]

  • Waste Segregation:

    • Solid Waste: Collect solid compound, contaminated gloves, weigh papers, and other contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.[7]

    • Liquid Waste: Collect solutions containing the compound in a designated, sealed, and clearly labeled container for organic or halogenated waste, as appropriate. Do not mix incompatible waste streams.[7]

  • Container Management: Ensure waste containers are properly labeled with "Hazardous Waste" and the full chemical name. Keep containers closed when not in use.[2][7]

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Never dispose of this chemical down the drain or in the regular trash.[7]

The following flowchart illustrates the decision-making process for the disposal of materials contaminated with this compound.

Disposal_Workflow Start Material Contaminated with 2,3,4,6,7-Pentamethoxy- 9,10-dihydrophenanthrene IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled solid hazardous waste container IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled liquid hazardous waste container IsSolid->LiquidWaste Liquid SealContainer Keep container securely sealed SolidWaste->SealContainer LiquidWaste->SealContainer StoreWaste Store in a designated satellite accumulation area SealContainer->StoreWaste ArrangePickup Arrange for disposal via EHS or licensed contractor StoreWaste->ArrangePickup End Proper Disposal Complete ArrangePickup->End

Caption: Decision workflow for the proper disposal of contaminated materials.

By adhering to these stringent safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • ChemBK. (n.d.). This compound.
  • CD BioSustainable. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthetic procedure of phenanthrene derivatives.
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • National Center for Biotechnology Information. (n.d.). Phenanthrene. PubChem Compound Summary for CID 995.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。